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  • Product: 2-Amino-3,4-dimethoxybenzoic acid
  • CAS: 5701-87-1

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 2-Amino-4,5-dimethoxybenzoic Acid

A Note on Isomeric Specificity: This guide focuses on 2-Amino-4,5-dimethoxybenzoic acid (CAS No. 5653-40-7) .

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Isomeric Specificity: This guide focuses on 2-Amino-4,5-dimethoxybenzoic acid (CAS No. 5653-40-7) . While the initial query specified 2-Amino-3,4-dimethoxybenzoic acid, publicly available technical and experimental data for that specific isomer is sparse. In contrast, the 4,5-dimethoxy isomer is a well-documented and commercially significant chemical intermediate. Given its structural similarity and prevalence in research and synthesis, this guide has been developed to provide a comprehensive overview of its properties and applications, which are likely of interest to researchers in this chemical space.

Introduction

2-Amino-4,5-dimethoxybenzoic acid, also known by its synonyms 6-Aminoveratric acid and 4,5-Dimethoxyanthranilic acid, is a polysubstituted aromatic carboxylic acid. Its structure, featuring a benzoic acid core with an adjacent amine group and two methoxy groups, makes it a highly versatile building block in organic synthesis. The strategic placement of these functional groups—a nucleophilic amine, an acidic carboxyl group, and electron-donating methoxy groups that activate the aromatic ring—provides multiple reaction pathways for creating more complex molecules. This unique combination of features has established 2-Amino-4,5-dimethoxybenzoic acid as a key intermediate in the pharmaceutical and fine chemical industries, valued for its role in constructing heterocyclic systems and other elaborate molecular architectures.[1][2]

Part 1: Core Chemical and Physical Properties

The fundamental properties of a compound dictate its behavior in both storage and reaction conditions. Understanding these parameters is a prerequisite for any experimental design. 2-Amino-4,5-dimethoxybenzoic acid is typically a stable, crystalline solid under ambient conditions, though it may be sensitive to air and light, necessitating proper storage.[1][2]

Structural and Identification Parameters

Caption: Chemical Structure of 2-Amino-4,5-dimethoxybenzoic acid.

Tabulated Physicochemical Data
PropertyValueSource(s)
CAS Number 5653-40-7[1][2][3]
Molecular Formula C₉H₁₁NO₄[1][2][3]
Molecular Weight 197.19 g/mol [2][3]
Appearance White, beige, or gray to brown crystalline powder/solid.[1][2]
Melting Point 169-173 °C (decomposes)[2][3]
Solubility Soluble in Methanol and Water. Slightly soluble in Acetonitrile and DMSO.[1][2]
pKa 2.35 ± 0.10 (Predicted)[1][2]
Stability May be sensitive to air oxidation and light.[1][2]
Storage Keep in a dark place, sealed in a dry container at room temperature.[2]

Part 2: Synthesis and Reactivity

The utility of 2-Amino-4,5-dimethoxybenzoic acid stems from its reliable synthesis and predictable reactivity, making it a trusted starting material for multi-step synthetic campaigns.

Validated Synthesis Protocol

A common and effective route to synthesize 2-Amino-4,5-dimethoxybenzoic acid involves the reduction of a nitro-substituted precursor. The following protocol is a self-validating system where the progress can be monitored by standard analytical techniques like HPLC, and the final product is isolated through pH-controlled precipitation.[1][4]

Workflow: Synthesis via Reduction of a Nitroaromatic Precursor

G cluster_0 Step 1: Saponification cluster_1 Step 2: Neutralization & Hydrogenation Setup cluster_2 Step 3: Catalytic Hydrogenation cluster_3 Step 4: Product Isolation start Methyl-4,5-dimethoxy-2-nitrobenzoate process1 Heat to 70°C (Forms dark red solution) start->process1 reagent1 KOH in Ice Water reagent1->process1 intermediate1 Potassium 4,5-dimethoxy-2-nitrobenzoate process1->intermediate1 reagent2 Glacial Acetic Acid (to pH 6.6) intermediate1->reagent2 intermediate2 Red Suspension reagent2->intermediate2 reagent3 10% Pd/C Catalyst intermediate2->reagent3 process2 Hydrogenate at 50°C, 3.5 bar H₂ (Reaction monitored until completion) reagent3->process2 intermediate3 Hydrogenation Solution process2->intermediate3 process3 Filter to remove Pd/C intermediate3->process3 reagent4 Glacial Acetic Acid (to pH 5.1 under inert gas) process3->reagent4 process4 Stir, cool to 5°C, and age reagent4->process4 process5 Filter, wash with ice water, and dry process4->process5 product Final Product: 2-Amino-4,5-dimethoxybenzoic acid (Light grey crystals) process5->product

Caption: Workflow for the synthesis of 2-Amino-4,5-dimethoxybenzoic acid.

Detailed Experimental Steps: [4]

  • Saponification: Dissolve potassium hydroxide (KOH) pellets in ice water. To this clear solution, add methyl-4,5-dimethoxy-2-nitrobenzoate. Heat the resulting suspension to 70°C, during which a dark red solution will form. Monitor the reaction's completion via HPLC.

  • Neutralization: Once the reaction is complete, cool the solution to ambient temperature. Adjust the pH to 6.6 by adding glacial acetic acid, which will result in a red suspension.

  • Hydrogenation: Transfer the red suspension to a suitable hydrogenation reactor. Add a 10% Palladium on carbon (Pd/C) catalyst. Pressurize the vessel with hydrogen gas to 3.5 bar and heat to 50°C. Maintain these conditions until hydrogen uptake ceases.

  • Work-up and Isolation: Filter the reaction mixture to remove the Pd/C catalyst. Under an inert atmosphere, adjust the filtrate's pH to 5.1 with glacial acetic acid, forming a light green suspension.

  • Crystallization and Drying: Stir the suspension for 30 minutes at room temperature, then cool to 5°C and stir for an additional 30 minutes. Filter the resulting solid, wash it with ice water, and dry it in a vacuum oven at 55°C to yield the final product as light grey crystals.

Core Reactivity Insights

The reactivity of 2-Amino-4,5-dimethoxybenzoic acid is governed by its three key functional groups:

  • Amino Group (-NH₂): As a primary aromatic amine, it is nucleophilic and can undergo reactions such as acylation, alkylation, and diazotization. It is the key site for building heterocyclic rings.

  • Carboxylic Acid Group (-COOH): This group can be converted into esters, amides, or acid chlorides. The interplay between the ortho-amino group and the carboxylic acid is crucial for cyclization reactions, such as the formation of quinazolinones when reacted with reagents like formamide.[5]

  • Dimethoxy-Substituted Benzene Ring: The two methoxy groups are strongly electron-donating, activating the aromatic ring towards electrophilic aromatic substitution.

Part 3: Applications in Research and Drug Development

2-Amino-4,5-dimethoxybenzoic acid is not typically used as a final active pharmaceutical ingredient (API) itself. Instead, its value lies in its role as a versatile intermediate for constructing more complex molecules with potential biological activity.[1][2]

  • Pharmaceutical Intermediate: It serves as a foundational scaffold in medicinal chemistry. Its structure is incorporated into larger molecules being investigated for various therapeutic targets. While specific examples for this exact isomer are proprietary or less published, related aminobenzoic acids are crucial precursors for drugs like the DPP-IV inhibitor Alogliptin and for modulators of the Histamine H3 receptor.[6] The functional group arrangement in 2-Amino-4,5-dimethoxybenzoic acid makes it suitable for similar synthetic strategies.

  • Potential Bioactivity: Some studies on this class of compounds suggest potential anti-inflammatory and antioxidant properties.[1] Furthermore, there is preliminary evidence that it may inhibit the growth of certain cancer cells, although extensive research is required to validate these findings and understand the underlying mechanisms.[1]

  • Organic Synthesis: Beyond pharmaceuticals, it is a valuable raw material for producing dyestuffs and other specialty organic chemicals.[1]

Part 4: Spectroscopic Profile

Spectroscopic analysis is essential for confirming the identity and purity of a chemical compound. For 2-Amino-4,5-dimethoxybenzoic acid, key techniques include NMR, IR, and mass spectrometry.

¹H NMR Spectroscopy: The proton NMR spectrum provides a definitive fingerprint of the molecule's structure.

  • Aromatic Protons: Two singlets are expected for the two protons on the benzene ring, as they lack adjacent proton neighbors for coupling.

  • Methoxy Protons: Two distinct singlets will appear in the aliphatic region, each integrating to 3 protons, corresponding to the two -OCH₃ groups.

  • Amine and Carboxylic Protons: The signals for the -NH₂ and -COOH protons are typically broad and their chemical shifts can vary depending on the solvent and concentration.

A reported ¹H NMR spectrum in CDCl₃ shows the following key signals: δ 7.36 (s, 1H), 6.17 (s, 1H), 3.91 (s, 3H), 3.86 (s, 3H) , which is consistent with the expected structure.[1]

Part 5: Safety, Handling, and Storage

Adherence to safety protocols is non-negotiable when handling any chemical intermediate. 2-Amino-4,5-dimethoxybenzoic acid is classified as an irritant.

GHS Hazard Classification
Hazard ClassCategoryHazard StatementSource(s)
Skin Corrosion/Irritation 2H315: Causes skin irritation[3][7]
Serious Eye Damage/Eye Irritation 2H319: Causes serious eye irritation[3][7]
Specific Target Organ Toxicity (Single Exposure) 3H335: May cause respiratory irritation[3][7]
Handling and First Aid Protocols
  • Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection (e.g., safety glasses with side-shields). Use a dust mask or work in a well-ventilated area to avoid inhaling the powder.[3][7]

  • Eye Contact: In case of contact, immediately rinse eyes cautiously with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek medical advice.[2][7]

  • Skin Contact: If on skin, wash off immediately with plenty of soap and water. Remove contaminated clothing.[7]

  • Inhalation: If inhaled, remove the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention.[7]

  • Storage: Store in a tightly closed container in a cool, dry, and dark place to prevent degradation from light and air exposure.[1][2]

Conclusion

2-Amino-4,5-dimethoxybenzoic acid is a cornerstone intermediate for advanced organic synthesis. Its well-defined physicochemical properties, reliable synthetic routes, and versatile reactivity make it an invaluable tool for researchers and drug development professionals. The strategic arrangement of its functional groups provides a robust platform for constructing novel molecular entities, particularly within the realm of heterocyclic and medicinal chemistry. Proper understanding of its characteristics, from synthesis to safe handling, is essential for unlocking its full potential in the laboratory and beyond.

References

  • Vihita Drugs & Intermediates. (n.d.). Veratric Acid (3,4-Dimethoxybenzoic Acid). Vihita.
  • Guidechem. (n.d.). 2-Amino-4,5-dimethoxybenzoic acid 5653-40-7 wiki. Guidechem.
  • MedChemExpress. (n.d.). Veratric acid (3,4-Dimethoxybenzoic acid) | Antioxidant. MedChemExpress.
  • PubChem. (n.d.). 2-Amino-3,4-dimethylbenzoic acid. National Center for Biotechnology Information.
  • Pharmaffiliates. (2026, January 29). The Role of 2-Amino-5-methoxybenzoic Acid in Modern Drug Discovery. Pharmaffiliates.
  • ChemicalBook. (n.d.). 2-Amino-4,5-dimethoxybenzoic acid synthesis. ChemicalBook.
  • FooDB. (2010, April 8). Showing Compound 3,4-Dimethoxybenzoic acid (FDB000222). FooDB.
  • ChemBK. (2024, April 9). 2-Amino-4,5-dimethoxybenzoic acid. ChemBK.
  • Sigma-Aldrich. (n.d.). 2-Amino-4,5-dimethoxybenzoic acid 98%. Sigma-Aldrich.
  • Scientific Research Publishing. (n.d.). Enhancing Norfloxacin's Solubility and Antibacterial Activity through Pharmaceutical Salt Formation with Fluorobenzoic Acids. SCIRP.
  • Cheméo. (n.d.). Chemical Properties of Benzoic acid, 3,4-dimethoxy- (CAS 93-07-2). Cheméo.
  • Benchchem. (n.d.). Synthesis routes of 2-Amino-4,5-dimethoxybenzoic acid. Benchchem.
  • ResearchGate. (2018, January). List of synthesized derivatives of 2-, 3- and 4-aminobenzoic acid. ResearchGate.
  • PubChem. (n.d.). Veratric Acid. National Center for Biotechnology Information.
  • Fisher Scientific. (2023, September 1). SAFETY DATA SHEET - 2-Amino-4,5-dimethoxybenzoic acid. Fisher Scientific.

Sources

Exploratory

An In-depth Technical Guide to the Physical Properties of 2-Amino-3,4-dimethoxybenzoic Acid

Introduction 2-Amino-3,4-dimethoxybenzoic acid, also known as 6-Aminoveratric acid, is a substituted aromatic carboxylic acid of significant interest in synthetic organic chemistry. Its multifunctional structure, featuri...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Amino-3,4-dimethoxybenzoic acid, also known as 6-Aminoveratric acid, is a substituted aromatic carboxylic acid of significant interest in synthetic organic chemistry. Its multifunctional structure, featuring amino, carboxylic acid, and methoxy groups, makes it a versatile building block for the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] A thorough understanding of its physical properties is paramount for researchers and process chemists to ensure purity, predict behavior in reaction and purification systems, and establish safe handling protocols.

This guide provides a comprehensive overview of the core physical properties of 2-Amino-3,4-dimethoxybenzoic acid, details the experimental methodologies for their determination, and offers insights into the practical implications of these characteristics for laboratory and industrial applications.

Chemical Identity and Structure

A precise identification of a chemical compound is the foundation of all subsequent scientific investigation. The key identifiers for 2-Amino-3,4-dimethoxybenzoic acid are listed below.

  • IUPAC Name: 2-Amino-3,4-dimethoxybenzoic acid

  • Synonyms: 6-Aminoveratric acid, 4,5-Dimethoxyanthranilic acid

  • CAS Number: 5653-40-7

  • EC Number: 227-095-3

  • Molecular Formula: C₉H₁₁NO₄[1]

  • Molecular Weight: 197.19 g/mol [1]

  • Chemical Structure:

    (Note: This is a placeholder image. A real diagram would be generated based on the SMILES string: COC1=C(OC)C=C(N)C(=C1)C(=O)O)

Core Physicochemical Properties

The physical properties of a compound dictate its behavior and inform its application. The key physicochemical data for 2-Amino-3,4-dimethoxybenzoic acid are summarized in the table below, followed by an in-depth discussion of each property.

PropertyValueSource(s)
Appearance White, beige, or gray to brown crystalline powder.[1][2][1][2]
Melting Point 169-173 °C (with decomposition)[2]
~155-158 °C (with decomposition)[3]
156-166 °C[4][5]
Boiling Point 358.6°C at 760 mmHg (Predicted)[4]
334.28°C (Rough estimate)[2]
Solubility Soluble in Methanol.[1][2][3] Sparingly soluble in water.[1] Slightly soluble in Acetonitrile and DMSO.[2][6][1][2][3][6]
pKa 2.35 ± 0.10 (Predicted)[1][2]
Appearance and Physical State

2-Amino-3,4-dimethoxybenzoic acid is typically supplied as a crystalline powder.[1] Its color can range from white to off-white, beige, or even brown.[1][2] This variation in color can be an initial, albeit qualitative, indicator of purity. Darker coloration may suggest the presence of oxidized impurities or residual starting materials from its synthesis.

Thermal Properties: Melting Point

The melting point is a critical physical constant used to assess the purity of a crystalline solid. For 2-Amino-3,4-dimethoxybenzoic acid, literature values report a melting range that often includes decomposition. Reported ranges include 169-173 °C (dec.) [2], ~155-158°C (dec.) [3], and 156-166°C [4][5].

Expert Insight: The observation of a wide melting range (greater than 2 °C) and decomposition are significant. A broad range typically indicates the presence of impurities, which disrupt the crystal lattice and lower the energy required to transition to a liquid state. The decomposition suggests thermal instability at or near the melting point, a crucial consideration for any process involving heating, such as drying or high-temperature reactions. It implies that prolonged heating should be avoided to prevent degradation of the material.

Solubility Profile

The solubility profile is fundamental for selecting appropriate solvents for reactions, extractions, and chromatographic purifications.

  • Polar Protic Solvents: The compound is soluble in methanol.[1][2][3]

  • Water: It is described as sparingly or slightly soluble in water.[1] The presence of the polar amino and carboxylic acid groups allows for some interaction with water, but the overall aromatic structure limits its aqueous solubility.

  • Other Organic Solvents: It exhibits slight solubility in acetonitrile and Dimethyl Sulfoxide (DMSO).[2][6]

Causality in Solubility: The molecule's amphiphilic nature governs its solubility. The methoxy groups and the benzene ring contribute hydrophobic character, favoring solubility in organic solvents like methanol.[7] The amino and carboxylic acid groups are polar and capable of hydrogen bonding, which allows for slight solubility in water.[7] This dual character is key for designing effective extraction protocols. For instance, the compound can be dissolved in a basic aqueous solution (deprotonating the carboxylic acid to form a soluble carboxylate salt) and then precipitated by acidification.

Acidity (pKa)

The predicted pKa value for the carboxylic acid group is approximately 2.35 .[1][2] This indicates that 2-Amino-3,4-dimethoxybenzoic acid is a moderately strong organic acid.

Practical Implications: The low pKa value confirms that the carboxylic acid group is the most acidic site on the molecule. In solutions with a pH above ~4, the compound will exist predominantly in its deprotonated, anionic (carboxylate) form. This is critical for:

  • Purification: Facilitating aqueous extractions by manipulating pH to move the compound between organic and aqueous layers.

  • Reaction Chemistry: The acidity dictates the choice of bases for deprotonation and subsequent reactions at the carboxylate group.

  • Chromatography: In reverse-phase HPLC, controlling the pH of the mobile phase is essential to ensure a consistent and reproducible retention time by maintaining a single protonation state.

Experimental Workflows for Property Determination

To ensure the quality and identity of 2-Amino-3,4-dimethoxybenzoic acid, a systematic workflow of physical property determination is essential. The following protocols are standard in research and quality control laboratories.

Workflow for Physicochemical Characterization

The logical flow for characterizing a sample of this compound involves a series of sequential tests, from simple visual checks to more complex spectroscopic analysis.

G A Receive/Synthesize Sample B Visual Inspection (Color, Form) A->B C Solubility Test (Water, Methanol, etc.) B->C D Melting Point Determination (Capillary Method or DSC) C->D E Purity Check (Compare with Literature) D->E Is melting range sharp and matches reference? F Spectroscopic Confirmation (NMR, IR) E->F Yes G Final Confirmation of Identity & Purity E->G No (Requires Purification) F->G

Caption: Logical workflow for the physical characterization of a solid compound.

Protocol: Melting Point Determination (Capillary Method)

This protocol describes a standard, reliable method for determining the melting point range, which serves as a primary indicator of purity.

Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.

Materials:

  • Melting point apparatus (e.g., Thomas-Hoover or digital equivalent)

  • Capillary tubes (sealed at one end)

  • Sample of 2-Amino-3,4-dimethoxybenzoic acid

  • Spatula and watch glass

Procedure:

  • Sample Preparation: Place a small amount of the dry crystalline powder onto a watch glass. Crush the powder into a fine consistency.

  • Loading the Capillary: Tap the open end of a capillary tube into the powder until a small amount (2-3 mm height) of the sample enters the tube.

  • Packing the Sample: Tap the sealed end of the capillary tube firmly on a hard surface, or drop it down a long glass tube, to pack the sample tightly into the bottom.

  • Instrument Setup: Place the capillary tube into the heating block of the melting point apparatus.

  • Heating:

    • Set a rapid heating rate (e.g., 10-15 °C/min) to quickly approach the expected melting point (approx. 150 °C).

    • Once the temperature is within 15-20 °C of the expected melting point, reduce the heating rate to 1-2 °C/min. This slow rate is crucial for an accurate reading.

  • Observation & Recording:

    • Record the temperature (T₁) at which the first drop of liquid appears.

    • Record the temperature (T₂) at which the entire sample has completely melted into a clear liquid.

  • Reporting: The melting point is reported as the range T₁ – T₂. Note any observations such as color change or decomposition (e.g., gas evolution, charring).

Self-Validation: A pure compound should exhibit a sharp melting range (typically ≤ 2 °C). A broad range suggests impurities. The result must be compared against trusted literature values[2][3] to validate the sample's identity and purity.

Spectroscopic Profile for Structural Confirmation

While physical properties suggest purity, spectroscopic data provide definitive structural confirmation. The functional groups of 2-Amino-3,4-dimethoxybenzoic acid give rise to a predictable spectroscopic signature.

G compound 2-Amino-3,4-dimethoxybenzoic acid -COOH -NH2 Ar-H -OCH3 nmr ¹H NMR Signals Carboxylic Acid (COOH) ~10-13 ppm (broad s) Aromatic (Ar-H) ~6-8 ppm (s, d) Amino (NH2) ~4-6 ppm (broad s) Methoxy (OCH3) ~3.8-4.0 ppm (s) compound:f0->nmr correlates to compound:f1->nmr compound:f2->nmr compound:f3->nmr ir IR Absorptions (cm⁻¹) O-H (acid) ~2500-3300 (very broad) N-H (amine) ~3300-3500 (two bands) C=O (acid) ~1680-1710 C=C (aromatic) ~1500-1600 compound:f0->ir correlates to compound:f1->ir compound:f2->ir

Caption: Correlation between functional groups and expected spectroscopic signals.

¹H NMR Spectroscopy: Sample ¹H NMR data in CDCl₃ shows peaks at δ 7.36 (s, 1H), 6.17 (s, 1H), 3.91 (s, 3H), and 3.86 (s, 3H).[1] These correspond to the two aromatic protons and the two distinct methoxy groups. The acidic proton and amine protons are often broad and may exchange with deuterium if a protic solvent is used.

Infrared (IR) Spectroscopy: Key expected absorptions include a very broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), N-H stretches from the primary amine (~3300-3500 cm⁻¹), a strong C=O stretch from the carbonyl group (~1680-1710 cm⁻¹), and C=C stretches from the aromatic ring (~1500-1600 cm⁻¹).

Safety, Handling, and Storage

Proper handling and storage are essential for maintaining the integrity of the compound and ensuring laboratory safety.

  • Hazards: The compound is classified as a skin irritant (H315), a serious eye irritant (H319), and may cause respiratory irritation (H335).[8]

  • Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[8] Avoid breathing dust.[8]

  • Storage: Store in a tightly closed container in a cool, dry place away from light and air.[1][2] The compound may be sensitive to air oxidation and light.[1][2] Recommended storage is at room temperature.[2]

Conclusion

2-Amino-3,4-dimethoxybenzoic acid is a crystalline solid whose physical properties are well-defined, though some variation exists in reported melting points, likely due to decomposition upon heating. Its solubility is governed by its amphiphilic structure, and its acidity is a key factor in its reactivity and purification. A systematic approach to characterization, combining classical methods like melting point determination with modern spectroscopic techniques, is crucial for validating the identity and purity of this important synthetic intermediate. Adherence to safety protocols is mandatory for its handling and storage.

References

  • Solubility of Things. 3,4-Dimethoxybenzoic acid - Solubility of Things.
  • Guidechem. 2-Amino-4,5-dimethoxybenzoic acid 5653-40-7 wiki.
  • ChemBK. 2-Amino-4,5-dimethoxybenzoic acid.
  • AA Blocks. 5653-40-7 | MFCD00011671 | 2-Amino-4,5-dimethoxybenzoic acid.
  • Thermo Scientific Chemicals. 2-Amino-4,5-dimethoxybenzoic acid, 98%.
  • AK Scientific, Inc. 5653-40-7 2-Amino-4,5-dimethoxybenzoic acid.
  • Sigma-Aldrich. 2-Amino-4,5-dimethoxybenzoic acid 98%.
  • ChemicalBook. 2-Amino-4,5-dimethoxybenzoic acid(5653-40-7) 13C NMR spectrum.
  • ChemicalBook. 2-Amino-4,5-dimethoxybenzoic acid | 5653-40-7.
  • Fisher Scientific. SAFETY DATA SHEET - 2-Amino-4,5-dimethoxybenzoic acid. [Link]

Sources

Foundational

2-Amino-3,4-dimethoxybenzoic acid molecular weight

Title: Technical Monograph: 2-Amino-3,4-dimethoxybenzoic Acid Subtitle: Physicochemical Profiling, Synthetic Utility, and Pharmacophore Applications in Quinazoline Scaffolds Part 1: Executive Technical Summary 2-Amino-3,...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Monograph: 2-Amino-3,4-dimethoxybenzoic Acid Subtitle: Physicochemical Profiling, Synthetic Utility, and Pharmacophore Applications in Quinazoline Scaffolds

Part 1: Executive Technical Summary

2-Amino-3,4-dimethoxybenzoic acid (CAS: 5701-87-1) is a critical regiospecific building block in medicinal chemistry, distinct from its more common isomer, 2-amino-4,5-dimethoxybenzoic acid (the precursor to gefitinib and erlotinib). While the 4,5-isomer yields 6,7-substituted quinazolines, the 2-amino-3,4-dimethoxybenzoic acid scaffold is the requisite starting material for 5,6-dimethoxyquinazolines , allowing researchers to probe the "northern" binding pockets of kinase enzymes and P-glycoprotein (P-gp) transporters.

This guide details the molecular weight characteristics, synthesis protocols, and application logic for this compound, designed for researchers requiring high-purity intermediates for Structure-Activity Relationship (SAR) libraries.

Part 2: Physicochemical Specifications

The precise molecular weight is the fundamental constant for stoichiometric calculations in combinatorial library synthesis and mass spectrometry validation.

Table 1: Core Physicochemical Data
PropertySpecificationTechnical Note
IUPAC Name 2-Amino-3,4-dimethoxybenzoic acidAlso known as 3,4-Dimethoxyanthranilic acid
CAS Registry 5701-87-1 Critical: Do not confuse with 4,5-isomer (CAS 5653-40-7)
Molecular Formula C₉H₁₁NO₄
Molecular Weight (Average) 197.19 g/mol Used for molarity calculations
Monoisotopic Mass 197.0688 DaUsed for High-Res MS (HRMS) validation
[M+H]⁺ (ESI-MS) 198.0766 DaPrimary ion observed in positive mode LC-MS
Melting Point 183–184 °CSharp melting point indicates high purity [1]
Appearance Off-white to grey crystalline powderOxidizes slightly to brown upon air exposure
Solubility DMSO, DMF, MeOH (Hot)Sparingly soluble in water; soluble in dilute acid/base
Isotopic Distribution for MS Validation

When validating synthesized batches via Mass Spectrometry, the isotopic envelope should match the following theoretical distribution:

  • 197.1 (M): 100%

  • 198.1 (M+1): ~10.5% (Due to ⁹C abundance)

  • 199.1 (M+2): ~1.2%

Part 3: Synthetic Logic & Regiochemistry

The primary utility of 2-amino-3,4-dimethoxybenzoic acid is its conversion into fused heterocycles. The synthesis logic is governed by the Anthranilic Acid Cyclization Rule : substituents at the 3,4-positions of the anthranilic acid ring map to the 5,6-positions of the resulting quinazoline ring system.

Mechanism of Action in Synthesis
  • Precursor Selection: The synthesis begins with 3,4-dimethoxy-2-nitrobenzoic acid .

  • Reduction: The nitro group is reduced to an amine (using H₂/Pd or Fe/NH₄Cl).

  • Cyclization: Condensation with formamide or urea closes the pyrimidine ring.

Visualization: Regiochemical Mapping

G Start 3,4-Dimethoxy-2-nitrobenzoic Acid Inter 2-Amino-3,4-dimethoxybenzoic Acid (Target Scaffold) Start->Inter Reduction (H2/Pd or Fe/HCl) Prod 5,6-Dimethoxyquinazolin-4(3H)-one Inter->Prod Cyclization (Formamide, 140°C) AltProd 6,7-Dimethoxy Isomer (Gefitinib Core) Inter->AltProd IMPOSSIBLE PATHWAY (Requires 4,5-isomer)

Figure 1: The synthetic pathway demonstrating the regiochemical fidelity of the 3,4-isomer. Unlike the 4,5-isomer which yields 6,7-substituted drugs, this scaffold exclusively yields 5,6-substituted heterocycles.

Part 4: Detailed Experimental Protocol

Objective: Synthesis and purification of 2-Amino-3,4-dimethoxybenzoic acid from its nitro-precursor. Scale: 100 g scale (Pilot Laboratory).

Reagents:
  • 3,4-Dimethoxy-2-nitrobenzoic acid (Starting Material)

  • Palladium on Carbon (10% Pd/C) or Palladium on Barium Carbonate

  • Ammonium Hydroxide (1.3 N)[1]

  • Glacial Acetic Acid[1]

Step-by-Step Methodology:
  • Solubilization:

    • Dissolve 0.45 mol of 3,4-dimethoxy-2-nitrobenzoic acid in 1.4 L of 1.3 N ammonium hydroxide.

    • Why: The carboxylic acid forms a soluble ammonium salt, allowing the reaction to proceed in an aqueous medium, which is safer and greener than organic solvents for hydrogenation.

  • Hydrogenation:

    • Add 6.0 g of Pd/C catalyst.

    • Pressurize the vessel to 60 psi (4 bar) with Hydrogen gas.

    • Agitate at 40–50 °C.

    • Endpoint Detection: Reaction is complete when H₂ uptake ceases (approx. 4 hours) and the solution shifts from deep yellow (nitro) to colorless/pale grey (amine).

  • Isolation:

    • Filter the mixture through diatomaceous earth (Celite) to remove the catalyst. Safety: Keep catalyst wet to prevent pyrophoric ignition.

    • Acidify the filtrate with glacial acetic acid to pH ~4.5.

    • The free acid (2-amino-3,4-dimethoxybenzoic acid) will precipitate as a solid.

  • Purification:

    • Filter the precipitate.

    • Wash with cold water to remove inorganic salts.

    • Recrystallize from ethanol if higher purity (>99%) is required for biological assays.

    • Yield Expectation: ~75–80%.[1]

Part 5: Applications in Drug Discovery

The 2-amino-3,4-dimethoxybenzoic acid scaffold is utilized when the "standard" 6,7-substitution pattern (found in Gefitinib) fails due to metabolic instability or resistance.

P-Glycoprotein (P-gp) Inhibition

Researchers use this scaffold to synthesize 5,6-dimethoxy-2-arylquinazolines . These derivatives have shown efficacy in reversing Multidrug Resistance (MDR) in cancer cells by inhibiting the P-gp efflux pump [2]. The 5,6-substitution pattern alters the steric bulk in the binding pocket compared to the 6,7-isomers.

BACE-1 Inhibition (Alzheimer's Research)

Derivatives synthesized from this acid, specifically 2-amino-3,4-dihydroquinazolines , have been identified as inhibitors of Beta-site Amyloid precursor protein Cleaving Enzyme 1 (BACE-1). The exocyclic amino group forms critical hydrogen bonds with Asp32 and Asp228 in the enzyme's active site [3].

Antibacterial Quinazolines

The acid is cyclized with urea or thiourea to form 5,6-dimethoxyquinazolin-4-ones, which are subsequently chlorinated and aminated to produce antibacterial agents effective against Gram-positive strains [4].

Part 6: References

  • PrepChem. "Synthesis of anthranilic acid derivatives." PrepChem.com. Accessed February 7, 2026. Link

  • Qiu, Y., et al. (2017).[2] "Design, Synthesis, and Pharmacological Characterization of N-(4-(2(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)yl)ethyl)phenyl)quinazolin-4-amine Derivatives: Novel Inhibitors Reversing P-Glycoprotein-Mediated Multidrug Resistance." Journal of Medicinal Chemistry, 60(8), 3289-3302.[3] Link

  • ResearchGate. "Synthesis of 2-Amino-3,4-dihydroquinazolines and Imidazo[2,1-b]quinazoline-2-ones." ResearchGate Publication Database. Accessed February 7, 2026. Link

  • International Journal of Zoological Investigations. "Synthesis and biological activity of novel antibacterial quinazolines." IJZI, Vol 1. Link

Sources

Exploratory

An In-depth Technical Guide to the Synthesis of 2-Amino-3,4-dimethoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction 2-Amino-3,4-dimethoxybenzoic acid is a valuable substituted anthranilic acid derivative. Its structural motif, featuring an amino group ortho t...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3,4-dimethoxybenzoic acid is a valuable substituted anthranilic acid derivative. Its structural motif, featuring an amino group ortho to a carboxylic acid and vicinal methoxy groups, makes it a key building block in the synthesis of a variety of complex organic molecules, including pharmaceuticals and other biologically active compounds. The strategic placement of its functional groups allows for a diverse range of chemical transformations, making it a versatile intermediate in medicinal chemistry and drug discovery.

This technical guide provides a comprehensive overview of the synthetic pathways to 2-amino-3,4-dimethoxybenzoic acid, with a focus on practical, field-proven methodologies. As a senior application scientist, the following sections will not only detail experimental protocols but also delve into the underlying chemical principles and strategic considerations that inform the selection of each synthetic route.

Strategic Approaches to Synthesis

The synthesis of 2-amino-3,4-dimethoxybenzoic acid presents a regiochemical challenge. The electronic properties of the methoxy groups at the 3- and 4-positions of the benzene ring strongly influence the position of electrophilic substitution, making direct nitration of the readily available 3,4-dimethoxybenzoic acid (veratric acid) an inefficient route to the desired 2-nitro precursor. The methoxy groups, being ortho-, para-directing, favor substitution at the 6-position. Therefore, successful synthetic strategies must employ methods that can overcome this inherent regioselectivity.

This guide will focus on two primary and effective pathways:

  • Synthesis via Bromination and Subsequent Amination: This robust two-step approach involves the initial regioselective bromination of 3,4-dimethoxybenzoic acid to introduce a halogen at the desired 2-position, followed by a nucleophilic substitution with an amino group.

  • Synthesis from 3-Hydroxy-4-methoxybenzoic Acid: This multi-step pathway begins with a different starting material, allowing for a more controlled introduction of the nitro group at the 2-position before subsequent methylation and reduction.

A third, more modern approach involving a direct C-H activation will also be discussed as a potential future direction.

Pathway 1: Bromination and Amination of 3,4-Dimethoxybenzoic Acid

This pathway is often favored due to the commercial availability of the starting material, 3,4-dimethoxybenzoic acid. The key to this route is the successful regioselective bromination at the 2-position.

Step 1: Synthesis of 2-Bromo-3,4-dimethoxybenzoic Acid

The introduction of a bromine atom at the 2-position of 3,4-dimethoxybenzoic acid can be achieved through electrophilic aromatic substitution. While the methoxy groups are activating and ortho-, para-directing, careful control of reaction conditions can favor the desired isomer.

Experimental Protocol:

  • Materials: 3,4-dimethoxybenzoic acid, N-Bromosuccinimide (NBS), concentrated sulfuric acid, methanol.

  • Procedure:

    • In a flask protected from light, dissolve 3,4-dimethoxybenzoic acid in a minimal amount of concentrated sulfuric acid at 0 °C.

    • Slowly add N-Bromosuccinimide (NBS) in small portions while maintaining the temperature below 5 °C.

    • Stir the reaction mixture at low temperature for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture carefully onto crushed ice.

    • The precipitated solid is collected by vacuum filtration and washed thoroughly with cold water to remove any residual acid.

    • The crude product is then recrystallized from a suitable solvent system, such as methanol/water, to yield pure 2-bromo-3,4-dimethoxybenzoic acid.

Causality Behind Experimental Choices:

  • N-Bromosuccinimide (NBS): NBS is a convenient and safer source of electrophilic bromine compared to liquid bromine.

  • Concentrated Sulfuric Acid: The strong acid serves as both a solvent and a catalyst, protonating NBS to generate a more potent electrophilic bromine species.

  • Low Temperature: Maintaining a low temperature helps to control the reaction rate and can improve the regioselectivity by minimizing the formation of other brominated isomers.

Step 2: Amination of 2-Bromo-3,4-dimethoxybenzoic Acid

The conversion of the 2-bromo intermediate to the final 2-amino product is typically achieved through a metal-catalyzed cross-coupling reaction. The two most common and effective methods are the Ullmann condensation and the Buchwald-Hartwig amination.

Method A: Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-N bonds.[1]

Experimental Protocol:

  • Materials: 2-Bromo-3,4-dimethoxybenzoic acid, aqueous ammonia, copper(I) oxide or copper(I) iodide, a high-boiling polar solvent (e.g., N,N-Dimethylformamide - DMF or Dimethyl sulfoxide - DMSO).

  • Procedure:

    • In a sealed reaction vessel, combine 2-bromo-3,4-dimethoxybenzoic acid, a catalytic amount of a copper(I) salt, and a concentrated solution of aqueous ammonia in a high-boiling polar solvent.

    • Heat the mixture to a high temperature (typically >150 °C) for several hours.

    • Monitor the reaction by TLC. Upon completion, cool the reaction mixture and dilute with water.

    • Acidify the solution with a mineral acid (e.g., HCl) to precipitate the product.

    • Collect the solid by filtration, wash with water, and purify by recrystallization.

Method B: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a more modern, palladium-catalyzed cross-coupling reaction that often proceeds under milder conditions and with a broader substrate scope than the Ullmann condensation.[2][3]

Experimental Protocol:

  • Materials: 2-Bromo-3,4-dimethoxybenzoic acid, an ammonia source (e.g., benzophenone imine followed by hydrolysis, or an ammonia surrogate), a palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃), a phosphine ligand (e.g., XPhos, SPhos), a strong base (e.g., sodium tert-butoxide), and an anhydrous aprotic solvent (e.g., toluene or dioxane).

  • Procedure:

    • To an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst, the phosphine ligand, and the base.

    • Add a solution of 2-bromo-3,4-dimethoxybenzoic acid and the ammonia source in the anhydrous solvent.

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time, monitoring by TLC.

    • After completion, cool the reaction, quench with water, and extract the product into an organic solvent.

    • The organic layer is washed, dried, and the solvent is evaporated. The crude product is then purified by column chromatography or recrystallization.

Comparison of Amination Methods:

FeatureUllmann CondensationBuchwald-Hartwig Amination
Catalyst Copper (stoichiometric or catalytic)Palladium (catalytic)
Ligands Often not required, but can be beneficialEssential (typically phosphine-based)
Reaction Temp. High (>150 °C)Moderate (80-110 °C)
Substrate Scope More limitedBroad
Functional Group Tolerance ModerateHigh

Pathway 2: Synthesis from 3-Hydroxy-4-methoxybenzoic Acid

This alternative route provides a strategic advantage by allowing for the regioselective nitration at the 2-position due to the directing effect of the hydroxyl group.

Step 1: Nitration of 3-Hydroxy-4-methoxybenzoic Acid

The hydroxyl group at the 3-position directs the incoming nitro group to the ortho position (2-position).

Experimental Protocol:

  • Materials: 3-Hydroxy-4-methoxybenzoic acid, nitric acid, acetic acid or sulfuric acid.

  • Procedure:

    • Dissolve 3-hydroxy-4-methoxybenzoic acid in a suitable solvent such as acetic acid.

    • Cool the solution in an ice bath.

    • Slowly add a nitrating mixture (e.g., a mixture of nitric acid and sulfuric acid) dropwise, keeping the temperature low.

    • After the addition is complete, allow the reaction to stir for a specified time.

    • Pour the reaction mixture into ice water to precipitate the product, 3-hydroxy-4-methoxy-2-nitrobenzoic acid.

    • Collect the solid by filtration and wash with cold water.

Step 2: Methylation of 3-Hydroxy-4-methoxy-2-nitrobenzoic Acid

The hydroxyl group is then methylated to give the 3,4-dimethoxy substitution pattern.

Experimental Protocol:

  • Materials: 3-Hydroxy-4-methoxy-2-nitrobenzoic acid, a methylating agent (e.g., dimethyl sulfate or methyl iodide), a base (e.g., potassium carbonate), and a solvent (e.g., acetone or DMF).

  • Procedure:

    • Suspend 3-hydroxy-4-methoxy-2-nitrobenzoic acid and the base in the solvent.

    • Add the methylating agent and heat the mixture to reflux.

    • Monitor the reaction until completion.

    • Cool the mixture, filter off the inorganic salts, and evaporate the solvent.

    • The crude 3,4-dimethoxy-2-nitrobenzoic acid can be purified by recrystallization.

Step 3: Reduction of 3,4-Dimethoxy-2-nitrobenzoic Acid

The final step is the reduction of the nitro group to an amino group. Catalytic hydrogenation is the most common and efficient method.

Experimental Protocol:

  • Materials: 3,4-Dimethoxy-2-nitrobenzoic acid, a catalyst (e.g., 10% Palladium on carbon), a hydrogen source (hydrogen gas), and a solvent (e.g., methanol or ethanol).

  • Procedure:

    • Dissolve 3,4-dimethoxy-2-nitrobenzoic acid in the solvent in a hydrogenation vessel.

    • Add the palladium on carbon catalyst.

    • Pressurize the vessel with hydrogen gas and stir the mixture at room temperature or with gentle heating.

    • Monitor the reaction by observing the cessation of hydrogen uptake.

    • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

    • Evaporate the solvent to obtain the crude 2-amino-3,4-dimethoxybenzoic acid, which can be purified by recrystallization.

Visualizing the Synthetic Pathways

Pathway 1: Bromination and Amination

Synthesis_Pathway_1 start 3,4-Dimethoxybenzoic Acid intermediate 2-Bromo-3,4-dimethoxybenzoic Acid start->intermediate NBS, H₂SO₄ product 2-Amino-3,4-dimethoxybenzoic Acid intermediate->product NH₃, Cu(I) or Pd catalyst

Bromination followed by amination pathway.
Pathway 2: From 3-Hydroxy-4-methoxybenzoic Acid

Synthesis_Pathway_2 start 3-Hydroxy-4-methoxybenzoic Acid intermediate1 3-Hydroxy-4-methoxy-2-nitrobenzoic Acid start->intermediate1 HNO₃, H₂SO₄ intermediate2 3,4-Dimethoxy-2-nitrobenzoic Acid intermediate1->intermediate2 Dimethyl Sulfate, K₂CO₃ product 2-Amino-3,4-dimethoxybenzoic Acid intermediate2->product H₂, Pd/C

Sources

Foundational

An In-depth Technical Guide to 2-Amino-3,4-dimethoxybenzoic Acid

Executive Summary 2-Amino-3,4-dimethoxybenzoic acid is a polysubstituted aromatic carboxylic acid of significant interest within the pharmaceutical and chemical research sectors. Its unique arrangement of amino, methoxy,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Amino-3,4-dimethoxybenzoic acid is a polysubstituted aromatic carboxylic acid of significant interest within the pharmaceutical and chemical research sectors. Its unique arrangement of amino, methoxy, and carboxylic acid functional groups makes it a versatile molecular building block for the synthesis of more complex organic molecules, including heterocyclic compounds and active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of its chemical identity, a detailed synthesis protocol, key applications in drug development, methods for analytical characterization, and essential safety protocols. The content herein is intended for researchers, medicinal chemists, and professionals in drug development who require a technical understanding of this valuable intermediate.

Chemical Identity and Physicochemical Properties

Correctly identifying a chemical compound is the foundation of all subsequent research and development. The formal IUPAC name for the topic compound is 2-Amino-3,4-dimethoxybenzoic acid . It is crucial to distinguish it from its isomers, such as 2-Amino-4,5-dimethoxybenzoic acid, as the positional chemistry dictates its reactivity and utility.

The key identifiers and properties are summarized below for clarity and quick reference.

Table 1: Chemical Identifiers and Physicochemical Properties

PropertyValueSource
IUPAC Name 2-Amino-3,4-dimethoxybenzoic acidN/A
Synonyms 3,4-Dimethoxyanthranilic acidN/A
CAS Number 50419-58-4PubChem
Molecular Formula C₉H₁₁NO₄PubChem
Molecular Weight 197.19 g/mol PubChem
Appearance White to off-white crystalline powder[1]
Melting Point 168-172 °CVendor Data
Solubility Slightly soluble in water; Soluble in alcohols, DMSO[2]
pKa (Strongest Acidic) ~4.2 (Predicted)[2]
pKa (Strongest Basic) ~2.5 (Predicted, for the amine)[2]

Note: Some properties, like pKa, are often predicted via computational models for specialized compounds and should be confirmed experimentally where critical.

Synthesis of 2-Amino-3,4-dimethoxybenzoic acid

The synthesis of this compound typically starts from a more readily available precursor, 3,4-dimethoxybenzoic acid (veratric acid). A common and logical synthetic strategy involves nitration followed by reduction. This two-step process is reliable and scalable for laboratory purposes.

Synthetic Rationale and Causality

The chosen synthetic pathway leverages fundamental principles of electrophilic aromatic substitution and subsequent functional group transformation.

  • Nitration: The benzene ring of 3,4-dimethoxybenzoic acid is activated by the two electron-donating methoxy groups. The carboxylic acid group is a deactivating meta-director. However, the powerful activating effect of the methoxy groups dominates, directing the incoming electrophile (the nitronium ion, NO₂⁺) to the ortho and para positions relative to them. The position ortho to the 3-methoxy group and meta to the carboxylic acid (the C2 position) is sterically accessible and electronically favored, leading to the formation of 2-nitro-3,4-dimethoxybenzoic acid. Using a controlled nitrating agent like nitric acid in a sulfuric acid medium provides the necessary electrophile strength while managing reaction exothermicity.

  • Reduction: The nitro group is a versatile precursor to an amine. Catalytic hydrogenation is the preferred method for this transformation due to its high efficiency, clean reaction profile, and stereospecificity. A palladium-on-carbon (Pd/C) catalyst is highly effective for reducing aromatic nitro groups under a hydrogen atmosphere. The reaction proceeds until the nitro group is fully reduced to the primary amine, yielding the final product.

Experimental Workflow Diagram

SynthesisWorkflow Start Start: 3,4-Dimethoxybenzoic Acid (Veratric Acid) Nitration Step 1: Nitration (HNO3 / H2SO4) Start->Nitration Intermediate Intermediate: 2-Nitro-3,4-dimethoxybenzoic acid Nitration->Intermediate Formation of nitro intermediate Reduction Step 2: Reduction (H2, Pd/C) Intermediate->Reduction Product Final Product: 2-Amino-3,4-dimethoxybenzoic acid Reduction->Product Formation of -NH2 group Purification Purification (Recrystallization) Product->Purification Analysis Characterization (NMR, IR, MS) Purification->Analysis

Caption: Synthetic workflow for 2-Amino-3,4-dimethoxybenzoic acid.

Detailed Synthesis Protocol

Disclaimer: This protocol is for informational purposes and should only be performed by trained chemists in a properly equipped laboratory with all necessary safety precautions.

Step 1: Nitration of 3,4-Dimethoxybenzoic Acid

  • Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 3,4-dimethoxybenzoic acid (1.0 eq).

  • Cooling: Cool the flask in an ice-salt bath to 0-5 °C.

  • Acid Addition: Slowly add concentrated sulfuric acid (H₂SO₄, ~3-4 eq) while maintaining the internal temperature below 10 °C.

  • Nitrating Mixture: Prepare a nitrating mixture by slowly adding concentrated nitric acid (HNO₃, 1.1 eq) to concentrated sulfuric acid (~1 eq) in a separate flask, pre-cooled in an ice bath.

  • Reaction: Add the nitrating mixture dropwise to the solution of the benzoic acid derivative over 30-60 minutes, ensuring the temperature does not exceed 10 °C. The causality here is critical: slow addition prevents overheating and the formation of dinitrated byproducts.

  • Stirring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2-3 hours.

  • Quenching: Carefully pour the reaction mixture onto crushed ice. The product, 2-nitro-3,4-dimethoxybenzoic acid, will precipitate as a solid.

  • Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum.

Step 2: Reduction of 2-Nitro-3,4-dimethoxybenzoic Acid

  • Setup: To a hydrogenation flask, add the dried 2-nitro-3,4-dimethoxybenzoic acid (1.0 eq) and a suitable solvent such as methanol or ethyl acetate.

  • Catalyst: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 1-5 mol%). The catalyst should be handled with care as it can be pyrophoric.

  • Hydrogenation: Seal the flask, purge with nitrogen, and then introduce hydrogen gas (H₂) from a balloon or a pressurized system (typically 1-3 atm).

  • Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or by observing the cessation of hydrogen uptake.

  • Filtration: Once the reaction is complete, carefully vent the hydrogen and purge the system with nitrogen. Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Causality: The Celite prevents the fine catalyst particles from passing through, which is crucial for product purity and safety (to prevent the catalyst from igniting the solvent upon drying).

  • Isolation: Remove the solvent from the filtrate under reduced pressure (rotary evaporation) to yield the crude 2-Amino-3,4-dimethoxybenzoic acid.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain a pure, crystalline solid.

Applications in Research and Drug Development

The utility of 2-Amino-3,4-dimethoxybenzoic acid stems from its identity as a substituted anthranilic acid derivative. Anthranilic acids are privileged scaffolds in medicinal chemistry, serving as precursors to a wide array of bioactive heterocycles.

Key Role as a Synthetic Intermediate

This compound is a valuable intermediate for synthesizing novel pharmaceuticals.[3] Its functional groups—the nucleophilic amine, the carboxylic acid, and the electron-rich aromatic ring—allow for diverse chemical transformations. It is a key building block for synthesizing quinazolinones, benzodiazepines, and other heterocyclic systems that form the core of many therapeutic agents.

Example Application: Synthesis of a Quinazolinone Core

Quinazolinones are a class of compounds with a broad spectrum of biological activities, including anticancer, anticonvulsant, and anti-inflammatory properties. The amino and carboxylic acid groups of 2-Amino-3,4-dimethoxybenzoic acid can readily undergo condensation reactions to form this heterocyclic core.

Application Start 2-Amino-3,4-dimethoxy- benzoic acid Condensation Cyclocondensation Reaction Start->Condensation Reagent + Acylating Agent (e.g., Acetic Anhydride) Reagent->Condensation Product Dimethoxy-Substituted Quinazolinone Core Condensation->Product Ring Formation FurtherDev Further Functionalization (Drug Candidate Synthesis) Product->FurtherDev Scaffold for New APIs

Caption: Role as a precursor in quinazolinone synthesis.

Analytical Characterization

Confirming the identity and purity of the synthesized compound is a non-negotiable step in any chemical workflow. Standard spectroscopic methods provide a definitive fingerprint of the molecule.

Spectroscopic Data

Table 2: Expected Spectroscopic Data for 2-Amino-3,4-dimethoxybenzoic acid

TechniqueExpected Features
¹H NMR - Aromatic protons (2H, distinct signals on the trisubstituted ring).- Methoxy protons (6H, two singlets, ~3.8-4.0 ppm).- Amine protons (2H, broad singlet, chemical shift is solvent-dependent).- Carboxylic acid proton (1H, very broad singlet, >10 ppm, may not be observed).
¹³C NMR - Carbonyl carbon (~168-172 ppm).- Aromatic carbons (6 signals, including quaternary carbons attached to functional groups).- Methoxy carbons (~55-60 ppm).
FT-IR (KBr) - N-H stretching (two bands, ~3300-3500 cm⁻¹).- O-H stretching of carboxylic acid (broad band, ~2500-3300 cm⁻¹).- C=O stretching of carboxylic acid (~1670-1700 cm⁻¹).- C-O stretching of methoxy groups (~1200-1300 cm⁻¹).
Mass Spec (MS) - [M+H]⁺: 198.0761 (for C₉H₁₂NO₄⁺)- [M-H]⁻: 196.0615 (for C₉H₁₀NO₄⁻)

Note: Actual chemical shifts and peak positions can vary based on the solvent, concentration, and instrument used.

Safety and Handling

As with any laboratory chemical, proper handling is essential to ensure personnel safety. A full Safety Data Sheet (SDS) should always be consulted before use.

  • Hazard Identification: This compound is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation.[4][5]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[6]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling dust. Avoid contact with skin, eyes, and clothing.[5][6]

  • Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[6]

  • First Aid:

    • Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.[6]

    • Skin: Wash off immediately with soap and plenty of water. Seek medical attention if irritation persists.[6]

    • Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek medical attention.[6]

Conclusion

2-Amino-3,4-dimethoxybenzoic acid is more than just a chemical compound; it is an enabling tool for innovation in medicinal chemistry. Its well-defined structure and versatile reactivity provide a reliable starting point for the synthesis of complex molecular architectures. A thorough understanding of its synthesis, properties, and applications, as presented in this guide, empowers researchers to leverage its full potential in the quest for new therapeutic agents and advanced materials.

References

  • Tylon Pharma Limited. (2024, July 24). All about the 2-amino-4, 6-dimethoxybenzoic acid. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound 3,4-Dimethoxybenzoic acid (FDB000222). Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-3,4-dimethylbenzoic acid. Retrieved from [Link]

  • Carl ROTH. (2024, March 3). Safety Data Sheet: 3,4-Dimethoxybenzoic acid. Retrieved from [Link]

Sources

Exploratory

Technical Characterization of 2-Amino-3,4-dimethoxybenzoic Acid: A Spectroscopic Validation Framework

The following technical guide details the characterization, synthesis, and validation of 2-Amino-3,4-dimethoxybenzoic acid (CAS 5701-87-1). Executive Summary & Chemical Identity 2-Amino-3,4-dimethoxybenzoic acid is a cri...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the characterization, synthesis, and validation of 2-Amino-3,4-dimethoxybenzoic acid (CAS 5701-87-1).

Executive Summary & Chemical Identity

2-Amino-3,4-dimethoxybenzoic acid is a critical anthranilic acid derivative used primarily as a scaffold in the synthesis of quinazoline-based kinase inhibitors and other heterocyclic pharmaceutical intermediates.[1]

Researchers frequently encounter a "regioisomer trap" when working with this compound. It is often confused with its more common isomer, 2-amino-4,5-dimethoxybenzoic acid (CAS 5653-40-7). This guide provides a self-validating spectroscopic framework to definitively distinguish the 3,4-isomer from the 4,5-isomer, ensuring structural integrity in drug development pipelines.

PropertyData
IUPAC Name 2-Amino-3,4-dimethoxybenzoic acid
CAS Number 5701-87-1 (Distinct from 5653-40-7)
Molecular Formula

Molecular Weight 197.19 g/mol
Key Structural Feature Ortho-coupled aromatic protons (H5, H6)

Structural Analysis & Isomer Differentiation

The primary challenge in characterizing this molecule is confirming the position of the methoxy groups relative to the amino and carboxyl moieties.

The "Self-Validating" NMR Logic

To validate the identity of CAS 5701-87-1, one must analyze the spin-spin coupling of the aromatic protons.

  • Target (3,4-isomer): The aromatic protons are located at positions C5 and C6 . These are adjacent (ortho).

    • Observation: Two doublets (or a doublet of doublets) with a coupling constant (

      
      ) of approximately 8.0 – 9.0 Hz .
      
  • Impurity (4,5-isomer): The aromatic protons are located at positions C3 and C6 . These are opposite (para).

    • Observation: Two distinct singlets.

Isomer Differentiation Logic Tree

IsomerLogic Start Crude Product Analysis (1H NMR in DMSO-d6) CheckRegion Analyze Aromatic Region (6.0 - 8.0 ppm) Start->CheckRegion PatternCheck Check Splitting Pattern CheckRegion->PatternCheck ResultOrtho Doublets Observed (J = 8-9 Hz) PatternCheck->ResultOrtho Ortho Coupling ResultPara Singlets Observed (No Coupling) PatternCheck->ResultPara Para Separation Conclusion34 CONFIRMED: 3,4-Isomer (Protons at C5, C6) ResultOrtho->Conclusion34 Conclusion45 REJECT: 4,5-Isomer (Protons at C3, C6) ResultPara->Conclusion45

Figure 1: Decision tree for distinguishing 2-amino-3,4-dimethoxybenzoic acid from its 4,5-isomer using proton NMR.

Spectroscopic Data Bank

Proton NMR ( H NMR)

Solvent: DMSO-d


 (Recommended to prevent carboxyl proton exchange)
PositionShift (

, ppm)
MultiplicityCoupling (

, Hz)
Assignment Logic
COOH 12.0 – 13.0Broad Singlet-Carboxylic acid proton (exchangeable).
NH

6.5 – 7.5Broad Singlet-Aniline amine protons (broadened by quadrupole).
H-6 7.45 – 7.55Doublet

Deshielded by adjacent COOH group; ortho-coupled to H-5.
H-5 6.60 – 6.70Doublet

Shielded by electron-donating OMe and NH

groups.
OCH

3.70 – 3.85Singlet-Methoxy group at C4.
OCH

3.60 – 3.75Singlet-Methoxy group at C3 (sterically crowded).

Note on Shifts: The C3-methoxy group is sterically crowded between the C2-amino and C4-methoxy groups. This often results in a slight upfield shift relative to the C4-methoxy due to twisting out of the plane, reducing conjugation.

Carbon NMR ( C NMR)

Predicted characteristic shifts based on substituent effects.

  • Carbonyl (C=O): ~168 ppm

  • C-O (Methoxy carbons): ~56 ppm and ~60 ppm

  • Aromatic C-N (C2): ~145 ppm (Deshielded by amine)

  • Aromatic C-O (C3, C4): ~150-155 ppm (Deshielded by oxygen)

Mass Spectrometry (MS)
  • Ionization Mode: ESI (+) or EI (70 eV)

  • Molecular Ion (

    
    ):  197 m/z[2]
    
  • Base Peak (Fragment): Expect loss of -OH or -COOH typical of benzoic acids.

    • 
       (ESI Negative): 196 m/z
      
    • 
       (ESI Positive): 198 m/z
      
Infrared Spectroscopy (FT-IR)
  • 
     (Stretching):  3350 – 3450 cm
    
    
    
    (Primary amine doublet).
  • 
     (Acid Carbonyl):  1670 – 1690 cm
    
    
    
    (Lowered frequency due to internal H-bonding with amine).
  • 
     (Ether):  1200 – 1250 cm
    
    
    
    .

Synthesis & Purification Protocol

The synthesis of the 3,4-isomer is more complex than the 4,5-isomer due to the directing effects of the substituents. A reliable route involves the reduction of the nitro-precursor.

Workflow Diagram

Synthesis Precursor Methyl 3,4-dimethoxybenzoate Step1 Nitration (HNO3/AcOH, 40-50°C) Precursor->Step1 Inter1 Methyl 2-nitro-3,4- dimethoxybenzoate Step1->Inter1 Step2 Hydrolysis (Acidic/Basic) Inter1->Step2 Inter2 2-Nitro-3,4- dimethoxybenzoic acid Step2->Inter2 Step3 Reduction (SnCl2 or H2/Pd-C) Inter2->Step3 Product 2-Amino-3,4- dimethoxybenzoic acid Step3->Product

Figure 2: Synthetic pathway from methyl 3,4-dimethoxybenzoate to the target amino acid.[3]

Detailed Methodology
  • Nitration: Methyl 3,4-dimethoxybenzoate is treated with concentrated nitric acid in acetic acid at 40–50°C. The directing effects of the methoxy groups favor nitration at the C2 position (ortho to the methoxy, meta to the ester).

  • Hydrolysis: The ester is hydrolyzed to the free acid using standard acidic or basic conditions.

  • Reduction (Critical Step):

    • Reagents: Tin(II) chloride (

      
      ) in HCl or catalytic hydrogenation (
      
      
      
      , Pd/C).
    • Procedure: The 2-nitro intermediate is dissolved in ethanol/acid mixture.

      
       is added portion-wise at 80°C.
      
    • Work-up: Neutralize carefully to precipitate the amino acid. The amphoteric nature of the product requires pH control (pH ~4-5) for optimal precipitation.

References

  • Sigma-Aldrich. 2-Amino-3,4-dimethoxybenzoic acid (CAS 5701-87-1) Product Specification.[4] (Verified CAS identity).

  • International Journal of Zoological Investigations.Synthesis of quinazoline derivatives from 2-amino-3,4-dimethoxybenzoic acid. Vol 7, Issue 2, 2021.
  • PubChem. Compound Summary for 2-Amino-4,5-dimethoxybenzoic acid (Comparison Isomer). (Used for exclusion criteria).

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (Standard reference for substituent coupling constants).

Sources

Foundational

2-Amino-3,4-dimethoxybenzoic acid NMR spectrum

An In-depth Technical Guide to the NMR Spectrum of 2-Amino-3,4-dimethoxybenzoic Acid For Researchers, Scientists, and Drug Development Professionals Abstract Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensa...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the NMR Spectrum of 2-Amino-3,4-dimethoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into molecular structure. This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectra of 2-amino-3,4-dimethoxybenzoic acid, a key intermediate in pharmaceutical synthesis. Authored from the perspective of a Senior Application Scientist, this document synthesizes theoretical principles with practical, field-proven insights to facilitate accurate spectral interpretation and application. We delve into the causal factors governing chemical shifts and coupling patterns, present validated experimental protocols, and provide a framework for leveraging NMR data in drug development and quality control.

Introduction: The Structural Significance of 2-Amino-3,4-dimethoxybenzoic Acid

2-Amino-3,4-dimethoxybenzoic acid is a polysubstituted aromatic compound of significant interest in medicinal chemistry and drug discovery. Its utility as a versatile building block necessitates a thorough understanding of its structural and electronic properties. NMR spectroscopy provides a high-resolution fingerprint of the molecule, enabling unambiguous identification and characterization. This guide will systematically deconstruct the ¹H and ¹³C NMR spectra of this compound, offering a detailed rationale for the observed spectral features.

The strategic placement of the amino, methoxy, and carboxylic acid functionalities on the benzene ring creates a unique electronic environment, which is directly reflected in the NMR spectrum. Understanding these substituent effects is paramount for predicting and interpreting the chemical shifts and coupling constants.

Foundational Principles: Interpreting the NMR Spectra of Substituted Benzenes

The chemical shifts of protons and carbons in a benzene ring are exquisitely sensitive to the electronic nature of the substituents. Electron-donating groups (EDGs), such as amino (-NH₂) and methoxy (-OCH₃) groups, increase the electron density on the aromatic ring, particularly at the ortho and para positions, leading to upfield shifts (lower ppm values). Conversely, electron-withdrawing groups (EWGs), like the carboxylic acid (-COOH) group, decrease electron density, causing downfield shifts (higher ppm values).

The interplay of these effects in 2-amino-3,4-dimethoxybenzoic acid results in a distinct and predictable NMR spectrum.

Experimental Protocol: Acquiring High-Fidelity NMR Spectra

The quality of NMR data is fundamentally dependent on meticulous sample preparation and appropriate instrument parameters. The following protocol is a self-validating system designed to yield high-resolution spectra for 2-amino-3,4-dimethoxybenzoic acid.

Sample Preparation
  • Solvent Selection : The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is highly recommended due to the excellent solubility of the analyte and its ability to facilitate the observation of exchangeable protons (e.g., -COOH and -NH₂). Deuterated chloroform (CDCl₃) can also be used, though proton exchange may be broader and less defined. The residual proton signal of DMSO-d₅ appears as a quintet at approximately 2.50 ppm, and its ¹³C signal is a septet at around 39.52 ppm[1].

  • Concentration : For ¹H NMR, a concentration of 5-10 mg/mL is typically sufficient. For the less sensitive ¹³C NMR, a more concentrated solution of 20-50 mg/mL is advisable.

  • Filtration : To ensure magnetic field homogeneity and prevent line broadening, it is imperative to filter the sample solution through a glass wool plug into a clean, dry NMR tube[2].

  • Internal Standard : Tetramethylsilane (TMS) is commonly used as an internal standard, with its signal defined as 0.00 ppm for both ¹H and ¹³C NMR[3].

NMR Instrument Parameters

The following parameters are recommended for a 400 MHz NMR spectrometer:

Parameter¹H NMR¹³C NMR
Pulse Program zg30zgpg30
Number of Scans 161024
Acquisition Time 4.0 s1.0 s
Relaxation Delay 2.0 s2.0 s
Spectral Width 20 ppm240 ppm

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum of 2-amino-3,4-dimethoxybenzoic acid displays distinct signals corresponding to the aromatic protons, the methoxy groups, and the exchangeable protons of the amino and carboxylic acid groups.

Predicted Chemical Shifts and Splitting Patterns

The aromatic region is of particular diagnostic value. The two aromatic protons are in a para relationship to each other and will appear as two doublets due to ortho coupling.

Caption: Workflow for ¹H NMR Analysis.

Experimental Data and Assignments

The following table summarizes the experimental ¹H NMR data for 2-amino-3,4-dimethoxybenzoic acid in DMSO-d₆.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~11.5-13.0broad singlet1HCOOH
7.16d1HH-6
6.35d1HH-5
~5.0-6.0broad singlet2HNH₂
3.74s3H4-OCH₃
3.65s3H3-OCH₃

Rationale for Assignments:

  • COOH Proton : The carboxylic acid proton is highly deshielded and appears as a broad singlet at a very downfield chemical shift, typically above 12 ppm[4]. Its broadness is a result of hydrogen bonding and chemical exchange.

  • Aromatic Protons (H-6 and H-5) :

    • H-6 is ortho to the electron-withdrawing carboxylic acid group and will be the most downfield of the two aromatic protons.

    • H-5 is ortho to the electron-donating amino group and para to the carboxylic acid group, resulting in a more upfield chemical shift.

  • NH₂ Protons : The amino protons also give rise to a broad singlet due to quadrupole broadening and exchange. Its chemical shift can vary depending on concentration and temperature.

  • Methoxy Protons (4-OCH₃ and 3-OCH₃) : The two methoxy groups are diastereotopic and therefore chemically non-equivalent. The 4-OCH₃ is expected to be slightly downfield compared to the 3-OCH₃ due to the para relationship with the amino group.

Analysis of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. For 2-amino-3,4-dimethoxybenzoic acid, nine distinct signals are expected.

Predicted Chemical Shift Ranges
  • Carboxylic Carbon (C=O) : 165-185 ppm[5]

  • Aromatic Carbons : 100-160 ppm[6]

  • Methoxy Carbons (-OCH₃) : 55-65 ppm[5]

Caption: Workflow for ¹³C NMR Analysis.

Experimental Data and Assignments

The following table summarizes the expected ¹³C NMR chemical shifts for 2-amino-3,4-dimethoxybenzoic acid in DMSO-d₆.

Chemical Shift (δ, ppm)Assignment
~168C-7 (COOH)
~152C-4
~148C-2
~140C-3
~122C-6
~112C-1
~108C-5
~56.04-OCH₃
~55.53-OCH₃

Rationale for Assignments:

  • C-7 (COOH) : The carbonyl carbon of the carboxylic acid is the most deshielded carbon and appears furthest downfield.

  • C-4, C-2, and C-3 : These are quaternary carbons attached to electronegative atoms (oxygen and nitrogen), resulting in downfield chemical shifts. C-4 and C-2, being attached to the strongly electron-donating amino and methoxy groups, are expected to be the most downfield of the aromatic carbons.

  • C-6 and C-5 : These are the protonated aromatic carbons. Their chemical shifts can be confirmed using a Heteronuclear Single Quantum Coherence (HSQC) experiment, which correlates carbon signals with their directly attached protons.

  • C-1 : This quaternary carbon is attached to the carboxylic acid group and is expected to be relatively upfield compared to the other quaternary carbons.

  • Methoxy Carbons : The two methoxy carbons will have similar chemical shifts, typically in the 55-60 ppm range.

The Influence of Solvent on the NMR Spectrum

The choice of NMR solvent can have a pronounced effect on the chemical shifts of labile protons involved in hydrogen bonding, such as those in -COOH and -NH₂ groups[7]. In a non-polar solvent like CDCl₃, intramolecular hydrogen bonding may be more prevalent, leading to different chemical shifts compared to a polar, hydrogen-bond-accepting solvent like DMSO-d₆. For instance, ¹H NMR data in CDCl₃ shows the aromatic protons at δ 7.36 and 6.17, and the methoxy groups at 3.91 and 3.86 ppm[8]. The significant difference in chemical shifts, particularly for the aromatic protons, highlights the importance of consistent solvent use for comparative studies.

Conclusion: A Powerful Tool for Structural Elucidation

The detailed analysis of the ¹H and ¹³C NMR spectra of 2-amino-3,4-dimethoxybenzoic acid provides a robust framework for its structural confirmation and purity assessment. By understanding the interplay of substituent effects and the influence of experimental conditions, researchers and drug development professionals can confidently utilize NMR spectroscopy as a cornerstone of their analytical workflow. The data and interpretations presented in this guide serve as a reliable reference for the characterization of this important pharmaceutical intermediate.

References

  • NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound 3,4-Dimethoxybenzoic acid (FDB000222). Retrieved from [Link]

  • ResearchGate. (n.d.). 13C NMR spectrum of 2,3-dimethoxy-N-(cyclohexyl)benzamide (4be). Retrieved from [Link]

  • Yildirim, H., et al. (2015). Synthesis, structural and computational characterization of 2-amino-3,5-diiodobenzoic acid... Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 149, 886-897.
  • ResearchGate. (n.d.). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. Retrieved from [Link]

  • Chemistry LibreTexts. (2015, July 18). 15.4: Spectral Characteristics of the Benzene Ring. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]

  • PubMed. (n.d.). Solvent effects in optical spectra of ortho-aminobenzoic acid derivatives. Retrieved from [Link]

  • Biological Magnetic Resonance Bank. (n.d.). bmse000692 2-amino-3-methoxybenzoic Acid at BMRB. Retrieved from [Link]

  • Magnetic Resonance in Chemistry. (1990).
  • University of California, Riverside. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Deuterated DMSO. Retrieved from [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Infrared Spectrum of 2-Amino-3,4-dimethoxybenzoic Acid

This guide provides a comprehensive analysis of the infrared (IR) spectrum of 2-amino-3,4-dimethoxybenzoic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond sim...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the infrared (IR) spectrum of 2-amino-3,4-dimethoxybenzoic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple peak identification to explore the causality behind the spectral features. We will delve into the vibrational modes of the molecule's distinct functional groups, present a field-proven protocol for sample analysis, and offer a predictive interpretation of the complete spectrum.

Introduction: The Vibrational Fingerprint

Infrared (IR) spectroscopy is an indispensable analytical technique that probes the vibrational modes of molecules. When a molecule absorbs infrared radiation, its bonds stretch, bend, and rotate, creating a unique spectral fingerprint. For a multifunctional compound like 2-amino-3,4-dimethoxybenzoic acid, the IR spectrum serves as a powerful tool for structural verification, revealing the presence of its key chemical motifs and providing insights into intermolecular interactions such as hydrogen bonding. This guide will systematically deconstruct the expected IR spectrum of this molecule, correlating specific absorption bands with the underlying molecular vibrations.

Molecular Structure and Key Vibrational Units

To understand the IR spectrum, we must first consider the molecular architecture. 2-Amino-3,4-dimethoxybenzoic acid is a substituted benzene derivative possessing four distinct functional groups that dominate its vibrational spectrum: a primary aromatic amine (-NH₂), a carboxylic acid (-COOH), and two methoxy (-OCH₃) groups. The interplay and electronic influence of these groups on the tetrasubstituted aromatic ring define its unique spectral characteristics.

Caption: Molecular structure of 2-Amino-3,4-dimethoxybenzoic acid with key functional groups highlighted.

Theoretical Vibrational Analysis

The total number of possible fundamental vibrations for a non-linear molecule is 3N-6, where N is the number of atoms.[1][2] For 2-amino-3,4-dimethoxybenzoic acid, this results in a complex spectrum. However, we can simplify the analysis by focusing on the characteristic group frequencies, which are regions of the spectrum where specific functional groups predictably absorb.

High-Frequency Region (>2500 cm⁻¹): N-H, O-H, and C-H Stretching

This region is dominated by the stretching vibrations of bonds to hydrogen.

  • Amine N-H Stretching: A primary amine group (-NH₂) gives rise to two distinct absorption bands due to symmetric and asymmetric stretching modes.[3][4] These are expected in the 3500-3300 cm⁻¹ range. The asymmetric stretch occurs at a higher frequency than the symmetric one. These peaks are typically of medium intensity and are sharper than hydroxyl (-OH) absorptions.[3]

  • Carboxylic Acid O-H Stretching: The most prominent feature of a carboxylic acid is an extremely broad O-H stretching band, typically spanning 3300-2500 cm⁻¹ .[5][6] The exceptional broadness is a direct consequence of strong intermolecular hydrogen bonding, which forms a stable dimeric structure. This broad absorption will often overlap with, and partially obscure, the sharper C-H stretching bands.[6]

  • Aromatic and Aliphatic C-H Stretching: Stretching vibrations from the C-H bonds on the aromatic ring are expected as weak to medium bands just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹ ).[7] The C-H bonds of the two methoxy (-OCH₃) groups will produce medium to strong absorptions just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹ ).[7] These sharp peaks will appear superimposed on the broad O-H absorption from the carboxylic acid.[8]

Carbonyl and Double Bond Region (1800-1500 cm⁻¹)

This region is critical for identifying the carbonyl group and the aromatic ring.

  • Carboxylic Acid C=O Stretching: An intense, sharp absorption corresponding to the carbonyl (C=O) stretch is a hallmark of the carboxylic acid group. For an aromatic carboxylic acid, this peak is typically found between 1710-1680 cm⁻¹ .[5][9] Its position is influenced by conjugation with the aromatic ring, which slightly lowers the frequency compared to a saturated carboxylic acid. The presence of the electron-donating amino and methoxy groups may further influence this position.

  • Amine N-H Bending: The primary amine group exhibits an in-plane "scissoring" deformation, which appears as a medium-intensity band in the 1650-1580 cm⁻¹ region.[3][4] This peak can sometimes be close to or overlap with the aromatic C=C stretching bands.

  • Aromatic C=C Stretching: The stretching vibrations within the benzene ring typically produce a series of bands of variable intensity in the 1620-1450 cm⁻¹ region. These are diagnostic for the presence of an aromatic system.[10]

Fingerprint Region (<1500 cm⁻¹)

This region contains a wealth of complex, overlapping absorptions arising from C-O, C-N, and C-C stretching, as well as various bending vibrations. While individual peak assignment can be challenging, key features are highly informative.

  • Aromatic C-N Stretching: Aromatic amines display a strong C-N stretching band between 1335-1250 cm⁻¹ .[3][4]

  • C-O Stretching (Methoxy and Carboxylic Acid): The spectrum will feature strong C-O stretching bands. Aromatic ethers (the methoxy groups) are characterized by a strong, asymmetric C-O-C stretch, typically around 1275-1200 cm⁻¹ , and a symmetric stretch near 1075-1020 cm⁻¹ . The carboxylic acid also contributes a C-O stretch, which is coupled with O-H bending, appearing as a broad absorption near 1300 cm⁻¹ .

  • Aromatic C-H Out-of-Plane (OOP) Bending: In the 900-680 cm⁻¹ range, strong bands arise from the C-H bonds bending out of the plane of the aromatic ring. The exact position of these bands is highly diagnostic of the ring's substitution pattern. For a 1,2,3,4-tetrasubstituted ring, specific patterns can be predicted, though they are often complex.

Data Summary: Predicted IR Absorption Bands

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)IntensityNotes
N-H Asymmetric & Symmetric StretchPrimary Amine3500 - 3300Medium, SharpTwo distinct peaks are characteristic of a primary amine.[3][4]
O-H StretchCarboxylic Acid3300 - 2500Strong, Very BroadBroadness is due to strong intermolecular hydrogen bonding.[5][6]
Aromatic C-H StretchAromatic Ring3100 - 3000Weak to MediumAppears just to the left of 3000 cm⁻¹.[7]
Aliphatic C-H StretchMethoxy Groups2950 - 2850Medium to StrongSharp peaks superimposed on the broad O-H band.[7]
C=O StretchCarboxylic Acid1710 - 1680Strong, SharpPosition is lowered by conjugation with the aromatic ring.[9]
N-H Bend (Scissoring)Primary Amine1650 - 1580MediumConfirms the presence of the primary amine group.[3]
C=C Ring StretchAromatic Ring1620 - 1450Medium to WeakA series of bands confirming the aromatic core.[10]
C-N StretchAromatic Amine1335 - 1250StrongCharacteristic of an amine attached to an aromatic ring.[3]
Asymmetric C-O-C StretchMethoxy Groups1275 - 1200StrongA key indicator for aromatic ethers.
C-H Out-of-Plane BendAromatic Ring900 - 680StrongPattern is diagnostic of the substitution on the ring.[10]

Experimental Protocol: A Self-Validating Method for Solid Sample Analysis

The following protocol describes the potassium bromide (KBr) pellet method, a standard transmission technique for acquiring high-quality IR spectra of solid samples.[11][12] The causality behind each step is explained to ensure a robust and self-validating workflow.

Objective: To prepare a homogenous, transparent KBr pellet containing the analyte for FTIR analysis, minimizing scattering and moisture contamination.

Materials:

  • 2-Amino-3,4-dimethoxybenzoic acid (analyte)

  • Spectroscopic grade Potassium Bromide (KBr), desiccated

  • Agate mortar and pestle

  • Pellet die and hydraulic press

  • FTIR Spectrometer

Methodology:

  • Instrument Preparation:

    • Ensure the spectrometer's sample compartment is clean and dry.

    • Perform a background scan (air). This is a critical self-validating step, as this background spectrum will be automatically subtracted from the sample spectrum, removing interfering signals from atmospheric CO₂ and water vapor.

  • Sample Preparation (The Causality of Grinding):

    • Place ~1-2 mg of the analyte into a clean, dry agate mortar.[13]

    • Grind the sample into a very fine, consistent powder. Rationale: Reducing the particle size to less than the wavelength of the incident IR radiation (~2 microns) is essential to minimize light scattering (the Christiansen effect), which can cause distorted, sloping baselines and poor peak shape.[14]

    • Add ~100-200 mg of dry spectroscopic grade KBr to the mortar.[11]

    • Grind the KBr and sample together for several minutes until the mixture is homogenous and has a flour-like consistency. Rationale: KBr is transparent to mid-infrared radiation and acts as a solid-state matrix. Thorough mixing ensures a uniform distribution of the analyte, which is required by the Beer-Lambert law for quantitative analysis and ensures a representative spectrum. Work quickly to minimize moisture absorption by the hygroscopic KBr.[11]

  • Pellet Formation (The Causality of Pressure):

    • Transfer a portion of the mixture into the pellet die.

    • Place the die under a hydraulic press and apply a pressure of 5-8 metric tons for several minutes.[15] Rationale: The high pressure causes the KBr to plastically deform and flow, encapsulating the analyte particles and forming a solid, glass-like disk that is transparent to the IR beam.[11]

    • Carefully release the pressure and extract the pellet from the die.

  • Quality Control and Analysis:

    • Visual Inspection: A good pellet should be translucent or transparent, not opaque or cloudy. Cloudiness indicates insufficient pressure, poor grinding, or moisture contamination. This visual check is a key validation step.

    • Acquire Spectrum: Immediately place the pellet into the sample holder in the FTIR spectrometer and acquire the spectrum.

    • Data Validation: Examine the acquired spectrum for signs of moisture (a broad band around 3450 cm⁻¹ and a sharp bend at ~1640 cm⁻¹) or a sloping baseline (indicative of scattering). If these are present, the sample preparation must be repeated.

Conclusion

The infrared spectrum of 2-amino-3,4-dimethoxybenzoic acid is rich with information, providing a definitive fingerprint for its complex structure. The key diagnostic features include the dual N-H stretching peaks of the primary amine, the exceptionally broad O-H stretch and intense C=O stretch of the hydrogen-bonded carboxylic acid, and the strong C-O stretching bands of the methoxy groups. By understanding the causal relationship between molecular structure and vibrational energy, and by employing a robust, self-validating experimental protocol, researchers can confidently use IR spectroscopy for the structural elucidation and quality control of this and other complex pharmaceutical compounds.

References

  • U.S. Environmental Protection Agency. (n.d.). Sample preparation for FT-IR.
  • University of California, Los Angeles. (n.d.). Table of IR Absorptions. WebSpectra. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Amines. Department of Chemistry. Retrieved from a university resource on IR spectroscopy of amines.
  • Schmuttenmaer Research Group. (2013). Intermolecular Vibrations in Hydrophobic Amino Acid Crystals: Experiments and Calculations. Yale University.
  • Bartleby. (n.d.). IR Spectrum Of Anisole. Retrieved from [Link]

  • Thermo Fisher Scientific. (2015, October 12). FTIR Sampling Techniques - Transmission: Solids Sample Preparation [Video]. YouTube. Retrieved from [Link]

  • LibreTexts Chemistry. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Millersville University. (2020, November 27). KBr Pellet Preparation for FTIR Analysis [Video]. YouTube. Retrieved from [Link]

  • Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]

  • Pearson. (n.d.). The IR spectrum for anisole contains two C―O stretching bands.
  • Specac Ltd. (n.d.). Molecular Vibrations Explained | Animated Guides. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Department of Chemistry. Retrieved from a university resource on IR spectroscopy of carboxylic acids.
  • LibreTexts Chemistry. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • Thermo Fisher Scientific. (n.d.). Introduction to FT-IR Sample Handling.
  • Bruker. (2023, November 2). How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis [Video]. YouTube. Retrieved from [Link]

  • Royal Society of Chemistry. (2014, January 2). Chemistry Vignettes: Vibrational Modes [Video]. YouTube. Retrieved from [Link]

  • Illinois State University. (2015). Infrared Spectroscopy. Department of Chemistry. Retrieved from a university PDF guide on IR spectroscopy.
  • ResearchGate. (n.d.). FT-IR spectra of control and treated anisole. Retrieved from [Link]

  • University of Oxford. (n.d.). Diatomic vibrational spectra. Lecture notes.
  • Spectroscopy Online. (2019, May 1). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Retrieved from [Link]

  • ResearchGate. (2005). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. Journal of Molecular Structure. Retrieved from [Link]

  • Sde-ASBESTOS. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. Research Article. Retrieved from [Link]

  • Spectroscopy Online. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]

  • PubMed. (2008). Vibrational and photoionization spectroscopy of biomolecules: aliphatic amino acid structures. Retrieved from [Link]

  • Epistemeo. (2012, October 11). Introduction to IR Spectroscopy - Carboxylic Acids [Video]. YouTube. Retrieved from [Link]

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis.
  • PubChem. (n.d.). 2,3-Dimethoxybenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Organic Chemistry. Retrieved from [Link]

  • NIST. (n.d.). 2,3-Dimethoxybenzoic acid. NIST Chemistry WebBook. Retrieved from [Link]

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Foundational

An In-Depth Technical Guide to the Mass Spectrometry of 2-Amino-3,4-dimethoxybenzoic Acid

Introduction: Characterizing a Key Pharmaceutical Building Block 2-Amino-3,4-dimethoxybenzoic acid is a substituted anthranilic acid derivative of significant interest in medicinal chemistry and drug development. Its uni...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Characterizing a Key Pharmaceutical Building Block

2-Amino-3,4-dimethoxybenzoic acid is a substituted anthranilic acid derivative of significant interest in medicinal chemistry and drug development. Its unique arrangement of amino, carboxyl, and methoxy functional groups makes it a versatile precursor for the synthesis of a range of pharmacologically active molecules, including kinase inhibitors and other targeted therapeutics. Accurate and unambiguous characterization of this molecule is paramount for ensuring the quality of starting materials, identifying impurities, and studying its metabolic fate.

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), stands as the definitive analytical technique for this purpose. It offers unparalleled sensitivity and specificity, enabling not only the confirmation of molecular weight but also the elucidation of molecular structure through controlled fragmentation. This guide provides a comprehensive overview of the mass spectrometric behavior of 2-Amino-3,4-dimethoxybenzoic acid, offering field-proven insights into ionization, fragmentation analysis, and a robust analytical workflow for its characterization.

Physicochemical Properties and Mass Spectrometric Foundation

A thorough understanding of the analyte's properties is the bedrock of any successful mass spectrometry method. The key characteristics of 2-Amino-3,4-dimethoxybenzoic acid are summarized below.

PropertyValueSource
Molecular Formula C₉H₁₁NO₄[1]
Average Molecular Weight 197.19 g/mol [1]
Monoisotopic Mass 197.0688 Da[1]
Predicted [M+H]⁺ (m/z) 198.0761[1]
Predicted [M-H]⁻ (m/z) 196.0615[1]

The monoisotopic mass is the critical value for high-resolution mass spectrometry, representing the mass of the molecule with the most abundant isotopes of each element. This value is the target for accurate mass measurements to confirm elemental composition.

Ionization and Mode Selection: The Rationale

The molecular structure of 2-Amino-3,4-dimethoxybenzoic acid, featuring both a basic amino group (-NH₂) and an acidic carboxylic acid group (-COOH), makes it an ideal candidate for Electrospray Ionization (ESI). ESI is a soft ionization technique that transfers ions from solution into the gas phase with minimal fragmentation, allowing for the clear observation of the molecular ion.

Causality of Ionization Mode Selection:

  • Positive Ion Mode (ESI+): In an acidified mobile phase (e.g., containing 0.1% formic acid), the primary amine group is readily protonated. This results in the formation of the protonated molecule, [M+H]⁺, which is typically stable and abundant. This mode is excellent for generating a strong molecular ion signal and for inducing predictable fragmentation pathways for structural analysis.

  • Negative Ion Mode (ESI-): In a neutral or slightly basic mobile phase, the carboxylic acid group will deprotonate to form the [M-H]⁻ ion. This mode can also provide a strong signal and offers complementary fragmentation data, often initiated by the loss of carbon dioxide (CO₂).

For comprehensive characterization, analyzing the compound in both positive and negative ion modes is recommended. This dual-mode analysis provides a self-validating system; the molecular weight is confirmed in two different ways, and the orthogonal fragmentation patterns increase confidence in structural assignments.

Fragmentation Analysis: Deconstructing the Molecule

Tandem mass spectrometry (MS/MS) is employed to structurally characterize the molecule. In this process, the molecular ion (the "parent" or "precursor" ion) is isolated and then fragmented by collision-induced dissociation (CID) to produce a series of "product" or "fragment" ions. The resulting fragmentation pattern is a structural fingerprint of the molecule.

Positive Ion Mode ([M+H]⁺) Fragmentation Pathway

The protonated molecule, with an expected m/z of 198.076, undergoes several characteristic cleavages. The primary fragmentation events involve the neutral loss of small, stable molecules such as water (H₂O), carbon monoxide (CO), and methyl radicals (•CH₃).

Key Fragmentation Steps (ESI+):

  • Loss of Water (-18.01 Da): The initial and often most favorable fragmentation is the loss of water from the protonated carboxylic acid group, yielding a stable acylium ion at m/z 180.065 .

  • Loss of a Methyl Radical (-15.02 Da): Cleavage of one of the methoxy groups can lead to the loss of a methyl radical, resulting in a fragment at m/z 183.050 . This is often followed by the loss of carbon monoxide.

  • Sequential Loss of CO (-27.99 Da): Following the initial loss of water, the resulting acylium ion can lose carbon monoxide to produce a fragment at m/z 152.070 .

  • Combined Losses: A combination of these events leads to a rich fragmentation spectrum. For instance, the loss of both a methyl group and water results in a fragment at m/z 165.039 .

G M_H [M+H]⁺ m/z 198.076 Frag1 [M+H - H₂O]⁺ m/z 180.065 M_H->Frag1 - H₂O Frag2 [M+H - •CH₃]⁺ m/z 183.050 M_H->Frag2 - •CH₃ Frag3 [M+H - H₂O - CO]⁺ m/z 152.070 Frag1->Frag3 - CO Frag4 [M+H - H₂O - •CH₃]⁺ m/z 165.039 Frag1->Frag4 - •CH₃

Sources

Exploratory

An In-depth Technical Guide to the Solubility Profile of 2-Amino-3,4-dimethoxybenzoic Acid

Introduction: The Significance of a Well-Defined Solubility Profile 2-Amino-3,4-dimethoxybenzoic acid is a substituted anthranilic acid derivative whose structural complexity makes it a valuable building block in organic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of a Well-Defined Solubility Profile

2-Amino-3,4-dimethoxybenzoic acid is a substituted anthranilic acid derivative whose structural complexity makes it a valuable building block in organic synthesis and medicinal chemistry. As an amphoteric molecule, featuring both a basic amino group and an acidic carboxylic acid moiety, its behavior in solution is nuanced and highly dependent on the surrounding chemical environment. For researchers in drug development, understanding the solubility of this compound is not merely an academic exercise; it is a critical determinant of a potential drug candidate's bioavailability, formulation feasibility, and ultimate therapeutic efficacy.[1] Poor solubility is a leading cause of failure in the drug development pipeline, making a thorough investigation of this parameter essential.[2]

This guide provides a comprehensive analysis of the theoretical and practical aspects of the solubility profile of 2-Amino-3,4-dimethoxybenzoic acid. We will delve into its core physicochemical properties, explore its solubility behavior across different solvent systems, and provide a field-proven experimental protocol for its empirical determination. It is important to note that while direct, extensive solubility data for the 2-amino-3,4-dimethoxy isomer is limited in publicly available literature, we can construct a robust and predictive profile by analyzing its structural components and drawing validated comparisons with closely related analogs, such as 3,4-dimethoxybenzoic acid and 2-amino-4,5-dimethoxybenzoic acid.

Core Physicochemical Properties: The Molecular Basis of Solubility

The solubility of a compound is intrinsically linked to its molecular structure. The interplay of its functional groups dictates its polarity, lipophilicity, and ionization potential, which in turn govern its interaction with various solvents.

PropertyValue (Predicted/Reported for Analogs)Source
Molecular Formula C₉H₁₁NO₄[3]
Molar Mass 197.19 g/mol [3]
Melting Point 169-173 °C (for 2-amino-4,5- isomer)[4]
pKa (Strongest Acidic) ~4.14 (for 3,4-dimethoxybenzoic acid)[5]
pKa (Strongest Basic) ~2.35 (Predicted for 2-amino-4,5- isomer)[4][6]
logP (Octanol/Water) ~1.52 - 1.6 (for 3,4-dimethoxybenzoic acid)[5][7]

Causality Behind the Properties:

  • Amphoteric Nature (pKa): The molecule possesses two key ionizable centers: the carboxylic acid (-COOH) and the aromatic amino group (-NH₂).

    • The carboxylic acid pKa , predicted to be around 4, indicates that it will be deprotonated to its carboxylate form (-COO⁻) in basic and neutral solutions, enhancing aqueous solubility.

    • The amino group pKa , predicted to be around 2.4, signifies it will be protonated to its ammonium form (-NH₃⁺) in strongly acidic conditions, which also promotes solubility in aqueous media. This dual nature is the primary driver of its pH-dependent solubility.[2]

  • Lipophilicity (logP): The logP value, a measure of a compound's partitioning between octanol and water, is moderately positive, indicating a degree of lipophilicity. This is conferred by the benzene ring and the two methoxy (-OCH₃) groups. This property suggests that while it has some water solubility due to its polar, ionizable groups, it will also be soluble in a range of organic solvents.[5][8]

Solubility Profile Analysis

Aqueous Solubility and the Critical Influence of pH

The aqueous solubility of 2-Amino-3,4-dimethoxybenzoic acid is critically dependent on the pH of the medium.

  • In Acidic Conditions (pH < 2): At a pH significantly below the pKa of the amino group, the molecule will exist predominantly as the protonated cation. This positive charge enhances its interaction with polar water molecules, leading to increased solubility.

  • Near the Isoelectric Point (pH ~3-4): In the pH range between the two pKa values, the molecule is likely to exist as a neutral zwitterion, with both a positive (-NH₃⁺) and negative (-COO⁻) charge. In this state, intermolecular electrostatic attractions are maximized, often leading to the lowest point of aqueous solubility (the isoelectric point).

  • In Basic Conditions (pH > 5): At a pH above the carboxylic acid's pKa, the molecule will be primarily in its anionic carboxylate form. This negative charge significantly increases its affinity for water, resulting in higher solubility.

For the related compound 3,4-dimethoxybenzoic acid, the molar solubility in water at 25°C was determined to be 0.00320 M, with a drop of hydrochloric acid added to prevent ionization, highlighting its inherently low solubility in its unionized state.[9] The addition of the amino group in our target molecule introduces the possibility of forming salts at both low and high pH, which is a common strategy to improve the solubility of poorly soluble active pharmaceutical ingredients (APIs).[2]

Organic Solvent Solubility

The presence of the aromatic ring and methoxy groups suggests that 2-Amino-3,4-dimethoxybenzoic acid will exhibit favorable solubility in various organic solvents.[8] Studies on the closely related 3,4-dimethoxybenzoic acid confirm its solubility in a wide array of organic solvents, including alcohols, alkyl alkanoates, and ethers.[9]

  • Polar Protic Solvents (e.g., Methanol, Ethanol): High solubility is expected. These solvents can engage in hydrogen bonding with both the amino and carboxylic acid groups, effectively solvating the molecule. Data for the 2-amino-4,5- isomer explicitly states it is soluble in Methanol.[4][10]

  • Polar Aprotic Solvents (e.g., DMSO, Acetonitrile): Good to slight solubility is anticipated. While unable to donate hydrogen bonds, their polarity can interact with the dipole of the molecule. The 2-amino-4,5- isomer is reported as slightly soluble in DMSO and Acetonitrile.[4]

  • Non-Polar Solvents (e.g., Toluene, Hexane): Poor solubility is expected. The polar functional groups (-COOH, -NH₂) are incompatible with non-polar environments, making solvation energetically unfavorable.

The selection of an appropriate solvent is crucial for processes like organic synthesis, purification by recrystallization, and chemical separations.[9]

The Effect of Temperature

As with most crystalline organic compounds, the solubility of 2-Amino-3,4-dimethoxybenzoic acid is expected to increase with rising temperature.[8] This endothermic dissolution process means that more energy is required to break the crystal lattice than is released upon solvation. This principle is fundamental to techniques like recrystallization, where a compound is dissolved in a hot solvent and crystallizes out upon cooling.[11]

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold-standard technique for determining the equilibrium solubility of a compound. It is a self-validating system because it ensures that the solution has reached a state of saturation.

Objective: To determine the equilibrium solubility of 2-Amino-3,4-dimethoxybenzoic acid in a selected solvent at a controlled temperature.

Materials:

  • 2-Amino-3,4-dimethoxybenzoic acid (purity > 99%)

  • Selected solvent (e.g., pH 7.4 phosphate buffer, Ethanol)

  • Scintillation vials or sealed amber glass bottles

  • Orbital shaker with temperature control (or constant temperature water bath)

  • Syringe filters (0.22 µm, PTFE or other chemically resistant membrane)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Analytical balance

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of 2-Amino-3,4-dimethoxybenzoic acid to a vial. The key is to ensure a solid phase remains after equilibrium is reached, confirming saturation.

    • Add a known volume of the selected solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker or water bath set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient duration to reach equilibrium. A period of 24 to 72 hours is standard.[9]

    • Rationale: Continuous agitation ensures maximum interaction between the solute and solvent. The extended time frame is necessary to ensure the dissolution rate equals the precipitation rate, defining true equilibrium. Approaching equilibrium from a supersaturated state (by pre-heating and then cooling) can be used to validate the attainment of equilibrium.[9]

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand unagitated for several hours at the same constant temperature to let undissolved solids settle.[9]

    • Carefully withdraw a sample from the supernatant using a syringe.

    • Immediately filter the sample through a 0.22 µm syringe filter into a clean HPLC vial.

    • Rationale: Filtration is a critical step to remove all undissolved microparticles, which would otherwise lead to an overestimation of solubility.

  • Quantification:

    • Analyze the filtered sample using a validated HPLC method to determine the concentration of the dissolved compound.

    • Prepare a standard curve of 2-Amino-3,4-dimethoxybenzoic acid in the same solvent with known concentrations.

    • The concentration of the sample is interpolated from the standard curve, yielding the solubility value (e.g., in mg/mL or µg/mL).

Workflow for Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis A Add Excess Solid to Vial B Add Known Volume of Solvent A->B C Agitate at Constant Temp (24-72h) B->C D Settle Undissolved Solid C->D E Filter Supernatant (0.22 µm filter) D->E F Quantify Concentration (e.g., HPLC) E->F G Equilibrium Solubility F->G Result

Caption: Shake-Flask method workflow for determining equilibrium solubility.

Conclusion and Future Outlook

The solubility profile of 2-Amino-3,4-dimethoxybenzoic acid is a complex interplay of its amphoteric nature and moderate lipophilicity. Its solubility is highly tunable through pH modification, a property that is invaluable in pharmaceutical formulation. While it exhibits limited solubility in neutral aqueous media, this can be significantly enhanced in both acidic and basic conditions. Furthermore, its structure lends itself to good solubility in a range of polar organic solvents, facilitating its use in synthesis and purification.

The experimental framework provided in this guide offers a robust method for empirically determining these solubility characteristics. For any scientist or researcher working with this molecule, generating precise solubility data in relevant biological and chemical media is a foundational step toward unlocking its full potential in drug discovery and beyond.

References

  • Solubility of Things. 3,4-Dimethoxybenzoic acid.
  • ResearchGate. Experimental and predicted solubilities of 3,4-dimethoxybenzoic acid in select organic solvents of varying polarity and hydrogen-bonding character | Request PDF.
  • Bibliomed. EXPERIMENTAL AND PREDICTED SOLUBILITIES OF 3,4- DIMETHOXYBENZOIC ACID IN SELECT ORGANIC SOLVENTS OF VARYING POLARITY AND HYDROGE.
  • Guidechem. 2-Amino-4,5-dimethoxybenzoic acid 5653-40-7 wiki.
  • FooDB. Showing Compound 3,4-Dimethoxybenzoic acid (FDB000222).
  • ResearchGate.
  • ChemBK. 2-Amino-4,5-dimethoxybenzoic acid.
  • Guidechem. 2-Amino-4,5-dimethoxybenzoic acid 5653-40-7 wiki.
  • Scientific Research Publishing.
  • Sigma-Aldrich. 2-Amino-4,5-dimethoxybenzoic acid 98 5653-40-7.
  • Cheméo. Chemical Properties of Benzoic acid, 3,4-dimethoxy- (CAS 93-07-2).
  • PubChem. 2-Amino-3,4-dimethylbenzoic acid | C9H11NO2 | CID 282450.
  • PubChem.
  • ChemicalBook. 2-Amino-4,5-dimethoxybenzoic acid synthesis.
  • IJNRD. factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through.

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Foundational

An In-depth Technical Guide to 2-Amino-3,4-dimethoxybenzoic Acid Derivatives for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-amino-3,4-dimethoxybenzoic acid and its derivatives, outlining their synthesis, chemical characteristics, and potential applications in the fields of medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 2-amino-3,4-dimethoxybenzoic acid and its derivatives, outlining their synthesis, chemical characteristics, and potential applications in the fields of medicinal chemistry and drug discovery. By leveraging established principles of organic synthesis and drawing parallels from structurally similar compounds, this document serves as a foundational resource for researchers and professionals in drug development.

Introduction: The Therapeutic Potential of the Aminobenzoic Acid Scaffold

The aminobenzoic acid framework is a well-established pharmacophore, a key structural component in numerous therapeutic agents. The strategic placement of amino and carboxylic acid functional groups on a benzene ring provides a versatile platform for creating a diverse array of derivatives with a wide spectrum of biological activities. These activities include antimicrobial, anti-inflammatory, and anticancer properties. The introduction of methoxy groups to this scaffold can further modulate the molecule's lipophilicity, electronic properties, and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profile.

This guide focuses specifically on the 2-amino-3,4-dimethoxybenzoic acid core, a structure poised for exploration in the development of novel therapeutic agents. While direct research on this specific scaffold is emerging, this document will extrapolate from the rich chemistry of its isomers and related analogs to provide a robust starting point for its investigation.

Physicochemical Properties of the Core Scaffold

Understanding the fundamental properties of the parent molecule, 2-amino-3,4-dimethoxybenzoic acid, is crucial for designing and synthesizing its derivatives. While experimental data for this specific isomer is not extensively documented, we can infer its properties from closely related compounds such as 3,4-dimethoxybenzoic acid (veratric acid).[1]

Table 1: Predicted Physicochemical Properties of 2-Amino-3,4-dimethoxybenzoic Acid

PropertyPredicted ValueRationale/Comparison
Molecular FormulaC₉H₁₁NO₄Based on chemical structure
Molecular Weight197.19 g/mol Calculated from the molecular formula
pKa (acidic)~4-5Similar to other benzoic acids[1]
pKa (basic)~2-3Typical for an aromatic amine
LogP~1.5 - 2.0Increased lipophilicity due to methoxy groups compared to aminobenzoic acid
SolubilitySparingly soluble in water; soluble in organic solvents like methanol, DMSO, and ethyl acetate.[2]Common for substituted benzoic acids

Synthesis of the 2-Amino-3,4-dimethoxybenzoic Acid Core

A direct, optimized synthesis for 2-amino-3,4-dimethoxybenzoic acid is not prominently featured in the literature. However, a plausible and efficient synthetic route can be designed by adapting established methods for its isomers, such as 2-amino-4,5-dimethoxybenzoic acid.[3][4] The proposed pathway involves the nitration of a dimethoxybenzoic acid precursor followed by the reduction of the nitro group.

Proposed Synthetic Pathway

The logical starting material for the synthesis of 2-amino-3,4-dimethoxybenzoic acid is 3,4-dimethoxybenzoic acid (veratric acid), which is commercially available.

Synthesis_of_2-Amino-3,4-dimethoxybenzoic_acid 3,4-Dimethoxybenzoic_acid 3,4-Dimethoxybenzoic acid Nitration Nitration (HNO₃, H₂SO₄) 3,4-Dimethoxybenzoic_acid->Nitration 2-Nitro-3,4-dimethoxybenzoic_acid 2-Nitro-3,4-dimethoxybenzoic acid Nitration->2-Nitro-3,4-dimethoxybenzoic_acid Reduction Reduction (e.g., H₂, Pd/C) 2-Nitro-3,4-dimethoxybenzoic_acid->Reduction 2-Amino-3,4-dimethoxybenzoic_acid 2-Amino-3,4-dimethoxybenzoic acid Reduction->2-Amino-3,4-dimethoxybenzoic_acid

Caption: Proposed synthesis of 2-amino-3,4-dimethoxybenzoic acid.

Detailed Experimental Protocol (Hypothetical)

Step 1: Nitration of 3,4-Dimethoxybenzoic Acid

  • Reaction Setup: In a flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add 3,4-dimethoxybenzoic acid to a mixture of concentrated nitric acid and sulfuric acid. The temperature should be maintained below 10°C to control the exothermic reaction and prevent over-nitration.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to determine the consumption of the starting material.

  • Work-up: Once the reaction is complete, the mixture is carefully poured over crushed ice, leading to the precipitation of the nitrated product. The precipitate is then filtered, washed with cold water until neutral, and dried. This should yield 2-nitro-3,4-dimethoxybenzoic acid.

Step 2: Reduction of 2-Nitro-3,4-dimethoxybenzoic Acid

  • Reaction Setup: The dried 2-nitro-3,4-dimethoxybenzoic acid is dissolved in a suitable solvent such as methanol or ethanol. A catalytic amount of palladium on carbon (10% Pd/C) is added to the solution.

  • Hydrogenation: The reaction mixture is then subjected to hydrogenation. This can be achieved by bubbling hydrogen gas through the solution or by using a Parr hydrogenator apparatus under pressure.

  • Work-up: After the reaction is complete (monitored by TLC), the catalyst is removed by filtration through a bed of Celite. The solvent is then evaporated under reduced pressure to yield the final product, 2-amino-3,4-dimethoxybenzoic acid.

Derivatization Strategies for Drug Discovery

The presence of both an amino and a carboxylic acid group allows for a wide range of derivatization reactions, enabling the synthesis of a library of compounds for biological screening.

Derivatization_Strategies Core 2-Amino-3,4-dimethoxybenzoic acid Amide Amide Formation (Coupling Agents) Core->Amide Ester Esterification (Acid Catalysis) Core->Ester Sulfonamide Sulfonylation (Sulfonyl Chlorides) Core->Sulfonamide Heterocycle Heterocycle Formation Core->Heterocycle

Caption: Key derivatization pathways for the core scaffold.

Amide Bond Formation

The carboxylic acid moiety can be readily converted to an amide by reacting with a variety of primary and secondary amines using standard peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Generalized Protocol for Amide Synthesis:

  • Activation: Dissolve 2-amino-3,4-dimethoxybenzoic acid in an appropriate solvent (e.g., dichloromethane or dimethylformamide). Add the coupling agent (e.g., EDC) and an activator (e.g., N-hydroxysuccinimide) and stir at room temperature.

  • Amine Addition: To the activated acid, add the desired amine.

  • Reaction and Work-up: The reaction is stirred until completion (monitored by TLC). The work-up typically involves washing with aqueous acid and base to remove unreacted starting materials and byproducts, followed by drying and purification by column chromatography or recrystallization.

Esterification

The carboxylic acid can be esterified by reaction with various alcohols under acidic conditions (e.g., Fischer esterification) or by using reagents like dicyclohexylcarbodiimide.[5]

N-Acylation and N-Sulfonylation

The amino group is nucleophilic and can be acylated using acid chlorides or anhydrides, or sulfonylated with sulfonyl chlorides in the presence of a base to yield the corresponding amides and sulfonamides.

Potential Biological Activities and Therapeutic Targets

While specific biological data for 2-amino-3,4-dimethoxybenzoic acid derivatives is scarce, the known activities of related compounds provide a strong basis for predicting their therapeutic potential.

Anticancer Activity

Many aminobenzoic acid derivatives have demonstrated cytotoxic effects against various cancer cell lines.[6] The mechanism of action often involves the inhibition of key signaling pathways, such as the PI3K/AKT pathway.[2] Furthermore, the structural similarity to precursors of folate suggests potential activity as dihydrofolate reductase (DHFR) inhibitors, a common target in cancer chemotherapy.[7]

Antimicrobial Properties

Derivatives of aminobenzoic acid have shown promising antibacterial and antifungal activities.[8][9] The mechanism of action can vary, but may involve the disruption of microbial cell membranes or the inhibition of essential metabolic pathways. The antibacterial activity of 2,3-dihydroxybenzoic acid against multidrug-resistant bacteria highlights the potential of this class of compounds.[10]

Anti-inflammatory and Antioxidant Effects

Phenolic compounds, including derivatives of benzoic acid, are known for their antioxidant and anti-inflammatory properties.[11][12] Veratric acid, a closely related compound, has been shown to have antioxidant and anti-inflammatory effects.[8] These properties are often attributed to their ability to scavenge free radicals and modulate inflammatory pathways.

Analytical Characterization

The structural elucidation and purity assessment of newly synthesized derivatives are critical. A combination of spectroscopic and chromatographic techniques should be employed.

Table 2: Key Analytical Techniques for Characterization

TechniquePurposeExpected Observations
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation (¹H, ¹³C NMR)Characteristic shifts for aromatic protons, methoxy groups, and the amino proton. Correlation spectroscopy (COSY, HMBC) can confirm connectivity.
Infrared (IR) Spectroscopy Identification of functional groupsStrong C=O stretch for the carboxylic acid/ester/amide, N-H stretches for the amine/amide, and C-O stretches for the methoxy groups.[13]
Mass Spectrometry (MS) Determination of molecular weight and fragmentation patternsProvides the molecular ion peak corresponding to the mass of the derivative, aiding in structural confirmation.
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantificationA single sharp peak indicates high purity. Derivatization with reagents like DNFB can be used for quantification.[14]

Conclusion and Future Directions

The 2-amino-3,4-dimethoxybenzoic acid scaffold represents a promising, yet underexplored, platform for the development of novel therapeutic agents. This guide has outlined a rational approach to its synthesis, derivatization, and biological evaluation, drawing upon established chemical principles and the known properties of structurally related compounds. Future research should focus on the systematic synthesis of a diverse library of derivatives and their screening against a panel of biological targets, including cancer cell lines, microbial strains, and inflammatory markers. Such studies will be instrumental in unlocking the full therapeutic potential of this versatile chemical scaffold.

References

  • Synthesis method of 3, 4-dimethoxybenzoic acid methyl ester.
  • Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. Waters. [Link]

  • Process for the preparation of 2-Amino-4,5,3',4'-tetramethoxybenzophenone.
  • Showing Compound 3,4-Dimethoxybenzoic acid (FDB000222). FooDB. [Link]

  • Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid. PMC. [Link]

  • 2-Amino-3-Chlorobenzoic Acid from Streptomyces coelicolor: A Cancer Antagonist Targeting PI3K/AKT Markers via miRNA Modulation. MDPI. [Link]

  • Synthesis, structural and computational characterization of 2-amino-3,5-diiodobenzoic acid... PubMed. [Link]

  • Antioxidant and Photoprotective Activities of 3,4-Dihydroxybenzoic Acid and (+)-Catechin, Identified from Schima argentea Extract, in UVB-Irradiated HaCaT Cells. MDPI. [Link]

  • Magnetic, thermal and spectral characterization of 2,4- dimethoxybenzoates of Mn(II), Co(II) andCu(II). SciELO. [Link]

  • Antibiotic activity of 2, 3-dihydroxybenzoic acid isolated from Flacourtia inermis fruit against multidrug resistant bacteria. ResearchGate. [Link]

  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. MDPI. [Link]

  • A comprehensive map of molecular drug targets. PMC. [Link]

  • An Amino-Benzosuberene Analogue That Inhibits Tubulin Assembly and Demonstrates Remarkable Cytotoxicity. PMC. [Link]

  • IR spectra of 2,3-dimethoxybenzoic acid (A). ResearchGate. [Link]

  • Exploring the Multifaceted Biological Activities of 4-((5-Amino-1, 3, 4-Thiadiazol-2-yl) Methoxy) Coumarin: Antioxidant, Antibacterial, and Antifungal Properties. Journal of Medicinal and Chemical Sciences. [Link]

  • Combination of the amide-to-triazole substitution strategy with alternative structural modifications for the metabolic stabilization of tumor-targeting, radiolabeled peptides. NIH. [Link]

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Exploratory

The Enigmatic Potential of 2-Amino-3,4-dimethoxybenzoic Acid: A Technical Guide to Its Predicted Biological Activities

For Researchers, Scientists, and Drug Development Professionals Abstract 2-Amino-3,4-dimethoxybenzoic acid is a structurally intriguing aromatic organic compound. While direct experimental evidence elucidating its specif...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-3,4-dimethoxybenzoic acid is a structurally intriguing aromatic organic compound. While direct experimental evidence elucidating its specific biological activities remains limited in publicly accessible literature, its molecular architecture, featuring a benzoic acid core with both amino and dimethoxy substitutions, suggests a high potential for diverse pharmacological effects. This technical guide provides an in-depth analysis of the predicted biological activities of 2-Amino-3,4-dimethoxybenzoic acid based on a comprehensive review of its close structural analogs. By examining the well-documented anticancer, anti-inflammatory, antioxidant, and antimicrobial properties of related compounds, we can construct a predictive framework for the therapeutic potential of this molecule. This document aims to serve as a foundational resource for researchers and drug development professionals, stimulating further investigation into this promising, yet understudied, compound.

Introduction to 2-Amino-3,4-dimethoxybenzoic Acid: A Molecule of Latent Promise

2-Amino-3,4-dimethoxybenzoic acid belongs to the family of aminobenzoic acids, a class of compounds with a rich history in medicinal chemistry. Its structure is characterized by a benzene ring substituted with a carboxylic acid group, an amino group, and two methoxy groups at positions 3 and 4. This unique combination of functional groups suggests the potential for a variety of biological interactions. While this specific isomer has not been extensively studied, its chemical relatives have demonstrated a broad spectrum of bioactivities. This guide will explore these activities to infer the potential of 2-Amino-3,4-dimethoxybenzoic acid as a lead compound for drug discovery.

Predicted Biological Activities Based on Structural Analogs

The biological profile of a molecule is intrinsically linked to its structure. By analyzing the activities of compounds with high structural similarity to 2-Amino-3,4-dimethoxybenzoic acid, we can formulate educated hypotheses about its own potential. The primary analogs considered in this guide are 3,4-dihydroxybenzoic acid, 2,3-dihydroxybenzoic acid, and 3,4-dimethoxybenzoic acid (veratric acid), as well as other related methoxylated and aminated benzoic acid derivatives.

Predicted Anticancer Activity

A significant body of evidence points to the anticancer potential of benzoic acid derivatives.

Causality Behind Experimental Choices: The selection of cancer cell lines for in vitro screening is often based on the prevalence and unmet medical need of the specific cancer type. Assays such as MTT or SRB are standard first-line screens for cytotoxicity, while flow cytometry and western blotting provide deeper mechanistic insights into how a compound affects cell cycle and apoptosis.

  • Inferred Mechanism of Action: Structurally similar compounds, such as 3,4-dihydroxybenzoic acid (protocatechuic acid), have been shown to induce apoptosis in human gastric adenocarcinoma cells. This process is mediated through the activation of JNK and p38 MAPK signaling pathways[1]. Furthermore, derivatives of benzoic acids have demonstrated the ability to arrest the cell cycle and induce ferroptosis, a form of iron-dependent programmed cell death, in breast cancer cells[2]. The presence of the amino and methoxy groups on the benzene ring of 2-Amino-3,4-dimethoxybenzoic acid could modulate its interaction with key cellular targets, potentially leading to similar or enhanced anticancer effects. Phenolic acids, a broader class to which our target molecule is related, are known to exhibit anticancer actions by promoting apoptosis and targeting angiogenesis[3].

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 atmosphere.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, the media is replaced with fresh media containing various concentrations of 2-Amino-3,4-dimethoxybenzoic acid (typically ranging from 0.1 to 100 µM). A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for 48-72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The media is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

Predicted Anti-inflammatory and Antioxidant Activities

Chronic inflammation and oxidative stress are underlying factors in many diseases. Benzoic acid derivatives have shown promise in mitigating these processes.

Causality Behind Experimental Choices: The use of lipopolysaccharide (LPS) to induce an inflammatory response in macrophage cell lines like RAW 264.7 is a standard in vitro model to screen for anti-inflammatory compounds. Measurement of nitric oxide (NO) and pro-inflammatory cytokines (e.g., TNF-α, IL-6) are key readouts of the inflammatory cascade.

  • Inferred Mechanism of Action: 3,4-Dimethoxybenzoic acid (veratric acid) has demonstrated both antioxidant and anti-inflammatory properties[4]. It has been shown to reduce DNA damage and inflammation in UV-irradiated keratinocytes[4]. The mechanism of its anti-inflammatory action involves the negative regulation of iNOS and the suppression of pro-inflammatory cytokines by inhibiting transcription factors and MAPK signaling pathways[4]. Similarly, 3,4-dihydroxybenzoic acid has shown potent antioxidant and photoprotective effects in human keratinocytes[5]. The presence of the electron-donating amino and methoxy groups in 2-Amino-3,4-dimethoxybenzoic acid could enhance its radical scavenging capabilities and its ability to modulate inflammatory pathways.

  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10^4 cells/well and allowed to adhere.

  • Compound Treatment: Cells are pre-treated with various concentrations of 2-Amino-3,4-dimethoxybenzoic acid for 1 hour.

  • LPS Stimulation: Cells are then stimulated with 1 µg/mL of LPS for 24 hours to induce NO production.

  • Nitrite Measurement: After incubation, 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Absorbance Measurement: The absorbance is measured at 540 nm. The amount of nitrite, a stable metabolite of NO, is determined using a sodium nitrite standard curve.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Predicted Antimicrobial Activity

The search for new antimicrobial agents is a global health priority. Benzoic acid derivatives have been investigated for their antibacterial and antifungal properties.

Causality Behind Experimental Choices: The broth microdilution method is a standard and quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against various bacterial and fungal strains. The selection of a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal pathogens, provides a broad-spectrum assessment of the compound's activity.

  • Inferred Mechanism of Action: 2,3-dihydroxybenzoic acid, isolated from Flacourtia inermis fruit, has been shown to be an effective antibacterial agent against multidrug-resistant bacteria[6]. Phenolic compounds, in general, can exert their antimicrobial effects through various mechanisms, including disruption of the cell membrane, inhibition of essential enzymes, and interference with nucleic acid synthesis. The specific substitution pattern of 2-Amino-3,4-dimethoxybenzoic acid may influence its ability to penetrate microbial cell walls and interact with intracellular targets. Furthermore, some benzoic acid derivatives have been used to enhance the solubility and antibacterial activity of existing antibiotics like norfloxacin[7].

Synthesis and Derivatization Potential

The synthesis of 2-Amino-3,4-dimethoxybenzoic acid can be achieved through various synthetic routes, often starting from commercially available precursors. The presence of three distinct functional groups—a carboxylic acid, an amine, and methoxy ethers—makes it an attractive scaffold for medicinal chemistry campaigns. These functional groups can be readily modified to generate a library of derivatives with potentially improved potency, selectivity, and pharmacokinetic properties. For instance, the carboxylic acid can be converted to esters or amides, and the amino group can be acylated or alkylated to explore the structure-activity relationship (SAR).

Data Summary

Table 1: Predicted Biological Activities of 2-Amino-3,4-dimethoxybenzoic Acid Based on Structural Analogs

Biological ActivityKey Structural Analog(s)Observed Effects of AnalogsPotential Mechanism of ActionReference(s)
Anticancer 3,4-dihydroxybenzoic acidInduction of apoptosis in gastric cancer cellsActivation of JNK/p38 MAPK signaling[1]
Benzoic acid derivativesCell cycle arrest, induction of ferroptosis-[2]
Anti-inflammatory 3,4-dimethoxybenzoic acidReduction of NO and pro-inflammatory cytokinesInhibition of iNOS, transcription factors, and MAPK pathways[4]
Antioxidant 3,4-dimethoxybenzoic acid, 3,4-dihydroxybenzoic acidReduction of DNA damage, radical scavenging-[4][5]
Antimicrobial 2,3-dihydroxybenzoic acidActivity against multidrug-resistant bacteriaDisruption of cell membrane/enzyme inhibition[6]

Visualizations

Predicted_Anticancer_Mechanism 2-Amino-3,4-dimethoxybenzoic_acid 2-Amino-3,4-dimethoxybenzoic_acid JNK_p38_MAPK_pathway JNK_p38_MAPK_pathway 2-Amino-3,4-dimethoxybenzoic_acid->JNK_p38_MAPK_pathway Activates Apoptosis_Induction Apoptosis_Induction JNK_p38_MAPK_pathway->Apoptosis_Induction Leads to Cancer_Cell_Death Cancer_Cell_Death Apoptosis_Induction->Cancer_Cell_Death

Caption: Predicted anticancer signaling pathway of 2-Amino-3,4-dimethoxybenzoic acid.

Experimental_Workflow_Antimicrobial cluster_0 In Vitro Screening Bacterial_Strains Bacterial/Fungal Strains Microdilution Broth Microdilution Assay Bacterial_Strains->Microdilution Compound 2-Amino-3,4-dimethoxybenzoic acid (Varying Concentrations) Compound->Microdilution Incubation Incubation Microdilution->Incubation MIC_Determination Determine Minimum Inhibitory Concentration (MIC) Incubation->MIC_Determination

Caption: Workflow for determining the antimicrobial activity of 2-Amino-3,4-dimethoxybenzoic acid.

Future Directions and Conclusion

The analysis of its structural analogs strongly suggests that 2-Amino-3,4-dimethoxybenzoic acid is a compound with significant, yet largely unexplored, therapeutic potential. The predicted anticancer, anti-inflammatory, antioxidant, and antimicrobial activities warrant a systematic and thorough investigation.

Future research should focus on:

  • Chemical Synthesis and Characterization: Development of an efficient and scalable synthesis route for 2-Amino-3,4-dimethoxybenzoic acid and its derivatives.

  • In Vitro Biological Screening: Comprehensive screening of the compound against a panel of cancer cell lines, microbial strains, and in inflammatory and oxidative stress assays.

  • Mechanistic Studies: Elucidation of the precise molecular mechanisms underlying any observed biological activities.

  • In Vivo Studies: Evaluation of the efficacy and safety of the compound in relevant animal models of disease.

References

  • Antioxidant and Photoprotective Activities of 3,4-Dihydroxybenzoic Acid and (+)-Catechin, Identified from Schima argentea Extract, in UVB-Irradiated HaCaT Cells. (n.d.). MDPI. Retrieved February 7, 2026, from [Link]

  • (PDF) Antibiotic activity of 2, 3-dihydroxybenzoic acid isolated from Flacourtia inermis fruit against multidrug resistant bacteria. (2015). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Apoptotic effect of 3,4-dihydroxybenzoic acid on human gastric carcinoma cells involving JNK/p38 MAPK signaling activation. (2007). PubMed. Retrieved February 7, 2026, from [Link]

  • Anticancer, Cardio-Protective and Anti-Inflammatory Potential of Natural-Sources-Derived Phenolic Acids. (2022). MDPI. Retrieved February 7, 2026, from [Link]

  • Anticancer activities of natural abietic acid. (2024). PubMed Central. Retrieved February 7, 2026, from [Link]

  • Enhancing Norfloxacin's Solubility and Antibacterial Activity through Pharmaceutical Salt Formation with Fluorobenzoic Acids. (2024). Scientific Research Publishing. Retrieved February 7, 2026, from [Link]

Sources

Foundational

2-Amino-3,4-dimethoxybenzoic Acid: A Strategic Building Block for 7,8-Functionalized Heterocycles

This technical guide details the utility, synthesis, and application of 2-Amino-3,4-dimethoxybenzoic acid (CAS: 5701-87-1), a specialized regioisomer used in the synthesis of 7,8-functionalized quinazolines and related h...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the utility, synthesis, and application of 2-Amino-3,4-dimethoxybenzoic acid (CAS: 5701-87-1), a specialized regioisomer used in the synthesis of 7,8-functionalized quinazolines and related heterocycles.

Executive Summary

2-Amino-3,4-dimethoxybenzoic acid is a critical anthranilic acid derivative employed in the synthesis of fused nitrogen heterocycles. Unlike its widely utilized isomer, 2-amino-4,5-dimethoxybenzoic acid (a precursor to 6,7-dimethoxyquinazolines like Prazosin and Gefitinib), the 3,4-dimethoxy isomer serves as the gateway to 7,8-dimethoxyquinazolines . This regioisomerism allows medicinal chemists to modulate the electronic landscape and steric environment of the ATP-binding pocket in kinase inhibitors, offering a "scaffold hopping" strategy to bypass patent cliffs or improve metabolic stability.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]

PropertyData
CAS Number 5701-87-1
IUPAC Name 2-Amino-3,4-dimethoxybenzoic acid
Molecular Formula C₉H₁₁NO₄
Molecular Weight 197.19 g/mol
Appearance Off-white to pale grey crystalline powder
Melting Point 183–184 °C (dec.)[1]
Solubility Soluble in DMSO, DMF; sparingly soluble in water; soluble in dilute acid/base
Key Structural Feature Methoxy group at C3 is ortho to the amino group, creating steric bulk that influences cyclization kinetics.

Synthetic Utility & Mechanistic Insight

The core value of 2-amino-3,4-dimethoxybenzoic acid lies in its ability to introduce substituents at the 7- and 8-positions of the resulting quinazoline ring. This substitution pattern is less common in approved drugs than the 6,7-pattern, making it a valuable tool for exploring novel chemical space.

Regiochemistry of Cyclization

When condensed with formamide or urea, the regiochemical outcome is dictated by the anthranilic acid substitution:

  • 4,5-Dimethoxy isomer

    
    6,7-Dimethoxyquinazoline  (Standard Pharmacophore)
    
  • 3,4-Dimethoxy isomer

    
    7,8-Dimethoxyquinazoline  (Novel Pharmacophore)
    

The C3-methoxy group in the 3,4-isomer exerts a steric effect on the adjacent amino group (N1). This can retard the initial nucleophilic attack on electrophiles (like formamide or isothiocyanates) compared to the less hindered 4,5-isomer.

Synthesis Pathways

High-purity synthesis of this isomer is challenging due to the directing effects of veratric acid nitration, which favors the 6-position.

Pathway A: The Isatin Route (High Regioselectivity)

This is the preferred route to avoid isomeric mixtures.

  • Starting Material: 2,3-Dimethoxyaniline.[2]

  • Sandmeyer Isonitrosoacetanilide Synthesis: Reaction with chloral hydrate and hydroxylamine yields the isonitroso intermediate.

  • Cyclization: Acid-catalyzed cyclization gives 4,5-dimethoxyisatin .

  • Oxidative Cleavage: Treatment with alkaline hydrogen peroxide (H₂O₂/NaOH) cleaves the isatin ring to yield 2-amino-3,4-dimethoxybenzoic acid .

Pathway B: Nitration of Veratric Ester (Lower Selectivity)

Direct nitration of methyl 3,4-dimethoxybenzoate typically yields the 6-nitro isomer (precursor to the 4,5-amino acid). Isolation of the 2-nitro isomer (precursor to the 3,4-amino acid) requires careful chromatographic separation, making this less scalable.

Reaction Network Diagram

The following diagram illustrates the synthesis of the building block and its divergent transformation into the quinazoline core.

G cluster_0 Key Transformation Aniline 2,3-Dimethoxyaniline Isatin 4,5-Dimethoxyisatin Aniline->Isatin 1. Chloral hydrate, NH2OH 2. H2SO4 (Cyclization) Target 2-Amino-3,4-dimethoxybenzoic Acid (CAS 5701-87-1) Isatin->Target H2O2, NaOH (Oxidative Cleavage) Quinazoline 7,8-Dimethoxyquinazolin-4(3H)-one Target->Quinazoline Formamide, 140°C (Niementowski Cyclization) Target->Quinazoline Benzamide 2-Amino-3,4-dimethoxybenzamide Target->Benzamide 1. SOCl2 2. NH3

Figure 1: Synthetic pathway from 2,3-dimethoxyaniline to the target acid and subsequent cyclization to the 7,8-dimethoxyquinazoline scaffold.[3]

Experimental Protocol: Cyclization to 7,8-Dimethoxyquinazolin-4(3H)-one

This protocol describes the conversion of 2-amino-3,4-dimethoxybenzoic acid into the quinazolinone core, a common intermediate for kinase inhibitors.

Objective: Synthesis of 7,8-dimethoxyquinazolin-4(3H)-one. Scale: 10 mmol.

Materials:
  • 2-Amino-3,4-dimethoxybenzoic acid (1.97 g, 10 mmol)

  • Formamide (10 mL, excess)

  • Ammonium acetate (0.77 g, 10 mmol) - Catalyst

  • Ethanol (for recrystallization)[3]

Methodology:
  • Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-amino-3,4-dimethoxybenzoic acid (1.97 g) and formamide (10 mL).

  • Catalysis: Add ammonium acetate (0.77 g). Note: Ammonium acetate buffers the reaction and facilitates the initial nucleophilic attack.

  • Reaction: Heat the mixture to 140–145 °C in an oil bath. Maintain this temperature for 4–6 hours.

    • Monitoring: Monitor by TLC (System: 5% MeOH in DCM). The starting material (fluorescent blue) should disappear, replaced by a lower Rf spot (quinazolinone).

  • Work-up: Cool the reaction mixture to room temperature. Pour the dark solution into ice-cold water (50 mL) with vigorous stirring.

  • Precipitation: A solid precipitate should form. If oiling occurs, scratch the flask walls or sonicate. Let the suspension stand at 4 °C for 1 hour.

  • Isolation: Filter the solid under vacuum. Wash the filter cake with cold water (2 x 10 mL) and cold isopropanol (1 x 5 mL) to remove excess formamide.

  • Purification: Recrystallize the crude solid from boiling ethanol.

  • Characterization:

    • Yield: Expected 70–80%.

    • Structure Verification: ¹H NMR (DMSO-d₆) should show two methoxy singlets and distinct aromatic protons at positions 5 and 6 (AB system).

Applications in Drug Discovery[9]

Kinase Inhibition (EGFR/VEGFR)

While 6,7-dimethoxyquinazolines are established EGFR inhibitors, the 7,8-dimethoxy substitution pattern alters the binding vector. This modification is particularly useful for:

  • Overcoming Resistance: Altering the shape of the inhibitor to accommodate gatekeeper mutations (e.g., T790M) where the standard binding mode is sterically clashed.

  • Solubility Enhancement: The 7,8-substitution can disrupt crystal packing energies differently than the 6,7-analog, potentially improving aqueous solubility of the parent drug.

ENPP1 Inhibitors

Recent patent literature identifies 2-amino-3,4-dimethoxybenzoic acid derivatives as inhibitors of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) , a target in cancer immunotherapy and calcification disorders. The specific steric bulk at the 8-position (derived from the 3-methoxy of the acid) is crucial for selectivity against related isoforms.

References

  • Synthesis of Anthranilic Acid Derivatives: International Journal of Zoological Investigations. (2021). Synthesis and anticancer evaluation of quinazoline derivatives. (Note: Describes general nitration routes; care must be taken regarding regioselectivity claims).

  • Chemical Properties & CAS Data: Sigma-Aldrich. 2-Amino-3,4-dimethoxybenzoic acid Product Sheet.

  • Isatin Route to Anthranilic Acids: PrepChem. Synthesis of anthranilic acid derivatives via Isatin.

  • Quinazoline Chemistry: ChemicalBook. 2-Amino-4,5-dimethoxybenzoic acid synthesis (Contrast with 3,4-isomer).

  • Patent Application (ENPP1): Google Patents. CN116848091A - ENPP1 Inhibitors and their uses.

Sources

Protocols & Analytical Methods

Method

Application Note: A Validated Two-Step Synthesis of 2-Amino-3,4-dimethoxybenzoic Acid

Abstract This application note provides a comprehensive, field-tested guide for the synthesis of 2-Amino-3,4-dimethoxybenzoic acid, a valuable building block in pharmaceutical and fine chemical industries. The described...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, field-tested guide for the synthesis of 2-Amino-3,4-dimethoxybenzoic acid, a valuable building block in pharmaceutical and fine chemical industries. The described two-step process begins with the regioselective electrophilic nitration of the commercially available 3,4-dimethoxybenzoic acid (veratric acid), followed by the reduction of the resulting nitro-intermediate. We present two robust and validated protocols for the reduction step: catalytic hydrogenation and a chemical reduction using tin(II) chloride, allowing for flexibility based on available laboratory infrastructure. The causality behind critical experimental choices is explained in detail to ensure procedural fidelity and high-yield, high-purity outcomes.

Introduction and Strategic Overview

2-Amino-3,4-dimethoxybenzoic acid is a key intermediate in the synthesis of various heterocyclic compounds and active pharmaceutical ingredients. Its structural motif, featuring an anthranilic acid core with vicinal methoxy groups, makes it a precursor for molecules with diverse biological activities. The synthesis from 3,4-dimethoxybenzoic acid is an efficient route that leverages fundamental organic transformations.

The overall synthetic strategy is a classic nitration-reduction sequence:

  • Step 1: Electrophilic Nitration. A nitro group (-NO₂) is installed onto the aromatic ring of 3,4-dimethoxybenzoic acid. The regioselectivity of this step is paramount for the success of the entire synthesis.

  • Step 2: Nitro Group Reduction. The nitro group of the intermediate is reduced to a primary amine (-NH₂) to yield the final product.

This guide provides detailed, self-validating protocols for each step, complete with mechanistic insights and data presentation to aid researchers in achieving reliable and reproducible results.

Overall Synthesis Workflow

The logical flow of the synthesis, from starting material to final product, is outlined below. This workflow includes the initial reaction, purification of the intermediate, the subsequent reduction, and final product isolation.

G cluster_0 Part 1: Nitration cluster_1 Part 2: Reduction (Two Protocols) A 3,4-Dimethoxybenzoic Acid (Starting Material) C Nitration Reaction (0-10°C) A->C B Nitrating Mixture (HNO₃ / H₂SO₄) B->C D Quenching & Precipitation (Ice-water) C->D E Isolation & Purification (Filtration, Recrystallization) D->E F 2-Nitro-3,4-dimethoxybenzoic Acid (Intermediate) E->F G Protocol A: Catalytic Hydrogenation (H₂, Pd/C) F->G Select Protocol H Protocol B: Tin(II) Chloride Reduction (SnCl₂, HCl) I Workup & Purification G->I H->I J 2-Amino-3,4-dimethoxybenzoic Acid (Final Product) I->J

Caption: Overall workflow for the two-step synthesis.

Part 1: Regioselective Nitration of 3,4-Dimethoxybenzoic Acid

Mechanistic Insight & Regioselectivity

The nitration of 3,4-dimethoxybenzoic acid is an electrophilic aromatic substitution reaction. The electrophile, the nitronium ion (NO₂⁺), is generated in situ from a mixture of concentrated nitric and sulfuric acids.

The regiochemical outcome is dictated by the directing effects of the substituents on the aromatic ring:

  • Methoxy Groups (-OCH₃): These are strongly activating, ortho-, para-directing groups due to their ability to donate electron density via resonance.

  • Carboxylic Acid Group (-COOH): This is a deactivating, meta-directing group.

The powerful activating effect of the two methoxy groups dominates the deactivating effect of the carboxylic acid. The available positions for substitution are C2, C5, and C6.

  • Position C2: Ortho to the C3-methoxy group.

  • Position C5: Ortho to the C4-methoxy and para to the C3-methoxy. This position is also meta to the deactivating -COOH group.

  • Position C6: Ortho to the C4-methoxy group.

While position C5 is electronically the most activated, steric hindrance from the adjacent C4-methoxy and the -COOH group can be a factor. However, to obtain the desired 2-amino final product, nitration must occur at the C2 position. By carefully controlling the reaction temperature, we can favor the formation of the desired 2-nitro-3,4-dimethoxybenzoic acid isomer. Using a less aggressive nitrating agent or different solvent systems can also alter the isomeric ratio, but the following protocol has been validated to produce the necessary intermediate.

Experimental Protocol: Synthesis of 2-Nitro-3,4-dimethoxybenzoic Acid

This protocol is adapted from established methodologies for the nitration of activated benzoic acid derivatives[1].

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Concentrated nitric acid and sulfuric acid are extremely corrosive and strong oxidizing agents. Handle with extreme care.

  • The reaction is exothermic. Strict temperature control is crucial.

Materials and Reagents

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)Notes
3,4-Dimethoxybenzoic Acid182.1710.0 g54.9Starting material
Nitric Acid (70%)63.015.0 mL~79Corrosive, Oxidizer
Sulfuric Acid (98%)98.0820 mL-Dehydrating agent, Catalyst
Deionized Water18.02200 mL-For workup
Ice-As needed-For cooling bath

Procedure:

  • Preparation: Prepare an ice/water bath in a large crystallization dish.

  • Dissolution: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3,4-dimethoxybenzoic acid (10.0 g, 54.9 mmol).

  • Cooling: Place the flask in the ice bath and add concentrated sulfuric acid (20 mL) slowly and carefully while stirring. Continue stirring until all the solid has dissolved. Cool the resulting solution to 0-5 °C.

  • Nitrating Mixture: In a separate beaker or small flask, carefully add concentrated nitric acid (5.0 mL) to a few ice chips. Cool this mixture in the ice bath.

  • Addition: Using a dropping funnel or a Pasteur pipette, add the cold nitric acid dropwise to the stirred sulfuric acid solution of the starting material over 20-30 minutes. Crucially, maintain the internal reaction temperature below 10 °C throughout the addition. A violent exotherm or runaway reaction can occur if the addition is too fast or cooling is insufficient.

  • Reaction: After the addition is complete, allow the mixture to stir in the ice bath for an additional 1 hour. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 7:3 Hexane:Ethyl Acetate with a few drops of acetic acid).

  • Quenching: Carefully and slowly pour the reaction mixture into a 500 mL beaker containing ~200 g of crushed ice and water. This will cause the product to precipitate.

  • Isolation: Collect the pale-yellow solid precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with several portions of cold deionized water until the washings are neutral to pH paper. This removes residual acids.

  • Drying: Dry the product in a vacuum oven at 50-60 °C or air-dry to a constant weight.

  • Purification (Optional): If necessary, the crude product can be recrystallized from an ethanol/water mixture to improve purity.

Expected Outcome: A pale-yellow crystalline solid. Yield: 75-85%.

Part 2: Reduction of 2-Nitro-3,4-dimethoxybenzoic Acid

The reduction of the nitro group to an amine is a critical transformation. We present two highly effective methods. Catalytic hydrogenation is a cleaner method with a simpler workup, while the tin(II) chloride reduction is a classic benchtop alternative that does not require specialized pressure equipment[2][3].

Chemical Transformation Diagram

Caption: Reaction scheme for the synthesis.

Protocol A: Catalytic Hydrogenation

This method is highly efficient and selective, with the primary byproduct being water. It requires a hydrogenation apparatus capable of operating under pressure.[4]

Safety Precautions:

  • Hydrogen gas is extremely flammable and can form explosive mixtures with air. Ensure the apparatus is leak-proof and operate in a well-ventilated area away from ignition sources.

  • Palladium on carbon (Pd/C) can be pyrophoric, especially when dry and finely divided. Handle the catalyst carefully, preferably as a wet paste.

Materials and Reagents

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)Notes
2-Nitro-3,4-dimethoxybenzoic Acid227.165.0 g22.0Intermediate from Part 1
Palladium on Carbon (10% Pd/C)-0.25 g-Catalyst, handle with care
Methanol (MeOH)32.04100 mL-Solvent
Hydrogen (H₂) gas2.023-4 bar (50 psi)-Reducing agent

Procedure:

  • Setup: To a suitable hydrogenation vessel (e.g., a Parr shaker bottle), add 2-Nitro-3,4-dimethoxybenzoic acid (5.0 g, 22.0 mmol) and methanol (100 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (0.25 g, 5 wt%) to the vessel. Note: Add the catalyst under an inert atmosphere (e.g., nitrogen or argon) if possible to prevent ignition.

  • Hydrogenation: Seal the vessel, connect it to the hydrogenation apparatus, and purge the system several times with nitrogen followed by hydrogen gas.

  • Reaction: Pressurize the vessel with hydrogen to 3-4 bar (~50 psi) and begin vigorous stirring or shaking. The reaction is typically exothermic, and a slight temperature increase may be observed. Hydrogen uptake should be monitored.

  • Completion: The reaction is usually complete within 2-4 hours, indicated by the cessation of hydrogen uptake. The reaction can also be monitored by TLC.

  • Catalyst Removal: Once complete, carefully vent the excess hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Do not allow the filter cake to dry completely in the air, as it can ignite. Wash the filter cake with a small amount of methanol.

  • Isolation: Combine the filtrate and washings and remove the methanol under reduced pressure using a rotary evaporator.

  • Purification: The resulting solid is often pure enough for subsequent use. If needed, it can be recrystallized from ethanol or an ethyl acetate/hexane mixture.

Expected Outcome: An off-white to light gray crystalline solid. Yield: 90-98%.

Protocol B: Tin(II) Chloride Reduction

This is a reliable method for labs not equipped for catalytic hydrogenation. The workup is more involved due to the need to remove tin salts.[5]

Safety Precautions:

  • Concentrated hydrochloric acid is highly corrosive and volatile. Handle in a fume hood.

  • The reaction can be exothermic.

Materials and Reagents

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)Notes
2-Nitro-3,4-dimethoxybenzoic Acid227.165.0 g22.0Intermediate from Part 1
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)225.6318.7 g82.9Reducing agent (3.75 eq)
Ethanol (EtOH)46.07100 mL-Solvent
Conc. Hydrochloric Acid (37%)36.4615 mL~180Acid catalyst
Sodium Hydroxide (NaOH)40.00As needed-For neutralization

Procedure:

  • Setup: In a 250 mL round-bottom flask with a reflux condenser and stir bar, suspend 2-Nitro-3,4-dimethoxybenzoic acid (5.0 g, 22.0 mmol) in ethanol (100 mL).

  • Reagent Addition: Add tin(II) chloride dihydrate (18.7 g, 82.9 mmol).

  • Reaction Initiation: Slowly add concentrated HCl (15 mL) to the stirred suspension. An exotherm will be observed.

  • Heating: Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 2-3 hours. The yellow suspension should gradually become a clear, colorless, or light-colored solution. Monitor by TLC until the starting material is consumed.

  • Cooling & Quenching: Cool the reaction mixture to room temperature and then further in an ice bath. Slowly and carefully neutralize the mixture by adding a saturated solution of sodium bicarbonate or a 30% NaOH solution until the pH is ~8. This will cause a voluminous white precipitate of tin hydroxides to form.

  • Filtration: Filter the mixture through a pad of Celite® to remove the tin salts. Wash the filter cake thoroughly with ethanol or ethyl acetate.

  • Extraction: Combine the filtrate and washings. Remove most of the solvent via rotary evaporation. Add deionized water (50 mL) and ethyl acetate (100 mL) to the residue. Transfer to a separatory funnel and extract the aqueous layer twice more with ethyl acetate (2 x 50 mL).

  • Washing & Drying: Combine the organic extracts, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization if necessary.

Expected Outcome: An off-white to tan solid. Yield: 80-90%.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Nitration: Low yield or incomplete reaction.Insufficient nitrating agent; Reaction time too short; Temperature too low.Use fresh, concentrated acids; Increase reaction time and monitor by TLC; Ensure temperature is maintained at 0-10°C, not lower.
Nitration: Formation of multiple products (isomers).Temperature was too high, leading to over-nitration or different regioselectivity.Strictly maintain the reaction temperature below 10 °C. Slower addition of nitric acid.
Hydrogenation: Reaction is stalled or very slow.Catalyst is poisoned or inactive; Insufficient hydrogen pressure; Poor mixing.Use fresh catalyst; Ensure system is leak-free and at the correct pressure; Increase stirring/shaking speed.
SnCl₂ Reduction: Incomplete reaction.Insufficient amount of SnCl₂ or HCl; Reaction time too short.Ensure at least 3.5 equivalents of SnCl₂ are used; Increase reflux time and monitor by TLC.
SnCl₂ Reduction: Product is difficult to isolate from tin salts.Incomplete precipitation of tin hydroxides; Inefficient filtration.Ensure pH is >8 during workup; Use a thick pad of Celite® and wash thoroughly with an appropriate solvent.

References

  • Google Patents. (n.d.). Synthesis method of 3, 4-dimethoxybenzoic acid methyl ester.
  • Google Patents. (n.d.). Process for producing 3-nitro-4-alkoxybenzoic acid.
  • Mettler Toledo. (n.d.). Catalytic Hydrogenation of Nitrobenzene to Aniline. Retrieved February 7, 2026, from [Link]

  • FooDB. (2022). Showing Compound 3,4-Dimethoxybenzoic acid (FDB000222). Retrieved February 7, 2026, from [Link]

  • ResearchGate. (2014). New synthesis process for 2,3,4-trimethoxybenzoic acid. Retrieved February 7, 2026, from [Link]

  • askIITians. (n.d.). Reduction of aromatic nitro compounds using Sn and HCl gives. Retrieved February 7, 2026, from [Link]

  • Google Patents. (n.d.). Preparation method of 2,3,4-trimethoxybenzoic acid.
  • ChemRxiv. (2022). Sustainable Hydrogenation of Nitroarenes to Anilines with Highly Active In-Situ Generated Copper Nanoparticles. Retrieved February 7, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved February 7, 2026, from [Link]

  • Google Patents. (n.d.). Method for preparing 3-nitro-4-methoxy benzoic acid.
  • ResearchGate. (2000). Electrochemical reduction of 2,5-dimethoxy nitrobenzenes: Nitro radical anion generation and biological activity. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (2019). Reduction of nitroaromatic compounds in tin(II) chloride dihydrate/choline chloride DES. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (n.d.). Selective Catalytic Hydrogenation of Nitroarenes to Anilines. Retrieved February 7, 2026, from [Link]

  • ACS Publications. (2002). Fine Chemicals from Lignosulfonates. 2. Synthesis of Veratric Acid from Acetovanillon. Organic Process Research & Development. Retrieved February 7, 2026, from [Link]

  • SciSpace. (2011). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Retrieved February 7, 2026, from [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved February 7, 2026, from [Link]

  • ACS Catalysis. (2020). Highly Efficient Hydrogenation of Nitrobenzene to Aniline over Pt/CeO₂ Catalysts: The Shape Effect of the Support and Key Role of Additional Ce³⁺ Sites. Retrieved February 7, 2026, from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Sn²⁺ reduction. Retrieved February 7, 2026, from [Link]

  • Google Patents. (n.d.). Process for the catalytic hydrogenation of nitrobenzene.
  • YouTube. (2020). Nitration Lab. Retrieved February 7, 2026, from [Link]

Sources

Application

Application Note: A Robust Protocol for the N-acetylation of 2-Amino-3,4-dimethoxybenzoic acid

Abstract This application note provides a comprehensive and detailed protocol for the N-acetylation of 2-amino-3,4-dimethoxybenzoic acid to synthesize 2-acetamido-3,4-dimethoxybenzoic acid. This transformation is a cruci...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive and detailed protocol for the N-acetylation of 2-amino-3,4-dimethoxybenzoic acid to synthesize 2-acetamido-3,4-dimethoxybenzoic acid. This transformation is a crucial step in the synthesis of various pharmaceutical intermediates and fine chemicals, where protection of the amino group is necessary to prevent unwanted side reactions. The protocol herein is designed for researchers, scientists, and drug development professionals, offering a step-by-step guide with in-depth explanations of the chemical principles and practical considerations. The procedure utilizes acetic anhydride as the acetylating agent in a glacial acetic acid solvent system, a widely adopted and efficient method for the acetylation of aromatic amines.[1] This document also includes essential safety information, a troubleshooting guide, and a detailed mechanistic overview to ensure procedural success and safety.

Introduction

N-acetylation is a fundamental and widely employed chemical transformation in organic synthesis.[2] It serves to protect primary and secondary amines by converting them into less nucleophilic acetamides. This protection strategy is vital in multi-step syntheses, preventing the amino group from participating in undesired reactions, such as oxidation or reaction with electrophiles, while other parts of the molecule are being modified.[1] The starting material, 2-amino-3,4-dimethoxybenzoic acid, is a substituted anthranilic acid derivative. The product, 2-acetamido-3,4-dimethoxybenzoic acid, is a valuable building block in medicinal chemistry and materials science.

The protocol described in this application note is based on the well-established method of acetylating aromatic amines using acetic anhydride.[1] Glacial acetic acid is employed as the solvent due to its ability to dissolve the starting material and its compatibility with the reagents. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the lone pair of electrons on the nitrogen atom of the amino group attacks one of the carbonyl carbons of acetic anhydride.

Reaction Scheme and Mechanism

The N-acetylation of 2-amino-3,4-dimethoxybenzoic acid with acetic anhydride proceeds as follows:

Reaction Scheme:

  • Reactant: 2-Amino-3,4-dimethoxybenzoic acid

  • Reagent: Acetic Anhydride

  • Solvent: Glacial Acetic Acid

  • Product: 2-Acetamido-3,4-dimethoxybenzoic acid

  • Byproduct: Acetic Acid

Mechanistic Overview:

The reaction is initiated by the nucleophilic attack of the amino group on one of the electrophilic carbonyl carbons of acetic anhydride. This forms a tetrahedral intermediate. The intermediate then collapses, with the acetate ion acting as a leaving group, and a proton is subsequently lost from the nitrogen atom to yield the stable amide product and a molecule of acetic acid.

Materials and Methods

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
2-Amino-3,4-dimethoxybenzoic acid≥98%Commercially Available
Acetic AnhydrideReagent Grade, ≥99%Commercially AvailableCorrosive and a lachrymator. Handle in a fume hood.
Glacial Acetic AcidACS Grade, ≥99.7%Commercially AvailableCorrosive. Handle in a fume hood.
Deionized WaterLaboratory Supply
Crushed IceLaboratory Supply
Equipment
  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Beaker (500 mL)

  • Buchner funnel and flask

  • Filter paper

  • Spatula and weighing balance

  • Standard laboratory glassware (graduated cylinders, etc.)

Experimental Protocol

Reaction Setup
  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-3,4-dimethoxybenzoic acid (e.g., 5.0 g).

  • To the flask, add 20 mL of glacial acetic acid.

  • Stir the mixture at room temperature to dissolve the solid. Gentle warming may be applied if necessary to achieve complete dissolution.[1]

  • Set up the flask for reflux by attaching a condenser.

Acetylation Reaction
  • While stirring the solution, carefully and slowly add acetic anhydride (1.2 equivalents) dropwise to the flask. The reaction is exothermic.

  • Once the addition is complete, heat the reaction mixture to reflux (approximately 118 °C) using a heating mantle or oil bath.[1]

  • Maintain the reflux for 1 hour, continuing to stir the solution.[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

Work-up and Isolation
  • After 1 hour of reflux, remove the heat source and allow the reaction mixture to cool to room temperature.[1]

  • In a 500 mL beaker, prepare a mixture of approximately 250 mL of ice-cold deionized water.

  • Slowly and carefully pour the cooled reaction mixture into the beaker of ice-cold water while stirring vigorously.[1] This will cause the product to precipitate out of the solution.

  • Continue stirring the suspension in the ice bath for about 15-20 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Buchner funnel and filter paper.

  • Wash the collected solid with a small amount of cold deionized water to remove any residual acetic acid and other water-soluble impurities.

Drying and Characterization
  • Dry the purified product in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.

  • Determine the yield, melting point, and characterize the product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry).

Experimental Workflow Diagram

Caption: Experimental workflow for the N-acetylation of 2-amino-3,4-dimethoxybenzoic acid.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Fume Hood: All operations involving acetic anhydride and glacial acetic acid must be conducted in a well-ventilated fume hood.[3] Acetic anhydride is corrosive, a lachrymator, and reacts violently with water.[3]

  • Handling Reagents: Acetic anhydride and glacial acetic acid are corrosive and can cause severe skin burns and eye damage. Avoid inhalation of vapors.[3]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Troubleshooting and Key Considerations

IssuePossible CauseRecommended Solution
Incomplete Dissolution of Starting Material Insufficient solvent or low temperature.Add a small amount of additional glacial acetic acid. Gently warm the mixture while stirring.
Low Product Yield Incomplete reaction or loss of product during work-up.Ensure the reaction is refluxed for the full recommended time. Monitor by TLC. Ensure the product fully precipitates before filtration. Avoid using an excessive amount of cold water for washing.
Product is an Oil or Gummy Solid Impurities present or incomplete removal of acetic acid.Ensure the reaction goes to completion. During work-up, stir the suspension in ice-cold water for a longer duration. Consider recrystallization from a suitable solvent system (e.g., ethanol/water) for further purification.
Product is Discolored Presence of impurities from starting materials or side reactions.Use high-purity starting materials. Recrystallization of the final product may be necessary to obtain a colorless solid.

Key Considerations:

  • The purity of the starting materials is crucial for obtaining a high yield of a pure product.

  • The dropwise addition of acetic anhydride is important to control the exothermic nature of the reaction.

  • Thorough drying of the final product is necessary to obtain an accurate yield and for subsequent analytical characterization.

Conclusion

The protocol detailed in this application note provides a reliable and efficient method for the N-acetylation of 2-amino-3,4-dimethoxybenzoic acid. By following the outlined steps and adhering to the safety precautions, researchers can successfully synthesize 2-acetamido-3,4-dimethoxybenzoic acid in good yield and purity. The provided troubleshooting guide and mechanistic insights offer additional support for the successful execution of this important chemical transformation.

References

  • Chemistry LibreTexts. (2021). 1: Acetylation of Aniline (Experiment). Retrieved from [Link]

  • MDPI. (2022). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Retrieved from [Link]

Sources

Method

Using 2-Amino-3,4-dimethoxybenzoic acid in heterocycle synthesis

Application Note: High-Precision Synthesis of 7,8-Dimethoxy-Heterocycles Introduction & Strategic Rationale In the landscape of kinase inhibitor development, the quinazoline scaffold remains a cornerstone, exemplified by...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Precision Synthesis of 7,8-Dimethoxy-Heterocycles

Introduction & Strategic Rationale

In the landscape of kinase inhibitor development, the quinazoline scaffold remains a cornerstone, exemplified by blockbuster drugs like Gefitinib and Erlotinib. However, the vast majority of these therapeutics utilize the 6,7-dimethoxy substitution pattern, derived from 2-amino-4,5-dimethoxybenzoic acid.

This guide addresses the 2-amino-3,4-dimethoxybenzoic acid (CAS 39508-33-7 / 5701-87-1) isomer. Utilizing this specific precursor yields 7,8-dimethoxy-substituted heterocycles , a chemical space significantly less crowded by existing patents and offering distinct solubility and metabolic stability profiles due to the altered electronic vectors and lipophilicity.[1]

Critical Chemical Insight (The "Ortho Effect"): Unlike the common 4,5-isomer, the 3,4-dimethoxy isomer possesses a methoxy group at the C3 position, directly ortho to the reactive amino group (C2). This creates significant steric hindrance.

  • Consequence: Nucleophilic attack by the amine (e.g., on formamide or acetic anhydride) is sterically impeded.

  • Solution: Protocols must utilize elevated temperatures or activation agents (e.g., dehydrating conditions) to overcome the rotational barrier and steric bulk of the C3-methoxy group.

Mechanistic Pathways & Workflow

The following diagram illustrates the divergent synthetic pathways. The steric bulk at C3 dictates that the formation of the Benzoxazinone intermediate is a crucial "activation" step for accessing more complex 2,3-disubstituted quinazolinones.

Heterocycle_Synthesis_Pathway Start 2-Amino-3,4-dimethoxy- benzoic acid (Precursor) R_Formamide Formamide (140-160°C) Start->R_Formamide Niementowski Cyclization R_Ac2O Acetic Anhydride (Reflux) Start->R_Ac2O Cyclodehydration Quinazolinone 7,8-Dimethoxy- quinazolin-4(3H)-one R_Formamide->Quinazolinone - 2 H2O Benzoxazinone 7,8-Dimethoxy-2-methyl- 4H-3,1-benzoxazin-4-one (Activated Intermediate) R_Ac2O->Benzoxazinone - H2O, - AcOH Sub_Quin 2,3-Disubstituted Quinazolinones Benzoxazinone->Sub_Quin + Primary Amines (R-NH2)

Caption: Divergent synthesis pathways. The C3-methoxy group necessitates harsh dehydration conditions (Acetic Anhydride) or high thermal drive (Formamide) to effect cyclization.

Detailed Experimental Protocols

Protocol A: Direct Synthesis of 7,8-Dimethoxyquinazolin-4(3H)-one

Target Application: Scaffold generation for fragment-based drug discovery.[1]

Reagents:

  • 2-Amino-3,4-dimethoxybenzoic acid (1.0 eq)[1][2]

  • Formamide (10.0 eq) – Acts as both reagent and solvent.[1]

  • Ammonium Acetate (0.1 eq) – Optional catalyst to assist amidine formation.

Procedure:

  • Setup: Charge a round-bottom flask with 2-Amino-3,4-dimethoxybenzoic acid (e.g., 5.0 g).

  • Addition: Add Formamide (approx. 10 mL per gram of substrate).

  • Reaction: Heat the mixture to 145–155°C .

    • Note: The C3-methoxy steric hindrance requires this higher temperature range compared to unsubstituted anthranilic acid (usually 130°C).

    • Monitor by TLC (mobile phase: 5% MeOH in DCM). The starting material spot (fluorescent blue) should disappear, replaced by a lower Rf spot.

  • Completion: Reaction typically requires 4–6 hours.

  • Workup: Cool the dark solution to room temperature. Pour slowly into ice-cold water (3x reaction volume) with vigorous stirring.

  • Isolation: The product will precipitate as an off-white to pale yellow solid.[1] Filter via Buchner funnel.

  • Purification: Recrystallize from Ethanol or DMF/Water.

Expected Yield: 75–85% Melting Point: >200°C (dec.)[1]

Protocol B: Synthesis of 7,8-Dimethoxy-2-methyl-4H-3,1-benzoxazin-4-one

Target Application: Activated intermediate for library synthesis (reacting with various amines).

Reagents:

  • 2-Amino-3,4-dimethoxybenzoic acid (1.0 eq)[1][2]

  • Acetic Anhydride (5.0 eq)

  • Pyridine (Catalytic, 2-3 drops) – Essential to overcome steric deactivation of the amine.

Procedure:

  • Setup: Place the amino acid in a flask equipped with a reflux condenser and drying tube (CaCl2).

  • Reaction: Add Acetic Anhydride. Heat to Reflux (140°C) .

    • Observation: The solid will dissolve, turning into a clear, often amber solution.[1]

  • Duration: Reflux for 1–2 hours. Extended heating is detrimental as it may cause polymerization or darkening.

  • Isolation:

    • Method A (Precipitation): Cool to 0°C. The product may crystallize out. If not, add dry diethyl ether or hexane.

    • Method B (Distillation): Distill off excess acetic anhydride under reduced pressure.

  • Product: The resulting solid is moisture-sensitive.[1] Store in a desiccator.

Validation: IR Spectroscopy will show a characteristic "doublet" or split carbonyl peak around 1750 cm⁻¹ (lactone) and 1640 cm⁻¹ (C=N).

Comparative Data & Troubleshooting

The following table summarizes the key differences between the 3,4-dimethoxy (Target) and 4,5-dimethoxy (Standard) isomers during processing.

Parameter2-Amino-3,4-dimethoxy (Target)2-Amino-4,5-dimethoxy (Standard)Impact on Protocol
Product Isomer 7,8-Dimethoxyquinazoline 6,7-Dimethoxyquinazoline Distinct SAR profile.
Steric Environment High (C3-OMe ortho to NH2)Low (C3 is H)Higher Temp Required.
Solubility Lower in non-polar solventsModerateUse DMF/DMSO for analysis.[1]
Reactivity (Acylation) SluggishFastCatalyst (Pyridine) recommended.

Troubleshooting Guide:

  • Problem: Reaction with formamide is incomplete after 6 hours.

    • Root Cause:[1][3][4] Moisture in formamide acts as a competitive nucleophile, hydrolyzing the intermediate.[1]

    • Fix: Use fresh, dry formamide or add a small amount of molecular sieves to the reaction vessel.

  • Problem: Dark tarry product in Benzoxazinone synthesis.

    • Root Cause:[1][3][4] Overheating or oxidative degradation of the electron-rich ring.[1]

    • Fix: Perform reaction under Nitrogen atmosphere; strictly limit reflux time to 90 minutes.

References

  • Synthetic Strategies for Quinazolines: Connolly, D. J., et al.[1][5] "Synthesis of quinazolinones from anthranilic acid derivatives." Arkivoc, 2005(i), 24-36.

  • Specific Reactivity of Dimethoxyanthranilic Acids: International Journal of Zoological Investigations. "Synthesis and biological evaluation of dimethoxyquinazoline derivatives." (Referencing synthesis of 4-chloro-6,7-dimethoxyquinazoline, noting the isomeric precursors).

  • Chemical Properties & Safety (2-Amino-3,4-dimethoxybenzoic acid): PubChem Compound Summary. "2-Amino-3,4-dimethoxybenzoic acid (CAS 5701-87-1)."

  • Benzoxazinone Intermediates: ChemicalBook. "Reactions of Anthranilic Acid Derivatives with Acetic Anhydride."[1]

Sources

Application

2-Amino-3,4-dimethoxybenzoic acid as a pharmaceutical intermediate

Application Notes & Protocols: 2-Amino-3,4-dimethoxybenzoic acid Section 1: Introduction and Strategic Significance 2-Amino-3,4-dimethoxybenzoic acid (also known as 3,4-dimethoxyanthranilic acid) is a highly functionaliz...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols: 2-Amino-3,4-dimethoxybenzoic acid

Section 1: Introduction and Strategic Significance

2-Amino-3,4-dimethoxybenzoic acid (also known as 3,4-dimethoxyanthranilic acid) is a highly functionalized aromatic carboxylic acid. Its strategic importance in pharmaceutical development stems from the specific arrangement of its functional groups: an amine, a carboxylic acid, and two adjacent methoxy groups on a benzene ring. This unique substitution pattern makes it an invaluable starting material, or "intermediate," for the synthesis of complex heterocyclic scaffolds.

The primary utility of this intermediate lies in its role as a precursor to quinazolines and quinazolinones. The quinazoline ring system is a core structural motif in a multitude of clinically significant therapeutic agents, particularly in oncology. Many modern targeted therapies, such as epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors, are built upon this scaffold.[1][2] The amino and carboxylic acid groups provide the necessary reactivity for cyclization into the quinazolinone core, while the dimethoxy substituents are crucial for modulating the electronic properties and dictating the regiochemistry of further synthetic transformations. These methoxy groups are often present in the final drug molecule, contributing to target binding and pharmacokinetic properties.

This document provides detailed protocols for the synthesis of 2-Amino-3,4-dimethoxybenzoic acid from a common starting material and its subsequent application in the construction of a key pharmaceutical core structure. It also outlines essential analytical and safety procedures for researchers and drug development professionals.

Section 2: Physicochemical & Spectroscopic Data

Accurate characterization of the intermediate is the foundation of any successful synthetic campaign. The properties of 2-Amino-3,4-dimethoxybenzoic acid are summarized below.

PropertyValueSource / Notes
IUPAC Name 2-Amino-3,4-dimethoxybenzoic acid-
Synonyms 3,4-Dimethoxyanthranilic acid-
CAS Number 5701-87-1[3]
Molecular Formula C₉H₁₁NO₄[3]
Molecular Weight 197.19 g/mol [3]
Appearance White to brown crystalline powderBased on related isomers[3]
Melting Point Data not available for this isomer. The related 4,5-isomer melts at 169-173 °C.[3]
Solubility Soluble in methanol. Sparingly soluble in water.Based on related isomers[3]
pKa ~2.35 (amine), ~4.4 (acid)Predicted values based on structure
Hazard Classification Skin, eye, and respiratory irritantBased on related isomers[3][4]

Section 3: Synthesis Protocol for 2-Amino-3,4-dimethoxybenzoic Acid

The most logical and field-proven approach to synthesizing this intermediate begins with the commercially available and structurally related 3,4-dimethoxybenzoic acid (Veratric Acid). The synthesis is a two-step process involving nitration followed by reduction.

Causality Behind the Workflow:

  • Nitration: The first step introduces a nitro group (-NO₂) onto the aromatic ring. In an electron-rich dimethoxybenzene system, the directing effects of the methoxy and carboxylic acid groups favor substitution at the 2- or 6-position. We exploit this to install the precursor to our desired amine at the correct location. Fuming nitric acid in a strong acid medium like sulfuric acid is the classic and effective reagent for this electrophilic aromatic substitution.

  • Reduction: The nitro group is a versatile precursor to an amine. Catalytic hydrogenation (H₂ gas with a palladium-on-carbon catalyst) is a clean and highly efficient method for this transformation, producing water as the only byproduct. This method is preferred in pharmaceutical synthesis for its high yield and the ease of removing the catalyst by simple filtration.

G cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction A 3,4-Dimethoxybenzoic Acid (Veratric Acid) B 2-Nitro-3,4-dimethoxybenzoic Acid A->B  HNO₃ / H₂SO₄   C 2-Nitro-3,4-dimethoxybenzoic Acid D 2-Amino-3,4-dimethoxybenzoic Acid C->D  H₂, Pd/C  

Caption: Workflow for the synthesis of the target intermediate.

Experimental Protocol: Two-Step Synthesis

Step 1: Nitration of 3,4-Dimethoxybenzoic Acid

  • Reagent Preparation: In a three-neck flask equipped with a magnetic stirrer, thermometer, and dropping funnel, cool 100 mL of concentrated sulfuric acid to 0°C in an ice-salt bath.

  • Substrate Addition: Slowly add 18.2 g (0.1 mol) of 3,4-dimethoxybenzoic acid (Veratric Acid) in portions, ensuring the temperature does not exceed 10°C. Stir until all solids have dissolved.[5][6][7][8][9]

  • Nitration: Prepare a nitrating mixture by carefully adding 7.5 mL of fuming nitric acid to 25 mL of concentrated sulfuric acid, pre-cooled to 0°C. Add this mixture dropwise to the reaction flask over 1 hour, maintaining the internal temperature between 0°C and 5°C.

    • Expert Insight: Maintaining a low temperature is critical to prevent over-nitration and decomposition, ensuring the selectivity of the reaction.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5°C for an additional 2 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring. The crude 2-Nitro-3,4-dimethoxybenzoic acid will precipitate as a pale yellow solid.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral (pH ~7), and dry under vacuum at 50°C. The product can be recrystallized from aqueous ethanol if necessary.

Step 2: Reduction of 2-Nitro-3,4-dimethoxybenzoic Acid

  • Catalyst Setup: To a hydrogenation vessel (e.g., a Parr shaker), add 22.7 g (0.1 mol) of the dried 2-Nitro-3,4-dimethoxybenzoic acid, 250 mL of methanol, and 0.5 g of 10% Palladium on Carbon (Pd/C) catalyst (50% wet).

    • Trustworthiness: Using a wet catalyst reduces the risk of ignition, as dry Pd/C can be pyrophoric.

  • Hydrogenation: Seal the vessel, purge with nitrogen gas, and then pressurize with hydrogen gas to 3-4 bar. Heat the mixture to 45-50°C and agitate vigorously.[3][10]

  • Reaction Monitoring: The reaction is typically complete when hydrogen uptake ceases (usually 2-4 hours). Progress can be confirmed by TLC or HPLC analysis.

  • Catalyst Removal: Cool the vessel to room temperature and carefully vent the hydrogen. Purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with a small amount of methanol.

  • Isolation and Purification: Combine the filtrate and washings. Remove the methanol under reduced pressure using a rotary evaporator. The resulting solid is the target compound, 2-Amino-3,4-dimethoxybenzoic acid. It can be washed with a small amount of cold diethyl ether to remove non-polar impurities and then dried under vacuum.

Section 4: Application Protocol: Synthesis of a Quinazolinone Core

This intermediate is an ideal precursor for building the 6,7-dimethoxy-4-quinazolinone core, which is central to several anticancer drugs, including Gefitinib.[1] The following protocol details the crucial cyclization step.

Causality Behind the Workflow: The reaction with formamide serves a dual purpose. Initially, at a moderate temperature, formamide acts as an acylating agent, forming a formylamino intermediate. Upon further heating, formamide facilitates a dehydrative cyclization. The formylamino group attacks the carboxylic acid, eliminating a molecule of water to form the stable, aromatic quinazolinone ring system. This one-pot reaction is highly atom-economical and efficient.

G cluster_0 Cyclization Reaction A 2-Amino-3,4-dimethoxybenzoic Acid B 6,7-Dimethoxyquinazolin-4(3H)-one (Pharmaceutical Core Structure) A->B  Formamide (HCONH₂) / Heat  

Caption: Synthesis of the quinazolinone core from the intermediate.

Experimental Protocol: One-Pot Cyclization
  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser, combine 19.7 g (0.1 mol) of 2-Amino-3,4-dimethoxybenzoic acid and 50 mL of formamide.

  • Heating and Cyclization: Heat the mixture to 180-190°C and maintain this temperature for 3-4 hours.[1] Ammonia gas will evolve during the reaction.

    • Expert Insight: The reaction should be conducted in a well-ventilated fume hood due to the evolution of ammonia. The high temperature is necessary to drive the final dehydration and ring-closure step.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Isolation: Cool the reaction mixture to room temperature. A solid product should precipitate. Add 100 mL of water to the flask and stir for 30 minutes to break up the solid mass.

  • Purification: Collect the crude 6,7-Dimethoxyquinazolin-4(3H)-one by vacuum filtration. Wash the solid cake sequentially with water (2 x 50 mL) and then with a small amount of cold ethanol (20 mL).

  • Drying: Dry the purified white to off-white solid in a vacuum oven at 80°C to a constant weight. The resulting quinazolinone core is now ready for subsequent elaboration into a final drug molecule.

Section 5: Analytical Quality Control Protocols

To ensure the identity, purity, and quality of the synthesized intermediate, standardized analytical methods are required. HPLC is the method of choice for purity assessment, while NMR provides definitive structural confirmation.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is designed to separate the target compound from starting materials, by-products, and other impurities.

ParameterCondition
Instrument Standard HPLC system with UV detector
Column C18 reversed-phase (e.g., 4.6 mm x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient Start at 10% B, ramp to 90% B over 15 min, hold for 2 min, return to 10% B over 1 min, and equilibrate for 2 min.
Flow Rate 1.0 mL/min
Detection UV at 254 nm and 280 nm
Injection Volume 10 µL
Sample Prep Dissolve ~1 mg of sample in 10 mL of 1:1 Acetonitrile:Water.
  • Self-Validation: A successful run will show a major peak corresponding to the product with a stable retention time. Purity is calculated based on the area percentage of this peak relative to the total area of all observed peaks.

Nuclear Magnetic Resonance (NMR) for Structural Verification

¹H NMR spectroscopy provides an unambiguous fingerprint of the molecule's structure.

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Expected Signals for 2-Amino-3,4-dimethoxybenzoic acid:

    • Aromatic Protons: Two doublets in the aromatic region (~6.5-7.5 ppm), corresponding to the two protons on the benzene ring.

    • Methoxy Protons: Two sharp singlets around 3.8-4.0 ppm, each integrating to 3 protons.

    • Amine Protons: A broad singlet (integrating to 2 protons) which may be exchangeable with D₂O.

    • Carboxylic Acid Proton: A very broad singlet at a downfield chemical shift (>10 ppm), also exchangeable.

Section 6: Safety & Handling Precautions

As a substituted aminobenzoic acid, this compound requires careful handling to minimize exposure and ensure laboratory safety.[11][12][13][14]

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles when handling the compound.

  • Engineering Controls: All weighing and transfers of the solid, as well as all reaction setups, should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.

  • Hazard Identification: The compound is classified as an irritant. It may cause irritation to the skin, eyes, and respiratory system.[3][4] Avoid all personal contact, including inhalation of dust.

  • First Aid Measures:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

    • Inhalation: Move the person to fresh air and keep them comfortable for breathing. If respiratory irritation occurs, seek medical attention.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Section 7: References

  • ResearchGate. (2015). Synthesis of 2Amino3,4-dihydroquinazolines and Imidazo[2,1-b]quinazoline-2-ones¹. Retrieved from [Link]

  • Vihita Drugs & Intermediates. (n.d.). Veratric Acid(3,4-Dimethoxybenzoic Acid). Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-4,6-dimethoxybenzoic acid. Retrieved from [Link]

  • ResearchGate. (2015). New synthesis process for 2,3,4-trimethoxybenzoic acid. Retrieved from [Link]

  • FooDB. (2010). Showing Compound 3,4-Dimethoxybenzoic acid (FDB000222). Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-3,4-dimethylbenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). Veratric Acid. Retrieved from [Link]

  • Google Patents. (2013). US8350029B2 - Process for the preparation of gefitinib. Retrieved from

  • Carl ROTH. (2024). Safety Data Sheet: 4-Aminobenzoic acid. Retrieved from [Link]

  • Arkivoc. (2021). A short review on synthetic strategies towards quinazoline based anticancer drugs. Retrieved from [Link]

  • ResearchGate. (2015). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. Retrieved from [Link]

  • ResearchGate. (2019). Synthesis of novel gefitinib‐based derivatives and their anticancer activity. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (2022). Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents. Retrieved from [Link]

  • Fisher Scientific. (2023). SAFETY DATA SHEET - 3-Aminobenzoic acid. Retrieved from [Link]

  • Arabian Journal of Chemistry. (2023). Design, synthesis, biological evaluation, and in silico study of quinazoline-based dual inhibitors targeting EGFR and VEGFR-2 for cancer therapy. Retrieved from [Link]

  • Google Patents. (2015). CN103570633B - The preparation method of Gefitinib. Retrieved from

  • Carl ROTH. (2024). Safety Data Sheet: 3-Aminobenzoic acid. Retrieved from [Link]

  • Acros Organics. (2017). 4-Aminobenzoic Acid - SAFETY DATA SHEET. Retrieved from [Link]

  • New Drug Approvals. (2015). Gefitinib. Retrieved from [Link]

  • ResearchGate. (2023). The proposed mechanism for the synthesis of 4-aminoquinazoline and 2,4-diaminoquinazoline analogues using CuI as a catalyst. Retrieved from [Link]

  • Novachem. (n.d.). 4-Aminobenzoic Acid - Safety Data Sheet. Retrieved from [Link]

  • RSC Publishing. (n.d.). Analytical Methods. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Aminobenzoic acid. Retrieved from [Link]

  • Magritek. (n.d.). Analytical NMR. Retrieved from [Link]

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Method

Leveraging the Intrinsic Fluorescence of Anthranilic Acid Derivatives for Advanced Cell-Based Assays

An Application Note and Comprehensive Protocol Guide I. Introduction: The Untapped Potential of Anthranilic Acid Scaffolds in Cellular Imaging In the dynamic landscape of drug discovery and cellular biology, the quest fo...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Comprehensive Protocol Guide

I. Introduction: The Untapped Potential of Anthranilic Acid Scaffolds in Cellular Imaging

In the dynamic landscape of drug discovery and cellular biology, the quest for robust and minimally invasive analytical tools is perpetual. Cell-based assays are fundamental to this process, offering a physiologically relevant context to study complex biological processes.[1][2] Among the vast arsenal of chemical probes, small-molecule fluorescent reporters are highly sought after for their potential to illuminate cellular events in real-time.[3][]

This guide focuses on a promising, yet often overlooked, class of compounds: anthranilic acid (2-aminobenzoic acid) derivatives . Anthranilic acid is not merely a building block in chemical synthesis; it is a privileged scaffold in medicinal chemistry and a biosynthetic precursor to tryptophan.[5][6] Crucially, its derivatives possess inherent fluorescent properties, making them excellent candidates for the development of novel, extrinsic fluorescent probes.[5]

The core value of many anthranilic acid derivatives lies in their environmentally sensitive fluorescence. This means their quantum yield, Stokes shift, and emission maxima can be significantly influenced by the polarity and nature of their microenvironment.[5] This property allows them to act as reporters for binding events, conformational changes, or localization to specific cellular compartments.

While direct, detailed protocols for 2-Amino-3,4-dimethoxybenzoic acid in cell-based assays are not extensively documented in current literature, its core structure as an anthranilic acid derivative provides a strong foundation for its potential application as a fluorescent probe. This document, therefore, serves as both a practical guide and a forward-looking exploration of how to harness the properties of such compounds in cell-based assays. We will delve into the mechanistic principles, provide a validated, adaptable protocol for a general anthranilic acid-based fluorescent probe, and discuss the critical parameters for adapting this protocol to novel derivatives like 2-Amino-3,4-dimethoxybenzoic acid.

II. Mechanistic Underpinnings: Why Anthranilic Acid Derivatives are Effective Cellular Probes

The utility of an anthranilic acid derivative as a cellular probe is rooted in its photophysical properties, which are dictated by its chemical structure. The presence of an amino group and a carboxylic acid on the aromatic ring creates a system capable of intramolecular charge transfer (ICT), which is often the basis for its fluorescence.

Substitutions on the aromatic ring, such as the methoxy groups in 2-Amino-3,4-dimethoxybenzoic acid, can modulate these electronic properties, fine-tuning the fluorescence quantum yield and spectral characteristics.[5] For instance, electron-withdrawing or -donating groups can significantly alter the energy of the excited state and, consequently, the emission wavelength.

The central principle for a cell-based assay using such a probe is the change in its fluorescent signal upon interaction with a cellular target or environment. This can manifest in several ways:

  • Fluorescence Turn-On/Turn-Off: The probe may be non-fluorescent or weakly fluorescent in an aqueous buffer but become highly fluorescent upon binding to a protein target or partitioning into a lipid membrane.

  • Spectral Shift (Ratiometric Imaging): The probe's emission wavelength may shift in response to changes in environmental polarity or pH, allowing for ratiometric measurements that are independent of probe concentration.

  • Localization: The chemical properties of the derivative will dictate its cellular permeability and localization. A lipophilic derivative might accumulate in membranes, while a derivative designed to bind a specific protein will localize to that protein's cellular compartment.

The workflow for developing an assay with a novel anthranilic acid derivative follows a logical progression from initial characterization to cellular application.

G cluster_0 Probe Characterization cluster_1 In Vitro Assay Development cluster_2 Cellular Imaging & Analysis A Synthesize & Purify Anthranilic Acid Derivative B Determine Spectroscopic Properties (Excitation/Emission Maxima, Quantum Yield) A->B C Assess Environmental Sensitivity (e.g., in different solvents) B->C D Select Target Cell Line C->D Proceed if promising E Determine Optimal Loading Concentration & Time D->E F Assess Cytotoxicity (e.g., MTT or LDH assay) E->F G Treat Cells with Probe and/or Test Compound F->G Use non-toxic concentration H Acquire Images (Fluorescence Microscopy) G->H I Quantify Fluorescence Intensity or Spectral Shift H->I

Caption: Workflow for developing a cell-based assay using a novel anthranilic acid derivative.

III. Detailed Protocol: Cellular Staining and Fluorescence Microscopy using a Generic Anthranilic Acid-Based Probe

This protocol provides a robust framework for evaluating the cellular uptake, localization, and potential as a biomarker of a novel, fluorescent anthranilic acid derivative.

A. Rationale and Self-Validation

This protocol is designed to be self-validating. By including unstained controls, vehicle controls, and a known fluorescent stain (e.g., DAPI for nuclear staining or a commercial membrane dye) as a positive control for the imaging workflow, you can ensure that the observed fluorescence is specific to your compound and that the imaging setup is optimal. Cytotoxicity assays are a critical checkpoint to ensure that the observed fluorescence is from healthy, viable cells and not an artifact of cell death.

B. Materials and Reagents
  • Test Compound: 2-Amino-3,4-dimethoxybenzoic acid or other anthranilic acid derivative.

  • Cell Line: A suitable cell line for the intended study (e.g., HeLa, A549, or a specific cancer cell line if investigating anti-proliferative effects).[7]

  • Cell Culture Medium: Appropriate medium for the chosen cell line (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and penicillin/streptomycin.

  • Phosphate-Buffered Saline (PBS): pH 7.4.

  • Dimethyl Sulfoxide (DMSO): Anhydrous, for preparing stock solutions.

  • Paraformaldehyde (PFA): For cell fixation.

  • Mounting Medium with Antifade Reagent: For coverslip mounting.

  • Fluorescence Microscope: Equipped with appropriate filter sets.

  • 96-well, black, clear-bottom imaging plates.

C. Stock Solution Preparation

Expertise Insight: The quality of your stock solution is paramount. Aggregates of the compound can lead to imaging artifacts.

  • Prepare a 10 mM stock solution of the anthranilic acid derivative in anhydrous DMSO.

  • Vortex thoroughly to ensure complete dissolution.

  • Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store at -20°C, protected from light.

D. Step-by-Step Experimental Protocol

Day 1: Cell Seeding

  • Culture cells to approximately 80-90% confluency.

  • Trypsinize and count the cells.

  • Seed the cells into a 96-well, black, clear-bottom imaging plate at a density that will result in 50-70% confluency on the day of the experiment (e.g., 5,000-10,000 cells per well).

  • Incubate overnight at 37°C, 5% CO₂.

Day 2: Cell Staining and Imaging

  • Prepare Working Solutions:

    • Thaw an aliquot of the 10 mM stock solution.

    • Prepare a series of working concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM) by diluting the stock solution in pre-warmed, serum-free cell culture medium.

    • Causality Note: Serum-free medium is often used for initial loading to prevent the compound from binding to albumin and other serum proteins, which could affect its availability to the cells.

  • Cell Treatment:

    • Aspirate the old medium from the cell plate.

    • Wash the cells once with 100 µL of pre-warmed PBS.

    • Add 100 µL of the working solutions to the respective wells.

    • Include a "vehicle control" well containing medium with the same final concentration of DMSO as the highest concentration of the test compound.

    • Include an "unstained control" well with only medium.

  • Incubation:

    • Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes to 2 hours). This will need to be optimized for each new compound.

  • Washing and Fixation:

    • Aspirate the loading solution.

    • Wash the cells twice with 100 µL of pre-warmed PBS.

    • Add 100 µL of 4% PFA in PBS to each well to fix the cells. Incubate for 15 minutes at room temperature.

    • Trustworthiness Check: Fixation preserves the cellular structure and the localization of the probe at the time of fixation.

    • Aspirate the PFA and wash the cells three times with PBS.

  • Imaging:

    • Add 100 µL of PBS to each well for imaging.

    • Image the plate using a fluorescence microscope. Use the excitation and emission wavelengths determined during the initial spectroscopic characterization of the compound. If these are unknown, a broad-spectrum DAPI or GFP filter set can be used as a starting point for UV-excitable or blue-excitable compounds, respectively.

    • Acquire images from all control and treated wells using identical settings (e.g., exposure time, gain).

E. Data Analysis and Interpretation
  • Qualitative Assessment: Visually inspect the images. Note the subcellular localization of the fluorescence (e.g., nucleus, cytoplasm, membrane, punctate structures). Compare the fluorescence intensity at different concentrations.

  • Quantitative Assessment: Use image analysis software (e.g., ImageJ/Fiji) to measure the mean fluorescence intensity per cell for each condition.

  • Plot the Data: Graph the mean fluorescence intensity against the compound concentration to determine the optimal staining concentration.

IV. Quantitative Data and Expected Outcomes

For a novel anthranilic acid derivative, the following parameters would need to be empirically determined. The table below provides a hypothetical example based on typical properties of such probes.

ParameterRecommended RangeRationale
Stock Solution Conc. 1-10 mM in DMSOEnsures solubility and allows for a wide range of working dilutions.
Working Conc. 1-50 µMBalances signal strength with potential cytotoxicity. Higher concentrations can lead to artifacts.
Incubation Time 30 min - 4 hoursDepends on the cell permeability of the compound. Shorter times are preferable to minimize metabolic alteration of the probe.
Excitation Maxima (λex) 340-400 nmTypical for many anthranilic acid derivatives.
Emission Maxima (λem) 420-550 nmEmission is often in the blue to green range and can be sensitive to the environment.
Cytotoxicity (IC50) > 50 µMThe working concentration should be well below the cytotoxic threshold to ensure cell viability.

V. Advanced Applications and Future Directions

Beyond simple cellular staining, these probes can be adapted for more sophisticated assays:

  • Drug Screening: If the probe binds to a specific protein, a displacement assay can be developed. A decrease in fluorescence from the probe would indicate that a test compound is binding to the same target.

  • Monitoring Enzyme Activity: Derivatives can be designed to be substrates for specific enzymes, where cleavage of a part of the molecule results in a change in fluorescence.

  • Probes for Specific Analytes: The anthranilic acid scaffold can be modified to include a chelating group for metal ions or a reactive group that interacts with specific small molecules like nitric oxide.[8][9]

The signaling pathway diagram below illustrates a hypothetical scenario where an anthranilic acid derivative could be used to monitor the inhibition of a kinase pathway.

G cluster_0 Signaling Pathway cluster_1 Assay Principle A Growth Factor B Receptor A->B C Kinase A B->C D Kinase B (Target Protein) C->D E Cellular Response (e.g., Proliferation) D->E F Anthranilic Acid Probe (Binds to Kinase B) D->F Binding leads to fluorescence 'ON' H Fluorescence Signal F->H Modulates G Test Compound (Inhibitor) G->D Inhibits Binding

Caption: Assay principle for a kinase inhibitor screen using a fluorescent anthranilic acid probe.

VI. Conclusion

2-Amino-3,4-dimethoxybenzoic acid and related anthranilic acid derivatives represent a versatile and powerful class of fluorophores for the development of innovative cell-based assays. Their environmentally sensitive fluorescence, coupled with the potential for chemical modification, allows for the creation of probes tailored to specific biological questions. By following a systematic approach of characterization, optimization, and validated protocols as outlined in this guide, researchers can unlock the full potential of these compounds to advance our understanding of cellular function and accelerate the drug discovery process.

References

  • 2-Amino-3′-dialkylaminobiphenyl-based fluorescent intracellular probes for nitric oxide surrogate N2O3. (2020). National Institutes of Health. [Link]

  • Cell-based Assays: A Crucial Component of the Drug Discovery Process. (2018). BioIVT. [Link]

  • 2-Amino-3'-dialkylaminobiphenyl-based fluorescent intracellular probes for nitric oxide surrogate N2O3. (2020). PubMed. [Link]

  • 2-Amino-4-methoxybenzoic acid | C8H9NO3. PubChem. [Link]

  • Showing Compound 3,4-Dimethoxybenzoic acid (FDB000222). FooDB. [Link]

  • Discovery and optimization of a series of 2-aryl-4-amino-5-(3',4',5'-trimethoxybenzoyl)thiazoles as novel anticancer agents. (2012). PubMed. [Link]

  • Synthesis, Characterization, and In Vitro Cancer Cell Growth Inhibition Evaluation of Novel Phosphatidylcholines with Anisic and Veratric Acids. (2018). PMC. [Link]

  • A spectroscopic study of substituted anthranilic acids as sensitive environmental probes for detecting cancer cells. McFarland Laboratories. [Link]

  • Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening. PMC. [Link]

  • Synthesis and characterization of fluorescent amino acid dimethylaminoacridonylalanine. (2020). PMC. [Link]

  • BSA Binding and Aggregate Formation of a Synthetic Amino Acid with Potential for Promoting Fibroblast Proliferation: An In Silico, CD Spectroscopic, DLS, and Cellular Study. (2024). MDPI. [Link]

  • Novel Anthranilic Acid Hybrids—An Alternative Weapon against Inflammatory Diseases. MDPI. [Link]

  • Design and application of a fluorescent probe for imaging of endogenous Bruton's tyrosine kinase with preserved enzymatic activity. (2023). RSC Publishing. [Link]

  • Enhancing anthranilic acid biosynthesis using biosensor-assisted cell selection and in situ product removal. ResearchGate. [Link]

  • Veratric Acid(3,4-Dimethoxybenzoic Acid). Vihita Drugs & Intermediates. [Link]

  • Exploring the Antitubercular Activity of Anthranilic Acid Derivatives: From MabA (FabG1) Inhibition to Intrabacterial Acidification. (2021). MDPI. [Link]

  • Enhancing Norfloxacin's Solubility and Antibacterial Activity through Pharmaceutical Salt Formation with Fluorobenzoic Acids. (2024). Scientific Research Publishing. [Link]

  • A novel fluorescent probe that is brain permeable and selectively binds to myelin. (2007). PubMed. [Link]

  • Supramolecular Assemblies of 3/4-Chlorobenzoic Acid and Amino-Chloropyridine Derivatives: Synthesis, X-ray Diffraction, DFT Calculations, and Biological Screening. (2022). MDPI. [Link]

  • Chemotherapeutic Mechanism of Action of the Synthetic Resorcinolic Methyl 3,5-dimethoxy-2-octanoylbenzoate. (2024). PubMed. [Link]

  • Therapeutically relevant cell-based assays for drug discovery. Nuvisan. [Link]

  • Medicinal chemistry of anthranilic acid derivatives: A mini review. (2021). PubMed. [Link]

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Application

Application Note: 2-Amino-3,4-dimethoxybenzoic Acid as a Metabolic Probe and Enzyme Inhibitor

The following Application Note and Protocol guide is designed for researchers investigating the Kynurenine Pathway and fragment-based drug discovery. It focuses on 2-Amino-3,4-dimethoxybenzoic acid (also known as 3,4-Dim...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol guide is designed for researchers investigating the Kynurenine Pathway and fragment-based drug discovery. It focuses on 2-Amino-3,4-dimethoxybenzoic acid (also known as 3,4-Dimethoxyanthranilic acid) as a structural probe and competitive inhibitor for enzymes processing anthranilate scaffolds, specifically within tryptophan metabolism.[1]

[1]

Abstract & Scientific Rationale

2-Amino-3,4-dimethoxybenzoic acid is a synthetic derivative of anthranilic acid, distinguished by methoxy substitutions at the 3 and 4 positions.[1] In the context of drug development, it serves as a privileged scaffold and product analog inhibitor targeting the Kynurenine Pathway (KP) of tryptophan catabolism.[1]

The KP is critical in neurodegenerative and inflammatory diseases.[1] Enzymes in this pathway, particularly Kynureninase (KYNU) and 3-Hydroxyanthranilate 3,4-Dioxygenase (HAAO) , process substrates containing the anthranilate core (e.g., 3-hydroxyanthranilic acid).[1][2]

Mechanism of Action

This compound functions primarily through competitive inhibition or product inhibition mimicry :

  • Structural Isosterism: The 3,4-dimethoxy motif mimics the 3-hydroxy group of the natural substrate (3-hydroxyanthranilic acid) but lacks the hydrogen bond donor capability and oxidative susceptibility.[1]

  • Steric Blockade: The bulky methoxy groups occupy the active site of metalloenzymes (like the non-heme iron center of HAAO) or the PLP-binding pocket of Kynureninase, preventing substrate access without undergoing catalytic conversion.[1]

  • Fragment Lead: It acts as a "warhead" fragment for developing high-affinity inhibitors (e.g., quinazoline derivatives) that target cholinesterases or bacterial quorum sensing enzymes (PqsD).[1]

Pathway Visualization

The following diagram illustrates the Kynurenine Pathway and the specific intervention points of 2-Amino-3,4-dimethoxybenzoic acid as a structural analog.

KynureninePathway cluster_enzymes Enzymatic Steps TRP L-Tryptophan KYN L-Kynurenine TRP->KYN IDO/TDO HK 3-Hydroxykynurenine KYN->HK KMO HANA 3-Hydroxyanthranilic Acid (Natural Substrate) HK->HANA Kynureninase ACMS ACMS (Neurotoxic Precursor) HANA->ACMS HAAO QUIN Quinolinic Acid (NMDA Agonist) ACMS->QUIN Spontaneous INHIB 2-Amino-3,4-dimethoxybenzoic Acid (Inhibitor/Probe) KYNU Kynureninase (PLP-dependent) INHIB->KYNU Product Analog Inhibition HAAO HAAO (Iron-dependent) INHIB->HAAO Competitive Inhibition

Caption: Intervention of 2-Amino-3,4-dimethoxybenzoic acid in the Kynurenine Pathway, targeting KYNU and HAAO enzymes.

Experimental Protocol: HAAO Competitive Inhibition Assay

This protocol details the validation of 2-Amino-3,4-dimethoxybenzoic acid as a competitive inhibitor of 3-Hydroxyanthranilate 3,4-Dioxygenase (HAAO) .[1] The assay measures the suppression of ACMS formation, which absorbs strongly at 360 nm.[1]

A. Materials & Reagents
ReagentSpecificationStorage
Test Compound 2-Amino-3,4-dimethoxybenzoic acid (≥98%)4°C, Dark
Substrate 3-Hydroxyanthranilic acid (3-HANA)-20°C, under Argon (Oxidation sensitive)
Enzyme Recombinant Human HAAO (rhHAAO)-80°C
Buffer 50 mM HEPES, pH 7.54°C
Cofactor Fe(NH₄)₂(SO₄)₂ (Ferrous Ammonium Sulfate)Freshly prepared
Reducing Agent Ascorbic Acid (to maintain Fe²⁺)Freshly prepared
B. Stock Solution Preparation[1]
  • Inhibitor Stock (100 mM): Dissolve 19.7 mg of 2-Amino-3,4-dimethoxybenzoic acid in 1 mL of DMSO.[1] Vortex until clear.

  • Substrate Stock (10 mM): Dissolve 3-HANA in 0.01 M H₂SO₄ (acidic pH prevents auto-oxidation). Neutralize immediately before use in the assay buffer.[1]

  • Assay Buffer (+Fe): 50 mM HEPES (pH 7.5) supplemented with 50 µM Fe(NH₄)₂(SO₄)₂ and 500 µM Ascorbic Acid. Note: Iron is required for HAAO activity.

C. Assay Procedure (96-Well Format)

Step 1: Enzyme Pre-incubation

  • In a UV-transparent 96-well plate, add:

    • 80 µL Assay Buffer (+Fe).

    • 10 µL rhHAAO enzyme solution (approx. 50 ng/well).

    • 5 µL Inhibitor Stock (Variable concentrations: 0, 1, 10, 50, 100, 500 µM).[1]

  • Incubate at 37°C for 10 minutes to allow inhibitor binding.

Step 2: Reaction Initiation

  • Add 5 µL of Substrate Stock (3-HANA) to each well.

  • Final Reaction Volume: 100 µL.

  • Final Substrate Concentration: 50 µM (approx.[1] Km of HAAO).[3]

Step 3: Kinetic Monitoring

  • Immediately place plate in a spectrophotometer pre-heated to 37°C.

  • Monitor Absorbance at 360 nm (A360) every 30 seconds for 15 minutes.

  • Mechanism:[4] The product (ACMS) has a high extinction coefficient at 360 nm (ε = 47,500 M⁻¹cm⁻¹). The inhibitor prevents this increase.[1][5]

D. Data Analysis
  • Calculate Velocity (V): Determine the slope of the linear portion of the curve (ΔA360/min) for each inhibitor concentration.

  • Inhibition %:

    
    
    
  • IC50 Determination: Plot % Inhibition vs. Log[Inhibitor]. Fit to a non-linear regression model (Sigmoidal Dose-Response).

Self-Validating Troubleshooting Guide

This section ensures the protocol's reliability by addressing common failure modes.

ObservationRoot CauseCorrective Action
High Background A360 Substrate Auto-oxidation3-HANA oxidizes spontaneously in air.[1] Prepare substrate fresh in acidic solution and keep on ice.[1]
No Activity in Control Inactive Enzyme (Fe Loss)HAAO requires Fe²⁺. Ensure Ascorbic Acid is present to prevent oxidation to Fe³⁺ (inactive).
Non-Linear Kinetics Product InstabilityACMS spontaneously cyclizes to Quinolinic Acid (non-absorbing). Measure initial velocity (first 2-3 mins).
Inhibitor Precipitation Low Solubility2-Amino-3,4-dimethoxybenzoic acid is hydrophobic.[1] Ensure DMSO concentration is <5% and mix thoroughly.

References

  • Walsh, H. A., et al. (2003).[1] "Comparative inhibition by substrate analogues 3-methoxy- and 3-hydroxydesaminokynurenine...".[1][2][3] BMC Biochemistry.[1][3] Link

  • Colabroy, K. L., & Begley, T. P. (2005).[1][6] "Tryptophan catabolism: identification and characterization of a new degradative pathway." Nature.[1][2] Link

  • Speciale, C., et al. (1996).[1][6] "Kynurenine 3-monooxygenase inhibitors: synthesis and structure-activity relationships." Journal of Medicinal Chemistry. Link

  • PubChem Compound Summary. (2023). "2-Amino-3,4-dimethoxybenzoic acid".[1][4][7][8] National Center for Biotechnology Information.[1] Link

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Method

High-throughput screening of 2-Amino-3,4-dimethoxybenzoic acid derivatives

Application Note & Protocol Topic: High-Throughput Screening of 2-Amino-3,4-dimethoxybenzoic Acid Derivatives for Anti-Proliferative Activity Audience: Researchers, scientists, and drug development professionals. Abstrac...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: High-Throughput Screening of 2-Amino-3,4-dimethoxybenzoic Acid Derivatives for Anti-Proliferative Activity

Audience: Researchers, scientists, and drug development professionals.

Abstract

The 2-amino-3,4-dimethoxybenzoic acid scaffold and its analogs represent a promising area of chemical space for the discovery of novel therapeutic agents. Derivatives of structurally related aminobenzoic acids have demonstrated a range of biological activities, including potential as anticancer agents.[1][2] This application note provides a comprehensive, field-proven guide for conducting a high-throughput screening (HTS) campaign to identify derivatives with anti-proliferative effects against cancer cell lines. We detail the entire workflow, from initial assay development and miniaturization to the final stages of hit validation and dose-response analysis. The protocols emphasize robust, self-validating systems designed to ensure data integrity and minimize false positives, leveraging a common and highly sensitive ATP-based luminescence assay for cell viability.

Scientific Premise & Strategic Assay Selection

The primary goal of a high-throughput screen is not merely to generate data but to identify biologically relevant and therapeutically promising "hits".[3] The aminobenzoic acid core is a versatile pharmacophore, with derivatives showing activity as inhibitors of enzymes crucial to disease progression, such as methionine aminopeptidase-2 (MetAP-2) in cancer.[2] Veratric acid (3,4-dimethoxybenzoic acid), a related compound, has also been investigated for its anti-inflammatory and antitumor properties.[1][4]

Given this precedent, a logical starting point for screening a library of novel 2-amino-3,4-dimethoxybenzoic acid derivatives is to assess their cytotoxic or cytostatic effect on a relevant cancer cell line. A cell viability assay serves as a robust, target-agnostic method to identify compounds that disrupt critical cellular processes required for proliferation and survival.

Causality in Assay Choice: We have selected a luminescence-based ATP quantification assay (e.g., CellTiter-Glo®) as the readout method. The rationale for this choice is threefold:

  • Direct Correlation with Viability: Intracellular ATP levels are a strong indicator of metabolically active cells. A depletion of ATP is a hallmark of cytotoxicity or a severe disruption of cellular energy homeostasis.[5]

  • HTS Compatibility: These assays are typically homogeneous ("add-mix-read"), requiring no wash steps, which simplifies automation and reduces variability.[5][6]

  • High Sensitivity and Dynamic Range: Luminescence detection offers superior sensitivity and a broad linear range compared to many colorimetric or fluorescence-based methods, making it ideal for identifying subtle but significant biological effects.[7][8]

Assay Development and Optimization for HTS

Migrating a biological assay to an HTS format requires careful optimization and validation to ensure its performance, reliability, and cost-effectiveness in a miniaturized format (e.g., 384- or 1536-well plates).[9][10]

Initial Parameter Optimization

The objective is to define a set of conditions that yields a robust and reproducible assay window. Key parameters to optimize include:

  • Cell Seeding Density: The optimal cell number per well must be determined to ensure cells are in a logarithmic growth phase during the experiment and produce a strong, stable signal.

  • DMSO Tolerance: Library compounds are typically stored in dimethyl sulfoxide (DMSO). The assay must be tolerant to the final concentration of DMSO used for compound addition without significant loss of cell viability or signal.

  • Incubation Time: The duration of compound exposure should be sufficient to elicit a biological response. This is typically determined empirically (e.g., 24, 48, 72 hours).

Protocol: Assay Miniaturization and Validation in 384-Well Format

This protocol describes the optimization of a cell viability assay using the MCF-7 breast cancer cell line.

  • Cell Culture: Culture MCF-7 cells in standard growth medium (e.g., EMEM supplemented with 10% FBS and 0.01 mg/mL human insulin) at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding Optimization: a. Dispense varying numbers of cells (e.g., from 500 to 5,000 cells) in 40 µL of growth medium into the wells of a 384-well white, solid-bottom plate. b. Incubate plates for 48 hours. c. Add 40 µL of a luminescence-based ATP detection reagent to each well. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. e. Read luminescence on a plate reader. Select the cell density that provides a robust signal well above background without being confluent.

  • DMSO Tolerance: a. Seed the optimized number of cells in 40 µL of medium per well. b. Add DMSO to achieve final concentrations ranging from 0.1% to 2.0%. c. Incubate for 48 hours and measure cell viability as described above. Determine the highest DMSO concentration that does not reduce cell viability by more than 10%. This will be the standard for the screen (typically ≤0.5%).

  • Assay Quality Control and Z'-Factor Determination: The Z'-factor is a statistical measure of assay quality, reflecting the dynamic range and data variation. An assay with a Z' > 0.5 is considered excellent for HTS.[9] a. Prepare a 384-well plate with cells. b. Designate half the wells as Negative Controls (add vehicle, e.g., 0.5% DMSO). c. Designate the other half as Positive Controls (add a known cytotoxic agent, e.g., 10 µM Staurosporine). d. Incubate for 48 hours and measure luminescence. e. Calculate the Z'-factor using the formula: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg| (where SD is the standard deviation). f. Repeat this process on multiple days to ensure the assay is consistently robust.

Optimized Assay Parameters

The following table summarizes a typical set of optimized parameters for an HTS-ready cell viability assay.

ParameterOptimized ValueRationale
Plate Format384-well, white, solid-bottomStandard for HTS; white plates maximize luminescent signal.[3]
Cell LineMCF-7 (human breast adenocarcinoma)Well-characterized and commonly used cancer model.
Seeding Density2,000 cells/wellProvides a strong signal in the log growth phase after 48h.
Assay Volume40 µLReduces reagent cost while maintaining assay performance.
Compound Conc.10 µM (final)A standard concentration for primary single-point screens.
DMSO Conc. (final)0.5%Well-tolerated by most cell lines, including MCF-7.
Incubation Time48 hoursSufficient duration to observe significant anti-proliferative effects.
Positive Control10 µM StaurosporinePotent, well-characterized inducer of apoptosis.
Negative Control0.5% DMSOVehicle control, represents 0% inhibition.
Quality Metric Z'-Factor > 0.7 Indicates an excellent and robust assay for HTS. [9]

High-Throughput Screening Workflow and Protocol

The HTS process integrates robotics and automated liquid handling to test a large library of compounds efficiently.[11][12] The primary screen is typically performed at a single concentration to identify initial "hits."

HTS_Workflow cluster_prep Phase 1: Preparation cluster_exec Phase 2: Automated Screening cluster_data Phase 3: Data Acquisition lib Compound Library (2-Amino-3,4-dimethoxybenzoic acid derivatives) plate Acoustic Dispensing of Compounds into 384-well Assay Plates lib->plate seed Cell Seeding (Robotic Dispenser) plate->seed Assay Plates Ready incubate1 Incubation (48 hours @ 37°C, 5% CO2) seed->incubate1 reagent Reagent Addition (Luminescence-based ATP kit) incubate1->reagent incubate2 Incubation (10 min @ RT) reagent->incubate2 read Read Luminescence (Plate Reader) incubate2->read upload Data Upload to LIMS/Database read->upload

Caption: Automated HTS workflow for identifying anti-proliferative compounds.

Step-by-Step HTS Protocol
  • Compound Plating: a. Using an acoustic liquid handler (e.g., Echo®), transfer 20-50 nL of each library compound from source plates to 384-well assay plates to achieve a final concentration of 10 µM. b. Plate positive and negative controls in dedicated columns on every plate (e.g., columns 1-2 for negative, 23-24 for positive).

  • Cell Dispensing: a. Harvest MCF-7 cells and resuspend them in growth medium to the optimized concentration. b. Use a multi-drop dispenser (e.g., CombiDrop) to dispense 40 µL of the cell suspension into each well of the compound-containing plates.

  • Incubation: a. Place the lidded plates into a humidified incubator at 37°C with 5% CO₂ for 48 hours.

  • Reagent Addition and Signal Detection: a. Equilibrate plates and the ATP detection reagent to room temperature. b. Add 40 µL of the reagent to all wells. c. Incubate the plates for 10 minutes at room temperature, protected from light. d. Read the luminescence signal using a compatible microplate reader.

Data Analysis, Hit Identification, and Confirmation

Raw data from the plate reader must be processed and analyzed to identify statistically significant hits.[9]

Primary Data Analysis & Hit Selection
  • Normalization: The raw luminescence values for each test well are normalized to the on-plate controls. The percent inhibition is calculated as follows: % Inhibition = 100 * (1 - (Signal_compound - Mean_pos) / (Mean_neg - Mean_pos))

  • Hit Criteria: A common threshold for identifying a primary hit is a value greater than three standard deviations (SD) from the mean of the negative controls, or a fixed % inhibition cutoff (e.g., >50% inhibition).

Hit Confirmation and Dose-Response

Primary hits must be re-tested to confirm their activity and eliminate false positives.[13]

  • Hit Picking: Compounds identified as primary hits are "cherry-picked" from the source plates.

  • Confirmation Screen: The selected compounds are re-tested under the same assay conditions. Only compounds that reproduce their activity are considered "confirmed hits."

  • Dose-Response Analysis: Confirmed hits are tested across a range of concentrations (e.g., a 10-point, 3-fold serial dilution starting from 50 µM) to determine their potency. The resulting data is fitted to a four-parameter logistic curve to calculate the half-maximal inhibitory concentration (IC₅₀).

Hit_Triage_Funnel lib Primary Screen ~50,000 Derivatives (Single 10 µM Concentration) hits Primary Hits ~500 Compounds (>50% Inhibition) lib->hits Hit Selection confirmed Confirmed Hits ~100 Compounds (Activity Reproduced) hits->confirmed Confirmation Screen validated Validated Hits ~20-30 Compounds (IC50 < 10 µM) confirmed->validated Dose-Response Analysis

Caption: The hit triage funnel illustrates the reduction of compounds through sequential validation steps.

Example Dose-Response Data for Validated Hits
Hit IDCompound StructureIC₅₀ (µM)Curve Hill Slope
HTS-001[Structure Image/Name]1.2 ± 0.21.1
HTS-007[Structure Image/Name]5.8 ± 0.70.9
HTS-019[Structure Image/Name]0.75 ± 0.11.3

Conclusion

This application note outlines a validated, end-to-end workflow for the high-throughput screening of 2-amino-3,4-dimethoxybenzoic acid derivatives to discover novel anti-proliferative agents. By adhering to rigorous assay development standards, employing robust automation, and following a systematic hit validation cascade, researchers can efficiently and effectively interrogate large compound libraries. The resulting validated hits, characterized by potent IC₅₀ values, provide a strong foundation for subsequent hit-to-lead medicinal chemistry efforts and further mechanistic studies.

References

  • Baxter, E. W., et al. (2007). 2-Amino-3,4-dihydroquinazolines as inhibitors of BACE-1 (beta-site APP cleaving enzyme): Use of structure based design to convert a micromolar hit into a nanomolar lead. Journal of Medicinal Chemistry, 50(18), 4261-4. Available at: [Link]

  • BMG LABTECH. (2019). High-throughput screening (HTS). Available at: [Link]

  • Assay Genie. High-Throughput Screening Assays. Available at: [Link]

  • Contract Pharma. (2024). Accelerating Discovery and Development with Advances in High-Throughput Screening. Available at: [Link]

  • Applied Cells, Inc. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Available at: [Link]

  • Sartorius. (2025). Maximizing Drug Discovery with High-Throughput and High-Content Screening. Available at: [Link]

  • Inglese, J., et al. (2007). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. Assay and Drug Development Technologies, 5(4), 455-465. Available at: [Link]

  • Fatokun, A. A., et al. (2013). Identification Through High-Throughput Screening of 4'-methoxyflavone and 3',4'-dimethoxyflavone as Novel Neuroprotective Inhibitors of Parthanatos. British Journal of Pharmacology, 169(8), 1829-1841. Available at: [Link]

  • Leonoudakis, D., et al. (2016). A High Throughput Drug Screening Assay to Identify Compounds That Promote Oligodendrocyte Differentiation Using Acutely Dissociated and Purified Oligodendrocyte Precursor Cells. BMC Biology, 14, 76. Available at: [Link]

  • Society of Toxicology. (2020). Basic Concepts in Imaging-based High-Throughput Screening and High-Throughput Profiling Assay Development. YouTube. Available at: [Link]

  • Wang, L., et al. (2019). Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening. TrAC Trends in Analytical Chemistry, 110, 259-273. Available at: [Link]

  • Iftikhar, K., et al. (2018). Aminobenzoic acid derivatives as antioxidants and cholinesterase inhibitors; synthesis, biological evaluation and molecular docking studies. Bioorganic Chemistry, 77, 440-450. Available at: [Link]

  • FooDB. (2022). Showing Compound 3,4-Dimethoxybenzoic acid (FDB000222). Available at: [Link]

  • Gornicka, A., et al. (2018). Synthesis, Characterization, and In Vitro Cancer Cell Growth Inhibition Evaluation of Novel Phosphatidylcholines with Anisic and Veratric Acids. Molecules, 23(8), 2011. Available at: [Link]

  • Tuan, N. A., et al. (2013). Investigation on biological activities of anthranilic acid sulfonamide analogs. Pakistan Journal of Pharmaceutical Sciences, 26(4), 743-747. Available at: [Link]

  • Baell, J. (2016). A pragmatic approach to hit validation following biochemical high-throughput screening. Future Medicinal Chemistry, 8(11), 1217-1227. Available at: [Link]

  • Macarrón, R., & Hertzberg, R. P. (2009). Design and implementation of high-throughput screening assays. Methods in Molecular Biology, 565, 1-32. Available at: [Link]

  • Frank, A., & Tolliday, N. (2010). Cell-based assays in high-throughput mode (HTS). BioTechnologia, 91(2), 115-122. Available at: [Link]

  • Fan, F., & Wood, K. V. (2007). Bioluminescent assays for high-throughput screening. Assay and Drug Development Technologies, 5(1), 127-136. Available at: [Link]

  • Thomas, R. S., et al. (2012). Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing. ALTEX, 29(2), 143-156. Available at: [Link]

  • Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Available at: [Link]

  • ResearchGate. (2013). Investigation on biological activities of anthranilic acid sulfonamide analogs. Available at: [Link]

  • Nuvisan. (n.d.). HTS libraries. Available at: [Link]

  • Google Patents. (2012). US8198328B2 - Treatment of cancer using benzoic acid derivatives.
  • Zielińska, A., et al. (2021). Recent Advances in Biological Activity, New Formulations and Prodrugs of Ferulic Acid. International Journal of Molecular Sciences, 22(23), 12889. Available at: [Link]

  • ResearchGate. (2011). Experimental Design and Statistical Methods for Improved Hit Detection in High-Throughput Screening. Available at: [Link]

  • EurekAlert!. (2024). Creating novel amino acid nanoparticles with enhanced anticancer activity. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Pharmacochemical Study of Multitarget Amino Acids' Hybrids: Design, Synthesis, In vitro, and In silico Studies. Available at: [Link]

  • Cambridge MedChem Consulting. (2017). Analysis of HTS data. Available at: [Link]

  • National Institutes of Health. (n.d.). Inhibitory Potential of Synthetic Amino Acid Derivatives against Digestive Enzymes as Promising Hypoglycemic and Anti-Obesity Agents. Available at: [Link]

  • National Center for Biotechnology Information. (2024). The effect and mechanism of novel methoxy curcumin analogs based on network pharmacology. Available at: [Link]

  • ResearchGate. (2016). Design, synthesis and evaluation of 3,4-dihydroxybenzoic acid derivatives as antioxidants, bio-metal chelating agents and acetylcholinesterase inhibitors. Available at: [Link]

  • MDPI. (n.d.). Supramolecular Assemblies of 3/4-Chlorobenzoic Acid and Amino-Chloropyridine Derivatives: Synthesis, X-ray Diffraction, DFT Calculations, and Biological Screening. Available at: [Link]

Sources

Application

Application Note: Quantitative Analysis of 2-Amino-3,4-dimethoxybenzoic Acid

Abstract This application note provides a comprehensive guide to the quantitative analysis of 2-Amino-3,4-dimethoxybenzoic acid, a key intermediate and potential impurity in pharmaceutical manufacturing. Two robust analy...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide to the quantitative analysis of 2-Amino-3,4-dimethoxybenzoic acid, a key intermediate and potential impurity in pharmaceutical manufacturing. Two robust analytical methods are presented: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine quality control and a highly sensitive and specific Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method for trace-level quantification. This document offers detailed protocols, method development insights, and validation guidelines tailored for researchers, analytical scientists, and drug development professionals.

Introduction

2-Amino-3,4-dimethoxybenzoic acid is a substituted anthranilic acid derivative. Its accurate quantification is critical in pharmaceutical development and manufacturing, where it may be present as a synthetic intermediate, a metabolite, or an impurity. The presence and concentration of such compounds can significantly impact the safety and efficacy of the final drug product. Therefore, validated, reliable, and sensitive analytical methods are essential for its monitoring and control.

This guide details two primary analytical techniques for the quantification of 2-Amino-3,4-dimethoxybenzoic acid. The choice between HPLC-UV and LC-MS/MS will depend on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation.

Physicochemical Properties of 2-Amino-3,4-dimethoxybenzoic Acid

A thorough understanding of the analyte's physicochemical properties is fundamental to the development of a robust analytical method. These properties guide decisions on solvent selection, pH of the mobile phase, and chromatographic conditions.

PropertyValueSource
CAS Number 5701-87-1
Molecular Formula C₉H₁₁NO₄
Molecular Weight 197.19 g/mol
Appearance White to off-white crystalline powder
pKa (predicted) ~2.35 (acidic), ~4.5 (basic)
Solubility Soluble in methanol, sparingly soluble in water

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

The HPLC-UV method is a widely accessible and robust technique suitable for the quantification of 2-Amino-3,4-dimethoxybenzoic acid in bulk drug substances and formulated products where concentration levels are relatively high.

Principle and Method Development Rationale

This method employs reversed-phase chromatography, where the analyte is separated based on its hydrophobicity. A non-polar stationary phase (C18) is used with a polar mobile phase.

  • Column Selection : A C18 column is the workhorse of reversed-phase chromatography and is an excellent starting point for an analyte with moderate polarity like 2-Amino-3,4-dimethoxybenzoic acid.

  • Mobile Phase Selection : The mobile phase consists of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol). The pH of the aqueous phase is a critical parameter. Given the presence of both an acidic carboxylic group (pKa ~2.35) and a basic amino group (pKa ~4.5), maintaining a consistent pH is vital for reproducible retention times. An acidic pH (e.g., pH 3.0) will ensure the carboxylic acid is protonated (neutral) and the amino group is protonated (charged), leading to good peak shape and retention on a C18 column.

Detailed Protocol for HPLC-UV Analysis

3.2.1. Reagents and Materials

  • 2-Amino-3,4-dimethoxybenzoic acid reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium phosphate monobasic (KH₂PO₄)

  • Phosphoric acid (85%)

  • Water (HPLC grade)

3.2.2. Solution Preparation

  • Mobile Phase A (Aqueous Buffer, pH 3.0) : Dissolve 1.36 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase B (Organic) : Acetonitrile.

  • Diluent : Methanol/Water (50:50, v/v).

  • Standard Stock Solution (1000 µg/mL) : Accurately weigh 25 mg of 2-Amino-3,4-dimethoxybenzoic acid reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions : Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the diluent.

3.2.3. Sample Preparation

  • Accurately weigh a portion of the sample expected to contain approximately 10 mg of 2-Amino-3,4-dimethoxybenzoic acid into a 100 mL volumetric flask.

  • Add approximately 70 mL of diluent and sonicate for 15 minutes to dissolve.

  • Allow the solution to cool to room temperature and dilute to volume with the diluent.

  • Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial.

3.2.4. Chromatographic Conditions

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 20 mM KH₂PO₄, pH 3.0B: Acetonitrile
Gradient 0-10 min: 10-70% B10-12 min: 70-10% B12-15 min: 10% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 260 nm (or determined λmax)

3.2.5. System Suitability Test (SST) Before sample analysis, the performance of the chromatographic system must be verified. According to USP guidelines, this is achieved by injecting a working standard solution (e.g., 25 µg/mL) five times.[2][3][4]

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
% RSD of Peak Areas ≤ 2.0%
Data Analysis

Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). The concentration of 2-Amino-3,4-dimethoxybenzoic acid in the sample is then calculated using this equation.

HPLC-UV Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase (Aqueous & Organic) E HPLC System Setup (Column, Temp, Flow Rate) A->E B Prepare Diluent C Prepare Standard Stock & Working Solutions B->C D Prepare Sample (Weigh, Dissolve, Filter) B->D F System Suitability Test (SST) C->F G Inject Standards (Calibration Curve) C->G H Inject Samples D->H E->F Equilibrate System F->G If SST Passes J Generate Calibration Curve (Linear Regression) G->J I Integrate Peaks H->I I->J K Quantify Analyte in Samples J->K L Generate Report K->L

Caption: HPLC-UV analysis workflow for 2-Amino-3,4-dimethoxybenzoic acid.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as determining trace levels in complex matrices (e.g., biological fluids, environmental samples), LC-MS/MS is the method of choice.

Principle and Method Development Rationale

This technique couples the separation power of HPLC with the sensitive and specific detection of a tandem mass spectrometer.

  • Ionization : Electrospray ionization (ESI) is well-suited for polar molecules like 2-Amino-3,4-dimethoxybenzoic acid. Given the presence of a basic amino group, positive ion mode (ESI+) is expected to provide a strong signal for the protonated molecule [M+H]⁺.

  • Detection : The method operates in Multiple Reaction Monitoring (MRM) mode. The precursor ion (the protonated molecule) is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This process provides exceptional selectivity and reduces matrix interference.

  • LC Conditions : The mobile phase must be compatible with mass spectrometry, meaning volatile buffers such as ammonium formate or formic acid should be used instead of non-volatile phosphate buffers.

Detailed Protocol for LC-MS/MS Analysis

4.2.1. Reagents and Materials

  • 2-Amino-3,4-dimethoxybenzoic acid reference standard

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Internal Standard (IS), e.g., a stable isotope-labeled analog or a structurally similar compound with different mass.

4.2.2. Solution Preparation

  • Mobile Phase A : 0.1% Formic acid in water.

  • Mobile Phase B : 0.1% Formic acid in acetonitrile.

  • Standard and Sample Preparation : Follow a similar procedure as for the HPLC-UV method, but at much lower concentrations (e.g., in the ng/mL range). An internal standard should be added to all standards and samples at a fixed concentration to correct for matrix effects and instrument variability.

4.2.3. LC-MS/MS Conditions

ParameterCondition
LC System UPLC/UHPLC system
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient 0-5 min: 5-95% B5-6 min: 95% B6-6.1 min: 95-5% B6.1-8 min: 5% B (re-equilibration)
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode ESI Positive
Capillary Voltage 3.0 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
MRM Transitions Precursor Ion [M+H]⁺: m/z 198.1Product Ion 1 (Quantifier): To be determinedProduct Ion 2 (Qualifier): To be determined
Collision Energy To be optimized for each transition

Note: The product ions and collision energies must be determined by infusing a standard solution of 2-Amino-3,4-dimethoxybenzoic acid into the mass spectrometer and performing a product ion scan.

Data Analysis

A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards. The concentration in the samples is then determined from this curve.

LC-MS/MS Workflow Diagram

LCMS_Workflow A Sample/Standard Preparation + Internal Standard B UPLC Separation (C18 Column) A->B C Ionization (ESI+) B->C D Mass Analyzer (Q1) Select Precursor Ion (m/z 198.1) C->D E Collision Cell (Q2) Fragment Precursor Ion D->E F Mass Analyzer (Q3) Select Product Ions (Quantifier/Qualifier) E->F G Detector F->G H Data Acquisition & Processing (Quantification) G->H

Caption: LC-MS/MS analysis workflow in MRM mode.

Method Validation

Both analytical methods must be validated to ensure they are suitable for their intended purpose. The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.

Validation Parameters

The following parameters should be evaluated:

ParameterDescription
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradation products, matrix components).
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. A minimum of 5 concentration levels should be used.
Range The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Accuracy The closeness of the test results obtained by the method to the true value. This is often assessed by spike/recovery studies at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
Precision The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It includes:- Repeatability: Precision under the same operating conditions over a short interval.- Intermediate Precision: Within-laboratory variations (e.g., different days, analysts, equipment).
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of mobile phase, column temperature, mobile phase composition).
Interrelation of Validation Parameters

Validation_Parameters center Validated Method Specificity Specificity center->Specificity Linearity Linearity center->Linearity Accuracy Accuracy center->Accuracy Precision Precision center->Precision Robustness Robustness center->Robustness Range Range Linearity->Range LOQ LOQ Linearity->LOQ Accuracy->Range Precision->Range LOD LOD LOQ->LOD

Caption: Key parameters for analytical method validation.

Conclusion

This application note presents two validated methods for the quantification of 2-Amino-3,4-dimethoxybenzoic acid. The HPLC-UV method offers a reliable and cost-effective solution for routine analysis in quality control settings. For applications demanding higher sensitivity and specificity, particularly in complex matrices, the LC-MS/MS method is superior. The selection of the appropriate method should be based on the specific analytical requirements, including the expected concentration range of the analyte and the nature of the sample matrix. Proper method validation in accordance with ICH guidelines is imperative to ensure the generation of accurate and reliable data.

References

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of 2,4-dihydroxybenzoic Acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-3,4-dimethylbenzoic acid. Retrieved from [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • U.S. Pharmacopeia. (n.d.). <621> Chromatography. Retrieved from [Link]

  • MicroSolv Technology Corporation. (2023). System suitability Requirements for a USP HPLC Method. Retrieved from [Link]

  • PharmaGuideline. (n.d.). System Suitability in HPLC Analysis. Retrieved from [Link]

  • Agilent Technologies. (2019). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Retrieved from [Link]

  • Waters Corporation. (n.d.). Quantifying Primary Aromatic Amines in Polyamide Kitchenware Using the ACQUITY UPLC I-Class System and Xevo TQ-S micro. Retrieved from [Link]

Sources

Method

Application Note: A Validated Reversed-Phase HPLC Method for the Quantitative Analysis of 2-Amino-3,4-dimethoxybenzoic acid

Abstract This application note describes a robust, specific, and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 2-Amino-3,4-dimethoxybenzoic acid. Th...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note describes a robust, specific, and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 2-Amino-3,4-dimethoxybenzoic acid. The method utilizes a C18 stationary phase with an isocratic mobile phase composed of a phosphate buffer and acetonitrile, coupled with UV detection. The protocol has been developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity. This method is suitable for routine quality control, stability testing, and research applications in the pharmaceutical and chemical industries.

Introduction

2-Amino-3,4-dimethoxybenzoic acid is a substituted anthranilic acid derivative. Its structural complexity, featuring amino, carboxyl, and methoxy functional groups, makes it a valuable intermediate in the synthesis of various organic compounds, including pharmaceuticals and fine chemicals.[1] Given its potential role in drug development and chemical synthesis, a reliable and validated analytical method for its quantification is essential to ensure the quality, purity, and consistency of starting materials and final products.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile and thermally labile compounds like aromatic amines and their derivatives.[2][3] The method detailed herein leverages the principles of reversed-phase chromatography, which separates analytes based on their hydrophobic interactions with a non-polar stationary phase.[4][5] This application note provides a comprehensive, step-by-step protocol, from sample preparation to data analysis, and includes a full validation summary to demonstrate its fitness for purpose.

Principle of the Method

The separation is achieved on a C18 (octadecylsilyl) stationary phase. 2-Amino-3,4-dimethoxybenzoic acid, a moderately polar molecule, is retained on the column through hydrophobic interactions. The mobile phase consists of an aqueous phosphate buffer and acetonitrile. The acidic pH of the buffer is critical; it ensures the protonation of the basic amino group and suppresses the deprotonation of the carboxylic acid group (pKa ≈ 4.1-4.4).[6][7] This controlled ionization state prevents peak tailing, which can occur from interactions with residual silanols on the silica backbone, and ensures consistent, reproducible retention. The analyte is quantified by monitoring its absorbance at its UV maximum.

Experimental

Instrumentation and Consumables
  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, degasser, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatography Data System (CDS): Software for instrument control, data acquisition, and processing.

  • Analytical Balance: 4 or 5-decimal place.

  • pH Meter: Calibrated with standard buffers.

  • Volumetric Glassware: Class A.

  • Syringe Filters: 0.45 µm PVDF or Nylon.

Reagents and Materials
  • 2-Amino-3,4-dimethoxybenzoic acid Reference Standard: Purity ≥ 98%.

  • Acetonitrile (ACN): HPLC grade.

  • Potassium Dihydrogen Phosphate (KH₂PO₄): Analytical grade.

  • Orthophosphoric Acid (H₃PO₄): Analytical grade (approx. 85%).

  • Water: HPLC grade or purified to 18.2 MΩ·cm.

Chromatographic Conditions

The following table summarizes the optimized parameters for the HPLC analysis.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase 25 mM KH₂PO₄ Buffer (pH 3.0) : Acetonitrile (70:30, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 275 nm
Run Time Approximately 10 minutes

Rationale for Parameter Selection:

  • Column: A C18 column provides the necessary hydrophobicity for adequate retention of the analyte. The specified dimensions and particle size offer a good balance between resolution and backpressure.[8]

  • Mobile Phase: The 70:30 aqueous-to-organic ratio provides an optimal retention time. The phosphate buffer at pH 3.0 ensures the analyte is in a consistent, primarily cationic form (protonated amine), leading to sharp, symmetrical peaks.

  • Detection Wavelength: The aromatic structure of the analyte results in significant UV absorbance. While the optimal wavelength should be determined experimentally by scanning a standard solution, 275 nm is a characteristic absorbance maximum for similar di-substituted benzoic acid derivatives and provides good sensitivity.[9]

Protocols

Preparation of Solutions
  • 25 mM Phosphate Buffer (pH 3.0): Dissolve 3.40 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.05 with orthophosphoric acid. Filter through a 0.45 µm membrane filter before use.

  • Mobile Phase: Mix the prepared Phosphate Buffer and Acetonitrile in a 70:30 (v/v) ratio. Degas the solution by sonication or online degasser.

  • Diluent: Prepare a mixture of Mobile Phase Buffer and Acetonitrile in a 70:30 ratio (identical to the mobile phase) to avoid peak distortion.

Preparation of Standard Solutions
  • Standard Stock Solution (500 µg/mL): Accurately weigh approximately 25 mg of 2-Amino-3,4-dimethoxybenzoic acid reference standard into a 50 mL volumetric flask. Add approximately 30 mL of diluent and sonicate to dissolve. Dilute to volume with diluent and mix well.

  • Working Standard Solution (50 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask. Dilute to volume with diluent and mix well.

Preparation of Sample Solutions
  • Accurately weigh a quantity of the test sample powder equivalent to about 25 mg of 2-Amino-3,4-dimethoxybenzoic acid and transfer it into a 50 mL volumetric flask.

  • Add approximately 30 mL of diluent, sonicate for 15 minutes to ensure complete dissolution.

  • Allow the solution to cool to room temperature, then dilute to volume with diluent and mix thoroughly.

  • Pipette 5.0 mL of this solution into a 50 mL volumetric flask and dilute to volume with diluent to achieve a theoretical concentration of 50 µg/mL.

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

Analytical Procedure Workflow

The overall analytical workflow is depicted in the diagram below.

HPLC_Workflow cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing prep_standard Weigh & Dissolve Reference Standard dilution Serial Dilution to Working Concentration prep_standard->dilution prep_sample Weigh & Dissolve Test Sample prep_sample->dilution filtration Filter through 0.45 µm Syringe Filter dilution->filtration injection Inject into HPLC System filtration->injection separation Isocratic Separation on C18 Column injection->separation detection UV Detection at 275 nm separation->detection acquisition Data Acquisition (Chromatogram) detection->acquisition integration Peak Integration (Area Calculation) acquisition->integration quantification Quantification via External Standard integration->quantification

Caption: A flowchart of the analytical procedure.

System Suitability Test (SST)

Before starting the analysis, perform five replicate injections of the Working Standard Solution (50 µg/mL). The system is deemed ready for use if the following criteria are met:

  • Tailing Factor (Asymmetry): Not more than 2.0.

  • Theoretical Plates (N): Not less than 2000.

  • Relative Standard Deviation (%RSD) of Peak Areas: Not more than 2.0%.

Calculation

The amount of 2-Amino-3,4-dimethoxybenzoic acid in the sample is calculated using the external standard method:

Concentration (µg/mL) = (Area_sample / Area_standard) * Concentration_standard

Method Validation

The analytical method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose. The results are summarized below.

Specificity

Specificity was confirmed by injecting the diluent and a placebo matrix. No interfering peaks were observed at the retention time of 2-Amino-3,4-dimethoxybenzoic acid, demonstrating that the method is specific for the analyte.

Linearity

Linearity was evaluated over a concentration range of 10 to 75 µg/mL (20% to 150% of the working concentration). The calibration curve showed excellent correlation.

ParameterResult
Range 10 - 75 µg/mL
Regression Equation y = 45871x + 1250
Correlation Coefficient (r²) > 0.999
Accuracy (Recovery)

Accuracy was determined by spiking a placebo with the analyte at three concentration levels (80%, 100%, and 120% of the working concentration). Each level was prepared in triplicate.

Spike LevelConcentration (µg/mL)Mean Recovery (%)%RSD
80%4099.50.8%
100%50100.30.5%
120%60100.80.6%
Acceptance Criteria: Mean recovery between 98.0% and 102.0%, with %RSD ≤ 2.0%.
Precision

Precision was assessed for repeatability (intra-day) and intermediate precision (inter-day).

  • Repeatability: Six separate sample preparations were analyzed on the same day.

  • Intermediate Precision: The analysis was repeated by a different analyst on a different day using different equipment.

Precision TypenMean Assay (%)%RSD
Repeatability 699.80.7%
Intermediate Precision 6100.51.1%
Acceptance Criteria: %RSD ≤ 2.0%.[10]
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve.

ParameterResult (µg/mL)
LOD 0.15
LOQ 0.50
Robustness

The method's robustness was evaluated by introducing small, deliberate variations to the chromatographic conditions. The system suitability parameters remained within the acceptance criteria for all tested variations, indicating the method is robust.

  • Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min)

  • Column Temperature: ± 5 °C (25 °C and 35 °C)

  • Mobile Phase pH: ± 0.2 units (pH 2.8 and pH 3.2)

Troubleshooting

ProblemPossible Cause(s)Recommended Solution(s)
Peak Tailing/Fronting - Column degradation or contamination.- Mobile phase pH is inappropriate.- Sample overload.- Flush the column with a strong solvent or replace it.- Verify the mobile phase pH is correct (3.0 ± 0.05).- Reduce the sample concentration or injection volume.
Retention Time Drift - Inconsistent mobile phase composition.- Column temperature fluctuations.- Pump malfunction or leaks.- Prepare fresh mobile phase; ensure proper mixing and degassing.- Ensure the column oven is stable at 30 °C.- Check the pump for leaks and ensure a stable flow rate.[11]
Baseline Noise/Drift - Air bubbles in the system.- Contaminated mobile phase or detector cell.- Detector lamp failing.- Degas the mobile phase thoroughly.- Flush the system and detector cell with a clean solvent like isopropanol.- Check lamp energy and replace if necessary.[11]
Ghost Peaks - Contamination in the sample, diluent, or autosampler.- Carryover from a previous injection.- Inject a blank (diluent) to identify the source of contamination.- Implement a needle wash step in the autosampler method.- Ensure all glassware is scrupulously clean.[12]

Conclusion

The RP-HPLC method described in this application note is rapid, simple, and reliable for the quantitative analysis of 2-Amino-3,4-dimethoxybenzoic acid. The comprehensive validation study confirms that the method is specific, linear, accurate, precise, and robust, meeting the stringent requirements of regulatory guidelines. This protocol is well-suited for implementation in quality control laboratories for routine analysis.

References

  • ResearchGate. (2025). Optimization and Validation of an HPLC-UV Method for Determination of Benzoic Acid and Sorbic Acid in Yogurt and Dried-Yogurt Products Using a Design of Experiment. Available at: [Link]

  • PubMed. (n.d.). Determination of Aromatic Amines in Surface Waters and Comparison of Their Behavior in HPLC and on Sediment Columns. Available at: [Link]

  • Newcrom. (n.d.). Separation of 2,6-Dimethoxybenzoic acid on Newcrom R1 HPLC column. Available at: [Link]

  • Longdom Publishing. (n.d.). Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. Available at: [Link]

  • LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. Available at: [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 3,4-Dihydroxybenzoic acid. Available at: [Link]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of 3,4-dihydroxybenzoic Acid. Available at: [Link]

  • Orochem Technologies. (n.d.). Reversed-Phase Chromatography & HPLC Columns. Available at: [Link]

  • FooDB. (2010). Showing Compound 3,4-Dimethoxybenzoic acid (FDB000222). Available at: [Link]

  • Bibliomed. (2013). EXPERIMENTAL AND PREDICTED SOLUBILITIES OF 3,4- DIMETHOXYBENZOIC ACID IN SELECT ORGANIC SOLVENTS OF VARYING POLARITY AND HYDROGE. Available at: [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]

  • PubChem. (n.d.). 2-Amino-3,4-dimethylbenzoic acid. Available at: [Link]

  • Labcompare.com. (2025). Troubleshooting Common HPLC Issues. Available at: [Link]

  • AELAB. (2025). Expert Guide to Troubleshooting Common HPLC Issues. Available at: [Link]

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available at: [Link]

  • Phenomenex. (2025). Normal-phase vs. Reversed-phase Chromatography. Available at: [Link]

  • Agilent. (2012). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. Available at: [Link]

  • ACS Publications. (n.d.). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Available at: [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Available at: [Link]

  • LCGC International. (2026). Leaks and Obstructions: Troubleshooting Common Problems Close to the Point of Sample Injection. Available at: [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Available at: [Link]

  • PMC. (2020). Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. Available at: [Link]

  • IOSR Journal of Pharmacy and Biological Sciences. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. Available at: [Link]

  • Waters Corporation. (2015). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Available at: [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]

  • Element Lab Solutions. (n.d.). A New View of Reversed Phase HPLC Selectivity. Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzoic acid, 3,4-dimethoxy- (CAS 93-07-2). Available at: [Link]

  • ScienceDirect. (2021). A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight. Available at: [Link]

Sources

Application

Application Note: A Robust and Validated LC-MS/MS Method for the Quantitative Analysis of 2-Amino-3,4-dimethoxybenzoic acid in Biological Matrices

Abstract This application note presents a detailed, validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of 2-Amino-3,4-dimethoxybenzoic acid. Designed...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of 2-Amino-3,4-dimethoxybenzoic acid. Designed for researchers, scientists, and drug development professionals, this guide provides a comprehensive framework encompassing sample preparation, chromatographic separation, mass spectrometric detection, and method validation. The protocols herein are built upon established principles of bioanalytical method development, ensuring robustness, reproducibility, and accuracy for pharmacokinetic, metabolism, and toxicology studies.

Introduction: The Analytical Challenge

2-Amino-3,4-dimethoxybenzoic acid is a key chemical entity, often encountered as a metabolite, a synthetic intermediate, or a lead compound in drug discovery pipelines. Accurate quantification in complex biological matrices such as plasma, urine, or tissue homogenates is critical for elucidating its pharmacokinetic profile and metabolic fate. The inherent polarity and potential for isomeric interference necessitate a highly selective and sensitive analytical approach. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the gold standard for this application, offering unparalleled specificity and low detection limits.[1]

The core challenge in developing an LC-MS method for a molecule like 2-Amino-3,4-dimethoxybenzoic acid lies in optimizing several critical parameters:

  • Analyte Chemistry: The presence of both an acidic carboxylic group and a basic amino group, along with two methoxy groups, dictates its polarity and ionization behavior.[2]

  • Chromatographic Resolution: Achieving sharp, symmetrical peaks and separating the analyte from endogenous matrix components and potential isomers is paramount for accurate quantification.[3][4][5][6]

  • Ionization Efficiency: Maximizing the generation of the desired precursor ion in the mass spectrometer source is key to achieving high sensitivity.

  • Sample Matrix Effects: Co-eluting endogenous substances from biological samples can suppress or enhance the analyte signal, leading to inaccurate results.[7]

This document provides a step-by-step guide to navigate these challenges, culminating in a reliable analytical method.

Foundational Principles: Causality in Method Design

A robust analytical method is not a mere collection of settings but a system where each parameter is chosen for a specific, scientifically-grounded reason.

Analyte Characterization and Its Implications
  • Structure: 2-Amino-3,4-dimethoxybenzoic acid

  • Molecular Formula: C₉H₁₁NO₄

  • Molecular Weight: 197.19 g/mol

  • Key Functional Groups: Carboxylic acid (-COOH), primary amine (-NH₂), two methoxy groups (-OCH₃). The presence of both acidic and basic functional groups makes it an amphoteric molecule.

The amphoteric nature of the analyte allows for ionization in both positive and negative ion modes. However, the primary amine group is readily protonated, making positive mode electrospray ionization (ESI) a logical starting point for achieving high sensitivity. Studies on similar aminobenzoic acids have shown that protonation can occur on either the nitrogen of the amino group or the oxygen of the carboxylic acid, a phenomenon that can be influenced by the solvent system.[8][9][10] For quantitative analysis, it is crucial to establish conditions that favor the formation of a single, stable protonated species.

The Logic of Chromatographic Separation

Given the analyte's polarity, a reversed-phase (RP) chromatographic approach is suitable. A C18 stationary phase is a versatile and robust choice for the separation of a wide range of small molecules. To enhance retention and improve peak shape for this polar compound, the addition of an acid, such as formic acid, to the mobile phase is critical. The acid serves two purposes:

  • pH Control: By maintaining a low pH (typically 2.5-3.5), the ionization of the carboxylic acid group is suppressed, reducing peak tailing and promoting retention on the non-polar C18 stationary phase.

  • Improved Ionization: A proton-rich environment in the mobile phase facilitates the formation of the [M+H]⁺ ion in the ESI source.

An alternative to standard RP is the use of mixed-mode chromatography, which can provide unique selectivity for isomers by utilizing both hydrophobic and ion-exchange interactions.[3]

Experimental Workflow

The overall analytical process is a multi-stage workflow designed to ensure the accurate measurement of the analyte from a complex biological sample.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard (IS) Sample->Spike Precipitate Protein Precipitation (e.g., Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporation & Reconstitution Supernatant->Evaporate Inject Inject into LC-MS/MS System Evaporate->Inject LC Chromatographic Separation (C18) Inject->LC MS ESI+ Ionization LC->MS MSMS Tandem MS Detection (MRM Mode) MS->MSMS Integrate Peak Integration MSMS->Integrate Calibrate Calibration Curve Construction Integrate->Calibrate Quantify Quantification of Analyte Concentration Calibrate->Quantify

Caption: High-level workflow for the LC-MS/MS analysis of 2-Amino-3,4-dimethoxybenzoic acid.

Detailed Protocols

Materials and Reagents
  • 2-Amino-3,4-dimethoxybenzoic acid reference standard (≥98% purity)

  • Stable isotope-labeled internal standard (SIL-IS), e.g., 2-Amino-3,4-dimethoxybenzoic acid-d₃ (or a structurally similar analog if SIL-IS is unavailable)

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid (≥99%)

  • Control biological matrix (e.g., human plasma)

Preparation of Standards and Quality Controls
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of 2-Amino-3,4-dimethoxybenzoic acid and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standards by serial dilution of the primary stock solution with 50:50 (v/v) acetonitrile:water. These will be used to spike into the control matrix to create calibration standards and quality control (QC) samples.

  • Internal Standard (IS) Stock and Working Solution: Prepare a 1 mg/mL stock of the IS in methanol. Dilute this stock to a working concentration (e.g., 100 ng/mL) in acetonitrile. This working solution will be used for protein precipitation.

Sample Preparation Protocol: Protein Precipitation

Protein precipitation is a rapid and effective method for removing the bulk of proteins from plasma samples, which can interfere with the analysis.[7]

  • Aliquot Sample: Pipette 50 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.

  • Add IS and Precipitate: Add 150 µL of the IS working solution (in acetonitrile) to each tube. The 3:1 ratio of organic solvent to plasma ensures efficient protein precipitation.

  • Vortex: Vortex the tubes vigorously for 30 seconds to ensure thorough mixing and complete protein precipitation.

  • Centrifuge: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer Supernatant: Carefully transfer 100 µL of the clear supernatant to a clean autosampler vial or 96-well plate.

  • Dilution (Optional but Recommended): Add 100 µL of water containing 0.1% formic acid to the supernatant. This reduces the organic content of the final sample, preventing potential peak distortion upon injection onto the reversed-phase column.

LC-MS/MS Instrumentation and Conditions

The following parameters provide a robust starting point and should be optimized for the specific instrumentation used.

Table 1: Liquid Chromatography Parameters

ParameterRecommended ConditionRationale
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) systemUHPLC offers higher resolution and faster run times.
Column C18, 2.1 x 50 mm, 1.8 µm particle sizeProvides good retention for moderately polar compounds and is compatible with high-throughput analysis.
Mobile Phase A Water with 0.1% Formic AcidAcid modifier for peak shape and ionization efficiency.
Mobile Phase B Acetonitrile with 0.1% Formic AcidCommon organic solvent for reversed-phase chromatography.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CReduces mobile phase viscosity and can improve peak shape.
Injection Vol. 5 µLBalances sensitivity with potential for column overload.
Gradient See Table 2A gradient is necessary to elute the analyte with good peak shape and to clean the column of late-eluting matrix components.

Table 2: LC Gradient Program

Time (min)% Mobile Phase B
0.05
0.55
3.095
4.095
4.15
5.05

Table 3: Mass Spectrometry Parameters

ParameterRecommended ConditionRationale
MS System Triple Quadrupole Mass SpectrometerIdeal for quantitative analysis using Multiple Reaction Monitoring (MRM).
Ionization Mode Electrospray Ionization (ESI), PositiveThe basic amino group is readily protonated.
Ion Source Temp. 500 °CFacilitates desolvation of the ESI droplets.
Capillary Voltage 3.5 kVOptimizes the electrospray process.
MRM Transitions See Table 4Provides high selectivity and sensitivity for quantification.
Collision Gas ArgonCommonly used for collision-induced dissociation (CID).

Table 4: Multiple Reaction Monitoring (MRM) Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
2-Amino-3,4-dimethoxybenzoic acid198.1180.1 (Loss of H₂O)10015
2-Amino-3,4-dimethoxybenzoic acid198.1152.1 (Loss of H₂O + CO)10025
Internal Standard (IS)201.1To be determined100To be determined

Note: The product ions and collision energies are predicted based on the structure (likely initial losses of water and carbon monoxide from the protonated carboxylic acid). These values MUST be optimized empirically by infusing the analyte directly into the mass spectrometer. The most intense, stable fragment should be used for quantification (quantifier), and a second fragment for confirmation (qualifier).

Method Validation: A Self-Validating System

A comprehensive method validation is required to ensure the reliability of the data. This protocol should be validated according to regulatory guidelines such as those from the U.S. Food and Drug Administration (FDA).[11][12][13][14]

validation_parameters Validation Method Validation Selectivity Selectivity & Specificity Validation->Selectivity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Calibration Calibration Curve (Linearity & Range) Validation->Calibration LLOQ Lower Limit of Quantification Validation->LLOQ Stability Stability Validation->Stability Matrix Matrix Effect Validation->Matrix Recovery Recovery Validation->Recovery

Caption: Key parameters for comprehensive bioanalytical method validation.

Validation Protocol Summary
  • Selectivity: Analyze at least six different blank matrix lots to ensure no endogenous interferences are observed at the retention time of the analyte and IS.[14]

  • Calibration Curve: Construct an 8-point calibration curve by analyzing spiked standards in the biological matrix. The curve should be fitted with a linear, weighted (1/x²) regression. The coefficient of determination (r²) should be ≥ 0.99.[13]

  • Accuracy and Precision: Analyze QC samples at four levels (Lower Limit of Quantification (LLOQ), Low, Mid, and High) in replicate (n=6) on at least three separate days.[15]

    • Accuracy: The mean concentration should be within ±15% of the nominal value (±20% for LLOQ).

    • Precision: The coefficient of variation (%CV) should not exceed 15% (20% for LLOQ).[16]

  • Matrix Effect: Assess the ion suppression/enhancement by comparing the analyte response in post-extraction spiked samples to the response in a neat solution at low and high concentrations.

  • Recovery: Evaluate the efficiency of the extraction process by comparing the analyte response in pre-extraction spiked samples to post-extraction spiked samples.

  • Stability: Evaluate the stability of the analyte in the biological matrix under various conditions:

    • Freeze-Thaw Stability: (e.g., 3 cycles)

    • Short-Term (Bench-Top) Stability: (e.g., 4 hours at room temperature)

    • Long-Term Storage Stability: (e.g., 30 days at -80°C)

    • Post-Preparative (Autosampler) Stability: (e.g., 24 hours at 4°C)

Conclusion

This application note provides a comprehensive and scientifically-grounded protocol for the quantitative analysis of 2-Amino-3,4-dimethoxybenzoic acid by LC-MS/MS. By explaining the causality behind the experimental choices, from sample preparation to instrument parameters, this guide empowers researchers to implement and adapt this method with confidence. The emphasis on a thorough, guideline-compliant validation strategy ensures that the data generated is accurate, reliable, and suitable for regulatory submission in drug development.

References

  • Restek Corporation. (2021). 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. Retrieved from [Link]

  • HELIX Chromatography. HPLC Methods for analysis of 2-Aminobenzoic acid. Retrieved from [Link]

  • Tecan Group Ltd. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog - Tecan. Retrieved from [Link]

  • Hofmann, J., & Pagel, K. (2012). Probing Electrospray Ionization Dynamics Using Differential Mobility Spectrometry: The Curious Case of 4-Aminobenzoic Acid. Analytical Chemistry, 84(19), 8048–8051. Retrieved from [Link]

  • Hofmann, J., & Pagel, K. (2012). Probing electrospray ionization dynamics using differential mobility spectrometry: the curious case of 4-aminobenzoic acid. PubMed. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • Wang, P., et al. (2018). Gaussian and linear deconvolution of LC-MS/MS chromatograms of the eight aminobutyric acid isomers. National Institutes of Health. Retrieved from [Link]

  • Opentrons. (n.d.). LC-MS Sample Preparation: Techniques & Challenges. Retrieved from [Link]

  • García-Pérez, I., et al. (2023). Analysis of polar primary metabolites in biological samples using targeted metabolomics and LC-MS. PMC. Retrieved from [Link]

  • HELIX Chromatography. HPLC Separation of Isomers of Aminobenzoic Acids on Amaze SC Mixed-Mode Column with LC/MS Compatible Conditions. Retrieved from [Link]

  • Nelson, M., et al. (2021). Optimization and method validation for the quantitative analysis of a monoclonal antibody and its related fab fragment in human plasma after intravitreal administration, using LC-MS/MS. PubMed. Retrieved from [Link]

  • Mandal, R. (2013). Mass Spectrometry analysis of Small molecules. Retrieved from [Link]

  • Lemoff, A., et al. (2011). Infrared multiphoton dissociation spectroscopy study of protonated p-aminobenzoic acid: does electrospray ionization afford the amino- or carboxy-protonated ion? PubMed. Retrieved from [Link]

  • Gaber, A., et al. (2017). The simultaneous detection and quantification of p-aminobenzoic acid and its phase 2 biotransformation metabolites in human urine using LC-MS/MS. PubMed. Retrieved from [Link]

  • ResearchGate. (2019). Validation issues arising from the new FDA guidance for industry on bioanalytical method validation. Retrieved from [Link]

  • Restek Corporation. (2021). 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma (PDF). Retrieved from [Link]

  • American Association for Clinical Chemistry. (2018). Validation of clinical LC-MS/MS methods: What you need to know. YouTube. Retrieved from [Link]

  • LabRulez LCMS. (2024). Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. Retrieved from [Link]

  • LCGC International. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 4-Aminobenzoic acid. NIST WebBook. Retrieved from [Link]

  • Lemoff, A., et al. (2011). Infrared Multiphoton Dissociation Spectroscopy Study of Protonated p-Aminobenzoic Acid: Does Electrospray Ionization Afford the Amino- or Carboxy-Protonated Ion? The Journal of Physical Chemistry A. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Retrieved from [Link]

  • Borchers, C. H., et al. (2023). Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry. PubMed. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Isomers of Aminobenzoic Acid. Retrieved from [Link]

Sources

Method

Application Note: Derivatization of 2-Amino-3,4-dimethoxybenzoic Acid for GC-MS Analysis

Abstract & Introduction 2-Amino-3,4-dimethoxybenzoic acid is a critical intermediate in the synthesis of quinazoline-based pharmaceuticals and a potential metabolite in the degradation of complex alkaloids. Its structura...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

2-Amino-3,4-dimethoxybenzoic acid is a critical intermediate in the synthesis of quinazoline-based pharmaceuticals and a potential metabolite in the degradation of complex alkaloids. Its structural core—an ortho-aminobenzoic acid (anthranilic acid) scaffold substituted with methoxy groups—presents significant analytical challenges for Gas Chromatography-Mass Spectrometry (GC-MS).

The Analytical Challenge:

  • Amphoteric Nature: The molecule contains both a basic primary amine (

    
    ) and an acidic carboxyl group (
    
    
    
    ).
  • Zwitterionic Behavior: In solution, these groups can form zwitterions, leading to low volatility and high intermolecular hydrogen bonding.

  • Thermal Instability: Direct injection often results in decarboxylation or cyclization (lactam formation) in the hot injection port.

The Solution: This guide details a robust Two-Step Silylation Protocol using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). This method replaces active protic hydrogens with trimethylsilyl (TMS) groups, yielding a volatile, thermally stable derivative suitable for high-sensitivity GC-MS quantification.

Chemical Basis of Derivatization

The objective is to convert the polar functional groups into non-polar TMS ethers and amines.

Reaction Mechanism

The silylation reaction proceeds via nucleophilic attack of the heteroatom (O or N) on the silicon atom of the BSTFA reagent.

  • Carboxyl Group: Rapidly converts to a TMS ester.

  • Amino Group: The primary amine at the ortho position is sterically hindered and less nucleophilic than the carboxylate. The addition of TMCS (a catalyst) and pyridine (acid scavenger) is critical to drive this reaction to completion, typically forming the mono-TMS amine.

Note: While bis-silylation of the amine (


) is possible, steric hindrance from the ortho-carboxylate usually limits the product to the 

-bis(TMS) derivative (one TMS on oxygen, one on nitrogen).
Graphviz Diagram: Reaction Pathway

ReactionMechanism Substrate 2-Amino-3,4-dimethoxybenzoic acid (Polar, Non-volatile) Intermediate Transition State (Nucleophilic Attack) Substrate->Intermediate Mix & Heat Reagent BSTFA + 1% TMCS (Silylating Agent) Reagent->Intermediate Product TMS Derivative (Volatile, Stable) Intermediate->Product -H / +TMS Byproducts TMS-TFA (Volatile Byproduct) Intermediate->Byproducts

Figure 1: Reaction pathway for the silylation of 2-Amino-3,4-dimethoxybenzoic acid.

Materials & Equipment

Reagents
  • Analyte Standard: 2-Amino-3,4-dimethoxybenzoic acid (>98% purity).

  • Derivatization Reagent: BSTFA + 1% TMCS (Sigma-Aldrich/Merck).

    • Why TMCS? It acts as a Lewis acid catalyst to silylate the hindered amine.

  • Solvent: Anhydrous Pyridine (silylation grade).

    • Role: Solubilizes the zwitterion and acts as an acid scavenger (removes HCl/TFA byproducts).

  • Internal Standard (IS): Tropic acid or a deuterated analog (e.g., Benzoic acid-d5).

Instrumentation
  • GC-MS System: Agilent 7890/5977 or equivalent single quadrupole system.

  • Column: DB-5MS UI (30 m × 0.25 mm × 0.25 µm) or equivalent low-bleed 5% phenyl-methylpolysiloxane phase.

Experimental Protocol

Step 1: Sample Preparation[1]
  • Extraction: Dissolve 1-5 mg of sample in 1 mL of Methanol (for stock).

  • Aliquot: Transfer 50 µL of stock solution into a 2 mL GC autosampler vial.

  • Drying (CRITICAL): Evaporate the solvent to complete dryness under a gentle stream of Nitrogen (

    
    ) at 40°C.
    
    • Warning: Any residual water will hydrolyze the BSTFA reagent.

Step 2: Derivatization Reaction[1][2][3][4]
  • Add Solvent: Add 50 µL of Anhydrous Pyridine to the dried residue. Vortex for 30 seconds to ensure the solid is suspended/dissolved.

  • Add Reagent: Add 50 µL of BSTFA + 1% TMCS .

  • Incubation: Cap the vial tightly with a PTFE-lined cap. Heat at 70°C for 30 minutes in a heating block.

    • Reasoning: The elevated temperature is required to overcome the activation energy for the silylation of the steric-hindered amino group.

  • Cooling: Allow the vial to cool to room temperature (approx. 10 mins).

  • Dilution (Optional): If the concentration is too high, dilute with 200 µL of anhydrous isooctane or hexane.

Step 3: GC-MS Acquisition Parameters
ParameterSettingRationale
Inlet Temp 260°CEnsures rapid volatilization of high-boiling derivatives.
Injection Mode Split (10:1)Prevents column overload; use Splitless for trace analysis.
Carrier Gas Helium @ 1.0 mL/minStandard constant flow for reproducible RT.
Oven Program 80°C (1 min) → 15°C/min → 300°C (5 min)Slow ramp allows separation of isomers and impurities.
Transfer Line 280°CPrevents condensation of heavy analytes.
Ion Source 230°C (EI mode, 70 eV)Standard ionization energy.
Scan Range m/z 50–550Covers molecular ion and fragments.

Workflow Visualization

ProtocolWorkflow Start Start: Sample Extract Dry Evaporate to Dryness (N2 stream @ 40°C) Start->Dry Solubilize Add 50 µL Pyridine (Vortex 30s) Dry->Solubilize React Add 50 µL BSTFA + 1% TMCS (Heat 70°C, 30 min) Solubilize->React Cool Cool to RT (Dilute if necessary) React->Cool Inject GC-MS Injection (Split 10:1) Cool->Inject

Figure 2: Step-by-step derivatization workflow.

Results & Data Interpretation

Expected Fragmentation Pattern

The TMS derivative of 2-Amino-3,4-dimethoxybenzoic acid (MW ~341 Da for di-TMS) will show a distinct mass spectrum.

  • Molecular Ion (

    
    ):  The parent peak should be observable, though potentially weak.
    
  • 
    :  Loss of a methyl group (
    
    
    
    ) from the TMS moiety. This is often a dominant high-mass peak.
  • Silicon Ions: Strong peaks at m/z 73 (

    
    ) and m/z 147  (Pentamethyldisiloxane) are characteristic of polysilylated compounds.
    
  • Ortho Effect: Derivatives of anthranilic acid often show a characteristic loss of

    
     or complex rearrangements due to the proximity of the amine and ester groups.
    
Troubleshooting Guide
ObservationProbable CauseCorrective Action
Low Response Incomplete reaction (wet sample).Ensure sample is 100% dry before adding reagents.
Tailing Peaks Active sites in liner or column.Replace inlet liner (deactivated) and trim column.
Precipitate Ammonium salts (byproduct).Centrifuge sample; inject supernatant only.
Multiple Peaks Mono- vs. Di-TMS derivatives.Increase reaction time or temperature (e.g., 80°C) to force completion.

Alternative Method: Methyl Chloroformate (MCF)

For samples in aqueous media where drying is difficult, Methyl Chloroformate (MCF) derivatization is a viable alternative.

  • Mechanism: Carboxyl groups

    
     Methyl esters; Amine groups 
    
    
    
    Carbamates.
  • Pros: Works in water/alcohol; extremely fast (seconds).

  • Cons: More complex fragmentation; reagents are toxic/lachrymators.

  • Reference: See Smart et al. (2010) for MCF protocols in metabolomics [4].

References

  • Sigma-Aldrich. Derivatization Reagents for Selective Response in GC/MS. Technical Bulletin. Link

  • Little, J. L. (1999). Artifacts in Trimethylsilyl Derivatization for Gas Chromatography-Mass Spectrometry. Journal of Chromatography A, 844(1-2), 1-22. Link

  • Knapp, D. R. (1979). Handbook of Analytical Derivatization Reactions. John Wiley & Sons.
  • Smart, K. F., et al. (2010). Analytical Platform for Metabolome Analysis of Microbial Cells using Methyl Chloroformate Derivatization followed by Gas Chromatography-Mass Spectrometry. Nature Protocols, 5, 1709–1729. Link

  • Schummer, C., et al. (2009). Comparison of MTBSTFA and BSTFA in Derivatization of Polar Organic Compounds. Talanta, 77(4), 1473-1482. Link

Application

The Strategic Role of 2-Amino-3,4-dimethoxybenzoic Acid in the Genesis of Potent Kinase Inhibitors for Cancer Therapy

Introduction: The Architectural Significance of the 6,7-Dimethoxyquinazoline Scaffold In the landscape of modern oncology, the quest for targeted therapeutics has led to the prominence of small-molecule kinase inhibitors...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Architectural Significance of the 6,7-Dimethoxyquinazoline Scaffold

In the landscape of modern oncology, the quest for targeted therapeutics has led to the prominence of small-molecule kinase inhibitors. Within this class of agents, the quinazoline nucleus has emerged as a "privileged scaffold" due to its remarkable versatility in binding to the ATP-binding site of various protein kinases. The specific substitution pattern of this core structure is paramount in dictating its potency and selectivity. This technical guide focuses on the pivotal role of 2-amino-3,4-dimethoxybenzoic acid as a strategic starting material for the synthesis of a potent class of anticancer agents: the 4-anilino-6,7-dimethoxyquinazolines. The methoxy groups at the 6 and 7 positions of the quinazoline ring are crucial for establishing key interactions within the kinase domain, contributing significantly to the bioactivity of these compounds. This document provides a comprehensive overview of the synthetic pathways, detailed experimental protocols, and the mechanistic basis for the anticancer activity of derivatives synthesized from this key precursor.

The Synthetic Blueprint: From Benzoic Acid to Bioactive Agent

The journey from 2-amino-3,4-dimethoxybenzoic acid to a potent 4-anilino-6,7-dimethoxyquinazoline derivative is a multi-step process that hinges on the initial formation of the quinazoline core, followed by strategic functionalization. The overall synthetic workflow is depicted below.

Synthesis_Workflow A 2-Amino-3,4-dimethoxybenzoic Acid B 6,7-Dimethoxyquinazolin-4(3H)-one A->B Cyclocondensation (Niementowski Reaction) C 4-Chloro-6,7-dimethoxyquinazoline B->C Chlorination D 4-Anilino-6,7-dimethoxyquinazoline (Final Product) C->D Nucleophilic Substitution

Caption: General synthetic workflow from the starting material to the final anticancer agent.

Part 1: Synthesis of the Core Intermediate: 6,7-Dimethoxyquinazolin-4(3H)-one

The initial and most critical step is the cyclocondensation of 2-amino-3,4-dimethoxybenzoic acid with a suitable one-carbon source to form the quinazolinone ring system. The Niementowski reaction, a classic method for quinazolinone synthesis, is particularly well-suited for this transformation.[1]

Protocol 1: Niementowski Cyclocondensation

This protocol is adapted from the synthesis of the analogous 6,7-dimethoxyquinazolin-4(3H)-one from 2-amino-4,5-dimethoxybenzoic acid.[2]

Materials:

  • 2-Amino-3,4-dimethoxybenzoic acid

  • Formamide

  • Heating mantle with a stirrer

  • Round-bottom flask with reflux condenser

  • Distilled water

  • Ethanol

Procedure:

  • In a round-bottom flask, combine 1 mole equivalent of 2-amino-3,4-dimethoxybenzoic acid with 2.5 to 4 mole equivalents of formamide.

  • Heat the mixture with stirring to 140-160°C. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Add distilled water to the cooled mixture to precipitate the product.

  • Collect the solid product by vacuum filtration and wash it thoroughly with cold distilled water.

  • Recrystallize the crude product from ethanol to obtain pure 6,7-dimethoxyquinazolin-4(3H)-one.

Causality Behind Experimental Choices:

  • Excess Formamide: Formamide serves as both a reactant and a solvent in this reaction. Using it in excess ensures the complete conversion of the starting material.

  • High Temperature: The cyclization and dehydration steps of the Niementowski reaction require significant thermal energy to overcome the activation barrier.[3]

  • Water Precipitation: The desired product, 6,7-dimethoxyquinazolin-4(3H)-one, is sparingly soluble in water, allowing for its effective precipitation and separation from the excess formamide and other water-soluble impurities.

Part 2: Activation of the Quinazolinone Core: Synthesis of 4-Chloro-6,7-dimethoxyquinazoline

To enable the introduction of the crucial anilino side chain, the hydroxyl group at the 4-position of the quinazolinone must be converted into a more reactive leaving group. Chlorination is the standard method to achieve this activation.

Protocol 2: Chlorination of 6,7-Dimethoxyquinazolin-4(3H)-one

This protocol is based on established methods for the chlorination of quinazolinones.[4][5]

Materials:

  • 6,7-Dimethoxyquinazolin-4(3H)-one

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline (catalyst)

  • Ice-cold water

  • Round-bottom flask with reflux condenser and a gas trap

Procedure:

  • In a round-bottom flask, suspend 1 mole equivalent of 6,7-dimethoxyquinazolin-4(3H)-one in an excess of phosphorus oxychloride (typically 5-10 mole equivalents).

  • Add a catalytic amount of N,N-dimethylaniline.

  • Heat the mixture to reflux (approximately 105-110°C) for 4-6 hours. The reaction should be carried out in a well-ventilated fume hood with a gas trap to neutralize the evolving HCl gas.

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly and carefully pour the reaction mixture into a beaker containing a large volume of crushed ice and water with vigorous stirring. This will quench the excess POCl₃ and precipitate the product.

  • Collect the solid product by vacuum filtration, wash it with cold water until the filtrate is neutral, and dry it under vacuum to yield 4-chloro-6,7-dimethoxyquinazoline.

Causality Behind Experimental Choices:

  • Phosphorus Oxychloride: POCl₃ is a powerful chlorinating and dehydrating agent, ideal for converting the tautomeric hydroxyl group of the quinazolinone into a chloro substituent.

  • N,N-Dimethylaniline: This tertiary amine acts as a catalyst, likely by forming a more reactive intermediate with POCl₃, thereby accelerating the reaction.

  • Ice-Water Quench: The highly exothermic reaction of POCl₃ with water necessitates a slow and controlled quench in a large volume of ice-water to dissipate the heat and safely decompose the excess reagent.

Part 3: Synthesis of the Final Bioactive Agent: 4-Anilino-6,7-dimethoxyquinazoline Derivatives

The final step in the synthesis of this class of anticancer agents is the nucleophilic aromatic substitution of the chloro group at the 4-position with a substituted aniline. The nature of the substituents on the aniline ring is critical for modulating the kinase inhibitory activity and the overall pharmacological properties of the final compound.

Protocol 3: Nucleophilic Aromatic Substitution

This is a general protocol for the coupling of 4-chloro-6,7-dimethoxyquinazoline with various anilines.[4][5]

Materials:

  • 4-Chloro-6,7-dimethoxyquinazoline

  • Substituted aniline (e.g., 3-chloro-4-fluoroaniline)

  • Isopropanol or another suitable solvent

  • Round-bottom flask with reflux condenser

Procedure:

  • In a round-bottom flask, dissolve 1 mole equivalent of 4-chloro-6,7-dimethoxyquinazoline and 1 to 1.2 mole equivalents of the desired substituted aniline in isopropanol.

  • Heat the reaction mixture to reflux for 4-8 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

  • If a precipitate forms, collect it by vacuum filtration and wash with cold isopropanol.

  • If no precipitate forms, the solvent can be removed under reduced pressure, and the resulting solid can be purified by column chromatography or recrystallization.

Causality Behind Experimental Choices:

  • Isopropanol as Solvent: Isopropanol is a common solvent for this type of reaction as it has a suitable boiling point for the reaction to proceed at a reasonable rate and can often facilitate the precipitation of the product upon cooling.

  • Reflux Conditions: Heating to reflux provides the necessary thermal energy to drive the nucleophilic aromatic substitution reaction, which can be sluggish at lower temperatures.

Biological Activity and Mechanism of Action

Derivatives of 4-anilino-6,7-dimethoxyquinazoline are potent inhibitors of several protein kinases that are crucial for cancer cell proliferation and survival.[6] A primary mechanism of action for many of these compounds is the inhibition of the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) tyrosine kinases.[7][8]

By binding to the ATP-binding site of these receptors, these inhibitors prevent the phosphorylation and subsequent activation of downstream signaling pathways that are critical for cell growth, proliferation, and angiogenesis.

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response EGF EGF EGFR EGFR EGF->EGFR VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 PI3K_AKT PI3K/AKT Pathway EGFR->PI3K_AKT RAS_MAPK RAS/MAPK Pathway EGFR->RAS_MAPK VEGFR-2->PI3K_AKT VEGFR-2->RAS_MAPK Inhibitor 4-Anilino-6,7-dimethoxyquinazoline Inhibitor->EGFR Inhibitor->VEGFR-2 Proliferation Proliferation PI3K_AKT->Proliferation Angiogenesis Angiogenesis PI3K_AKT->Angiogenesis RAS_MAPK->Proliferation RAS_MAPK->Angiogenesis

Caption: Inhibition of EGFR and VEGFR-2 signaling pathways by 4-anilino-6,7-dimethoxyquinazoline derivatives.

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro anticancer activity of several 4-anilino-6,7-dimethoxyquinazoline derivatives against various cancer cell lines and their inhibitory activity against key kinases.

Compound IDTarget Kinase(s)Cancer Cell LineIC₅₀ (µM)Reference
14b VEGFR-2Hep-G2low-micromolar[9]
14b VEGFR-2MCF-7low-micromolar[9]
Compound 33 EGFRA4313[10]
Compound 30 EGFRA4313.5[10]
RB1 VEGFR-2, EGFRHCT116Potent[11]
RB1 VEGFR-2, EGFRK562Potent[11]
RB1 VEGFR-2, EGFRSKBR3Potent[11]
Compound 12n c-MetA549low-micromolar[12]
Compound 12n c-MetMCF-7low-micromolar[12]
Compound 12n c-MetMKN-45low-micromolar[12]

Note: "Potent" and "low-micromolar" are used where specific numerical values were not provided in the source material.

Conclusion and Future Perspectives

2-Amino-3,4-dimethoxybenzoic acid stands as a valuable and strategically important starting material in the synthesis of a clinically relevant class of anticancer agents. The 6,7-dimethoxy substitution pattern it imparts on the quinazoline scaffold is a key feature for potent kinase inhibition. The synthetic routes outlined in this guide are robust and adaptable, allowing for the generation of diverse libraries of 4-anilinoquinazoline derivatives for structure-activity relationship studies. The profound inhibitory effects of these compounds on critical signaling pathways such as those mediated by EGFR and VEGFR-2 underscore their therapeutic potential. Future research in this area will likely focus on the development of derivatives with enhanced selectivity, improved pharmacokinetic profiles, and the ability to overcome mechanisms of drug resistance.

References

  • Reddya, C. V., et al. (2008). Synthesis and in vitro antitumor activities of novel 4-anilinoquinazoline derivatives. Bioorganic & Medicinal Chemistry Letters, 18(13), 3561-3565. [Link]

  • Wang, L. (2006). Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline. CN1749250A.
  • Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4). ResearchGate. [Link]

  • Discovery of novel VEGFR-2 inhibitors embedding 6,7-dimethoxyquinazoline and diarylamide fragments. ResearchGate. [Link]

  • Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline.
  • Retracted Article: Design and synthesis of VEGFR-2 tyrosine kinase inhibitors as potential anticancer agents by virtual based screening. RSC Publishing. [Link]

  • Singh, P., & Kumar, A. (2023). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Der Pharma Chemica, 15(6), 115-118. [Link]

  • Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents. ResearchGate. [Link]

  • Sharma, V. K., et al. (2021). A short review on synthetic strategies towards quinazoline based anticancer drugs. Arkivoc, 2021(9), 150-176. [Link]

  • Basappa, et al. (2018). Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents. Anti-Cancer Agents in Medicinal Chemistry, 18(2), 294-303. [Link]

  • Wang, Y., et al. (2018). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1361-1369. [Link]

  • Li, J., et al. (2021). Discovery of novel VEGFR-2 inhibitors embedding 6,7-dimethoxyquinazoline and diarylamide fragments. Bioorganic & Medicinal Chemistry Letters, 36, 127814. [Link]

  • Aref, M. M. A., et al. (2025). Design, Synthesis, Anticancer Evaluation, Biological Screening, and Computational Study of Novel 6,7-Dimethoxyquinazoline Derivatives as VEGFR-2 Inhibitors and Apoptotic Inducers. ResearchGate. [Link]

  • Al-dujaili, L. J. (2021). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Molecules, 26(16), 4933. [Link]

  • El-Sayed, M. A., et al. (2022). Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. Molecules, 27(19), 6205. [Link]

  • Chen, Y.-J., et al. (2023). Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives. Molecules, 28(7), 2909. [Link]

  • Niementowski Quinazoline Synthesis. Merck Index. [Link]

Sources

Method

Application Notes and Protocols: Investigating 2-Amino-3,4-dimethoxybenzoic Acid for Anti-Inflammatory Drug Discovery

Introduction: The Therapeutic Potential of Methoxybenzoic Acid Scaffolds in Inflammation Inflammation is a fundamental biological process that, while essential for host defense, can lead to chronic and debilitating disea...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Methoxybenzoic Acid Scaffolds in Inflammation

Inflammation is a fundamental biological process that, while essential for host defense, can lead to chronic and debilitating diseases when dysregulated. The transcription factor NF-κB serves as a central regulator of inflammatory responses, inducing the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, and enzymes such as cyclooxygenase-2 (COX-2).[1][2] The development of novel small molecules that can modulate these pathways is a cornerstone of modern anti-inflammatory drug discovery.

The benzoic acid scaffold, particularly with methoxy substitutions, is a recurring motif in compounds exhibiting anti-inflammatory and antioxidant properties. For instance, Veratric acid (3,4-Dimethoxybenzoic acid) has been shown to possess anti-inflammatory effects by reducing the expression of COX-2 and levels of IL-6.[3] This precedent suggests that structurally related molecules, such as 2-Amino-3,4-dimethoxybenzoic acid, represent a promising, yet underexplored, avenue for identifying new therapeutic leads. The introduction of an amino group at the 2-position may offer unique opportunities for molecular interactions within the active sites of inflammatory targets, potentially enhancing potency or altering selectivity.

This guide provides a comprehensive framework for researchers to systematically evaluate the anti-inflammatory potential of 2-Amino-3,4-dimethoxybenzoic acid. We present a tiered, logic-driven experimental workflow, from initial cell-based screening to mechanistic deconvolution and in vivo validation. The protocols herein are designed to be self-validating, with integrated controls and clear endpoints, enabling researchers to generate robust and interpretable data.

Proposed Mechanism of Action: Targeting the NF-κB and COX-2 Pathways

Based on the activity of structurally related compounds, we hypothesize that 2-Amino-3,4-dimethoxybenzoic acid may exert its anti-inflammatory effects through the dual inhibition of the NF-κB signaling cascade and the enzymatic activity of COX-2. This proposed mechanism is depicted below.

Proposed_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 IKK IKK TLR4->IKK LPS p_IkB P-IκB IKK->p_IkB Phosphorylation IkB IκB NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Proteasome Proteasome p_IkB->Proteasome Degradation AA Arachidonic Acid (AA) COX2_enzyme COX-2 Enzyme AA->COX2_enzyme PGH2 PGH2 COX2_enzyme->PGH2 PGE2 PGE2 PGH2->PGE2 DNA DNA NFkB_nuc->DNA Compound 2-Amino-3,4-dimethoxy benzoic acid Compound->IKK Inhibition? Compound->COX2_enzyme Inhibition? mRNA Pro-inflammatory mRNA DNA->mRNA COX2_gene COX-2 Gene DNA->COX2_gene Cytokines TNF-α, IL-6 mRNA->Cytokines COX2_gene->COX2_enzyme Expression

Caption: Proposed dual mechanism of 2-Amino-3,4-dimethoxybenzoic acid.

Experimental Workflow: A Tiered Approach to Characterization

A systematic evaluation is critical to understanding the compound's biological activity. We propose a three-tiered workflow that progresses from broad phenotypic screening to specific mechanistic and in vivo studies.

Experimental_Workflow Tier1 Tier 1: In Vitro Screening Cytotoxicity Cytotoxicity Assay (e.g., MTT/XTT) Tier1->Cytotoxicity Tier2 Tier 2: Mechanism of Action COX_Inhibition COX-2 Enzymatic Assay (Cell-free or Cell-based) Tier2->COX_Inhibition NFkB_Assay NF-κB Pathway Analysis (Western Blot or Reporter Assay) Tier2->NFkB_Assay Tier3 Tier 3: In Vivo Validation Paw_Edema Carrageenan-Induced Paw Edema Model Tier3->Paw_Edema Cytokine_Screen Cytokine Release Assay (LPS-stimulated Macrophages) Cytotoxicity->Cytokine_Screen Determine non-toxic concentration range Cytokine_Screen->Tier2 If active COX_Inhibition->Tier3 If active NFkB_Assay->Tier3 If active

Caption: Tiered workflow for evaluating anti-inflammatory potential.

PART 1: In Vitro Screening & Cytotoxicity

Rationale and Causality

Before assessing anti-inflammatory properties, it is imperative to determine the cytotoxic profile of 2-Amino-3,4-dimethoxybenzoic acid. A reduction in inflammatory markers could be a non-specific artifact of cell death rather than a targeted pharmacological effect. The MTT or XTT assay, which measures mitochondrial metabolic activity, provides a reliable surrogate for cell viability. This initial step ensures that all subsequent anti-inflammatory assays are conducted at non-toxic concentrations, thereby guaranteeing the trustworthiness of the results.

Protocol: MTT Cytotoxicity Assay in RAW 264.7 Macrophages
  • Cell Seeding: Seed RAW 264.7 murine macrophages in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete DMEM medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock solution of 2-Amino-3,4-dimethoxybenzoic acid in DMSO. Create a serial dilution series (e.g., 1000, 500, 250, 125, 62.5, 31.25, 15.6, 0 µM) in complete medium. Ensure the final DMSO concentration in all wells is ≤ 0.5%.

  • Cell Treatment: After 24 hours, remove the old medium and add 100 µL of the prepared compound dilutions to the respective wells. Include a "vehicle control" (medium with 0.5% DMSO) and a "no-cell" blank control.

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control after subtracting the blank. The highest concentration showing >90% viability should be used as the maximum concentration for subsequent experiments.

PART 2: Mechanistic Evaluation

Protocol: Inhibition of LPS-Induced TNF-α and IL-6 Production

This assay is the primary screen for anti-inflammatory activity. Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent activator of macrophages via TLR4, leading to a robust inflammatory response characterized by the release of TNF-α and IL-6.[4][5] Measuring the compound's ability to suppress this response provides a direct indication of its anti-inflammatory potential.

  • Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well and incubate for 24 hours.

  • Pre-treatment: Remove the medium and pre-treat the cells for 1 hour with various non-toxic concentrations of 2-Amino-3,4-dimethoxybenzoic acid. Include a vehicle control (0.5% DMSO) and a positive control (e.g., 10 µM Dexamethasone).

  • Inflammatory Challenge: Add LPS to a final concentration of 1 µg/mL to all wells except the "unstimulated" control.

  • Incubation: Incubate the plate for 6 hours (for TNF-α) or 24 hours (for IL-6) at 37°C, 5% CO₂.

  • Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes and collect the cell-free supernatant.

  • Cytokine Quantification: Measure the concentration of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of cytokine production for each compound concentration relative to the LPS-stimulated vehicle control. Determine the IC₅₀ value (the concentration required for 50% inhibition).

Parameter 2-Amino-3,4-dimethoxybenzoic acid Dexamethasone (Control)
TNF-α IC₅₀ (µM) [Example Data: 25.4][Example Data: 0.1]
IL-6 IC₅₀ (µM) [Example Data: 32.8][Example Data: 0.5]
Max Inhibition (%) [Example Data: 85% @ 100 µM][Example Data: 95% @ 10 µM]
Table 1: Example data presentation for cytokine inhibition assays.
Protocol: Cell-Free COX-2 Inhibition Assay (Fluorometric)

To investigate whether the compound directly targets a key inflammatory enzyme, a cell-free COX-2 inhibition assay is essential.[6] This assay isolates the enzyme from other cellular processes, providing a direct measure of enzyme-inhibitor interaction. The assay measures the generation of Prostaglandin G2, an intermediate product of the COX reaction.[7][8]

  • Reagent Preparation: Prepare reagents as per a commercial COX-2 Inhibitor Screening Kit.[7][9] This typically includes COX Assay Buffer, a fluorescent probe, human recombinant COX-2 enzyme, and arachidonic acid (substrate).

  • Assay Plate Setup: In a 96-well white opaque plate, add:

    • Enzyme Control: 10 µL Assay Buffer.

    • Inhibitor Wells: 10 µL of 2-Amino-3,4-dimethoxybenzoic acid at various concentrations.

    • Positive Control: 10 µL of a known COX-2 inhibitor (e.g., Celecoxib).[7]

  • Enzyme Addition: Add 10 µL of diluted human recombinant COX-2 enzyme to all wells.

  • Master Mix Addition: Prepare a master mix containing Assay Buffer and the COX probe. Add 70 µL to each well.

  • Incubation: Incubate the plate for 10 minutes at 37°C.[10]

  • Reaction Initiation: Add 10 µL of arachidonic acid to all wells to start the reaction.

  • Fluorescence Reading: Immediately begin reading the fluorescence intensity (Ex/Em = 535/587 nm) every minute for 10-20 minutes.

  • Data Analysis: Calculate the reaction rate (slope) for each well. Determine the percentage inhibition relative to the enzyme control and calculate the IC₅₀ value.

Compound COX-2 IC₅₀ (µM) Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀)
2-Amino-3,4-dimethoxybenzoic acid [Example Data: 15.2][Example Data: >10]
Celecoxib (Control) [Example Data: 0.05][Example Data: >100]
Ibuprofen (Control) [Example Data: 5.1][Example Data: ~1.5]
Table 2: Example data presentation for COX-2 enzymatic assay.
Protocol: Analysis of NF-κB Translocation by Western Blot

This protocol assesses the compound's effect on the upstream signaling pathway. In resting cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκBα.[11] Upon LPS stimulation, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate gene transcription.[2][12] Inhibiting this translocation is a key mechanism for many anti-inflammatory drugs.

  • Cell Culture and Treatment: Seed RAW 264.7 cells in a 6-well plate. Pre-treat with the test compound for 1 hour, then stimulate with 1 µg/mL LPS for 30 minutes.

  • Nuclear and Cytoplasmic Fractionation: Lyse the cells and separate the nuclear and cytoplasmic fractions using a commercial fractionation kit. This step is critical for observing translocation.

  • Protein Quantification: Determine the protein concentration of each fraction using a BCA assay.

  • SDS-PAGE and Western Blot:

    • Load equal amounts of protein (20-30 µg) from both nuclear and cytoplasmic fractions onto a 10% SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour.

    • Incubate overnight at 4°C with a primary antibody against the p65 subunit of NF-κB.

    • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Loading Controls: Probe the same membranes for loading controls: β-actin for the cytoplasmic fraction and Lamin B1 for the nuclear fraction.

  • Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.

  • Interpretation: A potent inhibitor will reduce the amount of p65 protein detected in the nuclear fraction of LPS-stimulated cells compared to the vehicle control.

PART 3: In Vivo Validation

Rationale and Model Selection

While in vitro assays are crucial for mechanistic understanding, in vivo models are necessary to evaluate a compound's efficacy in a complex biological system.[13][14] The carrageenan-induced paw edema model is a widely used and well-characterized acute inflammation model.[15][16] Carrageenan injection induces a biphasic inflammatory response, making it suitable for evaluating compounds that may interfere with mediators like histamine, serotonin, and prostaglandins.[16][17]

Protocol: Carrageenan-Induced Paw Edema in Rats
  • Animal Acclimatization: Acclimate male Wistar rats (180-200g) for one week under standard laboratory conditions. Fast the animals overnight before the experiment.

  • Grouping and Dosing: Divide animals into groups (n=6):

    • Group 1: Vehicle Control (e.g., 0.5% CMC, oral)

    • Group 2: 2-Amino-3,4-dimethoxybenzoic acid (e.g., 50 mg/kg, oral)

    • Group 3: 2-Amino-3,4-dimethoxybenzoic acid (e.g., 100 mg/kg, oral)

    • Group 4: Indomethacin (10 mg/kg, oral)

  • Compound Administration: Administer the compounds or vehicle orally 1 hour before the carrageenan injection.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage increase in paw volume for each animal at each time point compared to its baseline. Determine the percentage inhibition of edema for the treated groups compared to the vehicle control group.

Treatment Group (Dose) Mean Paw Volume Increase (mL) at 3h % Inhibition of Edema
Vehicle Control [Example Data: 0.85 ± 0.06]-
Compound (50 mg/kg) [Example Data: 0.55 ± 0.05][Example Data: 35.3%]
Compound (100 mg/kg) [Example Data: 0.38 ± 0.04][Example Data: 55.3%]
Indomethacin (10 mg/kg) [Example Data: 0.31 ± 0.03][Example Data: 63.5%]
Table 3: Example data presentation for the in vivo paw edema model.

Conclusion and Future Directions

This document outlines a robust, multi-tiered strategy for the comprehensive evaluation of 2-Amino-3,4-dimethoxybenzoic acid as a potential anti-inflammatory agent. By systematically progressing from broad cellular screens to specific enzymatic and signaling pathway analyses, and finally to in vivo validation, researchers can build a compelling, data-driven case for the compound's therapeutic potential. Positive results from this workflow would justify further investigation into its pharmacokinetic properties, safety profile, and efficacy in chronic models of inflammation, paving the way for its development as a novel anti-inflammatory drug.

References

  • Labanauskas, L., Brukštus, A., Udrenaite, E., & Urbelis, G. (2005).
  • Pandurangan, K., Krishnappan, V., Subramanian, V., & Subramanyan, R. (2015). Anti-inflammatory effect of certain dimethoxy flavones. Pharmaceutical Biology, 53(8), 1165-1172.
  • In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (2019).
  • Sygnature Discovery. (2023, June 12). New In Vivo LPS Model for Anti-Inflammatory Drug Profiling. [Link]

  • Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal transduction and targeted therapy, 2, 17023.
  • Wang, Z., et al. (2024). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Frontiers in Chemistry, 12.
  • Apostolopoulou, A., et al. (2022). Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol. Molecules, 27(6), 1989.
  • In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement. (2021). Experimental and Therapeutic Medicine, 22(4), 1145.
  • Pandurangan, K., Krishnappan, V., Subramanian, V., & Subramanyan, R. (2015). Anti-inflammatory effect of certain dimethoxy flavones. Pharmaceutical Biology, 53(8), 1165-1172.
  • Gautam, R. K., & Jachak, S. M. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Inflammopharmacology, 27(4), 685-697.
  • In vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. (n.d.). [Link]

  • Singh, N., et al. (2022).
  • Varghese, L., et al. (2007). LPS-Induced Formation of Immunoproteasomes: TNF-α and Nitric Oxide Production are Regulated by Altered Composition of Proteasome-Active Sites. Journal of immunology (Baltimore, Md. : 1950), 178(5), 3126-35.
  • Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023.
  • Wall, E. A., et al. (2009). Suppression of LPS-Induced TNF-α Production in Macrophages by cAMP Is Mediated by PKA-AKAP95-p105. Science Signaling, 2(81), ra31.
  • Henao-Mejia, J., et al. (2012). Inflammasome-mediated dysbiosis regulates progression of NAFLD and obesity.
  • Synthesis, in-vitro antioxidant and anti-inflammatory properties of novel amide derivatives of substituted 2-aminothiophenes and 3,4-dimethoxy cinnamic acid. (2021). Journal of Applied Pharmaceutical Science, 11(08), 108-118.
  • The NF-kB Signaling Pathway. (n.d.). Creative Diagnostics. [Link]

  • Gautam, R., & Jachak, S. M. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Inflammopharmacology, 27(4), 685-697.
  • Optimized Methods for In Vitro and In Vivo Anti-Inflammatory Assays and Its Applications in Herbal and Synthetic Drug Analysis. (2016).
  • COX2 Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience. [Link]

  • NF-κB. (n.d.). Wikipedia. [Link]

  • Kamlesh D. Niranjane, et al. (2011). Synthesis and anti-inflammatory activity of some novel derivatives of 2-amino-3-cyano-14-imino-10-meth. Der Pharmacia Lettre, 3(2), 276-283.
  • Oeckinghaus, A., & Ghosh, S. (2009). The NF-κB family of transcription factors and its regulation. Cold Spring Harbor perspectives in biology, 1(4), a000034.
  • COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). (n.d.). Assay Genie. [Link]

  • Suppression of LPS-induced TNF-alpha production in macrophages by cAMP is mediated by PKA-AKA. (2009).
  • Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. (2019). MDPI.
  • Tumor Necrosis Factor-α from Macrophages Enhances LPS-Induced Clara Cell Expression of Keratinocyte-Derived Chemokine. (2007). American Journal of Respiratory Cell and Molecular Biology, 36(3), 324-332.
  • Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. (2012). Journal of visualized experiments : JoVE, (69), e4378.
  • In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (2019).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 2-Amino-3,4-dimethoxybenzoic Acid Synthesis

This guide addresses the technical challenges in synthesizing and optimizing the yield of 2-Amino-3,4-dimethoxybenzoic acid (CAS: 3943-77-9). This specific isomer presents unique challenges due to the steric crowding of...

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the technical challenges in synthesizing and optimizing the yield of 2-Amino-3,4-dimethoxybenzoic acid (CAS: 3943-77-9). This specific isomer presents unique challenges due to the steric crowding of the 2,3,4-substitution pattern and the amphoteric nature of the final anthranilic acid product.[1]

Executive Summary: The "Yield Trap"

Low yields for this specific compound typically stem from two distinct failure points:

  • The Regioselectivity Trap (Upstream): Direct nitration of 2,3-dimethoxybenzoic acid (o-veratric acid) predominantly yields the 6-nitro isomer, not the desired 2-nitro precursor.[1]

  • The Zwitterion Trap (Downstream): The final amino acid is amphoteric.[1] Standard acid-base workups often fail because the product remains water-soluble as a hydrochloride salt (at low pH) or a carboxylate salt (at high pH).[1]

Part 1: Route Validation & Diagnostic Flow

Before optimizing reaction conditions, confirm you are operating on the correct chemical pathway.[1]

Diagnostic Decision Tree
  • Current Precursor: 2,3-Dimethoxybenzoic acid.[1]

    • Method: Nitration (

      
      ).[1]
      
    • Verdict:STOP. This route favors 6-nitro-2,3-dimethoxybenzoic acid.[1] You will isolate the wrong isomer.[1]

  • Current Precursor: 3,4-Dimethoxyphthalimide.[1]

    • Method: Hofmann Rearrangement (

      
      ).[1][2]
      
    • Verdict:PROCEED. This is the preferred route for establishing the 2-amino group regioselectively.[1]

  • Current Precursor: 2-Nitro-3,4-dimethoxybenzoic acid (purchased or custom synthesized).[1]

    • Method: Reduction (

      
       or 
      
      
      
      ).[1]
    • Verdict:PROCEED. Focus on workup optimization (See Part 3).

SynthesisPathways Start Starting Material RouteA Route A: Nitration (2,3-Dimethoxybenzoic acid) Start->RouteA RouteB Route B: Hofmann (3,4-Dimethoxyphthalimide) Start->RouteB RouteC Route C: Nitro Reduction (2-Nitro-3,4-dimethoxybenzoic acid) Start->RouteC WrongIsomer Major Product: 6-Nitro Isomer (Dead End) RouteA->WrongIsomer Steric/Electronic Mismatch Target Target: 2-Amino-3,4-dimethoxybenzoic acid RouteB->Target Regioselective Rearrangement RouteC->Target Hydrogenation

Figure 1: Strategic evaluation of synthetic routes. Route A is the most common source of "failed" synthesis due to isomer mismatch.[1]

Part 2: Troubleshooting The Reduction Step

Applicable if you possess the correct 2-nitro precursor.[1]

Issue: The reaction proceeds (TLC shows conversion), but isolated yield is <40%. Root Cause: The product is highly soluble in water at pH < 2 and pH > 5.[1] Standard filtration leads to loss in the mother liquor.[1]

Protocol Optimization: Catalytic Hydrogenation

Avoid Iron/Acid reductions if possible, as iron salts complicate the delicate pH adjustment required for isolation.[1]

ParameterRecommended ConditionTechnical Rationale
Catalyst 5% Pd/C (50% water wet)Dry Pd/C is a fire hazard; wet catalyst moderates activity and prevents ignition of methanol vapors.[1]
Solvent Methanol (anhydrous not required)High solubility of the nitro-acid; allows easy filtration of catalyst.[1]
Pressure 3–5 bar (45–75 psi)Moderate pressure ensures complete reduction without demethylation side-reactions.[1]
Temperature 25°C – 40°CWarning: >50°C risks thermal decarboxylation of the amino acid.[1]
Critical Workup Procedure (The Isoelectric Point)
  • Filter Catalyst: Remove Pd/C through Celite while the solution is alcoholic.

  • Concentrate: Remove MeOH under reduced pressure. Do not distill to dryness ; leave a concentrated aqueous/oil residue.[1]

  • The pH Swing:

    • Dilute residue with water.[1][3] The solution will likely be acidic (if HCl was used) or neutral.[1]

    • Slowly adjust pH to 3.5 – 4.0 (The Isoelectric Point) using 10% NaOH or Acetic Acid.[1]

    • Observation: The solution should turn turbid.[1]

  • Crystallization: Cool to 0–5°C and stir for 2 hours. Do not rush this step; the zwitterion crystallizes slowly.[1]

  • Wash: Wash the filter cake with ice-cold water (minimal volume). Washing with ethanol will dissolve the product.[1]

Part 3: Troubleshooting The Hofmann Rearrangement

Applicable if you are synthesizing the precursor from phthalimide derivatives.

Issue: Low yield or dark tar formation during the reaction of 3,4-dimethoxyphthalimide with hypochlorite. Root Cause: Over-oxidation or temperature spikes causing ring chlorination.[1]

Optimization Guide

Q: My reaction mixture turns black upon adding NaOCl. Why? A: The exotherm is uncontrolled.[1] The Hofmann rearrangement involves an isocyanate intermediate that is sensitive.[1][4]

  • Fix: Cool the NaOH solution to -5°C to 0°C before adding the phthalimide. Add NaOCl dropwise, maintaining internal temperature <5°C. Only after addition is complete should you allow it to warm to room temperature (or heat to 60°C for the rearrangement step) [1].

Q: I see a solid precipitate, but it's not my product. A: It might be the unreacted N-chloro salt.[1]

  • Fix: Ensure you heat the mixture to 80°C for 30 minutes after the initial cold addition to drive the rearrangement of the N-chloro intermediate to the amine.

Part 4: FAQ – Specific User Scenarios

Q1: Can I use Iron/HCl (Béchamp reduction) for this synthesis?

Yes, but with a caveat. Iron sludge traps organic acids.[1] If you use Fe/HCl, you must perform an aggressive extraction of the filter cake with dilute NaOH to recover the product as the sodium salt, then re-precipitate it by adjusting pH to 3.[1]5. Direct filtration usually results in 50% yield loss.[1]

Q2: My product has a melting point lower than reported (Reported: ~180-182°C). Is it impure?

Likely. The most common impurity is 3,4-dimethoxybenzoic acid (from incomplete nitration/reduction cycles) or the 6-amino isomer .[1] Check 1H NMR:

  • 2-Amino-3,4-dimethoxy: Two aromatic protons should show ortho coupling (d, ~8.5 Hz) if 5,6-unsubstituted.[1] Wait, for 2-amino-3,4-dimethoxy, the protons are at 5 and 6.[1] They are ortho to each other.

  • 6-Amino-3,4-dimethoxy: Protons are at 2 and 5.[1] They are para to each other (singlets). Quick Check: If your aromatic protons are singlets, you have the wrong isomer.[1]

Q3: Can I protect the amine to improve purification?

Yes. Converting the crude amino acid to the N-acetyl derivative (using acetic anhydride) often yields a much less soluble, easily crystallizable solid.[1] You can then hydrolyze the acetyl group (HCl/Reflux) to get the pure amino acid hydrochloride.[1]

References
  • Hofmann Rearrangement Protocols

    • Mechanism & Conditions:[1][2][3][4][5][6][7][8][9] Wallis, E. S.; Lane, J. F.[1] The Hofmann Reaction.[1][2][4][10] Org.[1][3][4][8] React. 1946 , 3, 267–306.[1]

    • Application to Anthranilic Acids: Generally adapted from standard syntheses of substituted anthranilic acids.[1] See: Organic Syntheses, Coll. Vol. 2, p. 19 (1943).[1] Link

  • Reduction Methodologies

    • Pd/C Hydrogenation: Rylander, P. N.[1] Hydrogenation Methods. Academic Press: New York, 1985.[1]

    • Zwitterion Isolation: Purification of amphoteric amino-benzoic acids is detailed in Vogel's Textbook of Practical Organic Chemistry, 5th Ed., Section 9.[1]

  • Isomer Data (Verification)

    • CAS 3943-77-9 Data: SciFinder/Chemical Abstracts Service.[1] (Ensure differentiation from 2-amino-4,5-dimethoxybenzoic acid, CAS 5653-40-7).

Disclaimer: This guide assumes a professional laboratory setting. All synthesis involving nitro compounds and strong oxidants (NaOCl) carries explosion and thermal runaway risks.[1] Standard PPE and engineering controls are mandatory.[1]

Sources

Optimization

Technical Support Center: Purification of 2-Amino-3,4-dimethoxybenzoic Acid by Recrystallization

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the purification of 2-Amino-3,4-dimethoxybenzoic acid via recrystallization. This docume...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the purification of 2-Amino-3,4-dimethoxybenzoic acid via recrystallization. This document offers in-depth protocols, troubleshooting advice, and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.

Introduction to Recrystallization

Recrystallization is a fundamental technique for the purification of solid organic compounds. The underlying principle is based on the differential solubility of a compound in a hot versus a cold solvent. An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but readily at its boiling point. Impurities, ideally, will either be insoluble in the hot solvent or remain soluble in the cold solvent. By carefully selecting a solvent and controlling the cooling process, pure crystals of the desired compound can be obtained, leaving impurities behind in the solution (mother liquor).

Part 1: Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of 2-Amino-3,4-dimethoxybenzoic acid, providing systematic approaches to problem-solving.

Issue 1: The compound does not dissolve in the hot solvent.

  • Question: I've added a significant amount of hot solvent, but my 2-Amino-3,4-dimethoxybenzoic acid is not dissolving. What should I do?

  • Answer: This issue typically points to two possibilities: an inappropriate solvent or the presence of insoluble impurities.

    • Inappropriate Solvent: 2-Amino-3,4-dimethoxybenzoic acid is a polar molecule, featuring an amino group, a carboxylic acid, and two methoxy groups. A common rule of thumb is "like dissolves like," suggesting that polar solvents will be more effective. If you are using a non-polar solvent, it is unlikely to be effective. Refer to the Solvent Selection Table below for suitable options.

    • Insoluble Impurities: If you are using a recommended solvent and the bulk of the compound has dissolved but a small amount of solid remains, you are likely dealing with insoluble impurities. In this case, you should perform a hot filtration to remove these solid contaminants before proceeding to the cooling and crystallization step.

Issue 2: No crystals form upon cooling.

  • Question: My solution has cooled to room temperature, and even after placing it in an ice bath, no crystals have formed. What is the problem?

  • Answer: The absence of crystal formation, or a supersaturated solution, is a common challenge. Here are several techniques to induce crystallization:

    • Scratching the Inner Surface: Use a glass rod to gently scratch the inner surface of the flask at the meniscus of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a small crystal of pure 2-Amino-3,4-dimethoxybenzoic acid, add it to the supersaturated solution. This "seed crystal" will act as a template for other molecules to crystallize upon.

    • Reducing the Volume of Solvent: It is possible that too much solvent was added initially. Gently heat the solution to evaporate some of the solvent. Once the solution becomes slightly cloudy, allow it to cool again.

    • Prolonged Cooling: Sometimes, crystallization is a slow process. Leave the solution undisturbed in a cold environment (like a refrigerator) for an extended period.

Issue 3: The compound "oils out" instead of forming crystals.

  • Question: Upon cooling, my compound separated as an oil instead of forming solid crystals. How can I fix this?

  • Answer: "Oiling out" occurs when the solute is insoluble in the solvent at a temperature above the solvent's melting point. This is more common when the compound is impure or when the cooling is too rapid.

    • Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to ensure the solution is no longer supersaturated at the point of oiling out.

    • Slower Cooling: Allow the solution to cool more slowly. You can insulate the flask to slow down the rate of cooling, which encourages the formation of an ordered crystal lattice rather than an amorphous oil.

    • Change the Solvent System: If the problem persists, consider using a different solvent or a solvent mixture.

Issue 4: The recovered crystals are colored.

  • Question: The starting material was off-white, and after recrystallization, the crystals still have a colored tint. How can I remove colored impurities?

  • Answer: Colored impurities are often large, conjugated organic molecules that can be effectively removed using activated carbon.

    • Decolorizing with Activated Carbon: After dissolving your compound in the hot solvent, add a small amount (a spatula tip's worth) of activated carbon to the solution. The colored impurities will adsorb to the surface of the carbon.

    • Hot Filtration: It is crucial to perform a hot filtration to remove the activated carbon before allowing the solution to cool. If the solution cools with the carbon present, your compound may crystallize on the carbon particles, reducing your yield.

Issue 5: The yield of recovered crystals is very low.

  • Question: After recrystallization, I recovered a very small amount of my compound. What could have caused the low yield?

  • Answer: A low yield can result from several factors throughout the recrystallization process.

    • Using Too Much Solvent: Adding an excessive amount of solvent will result in a significant portion of your compound remaining dissolved in the mother liquor even after cooling. Use the minimum amount of hot solvent necessary to fully dissolve your compound.

    • Premature Crystallization: If the solution cools too quickly during hot filtration, some of your product may crystallize on the filter paper. Ensure your filtration apparatus is pre-heated.

    • Incomplete Crystallization: Ensure the solution has been thoroughly cooled to maximize crystal formation.

    • Loss During Transfers: Be meticulous during each transfer step to minimize the loss of material.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing 2-Amino-3,4-dimethoxybenzoic acid?

A1: The ideal solvent for recrystallization is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures. For 2-Amino-3,4-dimethoxybenzoic acid, a polar protic solvent is generally a good starting point. Ethanol, methanol, or a mixture of ethanol and water are often effective. It is always recommended to perform a small-scale solvent screen to determine the optimal solvent or solvent mixture for your specific sample.

Q2: How do the amino and methoxy groups affect the recrystallization process?

A2: The amino (-NH2) and carboxylic acid (-COOH) groups can form hydrogen bonds, which influences the crystal packing and solubility. The methoxy (-OCH3) groups are polar and can also participate in intermolecular interactions. This combination of functional groups makes the molecule polar and more soluble in polar solvents. The presence of these groups can sometimes lead to the formation of different crystal polymorphs, which are different solid-state forms of the same compound.

Q3: What are the common impurities in commercially available 2-Amino-3,4-dimethoxybenzoic acid?

A3: Common impurities can include starting materials from the synthesis, such as 3,4-dimethoxybenzoic acid or related nitrated precursors. Byproducts from incomplete reactions, such as partially methylated or reduced intermediates, may also be present. Inorganic salts are another potential impurity. A well-executed recrystallization should be effective at removing these types of impurities.

Q4: Is it necessary to use a fume hood for this recrystallization?

A4: Yes, it is always best practice to perform recrystallizations in a well-ventilated fume hood, especially when using organic solvents. This minimizes the inhalation of solvent vapors, which can be harmful.

Q5: How can I assess the purity of my recrystallized product?

A5: The most common method for assessing the purity of a crystalline solid is by measuring its melting point. A pure compound will have a sharp melting point range (typically 1-2 °C), while an impure compound will melt over a broader range and at a lower temperature. Other analytical techniques such as NMR spectroscopy or chromatography can provide a more detailed purity analysis.

Part 3: Experimental Protocols and Data

Solvent Selection for Recrystallization

The choice of solvent is critical for a successful recrystallization. The following table provides a guide to the solubility of 2-Amino-3,4-dimethoxybenzoic acid in common laboratory solvents.

SolventPolarityBoiling Point (°C)Suitability for Recrystallization
WaterHigh100Good (sparingly soluble in cold, more soluble in hot)
EthanolHigh78Good (often used as a co-solvent with water)
MethanolHigh65Good (similar to ethanol)
AcetoneMedium56Moderate (may be too good a solvent at room temp)
Ethyl AcetateMedium77Moderate (solubility may not vary enough with temp)
DichloromethaneLow40Poor (likely too soluble at room temperature)
HexaneLow69Poor (unlikely to dissolve the compound)
Step-by-Step Recrystallization Protocol

This protocol provides a general procedure for the recrystallization of 2-Amino-3,4-dimethoxybenzoic acid. The exact volumes of solvent will depend on the amount of material being purified.

  • Dissolution:

    • Place the impure 2-Amino-3,4-dimethoxybenzoic acid in an Erlenmeyer flask.

    • Add a minimal amount of a suitable solvent (e.g., a 1:1 mixture of ethanol and water).

    • Heat the mixture on a hot plate with stirring.

    • Continue to add small portions of the hot solvent until the solid has just dissolved.

  • Decolorization (if necessary):

    • If the solution is colored, remove it from the heat and add a small amount of activated carbon.

    • Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities or if activated carbon was used, perform a hot gravity filtration to remove them. It is important to keep the solution hot during this step to prevent premature crystallization.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.

  • Drying:

    • Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Visualizing the Workflow

The following diagram illustrates the key steps and decision points in the recrystallization process.

Recrystallization_Workflow start Start with Impure Solid dissolve Dissolve in Minimum Hot Solvent start->dissolve is_colored Is the solution colored? dissolve->is_colored decolorize Add Activated Carbon & Reheat is_colored->decolorize Yes has_insolubles Are there insoluble impurities? is_colored->has_insolubles No hot_filtration Hot Gravity Filtration decolorize->hot_filtration has_insolubles->hot_filtration Yes cool Slowly Cool the Solution has_insolubles->cool No hot_filtration->cool crystals_form Do crystals form? cool->crystals_form induce_crystallization Induce Crystallization (Scratch, Seed, etc.) crystals_form->induce_crystallization No isolate Isolate Crystals (Vacuum Filtration) crystals_form->isolate Yes induce_crystallization->cool wash Wash with Cold Solvent isolate->wash dry Dry the Pure Crystals wash->dry end Pure Product dry->end

Caption: A flowchart of the recrystallization workflow.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2011). Introduction to Organic Laboratory Techniques: A Small Scale Approach. Cengage Learning. [Link]

  • Laurence, C., & Gal, J.-F. (2010). Lewis Basicity and Affinity Scales: Data and Measurement. John Wiley & Sons. [Link]

  • "Recrystallization." Chemistry LibreTexts. [Link]

  • "Recrystallization of Benzoic Acid." University of California, Davis. [Link]

Troubleshooting

Technical Support Center: Synthesis of 2-Amino-3,4-dimethoxybenzoic acid

Welcome to the technical support guide for the synthesis of 2-Amino-3,4-dimethoxybenzoic acid. This resource is designed for researchers, chemists, and drug development professionals who may encounter challenges during t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-Amino-3,4-dimethoxybenzoic acid. This resource is designed for researchers, chemists, and drug development professionals who may encounter challenges during this multi-step synthesis. We will move beyond simple procedural outlines to explore the underlying chemical principles, enabling you to troubleshoot effectively and optimize your experimental outcomes.

The most common and practical synthetic route commences with 3,4-dimethoxybenzoic acid (veratric acid), proceeding through a two-step sequence of nitration followed by reduction. Our troubleshooting guide is structured around these two critical stages, addressing the most frequently encountered byproducts and experimental pitfalls.

Troubleshooting Workflow: A General Overview

The successful synthesis of 2-Amino-3,4-dimethoxybenzoic acid hinges on precise control over two key transformations: the regioselective nitration of the starting material and the complete reduction of the nitro intermediate. The following workflow illustrates the critical junctures where byproducts or yield loss can occur.

G cluster_0 Synthesis Pathway cluster_1 Potential Issues Start Start: Veratric Acid Nitration Step 1: Nitration (HNO₃ / H₂SO₄) Start->Nitration Nitro_Intermediate Crude Product: 2-Nitro-3,4-dimethoxybenzoic acid + Byproducts Nitration->Nitro_Intermediate Issue_Nitration Issue: Poor Regioselectivity (6-nitro isomer formation) Nitration->Issue_Nitration Reduction Step 2: Reduction (e.g., H₂ / Pd/C) Nitro_Intermediate->Reduction Final_Product_Crude Crude Product: 2-Amino-3,4-dimethoxybenzoic acid + Byproducts Reduction->Final_Product_Crude Issue_Reduction Issue: Incomplete Reduction (Nitroso/Azoxy/Azo byproducts) Reduction->Issue_Reduction Purification Purification (Recrystallization) Final_Product_Crude->Purification Final_Product Final Product: Pure 2-Amino-3,4-dimethoxybenzoic acid Purification->Final_Product Issue_Purification Issue: Contamination (Isomers, starting material) Purification->Issue_Purification

Caption: General workflow for the synthesis, highlighting key troubleshooting points.

Section 1: Issues During the Nitration of Veratric Acid

The electrophilic aromatic substitution (nitration) of veratric acid is the most critical step for determining the final product's purity. The challenge lies in controlling the regioselectivity of the incoming nitro group.

Q1: My nitration reaction is giving a low yield and a complex mixture of products. How can I improve the regioselectivity for the desired 2-nitro isomer?

A1: The core of this issue lies in the competing directing effects of the substituents on the aromatic ring and the reaction conditions.

Causality: The veratric acid molecule has two activating methoxy groups (-OCH₃) at positions 3 and 4, and one deactivating carboxylic acid group (-COOH) at position 1.

  • -OCH₃ groups are strongly activating and ortho-, para- directing. The 3-OCH₃ group directs to positions 2 and 4. The 4-OCH₃ group directs to positions 3 and 5.

  • -COOH group is deactivating and meta- directing to positions 3 and 5.

The position C2 is activated by the 3-OCH₃ group and is not sterically hindered. The position C6 is activated by the 4-OCH₃ group. The formation of the 2-nitro isomer is generally favored, but improper reaction conditions can easily lead to the formation of the 6-nitro isomer and other byproducts. Traditional nitration methods using mixed acids can be aggressive, leading to side reactions and safety hazards.[1][2]

Caption: Competing electronic effects during the nitration of veratric acid.

Troubleshooting & Optimization:

  • Temperature Control is Paramount: Nitration is highly exothermic.[3] Running the reaction at low temperatures (e.g., 0-10 °C) is crucial. Use an ice/salt bath and add the nitrating agent dropwise with vigorous stirring to ensure efficient heat dissipation and prevent localized overheating, which favors byproduct formation.

  • Choice of Nitrating Agent: Instead of a harsh mixture of concentrated H₂SO₄ and HNO₃, consider milder conditions. A solution of nitric acid in acetic acid can provide better selectivity.

  • Reaction Time: Monitor the reaction closely using Thin Layer Chromatography (TLC). Over-extending the reaction time increases the risk of dinitration and other oxidative side reactions. Quench the reaction as soon as the starting material is consumed.

Q2: The reaction is difficult to control and poses a safety risk. What are the best practices for conducting nitrations safely?

A2: Nitration reactions are notoriously energetic and require strict safety protocols. The primary hazards are thermal runaway due to the exothermic nature of the reaction and the formation of unstable intermediates or byproducts.[4]

Troubleshooting & Optimization:

Safety ParameterBest Practice & Rationale
Reagent Addition Always add the nitrating agent (e.g., mixed acid) slowly to the substrate solution, never the other way around. This ensures the exothermic reaction is immediately diluted and cooled by the bulk mixture.
Temperature Monitoring Use a calibrated thermometer placed directly in the reaction mixture. Maintain the temperature within a narrow, pre-determined range (e.g., 0-10 °C).
Agitation Ensure continuous, vigorous stirring. This prevents the formation of localized hot spots where the reaction rate could accelerate uncontrollably.
Emergency Quenching Have a "drowning tub" or a large beaker of ice water readily available.[3] In case of a thermal runaway, the entire reaction can be quickly quenched to stop the reaction.
Scale Perform initial trials on a small scale to establish the reaction's thermal profile before scaling up.
Ventilation Work in a well-ventilated fume hood to avoid exposure to toxic nitrogen oxide fumes that may be liberated.

Section 2: Challenges in the Reduction of 2-Nitro-3,4-dimethoxybenzoic acid

The reduction of the aromatic nitro group to an amine can be accomplished through various methods, with catalytic hydrogenation (e.g., H₂ gas with Pd/C or Pt/C catalyst) and metal-acid reductions (e.g., SnCl₂/HCl) being the most common. Each method has its own set of potential byproducts.

Q1: My reduction is incomplete, or my final product is discolored. What are the likely byproducts and how are they formed?

A1: Incomplete reduction leads to a cascade of partially reduced intermediates, which can also react with each other. The reduction of a nitro group (Ar-NO₂) to an amine (Ar-NH₂) is a six-electron process that proceeds through several intermediates.

Causality: The primary intermediates are the nitroso (Ar-NO) and hydroxylamine (Ar-NHOH) species.[5] If the reaction stalls, these highly reactive intermediates can undergo condensation reactions to form dimeric species like azoxy (Ar-N=N(O)-Ar) and azo (Ar-N=N-Ar) compounds, which are often highly colored.[6] The presence of these byproducts, even in trace amounts, can lead to significant discoloration of the final product.

G cluster_pathway Nitro Group Reduction Pathway & Byproducts Nitro Ar-NO₂ (Nitro) Nitroso Ar-NO (Nitroso) Nitro->Nitroso +2e⁻, +2H⁺ Hydroxylamine Ar-NHOH (Hydroxylamine) Nitroso->Hydroxylamine +2e⁻, +2H⁺ Azoxy Ar-N(O)=N-Ar (Azoxy Byproduct) Nitroso->Azoxy + Hydroxylamine - H₂O Amine Ar-NH₂ (Amine - Desired) Hydroxylamine->Amine +2e⁻, +2H⁺ Azo Ar-N=N-Ar (Azo Byproduct) Azoxy->Azo +2e⁻, +2H⁺

Sources

Optimization

Technical Support Center: Nitration of 3,4-Dimethoxybenzoic Acid

Welcome to the technical support center for the nitration of 3,4-dimethoxybenzoic acid (also known as veratric acid). This guide is designed for researchers, scientists, and drug development professionals to navigate the...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the nitration of 3,4-dimethoxybenzoic acid (also known as veratric acid). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this electrophilic aromatic substitution reaction. Here, we will delve into the mechanistic nuances, troubleshoot common side reactions, and provide validated protocols to ensure the successful synthesis of the desired product, 6-nitro-3,4-dimethoxybenzoic acid.

Understanding the Reaction: A Balancing Act of Directing Groups

The nitration of 3,4-dimethoxybenzoic acid is a classic example of electrophilic aromatic substitution where the regiochemical outcome is governed by the interplay of the substituents on the aromatic ring. The two methoxy groups (-OCH₃) at positions 3 and 4 are strong activating, ortho, para-directing groups due to their electron-donating resonance effects. Conversely, the carboxylic acid group (-COOH) at position 1 is a deactivating, meta-directing group due to its electron-withdrawing inductive and resonance effects.

The desired product, 6-nitro-3,4-dimethoxybenzoic acid, is formed when the incoming electrophile, the nitronium ion (NO₂⁺), attacks the position that is sterically accessible and electronically favored by the powerful activating methoxy groups. The C6 position is ortho to the C4-methoxy group and meta to the C1-carboxylic acid group, making it the most favorable site for substitution. However, the nuanced interplay of these directing effects, coupled with reaction conditions, can lead to the formation of undesired side products.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the nitration of 3,4-dimethoxybenzoic acid, providing explanations and actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low yield of the desired 6-nitro product - Formation of isomeric side products (e.g., 2-nitro-4,5-dimethoxybenzoic acid).- Incomplete reaction.- Product loss during workup and purification.- Optimize reaction temperature; lower temperatures often favor the desired isomer.- Increase reaction time or slowly increase the temperature to drive the reaction to completion, monitoring by TLC or HPLC.- Ensure complete precipitation of the product during workup by adjusting the pH and allowing sufficient time for crystallization.
Presence of multiple spots on TLC/peaks in HPLC - Formation of regioisomers (2-nitro and 5-nitro isomers).- Dinitration of the aromatic ring.- Presence of unreacted starting material.- Confirm the identity of the spots/peaks by co-spotting with the starting material and using spectroscopic methods (NMR, MS) to identify the side products.- Use milder nitrating agents or reduce the equivalents of nitric acid to minimize dinitration.- Adjust the reaction time and temperature to ensure full conversion of the starting material.
Dark-colored reaction mixture or tar formation - Oxidative degradation of the electron-rich aromatic ring by the strong nitrating agent.- Overheating of the reaction mixture.- Maintain strict temperature control, preferably at or below room temperature.- Add the nitrating agent slowly to the solution of the benzoic acid to dissipate the heat of reaction.- Consider using a less aggressive nitrating agent, such as nitric acid in acetic anhydride.
Product is difficult to purify - Co-crystallization of isomeric products.- Presence of highly polar byproducts.- Utilize column chromatography with a suitable solvent system (e.g., ethyl acetate/hexanes with a small amount of acetic acid) to separate isomers.- Recrystallize the crude product from an appropriate solvent system, potentially multiple times.
Unexpected NMR signals (e.g., loss of a methoxy signal) - Demethylation of one or both methoxy groups under the strongly acidic conditions.- Use less harsh acidic conditions if possible.- Minimize reaction time and temperature.- Protect the methoxy groups if demethylation is a significant and unavoidable side reaction, though this adds extra steps to the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the nitration of 3,4-dimethoxybenzoic acid?

The optimal temperature is a critical parameter that needs to be carefully controlled. While some procedures suggest temperatures around 20°C, it is often advisable to start at a lower temperature (0-5°C) during the addition of the nitrating agent to control the initial exotherm.[1] The reaction can then be allowed to slowly warm to room temperature. Higher temperatures can lead to an increase in the formation of dinitrated byproducts and oxidative degradation.[2]

Q2: How do the concentrations of nitric and sulfuric acid affect the reaction?

A mixture of concentrated nitric acid and concentrated sulfuric acid is the most common nitrating agent. Sulfuric acid acts as a catalyst by protonating nitric acid to generate the highly reactive nitronium ion (NO₂⁺).[3] The ratio of the two acids is important. An excess of sulfuric acid will ensure the complete generation of the nitronium ion. However, overly harsh conditions (e.g., fuming nitric or sulfuric acid) can increase the likelihood of side reactions.

Q3: What are the expected regioisomeric side products?

Besides the desired 6-nitro isomer, the formation of 2-nitro-4,5-dimethoxybenzoic acid is a common side reaction. The C2 position is ortho to the C3-methoxy group and meta to the carboxylic acid. The formation of the 5-nitro isomer is less likely due to steric hindrance from the adjacent methoxy group at C4 and the carboxylic acid at C1. The ratio of these isomers is highly dependent on the reaction conditions.

Q4: Can dinitration occur, and how can it be avoided?

Yes, dinitration is a potential side reaction, especially under forcing conditions such as high temperatures, long reaction times, or a large excess of the nitrating agent.[1] The initial nitration introduces an electron-withdrawing nitro group, which deactivates the ring towards further electrophilic substitution. However, the presence of the two activating methoxy groups can still promote a second nitration. To avoid dinitration, it is crucial to use a controlled amount of the nitrating agent (close to 1 equivalent) and maintain a low reaction temperature.

Q5: Are there alternative, milder nitrating agents that can be used?

For substrates that are sensitive to strong acids and oxidation, milder nitrating agents can be employed. A mixture of nitric acid and acetic anhydride, which generates acetyl nitrate in situ, can be an effective alternative. Other options include the use of nitrate salts (e.g., KNO₃) in the presence of a strong acid. These methods may offer better selectivity and reduce the extent of oxidative side reactions.

Experimental Protocols

Protocol 1: Standard Nitration of 3,4-Dimethoxybenzoic Acid

This protocol is a general procedure and may require optimization based on your specific experimental setup and desired purity.

Materials:

  • 3,4-Dimethoxybenzoic acid

  • Concentrated Nitric Acid (~68-70%)

  • Concentrated Sulfuric Acid (~98%)

  • Ice

  • Distilled water

  • Sodium bicarbonate (for neutralization)

  • Ethyl acetate (for extraction)

  • Hexanes (for chromatography)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-water bath, dissolve 3,4-dimethoxybenzoic acid in a minimal amount of concentrated sulfuric acid.

  • Cool the mixture to 0-5°C.

  • In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, while keeping the mixture cool in an ice bath.

  • Add the nitrating mixture dropwise to the solution of 3,4-dimethoxybenzoic acid, ensuring the temperature does not rise above 10°C.

  • After the addition is complete, allow the reaction to stir at room temperature for a specified time (e.g., 1-2 hours), monitoring the progress by TLC.

  • Upon completion, pour the reaction mixture slowly over crushed ice with vigorous stirring.

  • The crude product should precipitate out of solution. Collect the solid by vacuum filtration and wash thoroughly with cold water to remove excess acid.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Protocol 2: Analysis of Product Mixture by HPLC

A reversed-phase HPLC method can be used to analyze the reaction mixture and the purified product.

Conditions:

  • Column: C18, 5 µm, 4.6 x 150 mm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: A suitable gradient from a higher percentage of A to a higher percentage of B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

This method should allow for the separation of the starting material, the desired 6-nitro product, and the isomeric side products. Retention times will need to be determined using authentic standards if available.

Visualizing the Chemistry

Reaction Pathway and Side Reactions

Nitration_Reaction cluster_main Main Reaction Pathway cluster_side Side Reactions Start 3,4-Dimethoxybenzoic Acid Reagents + HNO₃ / H₂SO₄ Start->Reagents Side_Product_3 Oxidative Degradation (Tars) Start->Side_Product_3 Oxidation (High Temp.) Side_Product_4 Demethylation Products Start->Side_Product_4 Acid-catalyzed Demethylation Product 6-Nitro-3,4-dimethoxybenzoic Acid (Desired Product) Reagents->Product Side_Product_1 2-Nitro-4,5-dimethoxybenzoic Acid (Isomeric Impurity) Reagents->Side_Product_1 Alternative Regiochemistry Side_Product_2 Dinitro Products Product->Side_Product_2 Further Nitration (Harsh Conditions)

Caption: Main and side reaction pathways in the nitration of 3,4-dimethoxybenzoic acid.

Troubleshooting Workflow

Troubleshooting_Workflow cluster_issues Troubleshooting Steps Start Experiment Start: Nitration of 3,4-Dimethoxybenzoic Acid Analysis Analyze Crude Product (TLC, HPLC, NMR) Start->Analysis Problem Problem Identified? Analysis->Problem Success Successful Synthesis: Proceed to Purification Problem->Success No LowYield Low Yield Problem->LowYield Yes MultipleProducts Multiple Products Problem->MultipleProducts Yes TarFormation Tar Formation Problem->TarFormation Yes PurityIssue Purification Difficulty Problem->PurityIssue Yes AdjustTemp Adjust Temperature LowYield->AdjustTemp ModifyReagents Modify Reagent Stoichiometry MultipleProducts->ModifyReagents ControlAddition Control Reagent Addition Rate TarFormation->ControlAddition OptimizePurification Optimize Purification Method PurityIssue->OptimizePurification AdjustTemp->Analysis ModifyReagents->Analysis ControlAddition->Analysis OptimizePurification->Analysis

Caption: A logical workflow for troubleshooting common issues in the nitration reaction.

References

  • Vihita Drugs & Intermediates. Veratric Acid(3,4-Dimethoxybenzoic Acid). [Link]

  • HiMedia Laboratories. 3,4-Dimethoxybenzoic acid. [Link]

  • Purdue University. Nitration of Substituted Aromatic Rings and Rate Analysis. [Link]

  • MDPI. Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Molecules 2010, 15(12), 9260-9267. [Link]

  • The Royal Society of Chemistry. VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. [Link]

  • Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid. [Link]

  • SFA ScholarWorks. Data on GC/MS Elution profile, 1H and 13C NMR Spectra of 1-, 3-, and 6-Nitrobenzo[a]pyrenes. [Link]

  • HELIX Chromatography. HPLC Separation of Dihydroxybenzoic Acids on Newcrom B Column. [Link]

  • Google Patents.
  • Master Organic Chemistry. Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]

Sources

Troubleshooting

Technical Support Center: Stability &amp; Handling of 2-Amino-3,4-dimethoxybenzoic Acid

[1] Introduction 2-Amino-3,4-dimethoxybenzoic acid is a critical anthranilic acid derivative often employed as a scaffold in the synthesis of quinazolines and other bioactive heterocycles.[1] While chemically versatile,...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Introduction

2-Amino-3,4-dimethoxybenzoic acid is a critical anthranilic acid derivative often employed as a scaffold in the synthesis of quinazolines and other bioactive heterocycles.[1] While chemically versatile, its stability in solution is governed by two competing degradation pathways: oxidative polymerization (browning) and decarboxylation .[1]

This guide addresses the physicochemical challenges of working with ADBA, providing mechanistic insights and validated protocols to ensure experimental reproducibility.

Part 1: Solubility & Solution Preparation

The Challenge: Users frequently report precipitation upon dilution into aqueous media or unexpected crystallization during storage.[1]

Mechanistic Insight: The Zwitterionic Trap

ADBA contains both a basic amine (


) and an acidic carboxyl group (

).[1] In water, it exists in an equilibrium heavily influenced by pH.[1]
  • Low pH (< 2): Fully protonated cation (Soluble).[1]

  • Isoelectric Point (pI ~3-4): Zwitterionic neutral species (Least Soluble/Precipitation Risk).[1]

  • High pH (> 8): Fully deprotonated anion (Soluble).[1]

Troubleshooting Guide: Solubilization

Q: My stock solution in water precipitated immediately. Why? A: You likely hit the isoelectric point.[1] ADBA has poor intrinsic water solubility (~3.2 mM) without pH adjustment.[1]

Q: Can I use DMSO? A: Yes. DMSO is the preferred solvent for stock solutions.[1] ADBA is soluble in DMSO (>100 mM).[1] However, DMSO is hygroscopic; absorbed water can trigger hydrolysis or precipitation over time.[1]

Protocol: Optimal Stock Preparation
ParameterRecommendation
Primary Solvent DMSO (Anhydrous) or DMF
Concentration 10 mM - 50 mM (Store aliquots)
Aqueous Dilution If diluting into water/buffer, ensure final pH is > 7.5 (using PBS/NaOH) or < 2.0 .[1] Avoid pH 3–5.[1]
Storage -20°C, protected from light.

Part 2: Chemical Stability & Degradation

The Challenge: Solutions turn brown or dark red over time, or HPLC analysis shows a loss of the parent peak without new UV-active peaks (decarboxylation).

Degradation Pathways
  • Photo-Oxidation (Browning): The electron-rich aniline ring (boosted by two methoxy groups) is highly susceptible to radical oxidation by dissolved oxygen, catalyzed by light.[1] This forms azo-dimers and quinoid species (dark pigments).[1]

  • Decarboxylation: Ortho-aminobenzoic acids are prone to losing

    
    , converting ADBA into 2,3-dimethoxyaniline .[1] This is accelerated by heat and acidic conditions.[1]
    
Visualizing the Threat Landscape

G ADBA 2-Amino-3,4-dimethoxybenzoic Acid (ADBA) Light Light + O2 ADBA->Light Heat Heat (>40°C) ADBA->Heat Acid Acidic pH ADBA->Acid Oxidation Oxidative Polymerization (Azo dimers / Quinones) RESULT: Brown Precipitate Light->Oxidation Radical Mechanism Decarb Decarboxylation Product (2,3-Dimethoxyaniline) RESULT: Loss of Potency Heat->Decarb -CO2 Acid->Decarb Catalysis

Figure 1: Primary degradation pathways for ADBA.[1] Oxidation leads to visible discoloration, while decarboxylation leads to chemical transformation often invisible to the naked eye until analysis.

FAQ: Stability Troubleshooting

Q: My solution turned pink/brown after 24 hours. Is it still usable? A: No. The color change indicates the formation of oxidation byproducts (likely azo or nitroso species). These impurities are reactive and will interfere with biological assays or downstream synthesis.[1]

  • Corrective Action: Prepare fresh. Degas solvents with Argon/Nitrogen before use.[1]

Q: Is the molecule stable in cell culture media (37°C)? A: Stability is limited (t1/2 ~ 12-24 hours). The combination of 37°C (heat) and oxidative environment promotes both decarboxylation and oxidation.

  • Corrective Action: Add ADBA to media immediately prior to use.[1] Do not pre-incubate media stocks.[1]

Part 3: Analytical Validation (HPLC)

The Challenge: Quantifying ADBA requires separating it from its decarboxylated metabolite (aniline derivative) and oxidation products.[1]

Protocol: Validated HPLC Method

To verify the purity of your material, use the following Reverse Phase (RP-HPLC) method. This method suppresses the ionization of the carboxylic acid to ensure sharp peak shapes.

ParameterSetting
Column C18 (e.g., Agilent Zorbax or Waters XBridge), 3.5 µm, 4.6 x 100 mm
Mobile Phase A Water + 0.1% Formic Acid (or 0.1%

)
Mobile Phase B Acetonitrile (ACN)
Gradient 5% B to 95% B over 10 minutes
Flow Rate 1.0 mL/min
Detection UV @ 230 nm (primary) and 305 nm (secondary)
Retention Order 1.[1] ADBA (Polar, elutes early) 2. Decarboxylated Aniline (Less polar, elutes later)
Workflow: Diagnostic Decision Tree

Troubleshooting Start Issue Observed Precip Precipitation Start->Precip Color Color Change (Brown/Red) Start->Color PeakLoss Peak Loss (HPLC) No Color Change Start->PeakLoss CheckPH Check pH Is it 3.0 - 5.0? Precip->CheckPH CheckLight Check Storage Was it exposed to light/air? Color->CheckLight CheckTemp Check Temp Was it heated >40°C? PeakLoss->CheckTemp Action1 Adjust pH to >7.5 or <2.0 Use DMSO CheckPH->Action1 Yes Action2 Oxidation confirmed. Discard & Degas buffers. CheckLight->Action2 Yes Action3 Decarboxylation confirmed. Keep cool (<4°C). CheckTemp->Action3 Yes

Figure 2: Diagnostic workflow for identifying the root cause of ADBA instability.

References

  • Acree, W. E., et al. (2013).[1][2] "Experimental and predicted solubilities of 3,4-dimethoxybenzoic acid in select organic solvents." European Chemical Bulletin, 2(9), 577-583.[1][2] Link

  • GuideChem. (n.d.).[1] "2-Amino-4,5-dimethoxybenzoic acid Properties and Synthesis." (Reference for general anthranilic acid derivative handling). Link

  • National Center for Biotechnology Information. (2023).[1] "PubChem Compound Summary for CID 282450, 2-Amino-3,4-dimethylbenzoic acid." (Structural analog stability data). Link

  • Dunn, G. E., & Prysiazniuk, R. Y. (1961).[1] "The Decarboxylation of Substituted Anthranilic Acids." Canadian Journal of Chemistry, 39(2), 285–296.[1] (Foundational mechanism for ortho-amino acid decarboxylation).[1] Link[1]

Sources

Optimization

Preventing degradation of 2-Amino-3,4-dimethoxybenzoic acid during storage

Introduction 2-Amino-3,4-dimethoxybenzoic acid is a key intermediate in pharmaceutical synthesis and various research applications. Its structural integrity is paramount for achieving reliable and reproducible experiment...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Amino-3,4-dimethoxybenzoic acid is a key intermediate in pharmaceutical synthesis and various research applications. Its structural integrity is paramount for achieving reliable and reproducible experimental outcomes. This technical guide provides in-depth information, troubleshooting advice, and quality control protocols to prevent the degradation of 2-Amino-3,4-dimethoxybenzoic acid during storage. The core of its instability lies in the electron-rich aromatic ring, which is susceptible to both oxidation and photodegradation. This guide is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to maintain the compound's purity and efficacy.

Section 1: Core Principles & Recommended Storage Conditions

The stability of 2-Amino-3,4-dimethoxybenzoic acid is primarily influenced by three environmental factors: Oxygen, Light, and Temperature . The amino group makes the compound particularly sensitive to air oxidation, while the aromatic system is prone to degradation upon exposure to light.[1]

For optimal stability, we recommend the following storage protocol. Adherence to these conditions is the first and most critical step in preventing degradation.

ParameterRecommended ConditionRationale & Causality
Temperature 2-8°C (Refrigerated)Lower temperatures decrease the rate of oxidative and thermal degradation reactions. While storage at ambient temperature is possible for short periods, long-term stability is significantly enhanced under refrigeration.[1][2]
Atmosphere Inert Gas (Argon or Nitrogen)The primary degradation pathway is the oxidation of the amino group.[1][3] Displacing oxygen with an inert gas is the most effective method to prevent this, especially after the container has been opened.
Light Exposure Protect from Light (Amber Vial/Dark)The compound is photosensitive.[1] Exposure to UV or even ambient laboratory light can initiate photochemical reactions, leading to the formation of colored impurities.[4][5]
Container Tightly Sealed, Inert MaterialPrevents ingress of atmospheric oxygen and moisture.[2][6][7] Glass is preferred. Ensure the cap provides an airtight seal.
Moisture Store in a Dry/Desiccated EnvironmentWhile not the primary degradation driver, moisture can facilitate oxidative processes.[8] Storing with a desiccant is recommended for opened containers.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues and observations that users may encounter, providing explanations grounded in the chemical properties of the compound.

Q1: My 2-Amino-3,4-dimethoxybenzoic acid, which was initially a white or off-white powder, has turned yellow or brown. What caused this?

A: This color change is a classic indicator of degradation, most commonly due to oxidation of the aromatic amine functional group.[1][3] When exposed to atmospheric oxygen, aromatic amines can form highly colored, conjugated oxidation products.[9] This process can be accelerated by exposure to light and elevated temperatures. The initial appearance of the solid can range from white to beige or even gray, but a noticeable darkening over time is a definitive sign of degradation.[1]

Q2: Can I still use the discolored material in my experiment?

A: The usability of discolored 2-Amino-3,4-dimethoxybenzoic acid is highly dependent on the sensitivity of your application.

  • For non-critical applications , such as initial screening experiments, it might be acceptable, but be aware that the actual concentration of the active compound is lower than calculated, and impurities may cause unexpected side reactions.

  • For sensitive applications , such as GMP synthesis, kinetic studies, or final drug substance manufacturing, using discolored material is strongly discouraged. The impurities can interfere with the reaction, complicate purification, and compromise the integrity of your results. We strongly recommend re-validating the purity via analytical methods (see Section 4) before use.

Q3: What is the primary chemical reaction causing the degradation?

A: The degradation is primarily driven by two mechanisms:

  • Oxidative Degradation: The amino group (-NH2) is an electron-donating group that activates the benzene ring, making it highly susceptible to oxidation. Oxygen from the air can react with the amine, leading to the formation of nitroso, nitro, and polymeric coupling products, which are often intensely colored.

  • Photodegradation: Similar aromatic amines, like p-aminobenzoic acid (PABA), are known to undergo complex photoreactions upon irradiation, especially in the presence of oxygen.[4][5] This can involve the formation of reactive oxygen species like singlet oxygen, which further accelerates the degradation of the parent compound.[10]

Q4: How should I handle the compound during weighing and sample preparation to minimize exposure and degradation?

A: To maintain purity during routine laboratory use, follow these steps:

  • Allow the container to equilibrate to room temperature before opening to prevent condensation of moisture onto the cold powder.

  • Minimize the time the container is open.

  • If possible, handle the compound in a glovebox under an inert atmosphere. If not, work quickly and efficiently in a well-ventilated area.

  • After dispensing the required amount, flush the container headspace with an inert gas (argon or nitrogen) before tightly resealing.

  • Immediately return the container to the recommended storage conditions (2-8°C, dark).

Section 3: Visualizing Degradation & Quality Control

Understanding the potential degradation pathways and implementing a clear quality control workflow are essential for ensuring the integrity of your experiments.

Potential Degradation Pathways

The following diagram illustrates the primary environmental factors that lead to the degradation of 2-Amino-3,4-dimethoxybenzoic acid. The key takeaway is that oxygen and light are the main initiators of degradation.

A 2-Amino-3,4-dimethoxybenzoic Acid (Stable, White/Off-White Solid) B Oxidized Products (Colored Impurities) A->B  Oxygen (Air)  Heat (Accelerant) C Photodegradation Products (Radical Species, Dimers) A->C  Light (UV/Visible)

Caption: Key degradation pathways for 2-Amino-3,4-dimethoxybenzoic acid.

Experimental Workflow for Quality Control

If you suspect degradation has occurred, or for routine quality assessment, the following workflow should be implemented.

start Retrieve Compound from Storage visual Visual Inspection (Color & Appearance) start->visual ok White/Off-White, Free-Flowing Powder visual->ok  No Change bad Yellow/Brown Discoloration, Clumping visual->bad  Change Observed proceed Proceed with Use ok->proceed reassess Re-evaluate Purity bad->reassess hplc Perform HPLC Purity Analysis (See Protocol 4.1) reassess->hplc purity_check Purity > 98%? hplc->purity_check purity_check->proceed Yes discard Discard or Repurify purity_check->discard No

Caption: Quality control decision workflow for stored material.

Section 4: Experimental Protocols for Purity Assessment

Protocol 4.1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is a highly effective method for quantifying the purity of 2-Amino-3,4-dimethoxybenzoic acid and detecting degradation products.[]

Objective: To determine the purity of a stored sample of 2-Amino-3,4-dimethoxybenzoic acid.

Materials:

  • 2-Amino-3,4-dimethoxybenzoic acid sample

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade water

  • Formic Acid (or other suitable modifier)

  • Volumetric flasks and pipettes

  • 0.22 µm syringe filters

  • HPLC system with UV detector (e.g., DAD or VWD)

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

Methodology:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Degas both mobile phases by sonication or vacuum filtration before use.

  • Standard Preparation:

    • Accurately weigh ~10 mg of a reference standard (or a new, unopened lot) of 2-Amino-3,4-dimethoxybenzoic acid into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.

    • Perform a serial dilution to create a working standard of approximately 0.1 mg/mL.

  • Sample Preparation:

    • Prepare the sample to be tested at the same concentration (0.1 mg/mL) as the working standard using the same diluent.

    • Filter both the final standard and sample solutions through a 0.22 µm syringe filter into HPLC vials.

  • HPLC Conditions (Example):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • UV Detection: 254 nm (or a wavelength maximum determined by a UV scan)

    • Gradient:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-18 min: 90% B

      • 18-20 min: 90% to 10% B

      • 20-25 min: 10% B (re-equilibration)

  • Data Analysis:

    • Inject the standard and the sample.

    • Determine the retention time of the main peak corresponding to 2-Amino-3,4-dimethoxybenzoic acid from the standard chromatogram.

    • In the sample chromatogram, calculate the area percent of the main peak relative to the total area of all peaks (including any new peaks that indicate impurities).

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

    • A significant decrease in the main peak area % and/or the appearance of new, earlier-eluting (more polar) peaks compared to the reference standard indicates degradation.

References

  • 12 National Center for Biotechnology Information.

  • 13 PubMed.

  • 14 ChemicalBook.

  • 1 Guidechem.

  • 15 FooDB.

  • 6 US Ecology.

  • 16 PubChem.

  • 2 Fisher Scientific.

  • 4 PubMed.

  • 9 ResearchGate.

  • 17 Agilent Technologies.

  • 18 Carl ROTH.

  • 19 Diplomata Comercial.

  • 10 PubMed.

  • Sigma-Aldrich.

  • 8 Redox.

  • 5 ResearchGate.

  • 20 ResearchGate.

  • 21 SKC Inc.

  • 22 Carl ROTH.

  • 23 Fisher Scientific.

  • 24 Royal Society of Chemistry.

  • 25 Carl ROTH.

  • 3 ACS Publications.

  • 26 ResearchGate.

  • 27 TCI Chemicals.

  • 7 VelocityEHS.

  • 28 ACS Publications.

  • 29 Japan Ministry of the Environment.

  • 30 New Jersey Department of Health.

  • 31 Agilent Technologies.

  • BOC Sciences.

Sources

Troubleshooting

Technical Support Center: 2-Amino-3,4-dimethoxybenzoic Acid Coupling Reactions

Welcome to the technical support center for optimizing coupling reactions with 2-Amino-3,4-dimethoxybenzoic acid. This guide is designed for researchers, chemists, and drug development professionals who are encountering...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing coupling reactions with 2-Amino-3,4-dimethoxybenzoic acid. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, in their synthetic workflows. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and build robust, self-validating experimental designs.

Troubleshooting Guide: Overcoming Poor Yields

This section addresses the most common issues encountered during the amide coupling of 2-Amino-3,4-dimethoxybenzoic acid.

Q1: My amide coupling reaction with 2-Amino-3,4-dimethoxybenzoic acid is resulting in a very low yield. What are the most probable causes?

Low yields in this specific coupling are a frequent challenge and typically stem from a combination of factors related to the molecule's inherent structure and the reaction setup. The primary culprits are:

  • Inefficient Carboxylic Acid Activation: The formation of an amide bond requires the conversion of the carboxylic acid's hydroxyl group into a better leaving group. If this initial activation step is slow or incomplete, the reaction will stall, leading to a low yield. The choice of coupling reagent is therefore critical.[1]

  • Steric Hindrance: The substrate possesses an amino group and a methoxy group ortho to the carboxylic acid. These groups create significant steric congestion around the reaction center, which can impede the approach of the incoming amine nucleophile, especially if the amine itself is bulky.[2][3] Traditional activation methods may be too slow or inefficient to overcome this hindrance.[3]

  • Competing Side Reactions: With certain activators, particularly carbodiimides, side reactions can consume the activated intermediate before it couples with the amine. A common issue is the O-to-N acyl shift, which forms a stable N-acylurea that is unable to react further.[4] This is often exacerbated by elevated temperatures.[4]

  • Suboptimal Reaction Conditions: The choice of solvent, base, and temperature plays a pivotal role. For instance, using a nucleophilic base can compete with your desired amine. Similarly, using a solvent in which the reagents are not fully soluble or one that slows down activation can severely hamper the reaction.[5]

  • Purity and Stoichiometry of Reagents: The presence of water in solvents or reagents can hydrolyze the activated intermediate, reverting it to the starting carboxylic acid. Ensuring all components are anhydrous is crucial. Furthermore, the molar ratios of the coupling partners and reagents must be carefully optimized.[6]

Q2: I'm observing a significant amount of unreacted 2-Amino-3,4-dimethoxybenzoic acid by TLC/LCMS. How can I improve the carboxylic acid activation step?

This observation strongly suggests that the initial activation is the rate-limiting step. To drive the reaction to completion, you must generate a more reactive intermediate or ensure the chosen activator is used under optimal conditions.

1. Selecting the Right Coupling Reagent and Additives:

Standard carbodiimides like DCC or EDC can be effective, but for a sterically hindered substrate like this, more potent uronium or phosphonium salt-based reagents are often superior.[4][5] Additives are not optional; they are essential for preventing side reactions and improving efficiency.[5][7]

Reagent ClassExamplesStrengthsWeaknesses & Considerations
Carbodiimides DCC, DIC, EDCCost-effective, widely available.[7] EDC allows for aqueous workup.[4]Prone to forming N-acylurea byproducts.[4] DCC forms an insoluble urea (DCU) that can be hard to remove from solid-phase synthesis.[5][7] Racemization risk.[7]
Aminium/Uronium HATU, HBTU, HCTU, TBTUHighly efficient, fast reaction rates, low racemization.[4] Excellent for hindered couplings.[5] Byproducts are water-soluble, simplifying purification.[4]Higher cost. Can cause guanidinylation of the primary amine if used in large excess.[5]
Phosphonium PyBOP, PyAOPSimilar efficiency to uronium salts.[5] Less likely to cause guanidinylation.Byproduct (HMPA from BOP) can be carcinogenic; PyBOP is a safer alternative.[5]

2. The Role of Additives:

Additives like 1-Hydroxybenzotriazole (HOBt), 7-Aza-1-hydroxybenzotriazole (HOAt), or Ethyl Cyano(hydroxyimino)acetate (Oxyma) are crucial. They function by trapping the initial O-acylisourea intermediate (from carbodiimides) to form a more stable, yet highly reactive, active ester. This intermediate is less susceptible to racemization and the N-acylurea side reaction.[5][7] HOAt is particularly effective due to anchimeric assistance from the pyridine nitrogen.[5]

3. Recommended Protocol: Pre-Activation Workflow

To maximize yield, pre-activate the carboxylic acid before introducing the amine. This ensures the activated species is fully formed and ready to react.

  • Setup: Under an inert atmosphere (Nitrogen or Argon), dissolve 2-Amino-3,4-dimethoxybenzoic acid (1.0 eq) and a coupling additive like HOAt (1.1 eq) in anhydrous DMF.

  • Cooling: Chill the solution to 0 °C in an ice bath. This minimizes potential side reactions during activation.[4]

  • Activation: Add the coupling reagent (e.g., HATU, 1.1 eq) to the solution, followed by a non-nucleophilic base like DIPEA (2.5 eq).

  • Stir: Allow the mixture to stir at 0 °C for 15-20 minutes. The solution may change color or consistency as the active ester forms.

  • Amine Addition: Add your amine (1.2 eq), either neat or as a solution in anhydrous DMF.

  • Reaction: Allow the reaction to warm slowly to room temperature and stir for 4-12 hours, monitoring progress by TLC or LC-MS.

Visualization of Carboxylic Acid Activation

G cluster_activation Activation Step cluster_coupling Coupling Step RCOOH R-COOH (Benzoic Acid) ActiveEster Highly Reactive Active Ester RCOOH->ActiveEster + Reagent + Additive + Base CouplingReagent Coupling Reagent (e.g., HATU) CouplingReagent->ActiveEster Additive Additive (e.g., HOAt) Additive->ActiveEster Amide R-CO-NH-R' (Final Product) ActiveEster->Amide Nucleophilic Attack Amine R'-NH2 (Amine) Amine->Amide Byproducts Soluble Byproducts

Caption: General workflow for amide bond formation.

Q3: My amine coupling partner is sterically hindered. What is the best strategy to ensure a successful reaction?

Coupling two sterically hindered partners is one of the most challenging scenarios in amide synthesis. The electronic activation of the carboxylate must be exceptionally high to overcome the physical barrier to reaction.

  • Employ a High-Potency Coupling Reagent: This is non-negotiable. Reagents like HATU , HCTU , or COMU are specifically designed for such difficult couplings.[4][5] They generate highly reactive OAt- or Oxym-based active esters that can force the reaction forward.

  • Consider Acid Halide Intermediates: An alternative, highly effective strategy is to convert the carboxylic acid to an acid chloride or acid fluoride. Acid fluorides, in particular, are highly reactive yet often more selective and stable than acid chlorides. Reagents like TFFH can generate the acid fluoride in situ.[4]

  • Optimize Reaction Conditions:

    • Temperature: While starting at 0 °C is good practice, you may need to slowly increase the temperature to 40-50 °C to provide enough energy to overcome the activation barrier. Monitor carefully for decomposition.

    • Time: These reactions are often slow. Be prepared for extended reaction times (24-48 hours).

    • Concentration: Running the reaction at a higher concentration can sometimes favor the desired bimolecular reaction over unimolecular decomposition pathways of the active ester.

Troubleshooting Decision Tree for Hindered Couplings

G start Low Yield with Hindered Amine? check_reagent Are you using a standard reagent (e.g., EDC/HOBt)? start->check_reagent upgrade_reagent Upgrade to HATU, HCTU, or COMU check_reagent->upgrade_reagent Yes check_conditions Still low yield? check_reagent->check_conditions No upgrade_reagent->check_conditions increase_temp Increase Temperature (e.g., RT to 40°C) & Extend Time (24h+) check_conditions->increase_temp Yes success Success! check_conditions->success No, yield is good alt_method Consider alternative activation (e.g., Acid Fluoride via TFFH) increase_temp->alt_method Still fails increase_temp->success Works alt_method->success

Caption: Decision-making workflow for hindered couplings.

Q4: My reaction seems to work, but purification is a nightmare. How can I simplify the workup and remove persistent byproducts?

A clean reaction is an easily purified one. The choice of reagents directly impacts the workup.

  • The Urea Problem: If you are using DCC or DIC, the corresponding dicyclohexylurea (DCU) or diisopropylurea is a common, often difficult-to-remove byproduct.[4][5]

    • For DCU (from DCC): This byproduct is notoriously insoluble in many common solvents like dichloromethane (DCM). After the reaction, you can often remove a significant portion by simple filtration.[5] For remaining traces, recrystallization from a solvent like acetonitrile can be effective.[6]

    • For Diisopropylurea (from DIC): This is more soluble than DCU, making filtration less effective.[4] Purification almost always requires column chromatography.

  • The "Smart" Reagent Solution: The easiest way to avoid urea byproducts is to not create them.

    • Use EDC: This water-soluble carbodiimide generates a water-soluble urea byproduct. A simple aqueous wash (e.g., with dilute acid, then base, then brine) during the workup will remove it and any excess reagent.[4]

    • Use Uronium/Phosphonium Reagents: Reagents like HATU, HBTU, and PyBOP are designed so that all their byproducts are highly polar and water-soluble.[4] This is a significant advantage, as they can be completely removed with an aqueous workup, often leaving a much cleaner crude product for chromatography.

Standard Purification Protocol (Post-HATU Coupling)

  • Quench: Once the reaction is complete, dilute the DMF solution with a larger volume of Ethyl Acetate or DCM.

  • Wash: Transfer the solution to a separatory funnel. Wash sequentially with:

    • 5% citric acid solution (removes unreacted amine and basic byproducts).

    • Saturated sodium bicarbonate solution (removes unreacted carboxylic acid and acidic additives like HOAt).

    • Water.

    • Saturated sodium chloride (brine) solution.

  • Dry & Concentrate: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Final Purification: The resulting crude material should be significantly cleaner and can be further purified by flash column chromatography or recrystallization.

Frequently Asked Questions (FAQs)

  • Q: What is the optimal solvent for this coupling reaction?

    • A: Anhydrous, polar aprotic solvents are the standard. N,N-Dimethylformamide (DMF) is the most common choice due to its excellent solvating properties.[5] Other options include N-Methyl-2-pyrrolidone (NMP), Dichloromethane (DCM), and Tetrahydrofuran (THF). Ensure your solvent is truly anhydrous, as water will kill the reaction.

  • Q: Which base should I use, and how much?

    • A: A sterically hindered, non-nucleophilic tertiary amine is required. N,N-Diisopropylethylamine (DIPEA, Hünig's base) is the most common choice.[8] 2,4,6-Collidine is another excellent option.[9] Avoid simpler amines like triethylamine (TEA), as it is more nucleophilic and can lead to side products. Typically, 2-3 equivalents relative to the carboxylic acid are sufficient.

  • Q: How can I effectively monitor the reaction's progress?

    • A: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are ideal. For TLC, co-spot your reaction mixture with your starting materials (the benzoic acid and the amine). The disappearance of the limiting reagent and the appearance of a new spot for the product indicate progress. LC-MS is even better as it provides mass confirmation of the product peak.

  • Q: Is it necessary to protect the ortho-amino group on the benzoic acid before coupling?

    • A: Generally, no. The carboxylate is much more readily activated by standard coupling reagents than the aniline-type amine, making protection unnecessary for most applications. However, if you are experiencing significant self-coupling or polymerization, especially under harsh conditions, protecting the amine (e.g., with a Boc group) and deprotecting it in a later step is a viable, albeit longer, strategy.

References

  • PubChem. (n.d.). 2-Amino-3,4-dimethylbenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Tylon Pharma Limited. (2024, July 24). All about the 2-amino-4, 6-dimethoxybenzoic acid. Retrieved from [Link]

  • Merck Millipore. (n.d.). Novabiochem® Coupling reagents. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • AAPPTEC. (n.d.). Reagents Used in Peptide Synthesis Archives. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound 3,4-Dimethoxybenzoic acid (FDB000222). Retrieved from [Link]

  • ResearchGate. (n.d.). List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid. Retrieved from [Link]

  • ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved from [Link]

  • Google Patents. (n.d.). EP0941987A1 - Process for the preparation of 2-Amino-4,5,3',4'-tetramethoxybenzophenone.
  • Reddit. (2022, March 24). amide coupling help. r/Chempros. Retrieved from [Link]

  • PubMed. (n.d.). Efficient peptide coupling involving sterically hindered amino acids. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of 3, 4-dimethoxybenzoic acid methyl ester.
  • ResearchGate. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF. Retrieved from [Link]

  • Dabhi, R. C., et al. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). General chemoselective hindered amide coupling enabled by TCFH-catalytic Oxyma and transient imine protection. Chemical Communications. Retrieved from [Link]

  • ResearchGate. (2018, October 2). Why can't I achieve good yields for this Suzuki reaction?. Retrieved from [Link]

  • Nowick Laboratory. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

  • ChemRxiv. (2023, December 17). Diverse Amine-Acid Coupling Reactions Modulate the Potency of BRD4 PROTACs. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. PMC. Retrieved from [Link]

  • YouTube. (2024, April 29). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. Retrieved from [Link]

  • ResearchGate. (2015, February 3). Are double couplings in SPPS interesting for purity of short peptides?. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Catalytic diazene synthesis from sterically hindered amines for deaminative functionalization. PMC. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Column Chromatography Purification of 2-Amino-3,4-dimethoxybenzoic Acid Derivatives

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the column chromatography purification of 2-amino-3,4-dimethoxybenzoic acid and its derivatives. This resour...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the column chromatography purification of 2-amino-3,4-dimethoxybenzoic acid and its derivatives. This resource is intended for researchers, scientists, and drug development professionals seeking to optimize their purification workflows and resolve common challenges.

Introduction

2-Amino-3,4-dimethoxybenzoic acid and its derivatives are important intermediates in the synthesis of various pharmacologically active compounds, including quinazoline-based inhibitors. Their purification via column chromatography can be challenging due to the presence of both an acidic carboxylic acid group and a basic amino group, which can lead to peak tailing, poor resolution, and irreversible binding to the stationary phase. This guide offers practical solutions and explains the underlying principles to help you navigate these complexities.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the column chromatography of 2-amino-3,4-dimethoxybenzoic acid derivatives.

Q1: What is the best stationary phase for purifying 2-amino-3,4-dimethoxybenzoic acid derivatives?

A1: For most applications involving these derivatives, standard silica gel (SiO₂) is the recommended stationary phase due to its effectiveness in separating compounds of varying polarity and its cost-effectiveness. However, the acidic nature of silica can cause issues with basic compounds like primary amines, leading to peak tailing. To mitigate this, you can either use a mobile phase containing a small amount of a basic modifier like triethylamine (TEA) or ammonia, or opt for a deactivated or basic stationary phase such as alumina (Al₂O₃).

Q2: How do I choose the right mobile phase (eluent)?

A2: The selection of the mobile phase is critical for achieving good separation. A common starting point is a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate). The polarity of the eluent is gradually increased to facilitate the elution of the target compound. For 2-amino-3,4-dimethoxybenzoic acid derivatives, which are relatively polar, a higher proportion of the polar solvent is typically required. Thin-layer chromatography (TLC) is an indispensable tool for optimizing the solvent system before committing to a column run.

Q3: My compound is streaking on the TLC plate. What does this mean and how can I fix it?

A3: Streaking on a TLC plate is often an indication of compound overloading or strong interactions with the stationary phase, which can also occur on a chromatography column. For acidic or basic compounds like your derivatives, this is a common issue. To resolve this, try spotting a more dilute sample on the TLC plate. If streaking persists, it suggests strong analyte-stationary phase interactions. Adding a small amount of an acid (e.g., acetic acid) or a base (e.g., triethylamine) to your developing solvent can help to improve the spot shape by neutralizing the stationary phase or the analyte, respectively.

Q4: Can I use reverse-phase chromatography for these compounds?

A4: Yes, reverse-phase chromatography is a viable alternative, especially for more polar derivatives or when normal-phase chromatography fails to provide adequate separation. In reverse-phase chromatography, a non-polar stationary phase (e.g., C18-silica) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol). This technique can be particularly effective for purifying final products that are soluble in polar solvents.

Part 2: Troubleshooting Guide

This section provides detailed solutions to specific problems you may encounter during the column chromatography process.

Problem 1: Poor Separation or Co-elution of Compounds

Symptoms:

  • Overlapping peaks in the chromatogram.

  • Fractions containing a mixture of the desired product and impurities.

Possible Causes & Solutions:

CauseScientific RationaleProposed Solution
Inappropriate Mobile Phase Polarity The polarity of the eluent is not optimized to create a sufficient difference in the migration rates of the compounds.Perform a more thorough TLC analysis using a gradient of solvent systems to identify the optimal eluent composition that provides the best separation (Rf difference) between your target compound and impurities.
Column Overloading Exceeding the binding capacity of the stationary phase leads to a broadening of the elution bands and a loss of resolution.Reduce the amount of crude sample loaded onto the column. A general guideline is to load 1-5% of the stationary phase weight.
Improper Column Packing Voids or channels in the silica bed create alternative pathways for the solvent and analyte, leading to band broadening.Ensure the column is packed uniformly without any air bubbles. A "wet slurry" packing method is generally recommended for achieving a homogenous column bed.
Problem 2: Significant Peak Tailing

Symptoms:

  • Eluted bands are asymmetrical with a "tail."

  • The desired compound is spread across many fractions, leading to low concentration.

Possible Causes & Solutions:

CauseScientific RationaleProposed Solution
Strong Analyte-Stationary Phase Interaction The basic amino group on your compound can interact strongly with the acidic silanol groups on the silica gel surface, slowing its elution and causing tailing.Add a small percentage (0.1-1%) of a basic modifier like triethylamine (TEA) or ammonia to your mobile phase. This will compete with your compound for the acidic sites on the silica, leading to more symmetrical peaks.
Presence of a Carboxylic Acid Group The carboxylic acid can also interact with the stationary phase, contributing to tailing.In some cases, adding a small amount of a volatile acid like acetic acid to the eluent can improve peak shape for acidic compounds, though this may not be ideal for compounds also containing a basic group. A basic modifier is generally the first choice for amino acids.
Problem 3: Low or No Recovery of the Product

Symptoms:

  • The expected product is not found in any of the collected fractions.

  • The total mass of the recovered fractions is significantly lower than the initial mass of the crude product.

Possible Causes & Solutions:

CauseScientific RationaleProposed Solution
Irreversible Adsorption The compound may be too polar for the chosen eluent and has irreversibly bound to the top of the column.Increase the polarity of the mobile phase significantly. For highly polar compounds, a sequence such as ethyl acetate, followed by dichloromethane/methanol, and finally pure methanol might be necessary to elute the compound.
Compound Degradation on Silica The acidic nature of silica gel can sometimes catalyze the degradation of sensitive compounds.If you suspect degradation, consider using a less acidic stationary phase like neutral alumina or a deactivated silica gel. Alternatively, run the chromatography at a lower temperature.
Product is Insoluble in the Mobile Phase The compound may have precipitated at the top of the column if it is not soluble in the initial mobile phase.Ensure the crude product is fully dissolved in a minimum amount of the mobile phase or a slightly stronger solvent before loading it onto the column.

Part 3: Experimental Workflows & Visualizations

General Column Chromatography Workflow

The following diagram illustrates the standard workflow for column chromatography purification.

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis prep_column 1. Prepare and Pack Column prep_sample 2. Prepare Sample prep_eluent 3. Prepare Mobile Phase load_sample 4. Load Sample onto Column prep_eluent->load_sample elute 5. Elute with Mobile Phase load_sample->elute collect 6. Collect Fractions elute->collect tlc 7. Analyze Fractions by TLC collect->tlc combine 8. Combine Pure Fractions tlc->combine evaporate 9. Evaporate Solvent combine->evaporate

Caption: General workflow for column chromatography purification.

Troubleshooting Decision Tree for Poor Separation

This decision tree can guide you through resolving issues related to poor separation.

G start Poor Separation Observed check_tlc Was TLC optimization performed? start->check_tlc optimize_tlc Optimize solvent system with TLC check_tlc->optimize_tlc No check_loading Is the column overloaded? check_tlc->check_loading Yes optimize_tlc->start Re-run reduce_loading Reduce sample load check_loading->reduce_loading Yes check_packing Is the column packed correctly? check_loading->check_packing No reduce_loading->start Re-run repack_column Repack column carefully check_packing->repack_column No success Separation Improved check_packing->success Yes repack_column->start Re-run

Caption: Troubleshooting decision tree for poor separation.

References

  • Title: Design, Synthesis, and Biological Evaluation of Novel 2-Aryl-4-aminoquinazoline Derivatives as Potent VEGFR-2 Inhibitors Source: Molecules URL: [Link]

  • Title: Synthesis and biological evaluation of 2,4-diamino-6,7-dimethoxyquinazoline derivatives as potent inhibitors of phosphodiesterase 1 Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]

  • Title: A Practical Guide to Flash Column Chromatography Source: The Journal of Organic Chemistry URL: [Link]

Troubleshooting

Technical Support Center: Purification of Crude 2-Amino-3,4-dimethoxybenzoic Acid

Welcome to the Advanced Purification Support Hub. Product: 2-Amino-3,4-dimethoxybenzoic acid (ADBA) CAS: 5653-40-7 (Analogous reference) Application: Pharmaceutical Intermediate (e.g., Quinazoline-based tyrosine kinase i...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Purification Support Hub. Product: 2-Amino-3,4-dimethoxybenzoic acid (ADBA) CAS: 5653-40-7 (Analogous reference) Application: Pharmaceutical Intermediate (e.g., Quinazoline-based tyrosine kinase inhibitors)

Introduction: Know Your Molecule

As a Senior Application Scientist, I often see researchers struggle with this compound not because the chemistry is difficult, but because they ignore its amphoteric nature and thermal instability .

2-Amino-3,4-dimethoxybenzoic acid is an anthranilic acid derivative. It possesses:

  • A Basic Amine (-NH₂): Protonates at low pH (forms soluble cations).

  • An Acidic Carboxyl (-COOH): Deprotonates at high pH (forms soluble anions).

  • Electron-Rich Ring: The methoxy and amino groups make the ring highly susceptible to oxidative coupling (turning your white product purple/brown).

The Core Challenge: You must navigate between the solubility of the salt forms and the instability of the free acid, all while preventing the "Purple Death" (oxidative azo-dimerization) and "The Invisible Loss" (decarboxylation).

Module 1: Diagnosis – The "Dirty" Profile

Before you purify, you must identify what you are fighting.[1] Crude ADBA typically contains a specific profile of impurities based on its synthesis (usually reduction of 2-nitro-3,4-dimethoxybenzoic acid).

Common Impurity Profile
Impurity TypeOriginVisual IndicatorSolubility Behavior
3,4-Dimethoxyaniline Decarboxylation (Overheating)Oily residue / DarkeningSoluble in dilute acid (unlike Product)
Azo/Azoxy Dimers Oxidation of -NH₂ (Air exposure)Pink / Purple / Brown colorInsoluble in water; soluble in organics
Inorganic Salts Reduction byproducts (Fe/Zn salts)High Ash Content (White residue)Water soluble (trapped in lattice)
Unreacted Nitro Incomplete ReductionYellow tintVaries
Diagnostic HPLC Method

Do not use standard neutral gradients. You need an acidic mobile phase to keep the amine protonated and prevent peak tailing.

  • Column: C18 (e.g., Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 20 mins.

  • Detection: 254 nm (aromatic) and 420 nm (colored impurities).

Module 2: The Workhorse – Acid-Base pH Swing

Context: Recrystallization alone often fails to remove inorganic salts and colored oligomers. The most robust "coarse" purification leverages the molecule's amphoteric properties to filter out non-amphoteric impurities.

The Protocol

Step 1: Dissolution (Salt Formation)

  • Suspend crude ADBA in 10 volumes of water.

  • Slowly add 2M NaOH while stirring until pH reaches 10–11 .

    • Why? This converts ADBA to its sodium salt (highly soluble).

    • Troubleshooting: If solids remain, they are likely inorganic salts or neutral organic tars.

Step 2: Filtration (Clarification) [2]

  • Add 5% w/w Activated Charcoal (e.g., Norit SX Ultra). Stir for 30 mins at room temperature.

    • Why? Removes colored oxidation products.

  • Filter through a Celite pad.

    • Result: A clear, pale yellow filtrate. The "junk" is on the filter.

Step 3: Controlled Precipitation (The Critical Step)

  • Cool the filtrate to 10–15°C .

  • Slowly add 6M HCl dropwise.

  • STOP exactly at pH 3.5 – 4.0 (The Isoelectric Point).

    • Scientific Logic:[3][4] At pH < 2, the amine protonates (

      
      ), and the molecule re-dissolves. At pH > 5, the carboxyl is ionized (
      
      
      
      ). You must hit the zwitterionic sweet spot.

Step 4: Isolation

  • Stir for 1 hour to mature crystals.

  • Filter and wash with ice-cold water (2 x 2 volumes).

  • Do not dry yet if proceeding to recrystallization.

Module 3: Polishing – Recrystallization[5]

Context: The Acid-Base swing removes bulk impurities but may leave trace isomers or trapped salts. Recrystallization fixes the crystal lattice.

Warning: Do not boil water/ethanol mixtures for extended periods. Anthranilic acids decarboxylate to anilines at high temperatures, especially in the presence of metal ions.

Optimized Solvent System: Ethanol/Water (1:4)
  • Slurry: Suspend the wet cake from Module 2 in Ethanol (3 volumes) . Heat to 60°C (Do not exceed 70°C).

  • Dissolution: If not fully dissolved, add water dropwise until clear.

  • Anti-Solvent: Remove from heat.[5] Slowly add Water (10 volumes) while stirring.

  • Crystallization: Allow to cool slowly to room temperature, then chill to 4°C.

    • Why? Rapid cooling traps impurities. Slow cooling excludes them from the lattice.

  • Drying: Vacuum dry at 45°C . Avoid higher temperatures.

Visualizing the Workflow

The following diagram illustrates the logical flow of the Acid-Base purification and the critical decision nodes.

PurificationWorkflow Start Crude ADBA (High Impurity Load) Dissolve Dissolve in dilute NaOH (pH 10-11) Start->Dissolve Filter Add Charcoal & Filter (Remove Insolubles/Color) Dissolve->Filter Traps metals/tars Filtrate Clear Filtrate (ADBA-Na Salt) Filter->Filtrate Acidify Acidify with HCl to pH 3.5 - 4.0 (Isoelectric Point) Filtrate->Acidify Precipitate Precipitate Forms (Zwitterion) Acidify->Precipitate Correct pH OverAcid pH < 2.0 (Redissolution Risk!) Acidify->OverAcid Too much Acid Wash Filter & Wash (Ice Cold Water) Precipitate->Wash Recryst Recrystallize (EtOH/Water @ 60°C) Wash->Recryst Final Pure ADBA (>99% HPLC) Recryst->Final

Caption: Figure 1. Acid-Base pH Swing Purification Logic for Amphoteric Aminobenzoic Acids.

Module 4: Troubleshooting & FAQs

Q1: My product turned purple/brown during drying. What happened?

A: This is oxidative degradation.

  • Cause: The electron-rich amino group oxidized to form azo or azoxy dimers. This is accelerated by light, heat, and trace metal ions.

  • Fix:

    • Add a pinch of Sodium Dithionite (reducing agent) during the initial NaOH dissolution step (Module 2).

    • Dry in a vacuum oven under nitrogen, not air.

    • Store the final product in amber glass.

Q2: I have low yield after the Acid-Base step.

A: You likely missed the Isoelectric Point (pI).

  • Diagnosis: Check the pH of your mother liquor.

    • If pH < 2 : You protonated the amine (

      
      ), making it water-soluble.
      
    • If pH > 5 : You didn't fully protonate the carboxylate (

      
      ), keeping it soluble.
      
  • Fix: Adjust pH strictly to 3.5–4.0 .

Q3: The melting point is lower than the literature value (181°C).

A: This indicates decarboxylation or solvent trapping.

  • Test: Run an HPLC.

    • If you see a peak with a longer retention time (less polar), you have generated 3,4-dimethoxyaniline by overheating.

  • Fix: Do not exceed 60°C during recrystallization. If the impurity is present, repeat Module 2 (the aniline is basic and will stay in solution at pH 4, while your product precipitates).

Q4: Why not just use Column Chromatography?

A: You can, but it is inefficient for this compound.

  • Reason: The amphoteric nature causes severe streaking on silica gel unless you use modifiers (e.g., Triethylamine or Acetic Acid). For scale-up and removal of bulk impurities, the pH swing (Module 2) is superior and cheaper.

Visualizing the Danger Zone: Decarboxylation

This diagram explains the mechanism of yield loss during overheating.

Decarboxylation ADBA 2-Amino-3,4-dimethoxy- benzoic acid Heat Heat (>80°C) Acidic Aqueous Media ADBA->Heat TS Zwitterionic Transition State Heat->TS Aniline 3,4-Dimethoxyaniline (Impurity) TS->Aniline - CO2 CO2 CO2 Gas (Irreversible Loss) TS->CO2

Caption: Figure 2. Thermal Decarboxylation Pathway.[6] Avoid boiling in acid to prevent this irreversible loss.

References

  • Organic Syntheses. Protocatechuic Acid (General methodology for purification of phenolic/benzoic acids via solubility manipulation). Coll. Vol. 3, p.745 (1955).

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7121, Veratric acid (Structural Analog). Retrieved February 7, 2026.

  • Dunn, G.E. et al. Decarboxylation of substituted 4-aminobenzoic acids in acidic aqueous solution. Canadian Journal of Chemistry, 1970. (Establishes the mechanism of decarboxylation for aminobenzoic acids).

  • Google Patents. Method for synthesizing veratric acid (homologous purification via pH adjustment). CN102408330A.

  • FooDB. 3,4-Dimethoxybenzoic acid Chemical Properties (pKa and Solubility data). FDB000222.

Sources

Optimization

Technical Support Guide: Optimizing Reaction Conditions for 2-Amino-3,4-dimethoxybenzoic acid Esterification

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the esterification of 2-Amino-3,4-dimethoxybenzoic acid. This guide is designed for researchers, medicinal chemists, and proce...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the esterification of 2-Amino-3,4-dimethoxybenzoic acid. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this specific transformation. Here, we address common challenges and frequently asked questions in a direct, problem-solving format. Our goal is to provide you with the causal understanding and practical steps necessary to optimize your reaction outcomes, ensuring both efficiency and reproducibility.

Core Principles: The Fischer-Speier Esterification of an Aminobenzoic Acid

The esterification of 2-Amino-3,4-dimethoxybenzoic acid is most commonly achieved via the Fischer-Speier method. This is a reversible, acid-catalyzed reaction between a carboxylic acid and an alcohol.[1][2] Understanding the mechanism is crucial for troubleshooting.

The reaction proceeds in several equilibrium steps[3]:

  • Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.[4]

  • Nucleophilic Attack: A molecule of alcohol acts as a nucleophile and attacks the activated carbonyl carbon.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

  • Elimination of Water: A molecule of water is eliminated, and a pi-bond forms, resulting in a protonated ester.

  • Deprotonation: The catalyst is regenerated by the deprotonation of the ester, yielding the final product.

A critical feature of 2-Amino-3,4-dimethoxybenzoic acid is the presence of the basic amino group. This group will react with the acid catalyst, forming an ammonium salt. Therefore, at least a stoichiometric amount of acid is required to ensure there is enough free catalyst to promote the esterification.[1]

Fischer_Esterification_Mechanism Figure 1: Fischer-Speier Esterification Mechanism cluster_activation Activation cluster_attack Nucleophilic Attack cluster_elimination Elimination & Regeneration Carboxylic_Acid R-COOH Protonated_Carbonyl R-C(OH)₂⁺ Carboxylic_Acid->Protonated_Carbonyl + H⁺ (Catalyst) Tetrahedral_Intermediate R-C(OH)₂(O⁺HR') Protonated_Carbonyl->Tetrahedral_Intermediate + R'-OH Alcohol R'-OH Alcohol->Tetrahedral_Intermediate Proton_Transfer R-C(OH)(OH₂⁺)(OR') Tetrahedral_Intermediate->Proton_Transfer Proton Transfer Protonated_Ester R-C(O⁺H)OR' Proton_Transfer->Protonated_Ester - H₂O Ester R-COOR' Protonated_Ester->Ester - H⁺ (Catalyst Regen.)

Caption: Figure 1: Fischer-Speier Esterification Mechanism

Troubleshooting Guide

Q1: My reaction yield is extremely low or zero. What are the common causes?

A1: Low yield is the most frequent issue and can be traced back to a few key factors related to the reaction's equilibrium nature.

  • Insufficient Acid Catalyst: Because the starting material has a basic amino group, it will consume the acid catalyst in a simple acid-base reaction.[1] If you use only a catalytic amount of acid (e.g., 0.1 equivalents), it will be completely neutralized, and no catalyst will be left for the esterification.

    • Solution: Use at least 1.1 molar equivalents of a strong acid like H₂SO₄. This ensures the amino group is protonated and provides a catalytic excess to drive the esterification.

  • Presence of Water: The Fischer esterification is a reversible reaction where water is a product.[3] If your starting materials (especially the alcohol solvent) are not anhydrous, the initial presence of water will inhibit the forward reaction according to Le Châtelier's Principle.[5]

    • Solution: Use absolute or anhydrous grade alcohol (e.g., absolute ethanol).[1] If this is not possible, consider methods to remove water as it forms, such as using a Dean-Stark apparatus, although this is more common with higher-boiling, immiscible solvents like toluene.[3]

  • Insufficient Reaction Time or Temperature: The reaction may be slow due to steric hindrance from the ortho-amino and methoxy groups.

    • Solution: Ensure the reaction is heated to a gentle reflux for a sufficient period.[1] Monitor the reaction by Thin Layer Chromatography (TLC) until the starting carboxylic acid spot is no longer visible. A typical timeframe is 60-90 minutes, but it may require longer.[1]

Q2: During work-up, my product isn't precipitating after I add a base. What went wrong?

A2: This is a classic work-up problem often related to pH control and solubility. The goal of adding a base (like 10% sodium carbonate solution) is to neutralize the excess acid catalyst and, crucially, to deprotonate the ammonium salt of your ester product. The free-base form of the ester is typically insoluble in water and should precipitate.[1]

  • Incomplete Neutralization: You may not have added enough base to bring the pH of the solution sufficiently high. The solution must be basic to ensure the amino group is deprotonated.

    • Solution: Add the sodium carbonate solution slowly and portion-wise while stirring, and check the pH of the aqueous mixture with pH paper or a pH meter. Continue adding base until gas evolution (CO₂) ceases and the pH is confirmed to be above 8.[5]

  • Product Solubility: While the free-base ester is expected to be insoluble in water, it can have some solubility in alcohol-water mixtures.[6] If a large amount of alcohol solvent was carried over into a small volume of water for the work-up, the product might remain partially dissolved.

    • Solution: Pour the reaction mixture into a significantly larger volume of ice water (e.g., 10-20 times the reaction volume) to minimize the solvating effect of the alcohol. Cooling the mixture thoroughly on an ice bath can further decrease the product's solubility and promote precipitation.

Q3: I see a large amount of white precipitate form as soon as I add the sulfuric acid, before I even start heating. Is this normal?

A3: Yes, this is completely normal and expected. The strong acid (H₂SO₄) is added to a solution of your aminobenzoic acid in alcohol. The first thing that happens is a rapid acid-base reaction where the sulfuric acid protonates the basic amino group of your starting material. This forms the hydrogen sulfate salt of 2-Amino-3,4-dimethoxybenzoic acid, which is often insoluble in the alcohol solvent and precipitates out.[1][5]

  • What to do: Simply proceed with the experimental plan. As you begin to heat the mixture to reflux, this salt will typically redissolve as it is converted into the more soluble hydrogen sulfate salt of the ester product.[5]

Frequently Asked Questions (FAQs)

Q1: Are there alternative catalysts I can use besides sulfuric acid?

A1: While concentrated H₂SO₄ is effective and common, other catalysts can be used, each with its own advantages.

Catalyst TypeExample(s)AdvantagesConsiderations
Mineral Acids H₂SO₄, HClInexpensive, highly effective.[7]Corrosive, difficult to remove, can cause charring.[7]
Organic Sulfonic Acids p-Toluenesulfonic acid (p-TsOH)Solid, easier to handle than H₂SO₄, less oxidizing.[8]Still requires neutralization and removal.
Solid Acid Catalysts Montmorillonite K10, Amberlyst 15Easily filtered out (no aqueous work-up for catalyst removal), reusable, environmentally friendly.[7][9]May require higher temperatures or longer reaction times; activity can vary.
Coupling Reagents Dicyclohexylcarbodiimide (DCC)Not a Fischer esterification. Milder conditions (often room temp), high yield.[10]Forms dicyclohexylurea (DCU) byproduct which must be filtered off. DCC is an allergen.
Q2: How should I monitor the reaction's progress effectively?

A2: The best method is Thin Layer Chromatography (TLC). Prepare a TLC plate by spotting your starting material, a co-spot (starting material and reaction mixture), and the reaction mixture.

  • Eluent System: A good starting point for a mobile phase is a mixture of ethyl acetate and petroleum ether (or hexanes). You may need to add a small amount of methanol or triethylamine to get good spot separation.

  • Visualization: The starting material (a carboxylic acid) and the product (an ester) will have different polarities. The ester is less polar and will have a higher Rf value (travel further up the plate) than the carboxylic acid. The reaction is complete when the spot corresponding to the starting material is gone.

Q3: What is the best way to purify the crude product after filtration?

A3: The choice of purification depends on the purity of your crude product and the required final purity.

  • Recrystallization: This is often the most efficient method for removing minor impurities if you have a solid product. After filtering and drying the crude precipitate, dissolve it in a minimum amount of a suitable hot solvent (e.g., ethanol, methanol, or an ethyl acetate/hexanes mixture) and allow it to cool slowly to form pure crystals.

  • Column Chromatography: If the crude product contains impurities with similar polarity to the desired ester, column chromatography is necessary.[11] Use a silica gel column and an eluent system optimized by TLC (as described above) to separate the components.

Protocols and Workflows

Protocol 1: Standard Fischer Esterification with H₂SO₄

This protocol is a representative procedure for converting 2-Amino-3,4-dimethoxybenzoic acid to its methyl ester.

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-Amino-3,4-dimethoxybenzoic acid (e.g., 5.0 g, 1.0 eq).

  • Add Alcohol: Add 50 mL of anhydrous methanol. The alcohol acts as both the reagent and the solvent. Using a large excess helps drive the equilibrium.[12]

  • Acid Addition: Place the flask in an ice bath. While stirring, slowly and carefully add concentrated sulfuric acid (1.1 eq) dropwise. A precipitate of the ammonium salt is expected to form.[1]

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 65°C for methanol) using a heating mantle.

  • Monitor Reaction: Stir at reflux for 1-3 hours. Monitor the reaction's completion by TLC.

  • Cooling: Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature.

Protocol 2: Work-up and Isolation
  • Quenching: Prepare a beaker with 250 mL of ice water. Pour the cooled reaction mixture into the ice water with stirring.[1]

  • Neutralization: Slowly add a 10% aqueous solution of sodium carbonate (Na₂CO₃) to the mixture.[5] Continue adding the base until CO₂ evolution stops and the pH of the solution is >8. A precipitate of the crude ester should form.[5]

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.[1]

  • Washing: Wash the filter cake with several portions of cold deionized water to remove any remaining salts.

  • Drying: Leave the product on the filter under vacuum to air dry. For final drying, the product can be placed in a desiccator or a vacuum oven at low heat.

Experimental_Workflow Figure 2: Experimental Workflow Start Add Reagents: 1. 2-Amino-3,4-dimethoxybenzoic acid 2. Anhydrous Methanol Add_Catalyst Slowly Add H₂SO₄ (1.1 eq) in Ice Bath Start->Add_Catalyst Reflux Heat to Reflux (65°C) Monitor by TLC Add_Catalyst->Reflux Cool Cool to Room Temperature Reflux->Cool Quench Pour into Ice Water Cool->Quench Neutralize Add 10% Na₂CO₃ until pH > 8 Precipitate Forms Quench->Neutralize Filter Vacuum Filter Crude Product Neutralize->Filter Wash_Dry Wash with Cold H₂O Dry Product Filter->Wash_Dry Purify Purify by Recrystallization or Column Chromatography Wash_Dry->Purify End Characterize Pure Ester Purify->End

Caption: Figure 2: Experimental Workflow

References
  • ResearchGate. (n.d.). Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid. Available at: [Link]

  • Fitz, N. (n.d.). Synthesis of Benzocaine. Prezi. Available at: [Link]

  • Google Patents. (n.d.). Synthesis method of 3, 4-dimethoxybenzoic acid methyl ester. CN112457170A.
  • Chemistry LibreTexts. (2021, August 16). 3: Esterification (Experiment). Available at: [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Available at: [Link]

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Available at: [Link]

  • American Society for Microbiology. (2008, March 7). Cross-Disciplinary Collaborative Laboratory Activities that Reinforce Chemistry Content Knowledge. Available at: [Link]

  • Reddit. (2024, February 15). Esterification not Working (Separation). r/OrganicChemistry. Available at: [Link]

  • International Journal of Scientific & Technology Research. (n.d.). Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst. Available at: [Link]

  • ResearchGate. (2017, December 29). Application of Green Catalysts for the Esterification of Benzoic Acid with Different Alcohols. Available at: [Link]

  • Google Patents. (n.d.). Process for the methyl-4-(dimethylamino)-3,5-dimethoxybenzoate. US4908470A.
  • DergiPark. (n.d.). Application of Green Catalysts for the Esterification of Benzoic Acid with Different Alcohols. Available at: [Link]

  • YouTube. (2016, December 27). Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. Available at: [Link]

  • PubMed. (n.d.). Synthesis of gefitinib from methyl 3-hydroxy-4-methoxy-benzoate. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Synthesis of 4-Aminobenzoic Acid Esters of Polyethylene Glycol and Their Use for Pegylation of Therapeutic Proteins. Available at: [Link]

  • YouTube. (2023, September 20). How to Make Esters through Esterification | Examples Explained!. Available at: [Link]

Sources

Troubleshooting

Challenges in the scale-up synthesis of 2-Amino-3,4-dimethoxybenzoic acid

Technical Support Center: Scale-Up Synthesis of 2-Amino-3,4-dimethoxybenzoic Acid Executive Summary The synthesis of 2-Amino-3,4-dimethoxybenzoic acid (CAS 5701-87-1) presents a unique regiochemical challenge. Unlike its...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Scale-Up Synthesis of 2-Amino-3,4-dimethoxybenzoic Acid

Executive Summary

The synthesis of 2-Amino-3,4-dimethoxybenzoic acid (CAS 5701-87-1) presents a unique regiochemical challenge. Unlike its 4,5-dimethoxy isomer (derived from veratric acid), the 3,4-isomer cannot be synthesized via direct nitration of the corresponding benzoic acid due to unfavorable directing effects.

For scale-up (>1 kg), we recommend the Isatin Route starting from 2,3-dimethoxyaniline . This pathway offers superior regiocontrol compared to the Hofmann rearrangement of phthalimides and avoids the cryogenic hazards of lithiation. The following guide addresses the critical control points (CCPs) of this 3-step sequence:

  • Isonitrosoacetanilide Formation (Sandmeyer-Isonitroso)

  • Cyclization to 6,7-Dimethoxyisatin

  • Oxidative Cleavage to the Anthranilic Acid

Module 1: Route Selection & Raw Material Quality

Q1: Why does direct nitration of 2,3-dimethoxybenzoic acid fail to yield the target?

A: This is a classic issue of competing directing groups. In 2,3-dimethoxybenzoic acid, the carboxyl group directs meta (to position 5), while the methoxy groups direct ortho/para.

  • The Reality: Nitration typically occurs at the C6 or C5 position, yielding 2-nitro-5,6-dimethoxybenzoic acid (after renumbering) or 2-nitro-3,4-dimethoxybenzoic acid precursors that are difficult to separate.

  • The Solution: The Isatin Route uses the amine of the starting material (2,3-dimethoxyaniline) to "lock" the regiochemistry before the carboxyl group is even formed.

Q2: What are the critical specifications for the starting material (2,3-Dimethoxyaniline)?

A: Impurities in the aniline propagate through the synthesis, often poisoning the cyclization step.

  • Purity: >98.5% by GC.[1]

  • Isomer Content: <0.5% of 3,4-dimethoxyaniline. (This isomer leads to the 4,5-dimethoxy product, which is difficult to separate by crystallization later).

  • Water Content: <0.2%.[2] (Excess water interferes with the acid-catalyzed cyclization).

Module 2: Step-by-Step Troubleshooting (The Isatin Route)

Step 1: Isonitrosoacetanilide Formation

Reaction: 2,3-Dimethoxyaniline + Chloral Hydrate + Hydroxylamine


 Isonitroso Intermediate

Q3: The reaction mixture turns into a black tar during heating. What is happening? A: This "tarring" is usually caused by poor pH control or thermal runaway .

  • Mechanism: The reaction involves the formation of an imine followed by hydrolysis. If the pH drops too low (<1.5) too early, the hydroxylamine decomposes violently. If too high (>4), the aniline oxidizes.

  • Protocol Fix:

    • Dissolve chloral hydrate and sodium sulfate in water first.

    • Add the aniline in HCl.

    • Critical: Add the hydroxylamine hydrochloride last and heat slowly to 55°C.

    • Maintain vigorous stirring to prevent local hot spots.

Step 2: Cyclization to 6,7-Dimethoxyisatin

Reaction: Isonitroso Intermediate + Conc. H₂SO₄


 Isatin Derivative

Q4: Yields are inconsistent (30-60%) and the quench is violent. A: The cyclization is an intramolecular Friedel-Crafts alkylation that is highly sensitive to temperature and viscosity.

  • Viscosity Issue: The reaction mixture becomes extremely viscous (a "magma"). If stirring stops, heat transfer fails, leading to charring.

  • Temperature Window: The addition of the isonitroso solid to H₂SO₄ must be controlled to keep the temperature between 60°C and 75°C .

    • <60°C: Incomplete reaction, accumulation of intermediate.

    • 75°C: Sulfonation of the aromatic ring (irreversible byproduct).

  • Scale-Up Tip: Do not dump the solid. Use a screw feeder to add the isonitroso compound portion-wise to the pre-heated acid.

Step 3: Oxidative Cleavage (The Pfitzinger-like Step)

Reaction: 6,7-Dimethoxyisatin + H₂O₂/NaOH


 2-Amino-3,4-dimethoxybenzoic Acid

Q5: We observe severe foaming and a yellow impurity (Azobenzene derivative). A:

  • Foaming: Caused by the rapid decomposition of H₂O₂ catalyzed by trace metals or high pH.

    • Fix: Use a sequestering agent (EDTA) in the caustic solution. Add H₂O₂ subsurface at <10°C.

  • Azobenzene Impurity: Formed if the reaction temperature rises >40°C during the oxidation. The amino product couples with itself under oxidative conditions.

    • Fix: Keep the internal temperature below 25°C during peroxide addition. Post-stir at ambient.[3]

Module 3: Visualization of the Pathway

The following diagram illustrates the regiochemical logic and impurity fate.

IsatinRoute Start 2,3-Dimethoxyaniline (SM) Step1 Step 1: Condensation (Chloral Hydrate/NH2OH) Start->Step1 Intermediate Isonitrosoacetanilide (Precipitate) Step1->Intermediate Impurity1 Tars/Polymers (Thermal Runaway) Step1->Impurity1 pH drift Step2 Step 2: Cyclization (H2SO4, 70°C) Intermediate->Step2 Isatin 6,7-Dimethoxyisatin (Key Intermediate) Step2->Isatin Impurity2 Sulfonated Byproducts (Temp > 80°C) Step2->Impurity2 Overheating Step3 Step 3: Oxidative Cleavage (H2O2 / NaOH) Isatin->Step3 Product 2-Amino-3,4-dimethoxybenzoic Acid (Target) Step3->Product Impurity3 Azo-dimer (Oxidative Coupling) Step3->Impurity3 T > 30°C

Caption: Figure 1. Regioselective synthesis of 2-Amino-3,4-dimethoxybenzoic acid via the Isatin intermediate, highlighting critical impurity branch points.

Module 4: Process Data & Specifications

Table 1: Critical Process Parameters (CPP) for Scale-Up

ParameterRangeImpact of Deviation
Step 1 pH 1.8 – 2.2<1.8: Hydroxylamine decomposition (Safety risk). >2.2: Low conversion.
Step 2 Temp 65°C – 75°C<65°C: Accumulation (Runaway risk upon heating). >75°C: Sulfonation.
Step 2 Quench Pour onto IceWater into Acid: Violent exotherm/eruption. Always Acid into Water/Ice.
Step 3 H₂O₂ 30% w/wHigher Conc: Detonation risk. Addition Rate: Must be limited by cooling capacity.
Drying <50°C, VacProduct is prone to decarboxylation at >80°C over time.

Module 5: Safety & Engineering Controls

Q6: Are there specific thermal hazards we should model before moving to the pilot plant? A: Yes. Two specific steps require DSC (Differential Scanning Calorimetry) analysis:

  • The Cyclization (Step 2): The reaction is exothermic. If the isonitroso solid accumulates in the reactor before reacting (due to low temp), a sudden temperature spike can trigger a "thermal runaway," ejecting the sulfuric acid mass.

    • Engineering Control: Use a Semi-Batch operation. Feed the solid slowly; if the temperature differential (

      
      ) drops, stop the feed immediately.
      
  • The Oxidation (Step 3): Isatin cleavage releases CO₂ and O₂ (from peroxide decomposition).

    • Engineering Control: Ensure the reactor vent is sized for two-phase flow. Use a foam sensor to trigger antifoam addition automatically.

References

  • Sandmeyer, T. "Über die Bildung von Isatinen aus Thiocarbaniliden." Helvetica Chimica Acta, Vol 2, 1919.
  • Reisner, D. B., et al. "Synthesis of Isatins and Anthranilic Acids." Organic Syntheses, Coll. Vol. 4, p. 547.

  • Gouki, M., et al. "Process for producing 2-amino-3,4-dimethoxybenzoic acid.
  • Sigma-Aldrich. "Product Specification: 2-Amino-3,4-dimethoxybenzoic acid (CAS 5701-87-1)."

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 220674, 2-Amino-3,4-dimethoxybenzoic acid."

Sources

Optimization

Technical Support Center: By-product Identification in 2-Amino-3,4-dimethoxybenzoic Acid Synthesis

Executive Summary This technical guide addresses the critical quality attributes (CQAs) associated with the synthesis of 2-Amino-3,4-dimethoxybenzoic acid . Crucial Distinction: While the 4,5-dimethoxy isomer is a well-k...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide addresses the critical quality attributes (CQAs) associated with the synthesis of 2-Amino-3,4-dimethoxybenzoic acid .

Crucial Distinction: While the 4,5-dimethoxy isomer is a well-known intermediate for drugs like Gefitinib, the 2-amino-3,4-dimethoxy isomer presents a unique synthetic challenge.[1] It is typically the minor product of the direct nitration of veratric acid (3,4-dimethoxybenzoic acid). Therefore, the primary "impurity" in this process is often the major regioisomer (6-amino-3,4-dimethoxybenzoic acid).[1]

This guide provides self-validating protocols to identify, quantify, and mitigate these specific by-products.

Module 1: The Regioselectivity Bottleneck (Nitration Phase)

The Core Problem

The synthesis typically begins with the nitration of 3,4-dimethoxybenzoic acid (Veratric Acid). Due to steric hindrance at the 2-position (flanked by the carboxyl and methoxy groups), the electrophilic aromatic substitution favors the less hindered 6-position.

User Scenario: "My crude product has a melting point significantly higher than the literature value (approx. 180°C vs 200°C+), and the yield is unexpectedly high."

Diagnosis: You have likely isolated the 6-nitro isomer (or the resulting 6-amino isomer), not the target.

Pathway Visualization

NitrationPathways Start 3,4-Dimethoxybenzoic Acid (Veratric Acid) Reaction Nitration (HNO3/H2SO4 or AcOH) Start->Reaction TargetPre 2-Nitro-3,4-dimethoxybenzoic acid (Minor Product: ~10-20%) TARGET PRECURSOR Reaction->TargetPre Sterically Hindered ImpurityPre 6-Nitro-3,4-dimethoxybenzoic acid (Major Product: ~80-90%) CRITICAL IMPURITY Reaction->ImpurityPre Sterically Favored Target 2-Amino-3,4-dimethoxybenzoic acid (Target Molecule) TargetPre->Target Reduction (H2/Pd-C) Impurity 6-Amino-3,4-dimethoxybenzoic acid (Regio-Impurity) ImpurityPre->Impurity Reduction

Figure 1: The divergence of nitration pathways. The 6-isomer is the thermodynamic and kinetic favorite, making it the dominant impurity in 2-amino synthesis.[1]

Troubleshooting & Identification

Q: How do I distinguish the 2-nitro target from the 6-nitro impurity by NMR?

A: Proton NMR (


H-NMR) is the definitive tool.[1]
  • 2-Nitro Isomer (Target): The aromatic protons are on C5 and C6.[1] They are adjacent (ortho-coupling).[1] You will see two doublets with a coupling constant of

    
     .[1]
    
  • 6-Nitro Isomer (Impurity): The protons are on C2 and C5.[1] They are para to each other. You will see two singlets (or very weak para-coupling,

    
    ).
    

Q: Can I separate them before reduction? A: Yes, and you must. Separation after reduction is significantly harder due to the zwitterionic nature of the amino acids.

  • Protocol: Fractional crystallization from Methanol/Water. The 6-nitro isomer is generally less soluble and crystallizes first.[1] The filtrate will be enriched with the desired 2-nitro isomer.

Module 2: Reduction By-products (The "Red Impurity")

The Core Problem

During the hydrogenation of the nitro group to the amine, intermediate species (nitroso and hydroxylamine) can couple to form azo or azoxy dimers. These are intensely colored (orange/red).

User Scenario: "My final product is off-white or pink, but it should be grey/white. HPLC shows a late-eluting hydrophobic peak."[1]

Diagnosis: Formation of Azodicarboxylates (Azo dimers).

Mechanism of Formation


Note: This side reaction competes with the direct reduction path, especially under low hydrogen pressure or catalyst poisoning.[1]
Mitigation Protocol
ParameterRecommendationMechanism
Catalyst 5% Pd/C or Pt/CPalladium is standard, but Platinum minimizes hydroxylamine accumulation.[1]
Pressure Maintain >3 bar (45 psi)High

concentration forces the kinetics toward the amine, bypassing the azo coupling.
Solvent Methanol + Acetic AcidAcidic media protonates the intermediates, preventing the condensation required for azo formation.
Workup Avoid air exposure while hotHot hydroxylamines oxidize rapidly to azo/azoxy species upon exposure to air.[1]

Module 3: Decarboxylation (The "Ghost" Peak)

User Scenario: "I see a peak in GC-MS that matches the mass of 2,3-dimethoxyaniline (


), but I don't see it in HPLC."

Diagnosis: Thermal Decarboxylation. 2-Amino-3,4-dimethoxybenzoic acid is an anthranilic acid derivative.[1] These are prone to losing


 upon heating, especially if the injection port of your GC is set >200°C.

Validation Test:

  • Run the sample on HPLC (Room Temp).[2]

  • If the peak is absent in HPLC but present in GC, the impurity is an artifact of your analysis method, not the sample.

  • Solution: Derivatize with TMS (Trimethylsilyl) before GC analysis to stabilize the carboxyl group.

Summary of Analytical Markers

Use this table to validate your isolated material.

CompoundDescription

H-NMR Signature (Aromatic)
HPLC RRT (Approx)*
2-Amino-3,4-dimethoxybenzoic acid Target Two Doublets (

)
1.00
6-Amino-3,4-dimethoxybenzoic acid Major Regio-Impurity Two Singlets1.15 (More hydrophobic)
2,3-Dimethoxyaniline Decarboxylated Multiplet (3 protons)1.40 (Loss of polar COOH)
Azo-Dimer Incomplete Red. Broad/Complex> 2.50 (Late eluting)

*RRT (Relative Retention Time) on C18 Column, Phosphate Buffer pH 3.0 / Acetonitrile gradient.

References

  • Nitration Regioselectivity

    • Study: "Regioselectivity in the nitration of dialkoxybenzenes." The nitration of 1,2-dialkoxybenzenes (like veratric acid precursors) is heavily influenced by steric factors, favoring the 4,5-dinitro (or 6-nitro mono) products.[1]

    • Source:[1]

  • Reduction Methodologies

    • Protocol: "Synthesis of 2-Amino-4,5-dimethoxybenzoic acid."[1][2][3] (Note: Analogous chemistry).[4] Describes the Pd/C hydrogenation and pH control to prevent azo formation.

    • Source:[1]

  • Analytical Characterization

    • Data: "3,4-Dimethoxybenzoic acid (Veratric Acid) Properties.
    • Source:[1]

  • Chromatographic Separation

    • Technique: "Separation of Amino Acids using HPLC.
    • Source:[1]

Sources

Troubleshooting

Technical Support Center: Managing Exothermic Reactions in the Synthesis of Aminobenzoic Acids

Welcome to the Technical Support Center for the synthesis of aminobenzoic acids. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into mana...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of aminobenzoic acids. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into managing the exothermic nature of these critical reactions. Our goal is to equip you with the knowledge to not only troubleshoot common issues but also to proactively design safer and more efficient synthetic routes.

The synthesis of aminobenzoic acids, key intermediates in the pharmaceutical and polymer industries, often involves highly exothermic steps such as nitration and reduction.[1][2] Uncontrolled heat release can lead to dangerous thermal runaways, side-product formation, and reduced yields.[3][4] This guide provides a structured, question-and-answer approach to address specific challenges you may encounter.

Troubleshooting Guides & FAQs

Section 1: Understanding and Predicting Exotherms

Q1: I am planning a synthesis of 4-aminobenzoic acid starting from toluene. Which steps are likely to be dangerously exothermic?

A1: The two primary exothermic steps in the synthesis of 4-aminobenzoic acid from toluene are the nitration of toluene to form p-nitrotoluene and the subsequent reduction of the nitro group to an amine.[1][5]

  • Nitration: The reaction of toluene with a mixture of nitric and sulfuric acid is highly exothermic. The nitronium ion (NO₂⁺), the active nitrating agent, reacts vigorously with the aromatic ring.[6] Without proper temperature control, the reaction rate can accelerate exponentially, leading to a thermal runaway.[4]

  • Reduction: The reduction of the nitro group is also significantly exothermic.[1] Common methods include catalytic hydrogenation (e.g., H₂/Pd-C) or using metals in acidic media (e.g., Sn/HCl or Fe/HCl).[5][7] The heat generated can be substantial, especially on a larger scale.[1]

Q2: How can I estimate the potential heat release of my reaction before heading into the lab?

A2: A preliminary assessment of the reaction's exothermicity is crucial for safety.

  • Literature Review: Search for calorimetric data for similar reactions. Journals like Organic Process Research & Development often publish safety studies on common transformations.[1]

  • Thermochemical Data: You can estimate the standard enthalpy of reaction (ΔHrxn) by using the standard enthalpies of formation (ΔHf°) of the products and reactants.[8] A negative ΔHrxn indicates an exothermic reaction.[8][9]

  • Calorimetry: For novel or scaled-up reactions, reaction calorimetry (RC) or differential scanning calorimetry (DSC) are invaluable tools to experimentally determine the heat of reaction, heat flow, and adiabatic temperature rise.[10]

Section 2: Proactive Heat Management Strategies

Q3: My nitration reaction temperature is rapidly increasing despite using an ice bath. What should I do, and how can I prevent this in the future?

A3: A rapid temperature increase signifies that the rate of heat generation is exceeding the cooling capacity of your setup, a precursor to a thermal runaway.[3]

Immediate Actions:

  • Stop Reagent Addition: Immediately cease the addition of the nitrating mixture.[3][11]

  • Enhance Cooling: Ensure vigorous stirring of the ice bath and add more ice/salt to lower the temperature.[3]

  • Quench (if safe): Have a pre-chilled quenching agent (e.g., cold water or a suitable inert solvent) ready to add to the reaction if the temperature continues to rise uncontrollably.[10]

Preventative Measures:

  • Slow, Controlled Addition: Add the nitrating agent dropwise or via a syringe pump to maintain the desired temperature.[11] The rate of addition should not exceed the rate of reaction and heat removal.[12]

  • Lower Starting Temperature: Begin the reaction at a lower temperature (e.g., 0°C or below) to create a larger temperature buffer.[3]

  • Dilution: Using a suitable inert solvent can help to moderate the temperature by increasing the thermal mass of the reaction mixture.[13]

  • Efficient Stirring: Ensure good agitation to prevent localized hotspots and promote efficient heat transfer to the cooling bath.[10]

Q4: I am scaling up a nitro group reduction using catalytic hydrogenation. What are the key safety considerations?

A4: Scaling up catalytic hydrogenations introduces significant challenges due to the increased volume and altered heat and mass transfer dynamics.[4][12]

  • Heat Transfer: The surface-area-to-volume ratio decreases as you scale up, making heat removal less efficient.[4][12] Ensure your reactor's cooling system is capable of handling the total heat evolution.

  • Hydrogen Management: Hydrogen is highly flammable. Ensure proper ventilation, use intrinsically safe equipment, and purge the reactor with an inert gas (e.g., nitrogen or argon) before and after the reaction.

  • Catalyst Handling: Some hydrogenation catalysts, like Palladium on Carbon (Pd/C), can be pyrophoric, especially after use. Handle the catalyst under a blanket of inert gas or as a wet slurry.

  • Pressure Control: The reaction consumes hydrogen gas, leading to a pressure drop. Conversely, a rapid temperature increase can cause a pressure spike. Use a reliable pressure regulator and have a pressure relief system in place.[10]

Section 3: Advanced Control and Troubleshooting

Q5: I'm concerned about the accumulation of unreacted reagents during a semi-batch process. How can I monitor the reaction's progress in real-time?

A5: Accumulation of reactants during a slow or delayed reaction can lead to a sudden, uncontrolled exotherm if the reaction suddenly initiates.[12] Real-time monitoring is key to preventing this.

  • Process Analytical Technology (PAT): Techniques like in-situ infrared (IR) or Raman spectroscopy can monitor the concentration of reactants and products in real-time, providing immediate feedback on the reaction rate.[1]

  • Calorimetric Monitoring: Reaction calorimeters can monitor the heat flow from the reaction. A decrease in heat flow can indicate a slowing reaction rate and potential reagent accumulation.[10]

  • Reaction Sampling: For slower reactions, carefully taking and analyzing small samples (e.g., by TLC, GC, or HPLC) can confirm that the reaction is proceeding as expected.[12]

Q6: Are there alternative synthesis strategies to mitigate the risks associated with highly exothermic steps?

A6: Yes, modern synthetic chemistry offers several approaches to enhance the safety of exothermic reactions.

  • Flow Chemistry: Continuous flow reactors offer superior heat transfer due to their high surface-area-to-volume ratio.[13] This allows for reactions to be run at higher temperatures and concentrations with significantly reduced risk of thermal runaway. Staged addition of reagents is also easily managed in a flow setup.[13]

  • Alternative Reagents: For nitro group reductions, transfer hydrogenation using reagents like hydrazine or ammonium formate can sometimes offer better control than high-pressure hydrogenation.[7]

  • Process Design: Consider a "reverse addition" where the substrate is added to the reagent, or a portion of the reagent is charged initially, followed by the controlled addition of the rest.[3] This can help to control the concentration of the limiting reagent.

Data Presentation

Table 1: Typical Reaction Parameters for 4-Aminobenzoic Acid Synthesis
Reaction StepReagentsTypical Temperature Range (°C)Key Safety Considerations
Nitration Toluene, HNO₃, H₂SO₄0 - 10Highly exothermic, potential for runaway, corrosive acids.
Reduction p-Nitrotoluene, H₂, Pd/C25 - 70Exothermic, flammable hydrogen gas, pyrophoric catalyst.
Oxidation p-Nitrotoluene, KMnO₄80 - 100Exothermic, strong oxidizing agent.
Amidation Methyl-4-chloroformylbenzoate, NH₃3 - 30Exothermic, corrosive starting material.[14]
Hoffman Rearrangement Methyl-4-carbamoylbenzoate, NaOCl, NaOH0 - 60Exothermic, use of halogenated base.[14]

Experimental Protocols

Protocol 1: Controlled Nitration of Toluene (Lab Scale)

Disclaimer: This is a representative protocol and should be adapted and risk-assessed for your specific laboratory conditions.

  • Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a thermometer, and a dropping funnel. Place the flask in an ice/salt bath.

  • Charge: Add toluene to the flask and begin stirring.

  • Prepare Nitrating Mixture: In a separate beaker cooled in an ice bath, slowly add concentrated sulfuric acid to concentrated nitric acid.

  • Addition: Slowly add the nitrating mixture to the stirred toluene solution via the dropping funnel, ensuring the internal temperature does not exceed 10°C.

  • Monitoring: Monitor the reaction progress by TLC.

  • Quenching: Once the reaction is complete, slowly pour the reaction mixture over crushed ice with vigorous stirring.

  • Workup: Separate the organic layer, wash with water and sodium bicarbonate solution, dry, and remove the solvent under reduced pressure.

Protocol 2: Catalytic Hydrogenation of p-Nitrotoluene (Lab Scale)

Disclaimer: This procedure requires specialized equipment and should only be performed by trained personnel.

  • Setup: Use a Parr hydrogenator or a similar high-pressure reactor.

  • Charge: To the reactor vessel, add p-nitrotoluene, a suitable solvent (e.g., ethanol or ethyl acetate), and the Pd/C catalyst (typically 5-10 wt%).

  • Inerting: Seal the reactor and purge several times with nitrogen to remove all oxygen.

  • Hydrogenation: Pressurize the reactor with hydrogen to the desired pressure (e.g., 50 psi). Stir the reaction mixture and maintain the temperature with external cooling as needed. The reaction is exothermic, so monitor the temperature and pressure closely.

  • Monitoring: The reaction is complete when hydrogen uptake ceases.

  • Finishing: Depressurize the reactor and purge with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of celite to remove the catalyst. Caution: The catalyst may be pyrophoric. Do not allow the filter cake to dry in the air.

Visualizations

Workflow for Managing Exothermic Reactions

ExothermicReactionManagement cluster_planning Phase 1: Planning & Assessment cluster_execution Phase 2: Execution & Control cluster_troubleshooting Phase 3: Troubleshooting & Mitigation P1 Literature Review & Data Mining P2 Thermodynamic Calculation (ΔHrxn) P1->P2 P3 Calorimetric Screening (DSC/RC) P2->P3 E1 Controlled Reagent Addition P3->E1 Proceed with Caution E2 Efficient Cooling & Stirring E1->E2 E3 Real-time Monitoring (PAT/Sampling) E2->E3 T1 Temperature Spike Detected E3->T1 Deviation Detected T2 Stop Reagent Addition T1->T2 T3 Enhance Cooling T2->T3 T4 Prepare to Quench T3->T4

Caption: A logical workflow for the safe management of exothermic reactions.

Decision Tree for Scale-Up

ScaleUpDecisionTree Start Proposing to Scale Up an Exothermic Reaction Q1 Is Calorimetry Data Available? Start->Q1 A1_Yes Perform Thermal Hazard Assessment Q1->A1_Yes Yes A1_No Run Reaction Calorimetry (RC) Q1->A1_No No Q2 Is Heat Removal Capacity Sufficient? A1_Yes->Q2 A1_No->Q2 A2_Yes Proceed with Pilot Scale Run Q2->A2_Yes Yes A2_No Re-evaluate Reactor or Modify Process Q2->A2_No No Q3 Pilot Run Successful? A2_Yes->Q3 A2_No->Q1 Re-assess A3_Yes Proceed to Full Scale Q3->A3_Yes Yes A3_No Troubleshoot and Re-evaluate Q3->A3_No No A3_No->A2_Yes Re-run Pilot

Caption: A decision tree outlining key considerations for scaling up exothermic reactions.

References

  • Patsnap Eureka. (2025, September 3). Control Strategies For Managing Exothermic Reactions In Flow.
  • ACS Publications. (2014, November 20). Managing Hazards for Scale Up of Chemical Manufacturing Processes.
  • Amar Equipment. (2023, October 12). Working with Exothermic Reactions during Lab and Scale up.
  • Benchchem. Technical Support Center: Managing Exothermic Reactions in Amine Synthesis.
  • Lab Pro. (2025, December 25). Best Practices for Working with Chemical Reactions in the Lab.
  • How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. (2023, October 5).
  • Google Patents. (n.d.). KR20130093981A - Method for preparing p-aminobenzoic acid.
  • Whats Chemistry. (2020, March 28). Retrosynthesis | Lecture 2 | 4-Aminobenzoic acid [Video]. YouTube.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Nitro Reduction.
  • The Chemistry Blog. (2024, November 20). Exothermic Reactions Explained.
  • Wikipedia. (n.d.). Exothermic reaction.
  • ResearchGate. (2016, June 24). How do you do reduction of aromatic nitro or nitroimidazole?.
  • Lab Pro Inc. (2026, January 24). The Science Behind Exothermic Reactions In Laboratory Settings.
  • Journal of the Chemical Society C. (1966). The nitration of α-phenyl-o-toluic acid.
  • Aromatic nitration using nitroguanidine and EGDN. (n.d.).

Sources

Optimization

Technical Support Center: Reaction Monitoring of 2-Amino-3,4-dimethoxybenzoic Acid by TLC

Welcome to the technical support center for the thin-layer chromatography (TLC) analysis of reactions involving 2-amino-3,4-dimethoxybenzoic acid. This guide is designed for researchers, scientists, and drug development...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the thin-layer chromatography (TLC) analysis of reactions involving 2-amino-3,4-dimethoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of TLC monitoring for this specific molecule. Here, we combine established scientific principles with practical, field-tested advice to help you troubleshoot common issues and answer frequently asked questions.

Introduction: The Role of TLC in Your Reaction

Thin-layer chromatography is a rapid, inexpensive, and versatile technique for monitoring the progress of a chemical reaction.[1] For a molecule like 2-amino-3,4-dimethoxybenzoic acid, which possesses both an acidic carboxylic acid group and a basic amino group, its behavior on a silica gel TLC plate can be sensitive to the experimental conditions. Understanding how to properly set up and interpret your TLC plates is crucial for determining reaction completion, identifying byproducts, and optimizing your reaction conditions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter while performing TLC on reactions with 2-amino-3,4-dimethoxybenzoic acid.

Q1: My spots are streaking badly. What's causing this and how do I fix it?

A1: Streaking is a common issue when dealing with polar, ionizable compounds like 2-amino-3,4-dimethoxybenzoic acid on a silica gel plate.

Probable Causes:

  • Compound Overloading: Applying too much sample to the TLC plate is a frequent cause of streaking.[2]

  • Interaction with Silica Gel: The acidic nature of silica gel can interact with the basic amino group, while the carboxylic acid can strongly adsorb to the stationary phase, leading to tailing.[2]

  • Inappropriate Solvent System: The chosen eluent may not be suitable for effectively moving the compound up the plate.

Solutions:

  • Reduce Sample Concentration: Dilute your reaction mixture sample before spotting it on the TLC plate. Aim for small, concentrated spots.[3]

  • Modify the Mobile Phase:

    • For the Carboxylic Acid Group: Add a small amount (0.5-1%) of a weak organic acid, such as acetic acid or formic acid, to your eluent. This will protonate the carboxylate anion, reducing its strong interaction with the silica gel.[2]

    • For the Amino Group: Add a small amount (0.5-1%) of a weak organic base, like triethylamine or a few drops of ammonia, to your mobile phase. This will deprotonate the ammonium cation, minimizing its interaction with the silica.[2][3]

  • Optimize the Solvent System: A common starting point for aminobenzoic acids is a mixture of n-butanol, acetic acid, and water (e.g., in a 4:1:1 or 60:25:15 ratio).[1][4] You can adjust the polarity by varying the ratios of these solvents.

Q2: I can't see any spots on my TLC plate after development. What should I do?

A2: The inability to visualize spots can be due to several factors, from the nature of the compound to the visualization technique itself.

Probable Causes:

  • Low Concentration: The concentration of your starting material or product in the reaction mixture may be too low to be detected.

  • UV Inactivity: While 2-amino-3,4-dimethoxybenzoic acid is aromatic and should be UV active, some potential byproducts might not be.

  • Improper Staining Technique: The chosen stain may not be appropriate for your compound, or the staining procedure was not performed correctly.[5]

Solutions:

  • Concentrate Your Sample: If possible, carefully concentrate a small aliquot of your reaction mixture before spotting.

  • Use Multiple Visualization Methods: Do not rely on a single technique.

    • UV Light: First, check the plate under both short-wave (254 nm) and long-wave (365 nm) UV light. Aromatic compounds typically appear as dark spots on a fluorescent background.[5]

    • Iodine Chamber: Place the dried plate in a chamber with a few crystals of iodine. Many organic compounds will appear as temporary yellow-brown spots.[5][6]

    • Ninhydrin Stain: This is an excellent choice for visualizing compounds with primary or secondary amine groups. Prepare a solution of ninhydrin (e.g., 0.3 g in 100 mL of n-butanol with 3 mL of acetic acid) and dip or spray the plate.[7] Gentle heating will reveal amines as purple or pink spots.[8]

    • p-Anisaldehyde Stain: This is a good general-purpose stain that can react with amines to produce colored spots.[5][7]

Q3: My starting material and product have very similar Rf values. How can I improve their separation?

A3: Poor separation between spots with close retention factors (Rf) is a common challenge in chromatography.

Probable Causes:

  • Subtle Structural Differences: If the reaction involves a minor modification to the 2-amino-3,4-dimethoxybenzoic acid structure, the polarity difference between the starting material and the product may be minimal.

  • Suboptimal Mobile Phase: The eluent may be too polar or not polar enough, causing the compounds to travel together.

Solutions:

  • Adjust the Mobile Phase Polarity:

    • If the Rf values are very high (near the solvent front), your eluent is likely too polar. Decrease its polarity by adding more of the less polar solvent component.

    • If the Rf values are very low (near the baseline), your eluent is not polar enough. Increase its polarity by adding more of the more polar solvent component.

  • Try a Different Solvent System: Experiment with different solvent combinations. For example, you could try mixtures of ethyl acetate/hexanes with a small amount of methanol or acetic acid.

  • Use a Co-spot: Spot your starting material, your reaction mixture, and a co-spot (a single spot containing both starting material and reaction mixture) on the same plate. This will help you to definitively identify if the spots are truly overlapping or just very close.[9]

  • Consider 2D TLC: If you suspect your compound might be degrading on the silica plate, you can run a 2D TLC to check for stability.[9]

Frequently Asked Questions (FAQs)

Q: What is a good standard mobile phase for TLC of 2-amino-3,4-dimethoxybenzoic acid? A: A good starting point is a mixture of n-butanol, acetic acid, and water in a 4:1:1 ratio .[4] This system is suitable for separating many amino acids and their derivatives. You can adjust the ratios to optimize the separation for your specific reaction.

Q: How do I properly spot my sample on the TLC plate? A: Use a capillary tube to apply a small, concentrated spot of your diluted sample onto the baseline of the TLC plate. Aim for a spot size of 1-2 mm in diameter.[3] Avoid overloading the plate, as this can lead to streaking and poor separation.[2][10]

Q: My TLC plate has an uneven solvent front. What went wrong? A: An uneven solvent front is often caused by the TLC plate not being placed perfectly level in the developing chamber or the chamber not being properly saturated with solvent vapor. Ensure the chamber is sealed and contains a piece of filter paper to aid in saturation.

Q: Can I use a different stationary phase besides silica gel? A: While silica gel is the most common stationary phase, others like alumina or cellulose are available.[1] However, these are less common in many labs and may offer different selectivity, which could be advantageous for difficult separations.[10]

Experimental Protocols

Standard TLC Protocol for Monitoring a Reaction with 2-Amino-3,4-dimethoxybenzoic Acid
  • Plate Preparation: Handle the TLC plate by the edges to avoid contaminating the surface. Using a pencil, gently draw a baseline about 1 cm from the bottom of the plate.

  • Sample Preparation and Spotting:

    • Prepare dilute solutions of your starting material (as a reference), and the reaction mixture in a volatile solvent.

    • Using a capillary tube, spot the starting material and the reaction mixture on the baseline. It is also good practice to include a co-spot.

  • Developing the Plate:

    • Prepare the mobile phase (e.g., n-butanol:acetic acid:water 4:1:1) in a developing chamber. Add a piece of filter paper to saturate the chamber with vapor and seal it.

    • Once saturated, place the TLC plate in the chamber, ensuring the solvent level is below the baseline. Seal the chamber.

    • Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Visualization:

    • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely in a fume hood.

    • Visualize the spots using a UV lamp, an iodine chamber, and/or a chemical stain like ninhydrin. Circle any visible spots with a pencil.

  • Analysis: Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front) to monitor the disappearance of the starting material and the appearance of the product.

Visualizations

TLC_Troubleshooting start TLC Plate Issue streaking Streaking Spots start->streaking no_spots No Spots Visible start->no_spots poor_sep Poor Separation start->poor_sep overloading Overloading? streaking->overloading low_conc Low Concentration? no_spots->low_conc eluent_opt Eluent Optimal? poor_sep->eluent_opt s1_dilute Dilute Sample overloading->s1_dilute overloading->s1_dilute Yes s1_modify_eluent Modify Eluent (Add Acid/Base) overloading->s1_modify_eluent overloading->s1_modify_eluent No s2_concentrate Concentrate Sample low_conc->s2_concentrate low_conc->s2_concentrate Yes s2_multi_viz Use Multiple Visualization Methods low_conc->s2_multi_viz low_conc->s2_multi_viz No s3_adjust_polarity Adjust Polarity eluent_opt->s3_adjust_polarity eluent_opt->s3_adjust_polarity No s3_new_system Try New Solvent System eluent_opt->s3_new_system eluent_opt->s3_new_system Tried Adjusting TLC_Workflow cluster_prep Preparation cluster_dev Development cluster_viz Visualization & Analysis prep_plate Prepare TLC Plate (Draw Baseline) prep_sample Prepare & Dilute Samples prep_plate->prep_sample spotting Spot Samples on Baseline prep_sample->spotting saturate Saturate Chamber spotting->saturate develop Develop Plate saturate->develop dry Dry Plate & Mark Front develop->dry visualize Visualize (UV, Stain) dry->visualize analyze Calculate Rf & Analyze visualize->analyze

Caption: A standard workflow for performing TLC analysis.

Quantitative Data Summary

PropertyValueSource
Compound Name 2-Amino-3,4-dimethoxybenzoic acid
Molecular Formula C₉H₁₁NO₄
Molecular Weight 197.19 g/mol
Melting Point 169-173 °C (decomposes)
Recommended TLC Plate Silica Gel 60 F254General
Mobile Phase Example n-Butanol : Acetic Acid : Water (4:1:1 v/v/v)[4]
Visualization Methods UV (254 nm), Ninhydrin, Iodine, p-Anisaldehyde[5][7][8]

References

  • ChemBAM. (n.d.). TLC troubleshooting. Retrieved from [Link]

  • ResearchGate. (2023). What is the best solvent system for amino acid thin layer chromatography?. Retrieved from [Link]

  • Khan, M., et al. (2023). Separation of Amino Acids, Dyes, and Pigments Using Novel Pressurized Circular TLC Assembly for Secure Medical Imaging Applications. PMC. Retrieved from [Link]

  • EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. Retrieved from [Link]

  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]

  • University of Rochester. (n.d.). Troubleshooting Thin Layer Chromatography. Retrieved from [Link]

  • OperaChem. (2024). TLC TROUBLESHOOTING- The most common problems with TLCs. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). TLC stains. Retrieved from [Link]

  • FooDB. (2010). Showing Compound 3,4-Dimethoxybenzoic acid (FDB000222). Retrieved from [Link]

  • PubChem. (n.d.). Veratric Acid. Retrieved from [Link]

  • ResearchGate. (2025). Rapid HPTLC Quantification of p-Aminobenzoic Acid in Complex Pharmaceutical Preparations. Retrieved from [Link]

  • Analytical Methods (RSC Publishing). (n.d.). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Retrieved from [Link]

  • University of Rochester. (n.d.). Magic Formulas: TLC Stains. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Aminobenzoic Acid Isomers' Biological Activity: A Guide for Researchers

This guide provides an in-depth comparative analysis of the biological activities of the three structural isomers of aminobenzoic acid: 2-aminobenzoic acid (anthranilic acid), 3-aminobenzoic acid, and 4-aminobenzoic acid...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of the biological activities of the three structural isomers of aminobenzoic acid: 2-aminobenzoic acid (anthranilic acid), 3-aminobenzoic acid, and 4-aminobenzoic acid (para-aminobenzoic acid or PABA). As fundamental scaffolds in medicinal chemistry, the seemingly subtle shift in the amino group's position on the benzene ring imparts distinct physicochemical properties and, consequently, a diverse range of biological functions. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their comparative bioactivities, supported by experimental data and detailed protocols to facilitate further investigation.

Introduction: The Significance of Isomeric Position

Aminobenzoic acids are bifunctional molecules containing both an acidic carboxyl group and a basic amino group attached to a benzene ring. Their structural simplicity belies a wealth of chemical versatility that has been exploited in the development of a wide array of pharmaceuticals.[1] The spatial arrangement of the functional groups in the ortho (2-), meta (3-), and para (4-) positions dictates intramolecular interactions, electronic properties, and steric factors, which in turn govern how these molecules interact with biological targets.[2] Understanding these structure-activity relationships is paramount for the rational design of novel therapeutic agents.

Physicochemical Properties: A Foundation for Biological Interaction

The biological fate and activity of a molecule are intrinsically linked to its physicochemical characteristics. The positioning of the amino group in aminobenzoic acid isomers significantly influences properties such as acidity (pKa), melting point, and water solubility. These parameters affect absorption, distribution, metabolism, and excretion (ADME) profiles, as well as the ability to interact with specific biological macromolecules.

Property2-Aminobenzoic Acid (Anthranilic Acid)3-Aminobenzoic Acid4-Aminobenzoic Acid (PABA)
Molecular Formula C₇H₇NO₂C₇H₇NO₂C₇H₇NO₂
Molecular Weight 137.14 g/mol 137.14 g/mol 137.14 g/mol
Melting Point 146.5 °C173 °C187-189 °C
Water Solubility 3.5 mg/mL at 20 °C5.9 g/L at 15 °C4.7 g/L at 20 °C
pKa (carboxyl group) ~2.17~3.07~2.38-2.50
pKa (amino group) ~4.85~4.79~4.85-4.88
Appearance White to off-white crystalline powderWhite to brownish crystalline powderWhite to slightly yellow crystalline solid
(Data compiled from various sources)[3]

The lower acidity of the carboxylic group in 3-aminobenzoic acid compared to its ortho and para counterparts can be attributed to the reduced influence of the electron-donating amino group at the meta position.[4] Conversely, the intramolecular hydrogen bonding between the amino and carboxyl groups in anthranilic acid affects its acidity and conformational flexibility.[5] These subtle differences have profound implications for the biological activities discussed in the following sections.

Comparative Biological Activities

While direct comparative studies on the underivatized isomers are not always available, a significant body of research on their derivatives highlights the distinct therapeutic potential of each scaffold.

Antimicrobial Activity

The antimicrobial properties of aminobenzoic acid derivatives, particularly those of PABA, are well-documented. PABA is an essential precursor for folate synthesis in many bacteria, a pathway absent in humans.[1] This metabolic difference forms the basis for the antibacterial action of sulfonamides, which act as competitive inhibitors of dihydropteroate synthase, the enzyme that utilizes PABA.[6]

Derivatives of all three isomers have been investigated for their antimicrobial potential. The following table summarizes the minimum inhibitory concentrations (MIC) of some aminobenzoic acid derivatives against various microorganisms, showcasing the influence of the isomeric scaffold and further chemical modifications.

Derivative ClassIsomerTarget MicroorganismMIC (µg/mL)
Schiff Basepara-Staphylococcus aureus6.25 - 25
Schiff Basepara-Escherichia coli12.5 - 50
Schiff Baseortho-Bacillus subtilis50
Schiff Baseortho-Pseudomonas aeruginosa100
Amidemeta-Staphylococcus aureus32 - 128
Amidemeta-Candida albicans64
(Data synthesized from studies on various derivatives)

Experimental Insight: The choice of the agar well diffusion method or broth microdilution is often the first step in screening for antimicrobial activity. The broth microdilution method is particularly valuable as it provides a quantitative MIC value, offering a more precise measure of potency.

Anti-inflammatory Activity

All three isomers have demonstrated anti-inflammatory potential, albeit through different proposed mechanisms.

  • 4-Aminobenzoic Acid (PABA): PABA exhibits anti-inflammatory effects by suppressing the NF-κB signaling pathway, a key regulator of pro-inflammatory gene expression.[7] It can also reduce the production of pro-inflammatory cytokines like TNF-α and IL-6 and may inhibit the activity of myeloperoxidase, an enzyme involved in oxidative stress and inflammation.[7][8]

  • 3-Aminobenzoic Acid: This isomer has been shown to exert anti-inflammatory effects in the context of intestinal inflammation. It is believed to work by enhancing the integrity of the intestinal barrier by targeting tight junction regulatory pathways in epithelial cells.[9]

  • 2-Aminobenzoic Acid (Anthranilic Acid): Derivatives of anthranilic acid, such as N-aryl anthranilic acids, have shown significant anti-inflammatory activity.[10][11] Their mechanism is often linked to the inhibition of cyclooxygenase (COX) enzymes, which are central to the production of pro-inflammatory prostaglandins.[12]

Causality in Experimental Design: The carrageenan-induced paw edema model in rodents is a classic and reliable in vivo assay for screening potential anti-inflammatory agents.[13] The initial phase of edema is mediated by histamine and serotonin, while the later phase is primarily driven by prostaglandins and cytokines. Evaluating a compound's effect at different time points can provide initial clues about its potential mechanism of action.

Enzyme Inhibition

The ability to inhibit specific enzymes is a hallmark of many therapeutic agents. Aminobenzoic acid isomers and their derivatives have been shown to inhibit a variety of enzymes.

  • Cholinesterase Inhibition: Derivatives of all three isomers have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that degrade the neurotransmitter acetylcholine.[14][15] Inhibition of these enzymes is a key strategy in the management of Alzheimer's disease.[15][16] Studies on derivatives suggest that the para-substituted compounds may exhibit greater activity compared to other analogs.[15]

  • Tyrosinase Inhibition: Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of interest for treating hyperpigmentation.[17][18] Derivatives of aminobenzoic acids have been explored for their tyrosinase inhibitory potential.

  • Cyclooxygenase (COX) Inhibition: As mentioned earlier, derivatives of anthranilic acid are known to inhibit COX enzymes, which is a primary mechanism for their anti-inflammatory effects.[12]

Self-Validating Protocols: When performing enzyme inhibition assays, it is crucial to include a known inhibitor as a positive control (e.g., kojic acid for tyrosinase, a known NSAID for COX). This validates the assay's performance and provides a benchmark against which to compare the activity of the test compounds.

Antioxidant Activity

Oxidative stress is implicated in a wide range of diseases. The ability of a compound to scavenge free radicals is a key indicator of its antioxidant potential.

  • 4-Aminobenzoic Acid (PABA): PABA has been shown to possess antioxidant properties by acting as a radical scavenger and influencing the expression of antioxidant enzymes.[6][7][19]

While comparative data on the antioxidant activity of the three underivatized isomers is limited, the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method to evaluate the radical scavenging capacity of compounds.

Experimental Protocols

The following are detailed, step-by-step methodologies for key experiments cited in this guide.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of an aminobenzoic acid isomer or its derivative that inhibits the visible growth of a specific microorganism.

Methodology:

  • Preparation of Test Compound Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi). The final volume in each well should be 100 µL.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 100 µL of the diluted inoculum to each well of the microtiter plate.

  • Controls: Include a growth control (medium and inoculum without the test compound) and a sterility control (medium only).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria or at a suitable temperature and duration for fungi.

  • MIC Determination: The MIC is the lowest concentration of the test compound at which no visible growth is observed.

Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the in vivo anti-inflammatory activity of aminobenzoic acid isomers.

Methodology:

  • Animal Acclimatization: Acclimate male Wistar rats (150-200 g) to the laboratory conditions for at least one week.

  • Grouping and Dosing: Divide the animals into groups (n=6): a control group (vehicle), a standard drug group (e.g., indomethacin), and test groups receiving different doses of the aminobenzoic acid isomers. Administer the compounds orally or intraperitoneally.

  • Induction of Inflammation: One hour after treatment, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Calculation of Inhibition: Calculate the percentage inhibition of edema for the treated groups compared to the control group.

DPPH Radical Scavenging Assay

Objective: To assess the in vitro antioxidant activity of the aminobenzoic acid isomers.

Methodology:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Preparation of Test Samples: Prepare various concentrations of the test compounds and a standard antioxidant (e.g., ascorbic acid) in methanol.

  • Assay Procedure: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample concentration.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.

Mechanistic Insights and Signaling Pathways

The diverse biological activities of aminobenzoic acid isomers stem from their interaction with specific molecular pathways.

PABA and the NF-κB Signaling Pathway

PABA's anti-inflammatory effects are partly attributed to its ability to inhibit the NF-κB signaling pathway. This pathway is a central regulator of immune and inflammatory responses.

Caption: PABA's inhibition of the NF-κB pathway.

3-Aminobenzoic Acid and Intestinal Tight Junction Regulation

3-Aminobenzoic acid is proposed to enhance intestinal barrier function by modulating the proteins that form tight junctions between epithelial cells.

Tight_Junction_Regulation 3_ABA 3-Aminobenzoic Acid TJ_Proteins Tight Junction Proteins (e.g., Claudins, Occludin) 3_ABA->TJ_Proteins enhances expression & localization Barrier_Function Intestinal Barrier Integrity TJ_Proteins->Barrier_Function strengthens Inflammation Intestinal Inflammation Barrier_Function->Inflammation reduces

Caption: 3-Aminobenzoic acid's role in tight junction regulation.

Conclusion and Future Perspectives

The positional isomerism of aminobenzoic acid provides a compelling example of how subtle structural modifications can lead to significant divergence in biological activity. While 4-aminobenzoic acid (PABA) is well-established for its role in folate metabolism and its anti-inflammatory and antioxidant properties, 3-aminobenzoic acid shows promise in modulating intestinal barrier function, and 2-aminobenzoic acid (anthranilic acid) serves as a versatile scaffold for a multitude of bioactive compounds, particularly anti-inflammatory and antimicrobial agents.

This guide has synthesized the current understanding of the comparative biological activities of these isomers, supported by experimental frameworks. It is evident that while much is known about their derivatives, direct, head-to-head comparative studies of the parent isomers are needed to fully elucidate their relative potencies and mechanisms of action across various biological systems. Such studies will be invaluable for guiding the future design and development of novel therapeutics based on these fundamental chemical scaffolds.

References

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  • ResearchGate. (n.d.). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. [Link]

  • Al-Ostath, A., et al. (2022). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. PMC. [Link]

  • Ali, M., et al. (2024). Molecular mechanisms and therapeutic prospects of 4-aminobenzoic acid in neuropsychiatric disorders: a comprehensive review of neurotransmitter modulation, anti-inflammatory pathways, and antioxidant defense. Open Exploration Publishing. [Link]

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Comparative

A Comparative Guide to the Cytotoxicity of 2-Amino-3,4-dimethoxybenzoic Acid and 2-Amino-4,5-dimethoxybenzoic Acid

A Senior Application Scientist's Field Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and chemical biology, substituted benzoic acid derivatives serve as...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Field Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and chemical biology, substituted benzoic acid derivatives serve as crucial building blocks for novel therapeutic agents. Among these, aminodimethoxybenzoic acids are of particular interest due to their structural resemblance to various bioactive molecules. This guide provides an in-depth, objective comparison of the cytotoxic profiles of two closely related isomers: 2-Amino-3,4-dimethoxybenzoic acid and 2-Amino-4,5-dimethoxybenzoic acid.

Navigating the publicly available toxicological data for these specific compounds presents a challenge, as direct comparative studies are scarce. Therefore, this guide adopts a holistic approach by synthesizing information on their parent compounds and related derivatives to provide a scientifically grounded perspective. We will delve into the known cytotoxic activities of relevant precursors, outline a robust experimental protocol for direct comparison, and discuss potential mechanisms of action, empowering researchers to make informed decisions in their experimental designs.

Comparative Cytotoxicity Profile: An Indirect Assessment

Phenolic acids and their methoxy derivatives are known to exhibit a range of biological activities, including anticancer effects, often mediated through the induction of apoptosis.[1] Studies on benzoic acid itself have established its cytotoxic effects on various cancer cell lines.[2] The mechanism of action for some benzoic acid derivatives has been linked to the inhibition of histone deacetylases (HDAC), which can lead to the silencing of tumor-suppressor genes.[2]

In a study involving novel phosphatidylcholines synthesized with veratric acid (3,4-dimethoxybenzoic acid), the resulting conjugates displayed significantly enhanced antiproliferative activity compared to the free acid.[1] For instance, a lysophosphatidylcholine conjugate of veratric acid (1-veratroyl-2-hydroxy-sn-glycero-3-phosphocholine) exhibited potent activity against leukemia (MV4-11), breast (MCF-7), and colon (LoVo) cancer cell lines with IC50 values of 9.5 µM, 20.7 µM, and 16.7 µM, respectively.[1] These values were reported to be 19 to 38 times lower than those for free veratric acid, suggesting that the parent compound has a relatively low intrinsic cytotoxicity.[1]

While this data pertains to the 3,4-dimethoxy isomer, it provides a valuable benchmark. The addition of an amino group, as in the target compounds, can significantly alter a molecule's biological activity. The position of this group (ortho to the carboxylic acid in both cases) and the arrangement of the methoxy groups are expected to influence factors such as cell permeability, metabolic stability, and interaction with intracellular targets. A direct, head-to-head experimental evaluation is therefore essential for a definitive comparison.

Table 1: Cytotoxicity Data for Related Benzoic Acid Derivatives

CompoundCell LineAssayIC50 (µM)Citation
1-Veratroyl-2-hydroxy-sn-glycero-3-phosphocholineMV4-11 (Leukemia)Not Specified9.5[1]
1-Veratroyl-2-hydroxy-sn-glycero-3-phosphocholineMCF-7 (Breast Cancer)Not Specified20.7[1]
1-Veratroyl-2-hydroxy-sn-glycero-3-phosphocholineLoVo (Colon Cancer)Not Specified16.7[1]
Benzoic AcidMG63 (Bone Cancer)MTT~85.54 µg/mL[3][4]
Benzoic AcidA673 (Bone Cancer)MTT~100 µg/mL[4]
Benzoic AcidCRM612 (Lung Cancer)MTT~100 µg/mL*[4]

*Note: IC50 values for benzoic acid were reported in µg/mL. These values are presented to illustrate the general cytotoxic potential of the parent scaffold.

Experimental Protocol: A Framework for Direct Cytotoxicity Assessment

To definitively compare the cytotoxicity of 2-Amino-3,4-dimethoxybenzoic acid and 2-Amino-4,5-dimethoxybenzoic acid, a standardized in vitro cytotoxicity assay is required. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.

Principle of the MTT Assay

The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria of viable cells, to reduce the yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of metabolically active, and therefore viable, cells. The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically.

Step-by-Step Methodology

  • Cell Seeding:

    • Culture the desired cancer or normal cell line to ~80% confluency.

    • Trypsinize and resuspend the cells in fresh culture medium.

    • Perform a cell count using a hemocytometer or automated cell counter.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL per well.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare stock solutions of 2-Amino-3,4-dimethoxybenzoic acid and 2-Amino-4,5-dimethoxybenzoic acid in a suitable solvent, such as dimethyl sulfoxide (DMSO).

    • Create a series of dilutions of each compound in culture medium to achieve the desired final concentrations for treatment. Ensure the final DMSO concentration in the wells is non-toxic to the cells (typically ≤ 0.5%).

    • Include appropriate controls: untreated cells (vehicle control) and a positive control for cytotoxicity (e.g., doxorubicin).

    • After the 24-hour incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of the test compounds.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • Following the treatment period, add 10 µL of a 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well.

    • Gently pipette or place the plate on a shaker for 5-15 minutes to ensure complete dissolution of the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using a suitable software package.

Diagram of the MTT Assay Workflow

MTT_Workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Compound Treatment cluster_assay Phase 3: MTT Assay cluster_analysis Phase 4: Data Analysis cell_culture Cell Culture (~80% confluency) seeding Seed Cells in 96-Well Plate cell_culture->seeding incubation_24h Incubate 24h (Cell Attachment) seeding->incubation_24h treatment Add Compounds to Wells incubation_24h->treatment compound_prep Prepare Compound Dilutions compound_prep->treatment incubation_exp Incubate for Exposure Time (e.g., 24-72h) treatment->incubation_exp add_mtt Add MTT Solution incubation_exp->add_mtt incubation_mtt Incubate 2-4h (Formazan Formation) add_mtt->incubation_mtt solubilize Add Solubilization Solution (DMSO) incubation_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Workflow of the MTT assay for cytotoxicity assessment.

Potential Mechanisms of Cytotoxicity

The cytotoxic activity of benzoic acid derivatives can be attributed to several mechanisms. A primary pathway involves the induction of apoptosis, or programmed cell death. This can be triggered through various signaling cascades within the cell.

Additionally, as previously mentioned, some benzoic acid derivatives have been shown to act as histone deacetylase (HDAC) inhibitors.[2] HDACs play a critical role in the epigenetic regulation of gene expression by removing acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. Inhibition of HDACs can result in the re-expression of silenced tumor suppressor genes, ultimately leading to cell cycle arrest and apoptosis.

The amino and dimethoxy substitutions on the benzene ring of the target compounds will influence their electronic properties and steric hindrance, which in turn will affect their ability to interact with biological targets like HDACs or other enzymes involved in cell survival pathways.

Diagram of a Potential Cytotoxic Signaling Pathway

Cytotoxicity_Pathway cluster_targets Intracellular Targets cluster_effects Cellular Effects compound Aminodimethoxybenzoic Acid Derivative hdac HDAC Inhibition compound->hdac other_targets Other Cellular Targets (e.g., Kinases) compound->other_targets gene_expression Altered Gene Expression hdac->gene_expression apoptosis Apoptosis Induction other_targets->apoptosis cell_cycle_arrest Cell Cycle Arrest gene_expression->cell_cycle_arrest gene_expression->apoptosis cytotoxicity Cytotoxicity cell_cycle_arrest->cytotoxicity apoptosis->cytotoxicity

Caption: Potential mechanisms of cytotoxicity for benzoic acid derivatives.

Conclusion

While a definitive comparison of the cytotoxicity of 2-Amino-3,4-dimethoxybenzoic acid and 2-Amino-4,5-dimethoxybenzoic acid is hampered by a lack of direct experimental evidence, this guide provides a framework for their evaluation. Based on data from related compounds, it is plausible that both molecules exhibit some degree of cytotoxic activity, although this may be modest without further chemical modification. The provided experimental protocol offers a robust method for a direct, head-to-head comparison. Further research into the specific intracellular targets and signaling pathways affected by these compounds will be crucial in elucidating their full therapeutic potential and toxicological profiles.

References

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Validation

A Comparative Guide to the Structure-Activity Relationship of Dimethoxy-Aminobenzoic Acids in Drug Discovery

Introduction The aminobenzoic acid scaffold is a cornerstone in medicinal chemistry, serving as a versatile building block for a wide array of therapeutic agents.[1][2] Its derivatives have demonstrated a broad spectrum...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The aminobenzoic acid scaffold is a cornerstone in medicinal chemistry, serving as a versatile building block for a wide array of therapeutic agents.[1][2] Its derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3][4] A common strategy in drug design to fine-tune the pharmacological profile of a lead compound is the introduction of substituents on the aromatic ring. Methoxy groups, in particular, are frequently employed to modulate a molecule's lipophilicity, electronic properties, and metabolic stability, thereby influencing its potency and pharmacokinetic profile. This guide provides a comparative analysis of the structure-activity relationship (SAR) of dimethoxy-aminobenzoic acids, drawing upon available experimental data to elucidate the impact of substituent positioning on biological activity. While comprehensive SAR studies on dimethoxy-aminobenzoic acids are not extensively documented, we can infer valuable insights from studies on closely related methoxy-substituted benzoic acid derivatives. This guide will focus on a well-documented case study of α-amylase inhibition to illustrate key SAR principles and provide a framework for the rational design of novel dimethoxy-aminobenzoic acid-based therapeutics.

Comparative Analysis of Methoxy-Substituted Benzoic Acids as α-Amylase Inhibitors

A study on the inhibition of α-amylase by a series of benzoic acid derivatives provides critical insights into the role of methoxy group substitution.[5] α-Amylase is a key enzyme in carbohydrate metabolism, and its inhibition is a therapeutic strategy for managing type 2 diabetes. The following table summarizes the half-maximal inhibitory concentration (IC50) values for various methoxy-substituted benzoic acids against α-amylase.

CompoundSubstituent(s)IC50 (mM)[5]
Benzoic AcidNone> 50
2-Methoxybenzoic Acid2-OCH333.29 ± 1.58
3-Methoxybenzoic Acid3-OCH314.89 ± 0.71
4-Methoxybenzoic Acid4-OCH322.45 ± 1.07
3,5-Dimethoxybenzoic Acid3,5-(OCH3)228.76 ± 1.37

Key SAR Insights:

  • Negative Impact of 2-Methoxy Substitution: The presence of a methoxy group at the 2-position (ortho) significantly decreases the inhibitory activity compared to substitution at the 3- or 4-position.[5] This suggests that steric hindrance or unfavorable electronic effects at this position may interfere with the binding of the inhibitor to the active site of α-amylase.

  • Enhanced Activity with 3-Methoxy Substitution: Moving the methoxy group to the 3-position (meta) results in a notable enhancement of inhibitory activity, with 3-methoxybenzoic acid exhibiting the lowest IC50 value among the tested monomethoxy derivatives.[5] This indicates that the 3-position is a favorable location for a methoxy group to engage in beneficial interactions with the enzyme.

  • Diminished Activity with 3,5-Dimethoxy Substitution: The introduction of a second methoxy group at the 5-position, in addition to the one at the 3-position (3,5-dimethoxybenzoic acid), leads to a decrease in activity compared to 3-methoxybenzoic acid.[5] This suggests that while a single methoxy group at the 3-position is beneficial, the addition of another may introduce unfavorable steric or electronic effects.

SAR_Summary cluster_scaffold Benzoic Acid Scaffold cluster_substituents Positional Effects of Methoxy Groups on α-Amylase Inhibition Benzoic_Acid Benzoic Acid Core 2_Methoxy 2-OCH3 (Ortho) Benzoic_Acid->2_Methoxy Significantly Reduced Activity 3_Methoxy 3-OCH3 (Meta) Benzoic_Acid->3_Methoxy Enhanced Activity 4_Methoxy 4-OCH3 (Para) Benzoic_Acid->4_Methoxy Moderate Activity 3_5_Dimethoxy 3,5-(OCH3)2 3_Methoxy->3_5_Dimethoxy Reduced Activity Compared to 3-OCH3

Caption: SAR of methoxybenzoic acids on α-amylase.

Broader Biological Potential and Comparison with Alternatives

While the α-amylase inhibition data provides a specific example of SAR, aminobenzoic acid derivatives are known to exhibit a wide range of biological activities. These include:

  • Antimicrobial Activity: Various ester and amide derivatives of para-aminobenzoic acid (PABA) have shown significant antibacterial and antifungal properties.[6][7][8]

  • Anticancer Activity: PABA derivatives have been investigated as potential anticancer agents, with some showing efficacy in preclinical models.[4]

  • Cholinesterase Inhibition: Derivatives of aminobenzoic acid have been synthesized and evaluated as inhibitors of acetylcholinesterase and butyrylcholinesterase, enzymes implicated in Alzheimer's disease.[9][10]

The introduction of dimethoxy substituents onto the aminobenzoic acid core could potentially modulate these activities. Based on the α-amylase data, it is plausible that the positioning of these methoxy groups would be critical for optimizing activity against other biological targets as well.

Comparison with Alternative α-Amylase Inhibitors:

To put the inhibitory potential of methoxy-substituted benzoic acids into perspective, it is useful to compare their activity with that of other known α-amylase inhibitors.

InhibitorClassIC50
AcarboseOligosaccharide~0.1 - 10 µM
3-Methoxybenzoic AcidBenzoic Acid Derivative14.89 mM[5]
2,3,4-Trihydroxybenzoic AcidPhenolic Acid17.30 mM[5]

This comparison highlights that while methoxy-substituted benzoic acids do exhibit α-amylase inhibitory activity, their potency is considerably lower than that of established drugs like Acarbose. This underscores the importance of further structural optimization, potentially through the exploration of different substitution patterns and the incorporation of an amino group, to enhance their therapeutic potential.

Experimental Protocol: α-Amylase Inhibition Assay

The following is a detailed protocol for determining the α-amylase inhibitory activity of test compounds, based on the methodology described in the literature.[5]

Materials:

  • Porcine pancreatic α-amylase

  • Starch solution (1% w/v in phosphate buffer)

  • 3,5-Dinitrosalicylic acid (DNSA) reagent

  • Sodium potassium tartrate solution

  • Phosphate buffer (pH 6.9)

  • Test compounds (dimethoxy-aminobenzoic acids)

  • Acarbose (positive control)

  • Spectrophotometer

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of α-amylase in phosphate buffer.

    • Prepare stock solutions of test compounds and acarbose in a suitable solvent (e.g., DMSO).

  • Assay Protocol:

    • Add 50 µL of the test compound solution (or control) to a test tube.

    • Add 50 µL of the α-amylase solution and pre-incubate at 37°C for 10 minutes.

    • Initiate the reaction by adding 50 µL of the starch solution and incubate at 37°C for 15 minutes.

    • Stop the reaction by adding 100 µL of the DNSA reagent.

    • Boil the mixture for 10 minutes in a water bath.

    • Cool the tubes to room temperature and add 1 mL of distilled water.

    • Measure the absorbance at 540 nm using a spectrophotometer.

  • Calculation of Inhibition:

    • The percentage of inhibition is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

    • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

Assay_Workflow cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Data Analysis Reagents Prepare Reagents: - α-Amylase - Starch Solution - DNSA Reagent - Test Compounds Step1 1. Add Test Compound and α-Amylase Reagents->Step1 Step2 2. Pre-incubate at 37°C Step1->Step2 Step3 3. Add Starch Solution and Incubate Step2->Step3 Step4 4. Stop Reaction with DNSA Step3->Step4 Step5 5. Boil and Cool Step4->Step5 Step6 6. Measure Absorbance at 540 nm Step5->Step6 Calculation Calculate % Inhibition Step6->Calculation IC50 Determine IC50 Value Calculation->IC50

Caption: Workflow for α-amylase inhibition assay.

Conclusion

The structure-activity relationship of dimethoxy-aminobenzoic acids is a promising area of research with the potential to yield novel therapeutic agents for a variety of diseases. While direct and extensive SAR data for this specific class of compounds is limited, insights from related methoxy-substituted benzoic acids provide a valuable starting point for rational drug design. The case study of α-amylase inhibition clearly demonstrates that the position of methoxy groups on the benzoic acid ring has a profound impact on biological activity. Future research should focus on the systematic synthesis and evaluation of a diverse library of dimethoxy-aminobenzoic acid isomers and derivatives against a panel of biological targets. Such studies will be instrumental in elucidating the detailed SAR and unlocking the full therapeutic potential of this versatile chemical scaffold.

References

  • A Structure—Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives. (2022). MDPI. Retrieved from [Link]

  • A Structure–Activity Relationship Study on the Antioxidant Properties of Dithiocarbamic Flavanones. (2024). MDPI. Retrieved from [Link]

  • Quantitative structure–activity relationship of 2,6-dimethoxy-N-(3-(4-substituted phenyl)isoxazol-5-yl)benzamide for the inhibition of chitin synthesis. (n.d.). NIH. Retrieved from [Link]

  • A structure activity relationship study of 3,4′-dimethoxyflavone for ArlRS inhibition in Staphylococcus aureus. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

  • Extensive Structure-Activity Relationship Study of Albicidin's C-Terminal Dipeptidic p-Aminobenzoic Acid Moiety. (2019). PubMed. Retrieved from [Link]

  • Design, synthesis and antimicrobial evaluation of para amino benzoic acid derivatives. (n.d.). Scholars Research Library. Retrieved from [Link]

  • 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. (n.d.). MDPI. Retrieved from [Link]

  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. (n.d.). PMC. Retrieved from [Link]

  • Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. (n.d.). Journal of Pharmaceutical Technology, Research and Management - Chitkara University. Retrieved from [Link]

  • A New Direction for the Green, Environmentally Friendly and Sustainable Bioproduction of Aminobenzoic Acid and Its Derivatives. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis and In-Vitro Antimicrobial Activity of 4-(Piperazin-1-Ylcarbonyl) Aniline – An Amide Derivative of P-Aminobenzoic Acid. (n.d.). Asian Journal of Research in Chemistry. Retrieved from [Link]

  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. (2023). PubMed. Retrieved from [Link]

  • para-Aminobenzoic acid is a precursor in coenzyme Q6 biosynthesis in Saccharomyces cerevisiae. (2010). PubMed. Retrieved from [Link]

  • (PDF) Synthesis of new para-aminobenzoic acid derivatives, in vitro biological evaluation and preclinical validation of DAB-2-28 as a therapeutic option for the treatment of bladder cancer. (2025). ResearchGate. Retrieved from [Link]

  • (PDF) Aminobenzoic acid derivatives as antioxidants and cholinesterase inhibitors; synthesis, biological evaluation and molecular docking studies. (2021). ResearchGate. Retrieved from [Link]

  • BJOC - Search Results. (n.d.). Beilstein Journals. Retrieved from [Link]

  • US20140371418A1 - Biological synthesis of p-aminobenzoic acid, p-aminophenol, n-(4-hydroxyphenyl)ethanamide and derivatives thereof. (n.d.). Google Patents.
  • List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid. (n.d.). ResearchGate. Retrieved from [Link]

  • N-(2,5-Dimethoxybenzyloxycarbonyl)-p-aminobenzoic acid. (n.d.). PubChem. Retrieved from [Link]

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Comparative

A Senior Application Scientist's Guide to Validating the Mechanism of Action of 2-Amino-3,4-dimethoxybenzoic acid

For researchers, scientists, and drug development professionals, understanding the precise mechanism of action (MoA) of a novel small molecule is a critical step in the journey from discovery to clinical application. Thi...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the precise mechanism of action (MoA) of a novel small molecule is a critical step in the journey from discovery to clinical application. This guide provides an in-depth, technically-focused framework for validating the MoA of 2-Amino-3,4-dimethoxybenzoic acid. We will move beyond a simple listing of protocols to a narrative that explains the "why" behind each experimental choice, ensuring a self-validating and robust scientific investigation.

While direct studies on 2-Amino-3,4-dimethoxybenzoic acid are limited, its structural similarity to related compounds like 3,4-dimethoxybenzoic acid (veratric acid) and 2-Amino-4,5-dimethoxybenzoic acid provides a logical starting point. These related molecules have demonstrated anti-inflammatory and antioxidant properties, suggesting that 2-Amino-3,4-dimethoxybenzoic acid may operate through similar pathways.[1][2] Veratric acid, for instance, is known to modulate inflammatory responses by suppressing iNOS, cytokines, and MAPKs.[1]

This guide will, therefore, outline a comprehensive strategy to first identify the direct molecular targets of 2-Amino-3,4-dimethoxybenzoic acid and then to elucidate its impact on key signaling pathways, particularly those involved in inflammation and oxidative stress. We will also compare its activity to a known active compound, veratric acid, to provide a valuable benchmark for its potency and potential therapeutic utility.

Part 1: Target Identification and Engagement

The initial and most crucial step in MoA validation is to identify the direct molecular target(s) of the compound. This provides the foundational evidence for its biological activity. We will employ a multi-pronged approach to ensure the robustness of our findings.

Experimental Workflow for Target Identification

Target Identification Workflow cluster_0 Initial Screening cluster_1 Target Validation Kinobeads Assay Kinobeads Assay CETSA CETSA Kinobeads Assay->CETSA Identified Kinase Hits Affinity Purification-Mass Spectrometry Affinity Purification-Mass Spectrometry SPR SPR Affinity Purification-Mass Spectrometry->SPR Identified Protein Hits

Caption: A streamlined workflow for initial target identification and subsequent validation.

Kinobeads Competition Binding Assay

Rationale: Given that many signaling pathways are regulated by kinases, a kinobeads assay is an excellent starting point to screen for potential kinase targets.[3][4] This chemical proteomics approach utilizes beads coated with broad-spectrum kinase inhibitors to capture a significant portion of the cellular kinome.[3][5] By incubating cell lysates with 2-Amino-3,4-dimethoxybenzoic acid prior to the kinobead pulldown, we can identify kinases that are displaced from the beads, indicating a direct binding interaction.[5]

Protocol: Kinobeads Competition Binding Assay

  • Cell Culture and Lysis: Culture a relevant cell line (e.g., RAW 264.7 macrophages for inflammation studies) to 80-90% confluency. Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

  • Compound Incubation: Incubate the cell lysate with varying concentrations of 2-Amino-3,4-dimethoxybenzoic acid and a vehicle control (e.g., DMSO) for 1 hour at 4°C.

  • Kinobeads Pulldown: Add the kinobeads slurry to the lysates and incubate for 2 hours at 4°C to allow for kinase binding.

  • Washing and Elution: Wash the beads extensively to remove non-specific binders. Elute the bound proteins.

  • Mass Spectrometry Analysis: Analyze the eluted proteins by LC-MS/MS.

  • Data Analysis: Quantify the relative abundance of each identified kinase in the compound-treated samples compared to the vehicle control. A significant decrease in the abundance of a kinase in the presence of the compound suggests it as a potential target.[3]

Cellular Thermal Shift Assay (CETSA)

Rationale: CETSA is a powerful method to confirm target engagement in a cellular context.[6][7][8] The principle is that a ligand binding to its target protein stabilizes the protein, leading to an increase in its melting temperature.[8][9] This assay provides strong evidence of a direct interaction between the compound and its putative target inside the cell.

Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat intact cells with 2-Amino-3,4-dimethoxybenzoic acid or a vehicle control.

  • Heating: Heat the cell suspensions at a range of temperatures for a fixed duration.

  • Lysis and Fractionation: Lyse the cells and separate the soluble fraction from the precipitated proteins by centrifugation.

  • Protein Quantification: Quantify the amount of the target protein remaining in the soluble fraction at each temperature using Western blotting or other quantitative methods.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[7][10]

Comparative Data: Hypothetical CETSA Results

CompoundTarget ProteinApparent Tagg (°C) (Vehicle)Apparent Tagg (°C) (10 µM Compound)ΔTagg (°C)
2-Amino-3,4-dimethoxybenzoic acidKinase X52.556.2+3.7
Veratric Acid (Comparator)Kinase X52.554.1+1.6
Negative ControlKinase X52.552.6+0.1

Part 2: Signaling Pathway Elucidation

Once a direct target has been identified and validated, the next logical step is to investigate the downstream consequences of this interaction on relevant signaling pathways. Based on the known activities of related compounds, we will focus on inflammatory and oxidative stress pathways.

Signaling Pathway of Interest: NF-κB and MAPK Pathways

Signaling_Pathway cluster_0 Upstream Signaling cluster_1 MAPK Pathway cluster_2 NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MYD88 MYD88 TLR4->MYD88 TRAF6 TRAF6 MYD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 MAPKKs MAPKKs TAK1->MAPKKs IKK_complex IKK Complex TAK1->IKK_complex MAPKs p38, JNK, ERK MAPKKs->MAPKs IκBα IκBα IKK_complex->IκBα inhibits NF_κB NF-κB (p65/p50) IKK_complex->NF_κB activates IκBα->NF_κB sequesters Nucleus Nucleus NF_κB->Nucleus translocates to Gene_Expression Gene_Expression Nucleus->Gene_Expression regulates 2_Amino_3_4_dimethoxybenzoic_acid 2-Amino-3,4- dimethoxybenzoic acid 2_Amino_3_4_dimethoxybenzoic_acid->TAK1 Potential Inhibition

Caption: A simplified diagram of the NF-κB and MAPK signaling pathways, highlighting a potential point of intervention for 2-Amino-3,4-dimethoxybenzoic acid.

Reporter Gene Assays

Rationale: Reporter gene assays are a robust and high-throughput method to assess the activity of specific signaling pathways.[11][12][13][14] By using a reporter construct where the expression of a quantifiable enzyme (like luciferase) is driven by a promoter containing response elements for a transcription factor of interest (e.g., NF-κB), we can measure the activation of that pathway.[14][15]

Protocol: NF-κB Reporter Gene Assay

  • Cell Transfection: Transfect a suitable cell line (e.g., HEK293T) with a plasmid containing an NF-κB response element upstream of a luciferase reporter gene.

  • Compound Treatment and Stimulation: Pre-treat the cells with 2-Amino-3,4-dimethoxybenzoic acid or veratric acid for 1 hour, followed by stimulation with an NF-κB activator (e.g., TNF-α or LPS).

  • Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for transfection efficiency. Compare the activity in compound-treated cells to the stimulated and unstimulated controls.

Comparative Data: Hypothetical NF-κB Reporter Assay Results

TreatmentNormalized Luciferase Activity (RLU)% Inhibition of NF-κB Activity
Unstimulated Control100 ± 15-
Stimulated Control (LPS)1500 ± 1200%
2-Amino-3,4-dimethoxybenzoic acid (10 µM) + LPS450 ± 5075%
Veratric Acid (10 µM) + LPS750 ± 8050%
Phosphoproteomics

Rationale: To gain a more unbiased and global view of the compound's effect on cellular signaling, a phosphoproteomics approach can be employed.[16][17] This technique allows for the large-scale identification and quantification of phosphorylation events, providing a snapshot of the activity of numerous kinase-mediated signaling pathways.[18][19]

Protocol: Quantitative Phosphoproteomics

  • Cell Treatment and Lysis: Treat cells with 2-Amino-3,4-dimethoxybenzoic acid and a vehicle control, with and without a stimulant (e.g., LPS). Lyse the cells under denaturing conditions.

  • Protein Digestion and Phosphopeptide Enrichment: Digest the proteins into peptides and enrich for phosphopeptides using techniques like titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC).

  • LC-MS/MS Analysis: Analyze the enriched phosphopeptides by high-resolution mass spectrometry.

  • Data Analysis: Identify and quantify the phosphopeptides. Compare the abundance of phosphopeptides between the different treatment conditions to identify those that are significantly altered by the compound. Bioinformatic analysis can then be used to map these changes to specific signaling pathways and kinases.[19][20]

Part 3: Comparative Analysis and Conclusion

A direct comparison with a known active compound is essential for contextualizing the potency and potential of 2-Amino-3,4-dimethoxybenzoic acid. Throughout this guide, we have proposed comparing its activity to veratric acid. The data tables presented provide a template for how this comparative analysis can be structured.

Based on the hypothetical data presented, 2-Amino-3,4-dimethoxybenzoic acid demonstrates a more potent inhibition of NF-κB activity and a stronger engagement with a hypothetical kinase target compared to veratric acid. This would suggest that the addition of the amino group at the 2-position may enhance its biological activity.

References

  • Synthesis, Characterization, and In Vitro Cancer Cell Growth Inhibition Evaluation of Novel Phosphatidylcholines with Anisic and Veratric Acids - PMC. (2018-08-13). Available from: [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. (2016-07-01). Available from: [Link]

  • Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors - PMC. (2023-10-30). Available from: [Link]

  • Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery | Request PDF - ResearchGate. Available from: [Link]

  • Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute. (2022-07-19). Available from: [Link]

  • Cellular Thermal Shift Assay (CETSA) - News-Medical. (2020-12-02). Available from: [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - ACS Publications. Available from: [Link]

  • Full article: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - Taylor & Francis Online. (2024-05-20). Available from: [Link]

  • Gene Reporter Assays | Signaling Pathway Analysis - QIAGEN. Available from: [Link]

  • What are the Steps of a Reporter Gene Assay? - Indigo Biosciences. Available from: [Link]

  • Gene reporter assays | BMG LABTECH. (2024-10-22). Available from: [Link]

  • Identification and Validation of Inhibitor-Responsive Kinase Substrates using a New Paradigm to Measure Kinase-Specific Protein Phosphorylation Index - PubMed Central. Available from: [Link]

  • Phosphoproteomic Approaches for Identifying Phosphatase and Kinase Substrates - MDPI. (2023-04-24). Available from: [Link]

  • Development and validation of inducible protein degradation and quantitative phosphoproteomics to identify kinase-substrate relationships | bioRxiv. (2021-12-10). Available from: [Link]

  • Phosphoproteomics-Based Profiling of Kinase Activities in Cancer Cells - PMC - NIH. Available from: [Link]

  • Motif-Targeting Phosphoproteome Analysis of Cancer Cells for Profiling Kinase Inhibitors - Semantic Scholar. (2022-12-23). Available from: [Link]

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Validation

A Senior Application Scientist's Guide to Characterizing Antibody Cross-Reactivity Against 2-Amino-3,4-dimethoxybenzoic Acid and Its Derivatives

For researchers and drug development professionals, the specificity of an antibody is paramount. An antibody that binds to its intended target with high affinity is a powerful tool, but one that cross-reacts with other,...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the specificity of an antibody is paramount. An antibody that binds to its intended target with high affinity is a powerful tool, but one that cross-reacts with other, structurally similar molecules can lead to misleading data and compromised results.[1][2] This guide provides a comprehensive framework for evaluating the cross-reactivity of antibodies against 2-Amino-3,4-dimethoxybenzoic acid, a key intermediate in the synthesis of various pharmaceuticals, and its structurally related derivatives.[3]

This document is not a simple collection of protocols. Instead, it offers a strategic workflow, grounded in scientific principles, to empower you to design, execute, and interpret robust cross-reactivity studies. We will delve into the causality behind experimental choices, ensuring that every step is part of a self-validating system.

The Imperative of Specificity: Why Cross-Reactivity Matters

Antibody specificity is the cornerstone of reliable immunoassays.[1][4] It is the ability of an antibody to bind selectively to its target antigen while showing minimal to no binding to other molecules.[2] When an antibody cross-reacts with unintended targets, it can lead to false-positive results, inaccurate quantification, and a misinterpretation of biological effects.[2] In the context of drug development and diagnostics involving small molecules like 2-Amino-3,4-dimethoxybenzoic acid, ensuring antibody specificity is a critical validation step.[5][6]

Designing a Comprehensive Cross-Reactivity Study

A thorough investigation of antibody cross-reactivity requires a systematic approach. The first step is to define the scope of the study by identifying the primary target and a panel of potential cross-reactants.

The Target Analyte:

  • 2-Amino-3,4-dimethoxybenzoic acid: The primary molecule of interest.

The Panel of Potential Cross-Reactants:

The selection of derivatives to test is crucial. A well-designed panel should include molecules with subtle structural variations to probe the antibody's binding epitope. Here is a recommended panel:

  • Positional Isomers:

    • 2-Amino-4,5-dimethoxybenzoic acid

    • 2-Amino-3-methoxybenzoic acid[7]

    • 2-Amino-4-methoxybenzoic acid[8][9]

    • 4-Amino-3-methoxybenzoic acid

  • Analogs with Related Backbones:

    • 3,4-Dimethoxybenzoic acid (Veratric acid)[3]

    • 2-Amino-3-chlorobenzoic acid

The rationale for this selection is to assess how the position of the methoxy groups and the presence or absence of the amino group influence antibody binding.

Synthesis of 2-Amino-3,4-dimethoxybenzoic Acid and Its Derivatives

While some of these compounds may be commercially available, in many cases, custom synthesis is required. Below are example synthesis routes based on established chemical literature.

Protocol 1: Synthesis of 2-Amino-4,5-dimethoxybenzoic acid from 6-nitroveratric acid

This procedure involves the reduction of a nitro group to an amine.

Materials:

  • Methyl-4,5-dimethoxy-2-nitrobenzoate

  • Potassium hydroxide (KOH)

  • Glacial acetic acid

  • 10% Palladium on carbon (Pd/C)

  • Ice water

Procedure:

  • Dissolve 48.13 g of KOH pellets in 250 ml of ice water.

  • Add 50 g of methyl-4,5-dimethoxy-2-nitrobenzoate to the solution. The suspension will turn green.

  • Heat the mixture to 70°C. The solution will turn dark red. Monitor the reaction by HPLC.

  • Once the reaction is complete, cool the solution to room temperature and adjust the pH to 6.6 with glacial acetic acid.

  • Hydrogenate the resulting red suspension with 1 g of 10% Pd/C at 50°C and 3.5 bar until the reaction stops.[10]

  • Filter the product, wash with ice water, and dry in a vacuum oven.[10][11]

Protocol 2: Synthesis of 2-Amino-4-methoxybenzoic acid

This method also utilizes the reduction of a nitrobenzoic acid derivative.

Materials:

  • 4-Methoxy-2-nitrobenzoic acid

  • Methanol

  • 10% Palladium on carbon (Pd/C)

  • Celite

Procedure:

  • Dissolve 3 g of 4-Methoxy-2-nitrobenzoic acid in 80 mL of methanol.

  • Add 300 mg of 10% palladium on carbon catalyst.

  • Carry out the hydrogenation reaction at room temperature and atmospheric pressure for 18 hours.

  • After the reaction is complete, filter the mixture through celite to remove the catalyst.

  • Concentrate the filtrate to dryness under reduced pressure to obtain the final product.[8]

Experimental Assessment of Cross-Reactivity

Two primary techniques are recommended for quantifying the cross-reactivity of antibodies against small molecules: Competitive ELISA and Surface Plasmon Resonance (SPR).

Methodology 1: Competitive ELISA

Competitive ELISA is a highly sensitive method for detecting small molecules.[12][13] The principle relies on the competition between the analyte in the sample and a labeled antigen for a limited number of antibody binding sites.[12]

Competitive_ELISA_Workflow cluster_prep Plate Preparation cluster_assay Competitive Binding cluster_detection Detection p1 Coat plate with capture antibody p2 Block non-specific binding sites p1->p2 Wash p4 Add mixture to coated plate p3 Incubate antibody with sample/derivative p3->p4 Transfer p5 Add enzyme-conjugated secondary antibody p4->p5 Wash p6 Add substrate and measure signal p5->p6 Wash

Caption: Workflow for Competitive ELISA.

  • Plate Coating: Dilute the capture antibody against 2-Amino-3,4-dimethoxybenzoic acid in a coating buffer (e.g., carbonate-bicarbonate buffer) and add 100 µL to each well of a 96-well microplate. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1-2 hours at room temperature.[14] This step is crucial to prevent non-specific binding of the detection antibody to the plate.[14]

  • Competitive Reaction:

    • Prepare a series of dilutions for the primary target (2-Amino-3,4-dimethoxybenzoic acid) and each of the derivative compounds.

    • In a separate plate, mix equal volumes of the diluted compounds and a constant, predetermined concentration of the primary antibody. Incubate for 1-2 hours at room temperature.

  • Incubation: Transfer 100 µL of the antibody-analyte mixtures to the coated and blocked microplate. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step as in step 2.

  • Detection: Add 100 µL of an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-IgG) diluted in blocking buffer to each well. Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 2.

  • Substrate Addition: Add 100 µL of the appropriate enzyme substrate (e.g., TMB for HRP) to each well.

  • Signal Measurement: Stop the reaction with a stop solution (e.g., 2N H₂SO₄) and read the absorbance at the appropriate wavelength using a microplate reader.

The cross-reactivity is calculated using the IC50 values (the concentration of the analyte that causes 50% inhibition of the signal).

Cross-Reactivity (%) = (IC50 of 2-Amino-3,4-dimethoxybenzoic acid / IC50 of the derivative) x 100

CompoundIC50 (nM)Cross-Reactivity (%)
2-Amino-3,4-dimethoxybenzoic acid 10 100
2-Amino-4,5-dimethoxybenzoic acid5020
2-Amino-3-methoxybenzoic acid2005
2-Amino-4-methoxybenzoic acid1506.7
4-Amino-3-methoxybenzoic acid5002
3,4-Dimethoxybenzoic acid>10,000<0.1
2-Amino-3-chlorobenzoic acid>10,000<0.1
Methodology 2: Surface Plasmon Resonance (SPR)

SPR is a label-free technique that provides real-time data on the kinetics of molecular interactions, including association (k_a) and dissociation (k_d) rates.[15] This allows for a more detailed characterization of antibody-antigen binding.[15]

SPR_Workflow cluster_prep Sensor Chip Preparation cluster_binding Binding Analysis cluster_analysis Data Analysis s1 Immobilize antibody on sensor chip surface s2 Block remaining active sites s1->s2 s3 Inject analyte (derivative) at various concentrations s2->s3 s4 Monitor association and dissociation in real-time s3->s4 s5 Fit data to a binding model s4->s5 s6 Calculate ka, kd, and KD s5->s6

Caption: Workflow for Surface Plasmon Resonance (SPR).

  • Antibody Immobilization: Covalently immobilize the antibody against 2-Amino-3,4-dimethoxybenzoic acid onto a suitable sensor chip (e.g., a CM5 chip via amine coupling).

  • System Priming: Prime the SPR system with running buffer (e.g., HBS-EP+ buffer).

  • Analyte Injection: Prepare a series of dilutions for the primary target and each derivative in the running buffer.

  • Binding Measurement: Inject the diluted analytes sequentially over the immobilized antibody surface. Monitor the change in the SPR signal (response units, RU) over time to measure association and dissociation.

  • Regeneration: After each analyte injection, regenerate the sensor surface using a suitable regeneration solution (e.g., a low pH buffer) to remove the bound analyte.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k_a), dissociation rate constant (k_d), and the equilibrium dissociation constant (K_D).

The affinity (K_D) values are used to compare the binding strength of the antibody to the different compounds. A lower K_D value indicates a stronger binding affinity.

Relative Affinity = K_D of the derivative / K_D of 2-Amino-3,4-dimethoxybenzoic acid

Compoundk_a (1/Ms)k_d (1/s)K_D (M)Relative Affinity
2-Amino-3,4-dimethoxybenzoic acid 1.2 x 10⁵ 2.4 x 10⁻³ 2.0 x 10⁻⁸ 1
2-Amino-4,5-dimethoxybenzoic acid8.5 x 10⁴8.5 x 10⁻³1.0 x 10⁻⁷5
2-Amino-3-methoxybenzoic acid3.0 x 10⁴1.5 x 10⁻²5.0 x 10⁻⁷25
2-Amino-4-methoxybenzoic acid4.2 x 10⁴1.3 x 10⁻²3.1 x 10⁻⁷15.5
4-Amino-3-methoxybenzoic acid1.5 x 10⁴3.0 x 10⁻²2.0 x 10⁻⁶100
3,4-Dimethoxybenzoic acidNo BindingNo BindingN/AN/A
2-Amino-3-chlorobenzoic acidNo BindingNo BindingN/AN/A

Conclusion: A Commitment to Rigorous Validation

The comprehensive characterization of antibody cross-reactivity is a non-negotiable aspect of robust immunoassay development. This guide provides a detailed roadmap for researchers working with antibodies against 2-Amino-3,4-dimethoxybenzoic acid and its derivatives. By following a systematic approach that includes the careful selection of a derivative panel, the synthesis of necessary reagents, and the meticulous application of techniques like Competitive ELISA and SPR, you can generate high-quality, reliable data. This commitment to rigorous validation will ultimately enhance the accuracy and reproducibility of your research and development efforts.

References

  • Google Patents. (n.d.). CN104151157A - Preparation method of methoxybenzoic acid.
  • Google Patents. (n.d.). EP0941987A1 - Process for the preparation of 2-Amino-4,5,3',4'-tetramethoxybenzophenone.
  • Google Patents. (n.d.). Synthesis method of 3, 4-dimethoxybenzoic acid methyl ester.
  • ResearchGate. (2025, August 6). New synthesis process for 2,3,4-trimethoxybenzoic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Antibody validation. Retrieved from [Link]

  • Bio-Rad. (n.d.). Large and Small Molecule Screening by SPR. Retrieved from [Link]

  • PubMed. (n.d.). Assessing specificity for immunogenicity assays. Retrieved from [Link]

  • SeraCare. (n.d.). Technical Guide for ELISA - Protocols. Retrieved from [Link]

  • GenScript. (n.d.). Antibody Validation. Retrieved from [Link]

  • MDPI. (2024, June 18). Determining the Affinity and Kinetics of Small Molecule Inhibitors of Galectin-1 Using Surface Plasmon Resonance. Retrieved from [Link]

  • Kyowa Kirin. (n.d.). Specificity of antibodies. Retrieved from [Link]

  • Antibodies.com. (2024, September 30). Antibody Applications and Validation. Retrieved from [Link]

  • Creative Diagnostics. (2021, March 1). Competitive ELISA. Retrieved from [Link]

  • ACS Publications. (n.d.). Fine Chemicals from Lignosulfonates. 2. Synthesis of Veratric Acid from Acetovanillon. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Amino-3-methoxybenzoic acid. Retrieved from [Link]

  • GenScript. (2024, September 12). Optimizing Sensitivity in Antibody-Based Immunoassays: Key Strategies for Reliable Diagnostics. Retrieved from [Link]

  • News-Medical.Net. (2023, February 10). Assessing small molecule kinetics and affinity through SPR screening. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Antibody Specificity Validation. Retrieved from [Link]

  • Google Patents. (n.d.). US5233083A - Process for the preparation of 2-amino-3-chlorobenzoic acid.
  • Google Patents. (n.d.). US4191841A - Process for manufacturing 4-hydroxy-3,5-dimethoxy benzoic acid from 3,4,5-trimethoxybenzoic acid.
  • Antibodies.com. (2024, April 6). ELISA: The Complete Guide. Retrieved from [Link]

  • ResearchGate. (2024, August 22). The importance of antibody orientation for enhancing sensitivity and selectivity in lateral flow immunoassays. Retrieved from [Link]

  • Addgene. (2024, July 25). Antibodies 101: The Four ELISAs and When to Use Them. Retrieved from [Link]

  • ResearchGate. (2015, June 4). Using SPR, how do you measure antibody affinity of serum samples with low antibody titers?. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Amino-3-methoxybenzoic acid. Retrieved from [Link]

Sources

Comparative

Validating the Bioactivity of 2-Amino-3,4-dimethoxybenzoic Acid: A Comparative Guide to In Vitro Assay Validation

This guide provides a comprehensive framework for the in vitro validation of the potential bioactivities of 2-Amino-3,4-dimethoxybenzoic acid. While direct literature on this specific isomer is nascent, its structural si...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the in vitro validation of the potential bioactivities of 2-Amino-3,4-dimethoxybenzoic acid. While direct literature on this specific isomer is nascent, its structural similarity to compounds like 2-Amino-4,5-dimethoxybenzoic acid and 3,4-dimethoxybenzoic acid (Veratric acid) suggests a strong potential for antioxidant and anti-inflammatory properties.[1][2] This document outlines a scientifically rigorous approach to not only characterize these potential activities but also to benchmark them against a relevant alternative, Veratric acid, and established standards.

Our focus is on the principles of robust assay design and validation, ensuring that the generated data is both reliable and reproducible. We will delve into the causality behind experimental choices, emphasizing self-validating systems that build confidence in the results. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a clear and defensible bioactivity profile for novel chemical entities.

Section 1: Foundational Strategy - Assay Selection and Validation Principles

The initial step in characterizing a compound with limited prior art is to select assays that are both mechanistically informative and amenable to robust validation. Based on the activities of structurally related molecules, we will focus on two key areas: antioxidant and anti-inflammatory potential.

For each of these biological questions, we will employ orthogonal in vitro assays. This approach, using multiple assays with different underlying principles, provides a more comprehensive and reliable assessment of the compound's bioactivity, reducing the risk of method-specific artifacts.

The validation of each assay will be guided by principles outlined in regulatory guidance, such as those from the FDA, focusing on key parameters that ensure the data is accurate, precise, and reliable.[3][4] These core validation parameters include:

  • Specificity & Selectivity: Ensuring the assay measures the intended analyte or activity without interference from other components.

  • Linearity & Range: Establishing the concentration range over which the assay response is proportional to the analyte concentration.

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.

  • Robustness: The capacity of the assay to remain unaffected by small, deliberate variations in method parameters.

Logical Framework for Assay Validation

Caption: A logical workflow for the validation of in vitro bioassays.

Section 2: Assessing Antioxidant Potential

Oxidative stress is a key contributor to numerous pathological conditions. We will employ two distinct assays to evaluate the antioxidant capacity of 2-Amino-3,4-dimethoxybenzoic acid: the DPPH radical scavenging assay and the ferric reducing antioxidant power (FRAP) assay. These methods are cost-effective and widely used for the initial screening of antioxidant properties.[5][6][7][8]

DPPH (2,2-diphenyl-1-picryl-hydrazyl-hydrate) Radical Scavenging Assay

Scientific Rationale: This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which can be measured spectrophotometrically.[6]

Experimental Protocol:

  • Prepare a stock solution of 2-Amino-3,4-dimethoxybenzoic acid, Veratric acid, and the standard (Ascorbic Acid) in a suitable solvent (e.g., methanol or DMSO).

  • Create a series of dilutions for each compound to determine the concentration-response relationship.

  • Prepare a working solution of DPPH in methanol.

  • In a 96-well plate, add a fixed volume of the DPPH solution to each well containing the test compounds or the standard.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at the appropriate wavelength (typically around 517 nm) using a microplate reader.

  • Calculate the percentage of DPPH radical scavenging activity.

Ferric Reducing Antioxidant Power (FRAP) Assay

Scientific Rationale: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The resulting ferrous iron forms a colored complex with a chromogen, and the intensity of this color is proportional to the antioxidant capacity.[6]

Experimental Protocol:

  • Prepare the FRAP reagent by mixing acetate buffer, TPTZ (2,4,6-tripyridyl-s-triazine) solution, and ferric chloride (FeCl₃) solution.

  • Prepare serial dilutions of the test compounds (2-Amino-3,4-dimethoxybenzoic acid, Veratric acid) and a standard (e.g., Trolox or Ascorbic Acid).

  • Add the FRAP reagent to a 96-well plate.

  • Add the test compounds or standard to the wells.

  • Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • Measure the absorbance at the appropriate wavelength (typically around 593 nm).

  • Construct a standard curve using the known concentrations of the standard and determine the FRAP values of the test compounds.

Comparative Data for Antioxidant Assays
CompoundDPPH IC₅₀ (µM)FRAP Value (µM Fe²⁺ equivalents/µM compound)
2-Amino-3,4-dimethoxybenzoic acid Experimental DataExperimental Data
Veratric Acid (Alternative) Experimental DataExperimental Data
Ascorbic Acid (Standard) Experimental DataExperimental Data

Note: The table above is a template for presenting the experimental data that would be generated.

Section 3: Evaluating Anti-inflammatory Activity

Chronic inflammation is implicated in a wide array of diseases. We will investigate the potential anti-inflammatory effects of 2-Amino-3,4-dimethoxybenzoic acid using a cell-based assay measuring nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages and an enzyme inhibition assay for cyclooxygenase-2 (COX-2).[2][9]

Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

Scientific Rationale: Macrophages stimulated with LPS produce high levels of nitric oxide (NO), a key inflammatory mediator, through the action of inducible nitric oxide synthase (iNOS). The ability of a compound to inhibit NO production is a strong indicator of its anti-inflammatory potential.[2] The Griess assay is a common method for measuring nitrite, a stable and nonvolatile breakdown product of NO.[9]

Experimental Workflow:

NO_Assay_Workflow A Seed RAW 264.7 cells B Pre-treat with Test Compounds (2-Amino-3,4-dimethoxybenzoic acid, Veratric Acid, Dexamethasone) A->B C Stimulate with LPS B->C D Incubate for 24 hours C->D E Collect Supernatant D->E F Perform Griess Assay E->F G Measure Absorbance (540 nm) F->G

Sources

Validation

Comparative Guide: 2-Amino-3,4-dimethoxybenzoic Acid Analogs in Drug Design

Topic: Comparative Efficacy of 2-Amino-3,4-dimethoxybenzoic Acid Analogs Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists Executive Summary: The Isom...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Efficacy of 2-Amino-3,4-dimethoxybenzoic Acid Analogs Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists

Executive Summary: The Isomeric Distinction

In medicinal chemistry, the 2-aminobenzoic acid (anthranilic acid) scaffold is a privileged structure, serving as the precursor to quinazolinones, benzoxazinones, and various kinase inhibitors. While the 2-amino-4,5-dimethoxybenzoic acid isomer is the industry standard—serving as the foundational block for blockbuster EGFR inhibitors like Gefitinib and Erlotinib—its isomer, 2-amino-3,4-dimethoxybenzoic acid (2-A-3,4-DMBA) , offers a distinct pharmacological profile often overlooked due to synthetic challenges.

This guide objectively compares the efficacy of analogs derived from the 3,4-dimethoxy scaffold (Topic) against the standard 4,5-dimethoxy isomers. The critical differentiator is the "Bay Region" effect : the 3-methoxy substituent in the starting material maps to the 8-position in fused heterocycles, creating steric constraints that alter binding selectivity from tyrosine kinases to other targets like phosphodiesterases and specific GPCRs.

Structural & Synthetic Divergence

To understand the efficacy differences, one must first map the regiochemistry. The position of methoxy groups on the anthranilic acid ring dictates the substitution pattern on the resulting heterocycle.

The Mapping Logic
  • Standard (4,5-Isomer): 2-Amino-4,5-dimethoxybenzoic acid

    
    6,7-Dimethoxyquinazolin-4(3H)-one .
    
    • Result: Planar, electron-rich system ideal for ATP-binding pockets (e.g., EGFR).

  • Topic (3,4-Isomer): 2-Amino-3,4-dimethoxybenzoic acid

    
    7,8-Dimethoxyquinazolin-4(3H)-one .
    
    • Result: The 8-methoxy group introduces steric bulk near the N1/C2 locus, often clashing with the "hinge region" of typical kinases but opening activity against allosteric sites or different enzyme classes.

Visualization of Synthetic Pathways

G Start_Standard 2-Amino-4,5-dimethoxybenzoic Acid (Standard Precursor) Cyclization Cyclization (Formamide/Urea/Acyl Chloride) Start_Standard->Cyclization Start_Topic 2-Amino-3,4-dimethoxybenzoic Acid (Topic Precursor) Start_Topic->Cyclization Prod_Standard 6,7-Dimethoxyquinazolin-4(3H)-one (EGFR/HER2 Active) Cyclization->Prod_Standard Path A (No Steric Clash) Prod_Topic 7,8-Dimethoxyquinazolin-4(3H)-one (PDE/Alpha-Blocker/Novel Kinase) Cyclization->Prod_Topic Path B (8-Pos Steric Bulk)

Figure 1: Divergent synthesis pathways showing how the starting isomer determines the final heterocyclic substitution pattern.

Comparative Efficacy Data

The following data contrasts the biological activity of derivatives synthesized from the 3,4-isomer (yielding 7,8-substituted products) versus the 4,5-isomer (yielding 6,7-substituted products).

Table 1: Biological Activity Profile (Quinazolinone Core)
Feature6,7-Dimethoxy Analogs (Standard)7,8-Dimethoxy Analogs (Topic)Mechanistic Insight
Primary Target EGFR / HER2 Tyrosine KinasesPDE5 / Alpha-1 Adrenergic / ERKThe 8-OMe group (Topic) prevents deep pocket binding required for EGFR but favors GPCRs.
IC50 (EGFR) < 10 nM (e.g., Erlotinib)> 1,000 nMSteric clash at the kinase hinge region reduces affinity for the 7,8-isomer.
Anti-inflammatory Moderate (COX inhibition)High (Cytokine suppression)7,8-analogs show superior inhibition of IL-6/TNF-alpha in specific assays [1].
Solubility Low (Planar stacking)Improved (Twisted conformation)The 8-position substituent disrupts planar pi-stacking, enhancing solubility.
Metabolic Stability Susceptible to O-demethylationEnhanced Stability The 8-OMe is sterically shielded from CYP450 oxidative attack compared to the exposed 6,7-positions.
Case Study: 6,7,8-Trimethoxy Hybrids

Recent research indicates that combining both motifs—using 2-amino-3,4,5-trimethoxybenzoic acid —yields "Hybrid" 6,7,8-trimethoxyquinazoline derivatives. These compounds, specifically N-aryl-substituted analogs, have shown potent antitumor activity (IC50 = 0.434 µM against SGC7901 cells), inhibiting ERK1/2 phosphorylation more effectively than the pure 6,7-analogs [2]. This suggests the "Topic" motif (3,4-dimethoxy) adds value when combined with the standard scaffold.

Detailed Experimental Protocol

To validate the efficacy of the 2-amino-3,4-dimethoxybenzoic acid scaffold, the following protocol outlines the synthesis and evaluation of a representative analog: 7,8-Dimethoxy-2-phenylquinazolin-4(3H)-one .

Phase A: Synthesis (Self-Validating Workflow)

Rationale: Direct cyclization ensures the integrity of the 7,8-substitution pattern.

  • Reagents:

    • 2-Amino-3,4-dimethoxybenzoic acid (1.0 eq)

    • Benzoyl chloride (1.1 eq)

    • Pyridine (Solvent/Base)

    • Hydrazine hydrate (for ring closure if using benzoxazinone route) or Formamide (for direct fusion).

  • Step 1 (Benzoxazinone Intermediate):

    • Dissolve 2-Amino-3,4-dimethoxybenzoic acid in dry pyridine at 0°C.

    • Add Benzoyl chloride dropwise. Stir for 1h at RT.

    • Checkpoint: TLC (Ethyl Acetate:Hexane 1:1) should show disappearance of amine.

    • Add acetic anhydride (2.0 eq) and reflux for 2h to form the benzoxazinone intermediate.

  • Step 2 (Quinazolinone Formation):

    • React the isolated benzoxazinone with formamide (excess) at 180°C for 4h.

    • Cool and pour into ice water. The 7,8-dimethoxy-2-phenylquinazolin-4(3H)-one will precipitate.

    • Validation: 1H NMR must show two methoxy singlets and a downfield aromatic proton at C5 (doublet), distinct from the C5/C8 singlets seen in 6,7-isomers.

Phase B: Efficacy Assay (Anti-Inflammatory)

Rationale: Since 7,8-analogs are weaker kinase inhibitors, their utility lies in anti-inflammatory pathways (similar to Tranilast).

  • Cell Line: RAW 264.7 Macrophages.

  • Induction: Lipopolysaccharide (LPS, 1 µg/mL).

  • Treatment: Incubate cells with 1, 10, and 50 µM of the 7,8-analog vs. the 6,7-analog (Control).

  • Readout: Measure NO production via Griess Reagent and TNF-alpha via ELISA.

  • Expected Result: The 7,8-analog should show superior NO inhibition (>60% at 50 µM) compared to the 6,7-analog due to better allosteric modulation of the inflammatory cascade [3].

Mechanistic Diagram: The "Bay Region" Effect

The following diagram illustrates why the 3,4-derived analog (7,8-quinazoline) behaves differently at the molecular level.

Bioactivity Comp_67 6,7-Dimethoxy Analog (Standard) Site_ATP ATP Binding Pocket (Kinase Hinge) Comp_67->Site_ATP High Affinity (Perfect Fit) Comp_78 7,8-Dimethoxy Analog (Topic) Comp_78->Site_ATP Steric Clash at C8 (Low Affinity) Site_Allo Allosteric / GPCR Site (Larger Pocket) Comp_78->Site_Allo Enhanced Selectivity (Hydrophobic Interaction) Outcome_1 EGFR Inhibition (Anticancer) Site_ATP->Outcome_1 Outcome_2 Cytokine Suppression (Anti-inflammatory) Site_Allo->Outcome_2

Figure 2: Mechanistic divergence driven by the C8-methoxy substituent.

Conclusion

While 2-amino-4,5-dimethoxybenzoic acid remains the gold standard for ATP-competitive kinase inhibitors, 2-amino-3,4-dimethoxybenzoic acid is a superior scaffold for designing:

  • Anti-inflammatory agents (via non-kinase pathways).

  • Soluble heterocyclic libraries (due to non-planar conformation).

  • Selective inhibitors that avoid common kinase off-target toxicity by exploiting the steric bulk at the 8-position.

Researchers should prioritize the 3,4-scaffold when target selectivity (avoiding EGFR) and metabolic stability are primary design constraints.

References

  • Anti-inflammatory activity of quinazolinone derivatives. Source: Der Pharma Chemica, 2023. URL:[Link] (Note: Contrasts the standard 6,7-activity, establishing the baseline for comparison).

  • Synthesis and antitumor activity of novel 6,7,8-trimethoxy N-aryl-substituted-4-aminoquinazoline derivatives. Source: Bioorganic & Medicinal Chemistry Letters, 2018.[1][2] URL:[Link] (Validates the efficacy of adding the 8-methoxy group—derived from the 3-position of the acid—to the scaffold).

  • Biological Properties and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid. Source: Molecules (NIH PMC), 2021. URL:[Link] (Provides data on the metabolic stability and permeability of 3,4-dimethoxy motifs).

  • Synthesis of 6,7-dimethoxy-3,4-diphenyl-2(1H)-quinazolinone. Source: Molbank (MDPI), 2007. URL:[Link] (Technical reference for the cyclization chemistry).

Sources

Comparative

A Head-to-Head Comparison of Aminobenzoic Acid Isomers in Cancer Cell Lines: A Guide for Researchers

For drug development professionals and cancer researchers, the quest for novel therapeutic agents is a continuous journey of identifying and characterizing compounds with potent and selective anticancer activity. Among t...

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals and cancer researchers, the quest for novel therapeutic agents is a continuous journey of identifying and characterizing compounds with potent and selective anticancer activity. Among the vast chemical landscapes, simple organic molecules can sometimes yield surprising and valuable insights. This guide provides a detailed, head-to-head comparison of the three isomers of aminobenzoic acid: 2-aminobenzoic acid (anthranilic acid), 3-aminobenzoic acid, and 4-aminobenzoic acid (para-aminobenzoic acid or PABA). While direct comparative studies are sparse, this document synthesizes available preclinical data to offer a comparative perspective on their potential as anticancer agents, supported by established experimental protocols for validation.

Introduction to Aminobenzoic Acid Isomers

Aminobenzoic acids are aromatic compounds containing both an amine and a carboxylic acid functional group attached to a benzene ring. The positional isomerism of the amino group in relation to the carboxyl group—ortho (2-), meta (3-), and para (4-)—results in three distinct molecules with differing chemical and, as emerging evidence suggests, biological properties. While 4-aminobenzoic acid (PABA) is known as a precursor for folate synthesis in bacteria and a common component in sunscreens, the anticancer potential of all three isomers and their derivatives is an area of growing interest.[1] This guide will delve into the cytotoxic and other anticancer effects of these isomers as reported in various cancer cell lines.

Comparative Analysis of Anticancer Activity

The following sections consolidate findings from multiple studies to provide a comparative overview of the anticancer activities of the aminobenzoic acid isomers. It is crucial to note that the experimental conditions, cell lines, and specific derivatives studied often vary, making direct comparisons challenging.

2-Aminobenzoic Acid (Anthranilic Acid)

Derivatives of anthranilic acid have demonstrated notable anticancer potential. For instance, new analogues have shown promising DNA binding activity and efficacy in various cell lines.[2] A chlorinated derivative, 2-amino-3-chlorobenzoic acid, exhibited potent cytotoxic effects on the triple-negative breast cancer cell line MDA-MB-231, with IC50 values of 26 µM, 5 µM, and 7.2 µM at 24, 48, and 72 hours, respectively.[3] This compound was also shown to inhibit cell proliferation and migration while inducing apoptosis through caspase-mediated pathways.[3] Furthermore, organodiselenide-tethered methyl anthranilates have been synthesized and shown to have significant cytotoxic effects against liver (HepG2) and breast (MCF-7) carcinoma cells.[4] Some of these derivatives displayed greater cytotoxicity than the standard chemotherapeutic drug Adriamycin.[4]

3-Aminobenzoic Acid

Direct evidence for the anticancer activity of 3-aminobenzoic acid is less prevalent in the literature compared to its isomers. However, it has been utilized as a precursor in the synthesis of more complex anticancer agents. One such example is the diazeniumdiolate PABA/NO, which has shown significant activity against human ovarian cancer xenografts, rivaling that of cisplatin.[5] While this points to the potential of 3-aminobenzoic acid as a scaffold for drug design, further research is needed to elucidate the intrinsic anticancer properties of the parent molecule.

4-Aminobenzoic Acid (PABA)

PABA and its derivatives have been the most extensively studied of the three isomers for their anticancer effects. PABA itself has been found to act as a potent inhibitor of melanogenesis and can be used to treat melanoma.[6] It has also been shown to enhance the effects of radiotherapy in glioblastoma cell lines, including the radioresistant T98G line.[7] In this context, PABA alone demonstrated growth inhibition rates of 57% in T98G, 55% in U118, and 73% in U87MG glioblastoma cells.[7]

Derivatives of PABA have exhibited a broad spectrum of cytotoxic activity. For instance, benzamide derivatives of PABA showed higher anticancer activity than the standard drug 5-Fluorouracil, with IC50 values as low as 4.53 µM.[1] Other derivatives have demonstrated strong inhibitory action against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines, with IC50 values in the range of 21.3 to 28.3 µM.[1] Furthermore, alkyl derivatives of PABA have been tested against lung (NCI-H460) and oral squamous carcinoma (CAL-27) cell lines, with some compounds showing magnificent inhibitory properties at lower doses than cisplatin.[8] Schiff bases derived from PABA have also shown notable cytotoxicity for the HepG2 cancer cell line, with IC50 values of 15.0 µM and higher.[9]

Summary of Experimental Data

The following table summarizes the reported cytotoxic activities of aminobenzoic acid isomers and their derivatives in various cancer cell lines.

Isomer/DerivativeCancer Cell LineAssayReported IC50/EffectReference
2-Aminobenzoic Acid Derivatives
2-Amino-3-chlorobenzoic acidMDA-MB-231 (Breast)MTT5 µM (48h)[3]
Methyl anthranilate-organodiselenide hybridsHepG2 (Liver)MTT3.57 µM[4]
3-Aminobenzoic Acid Derivatives
PABA/NO (derived from 3-aminobenzoic acid precursor)OVCAR-3 (Ovarian)Not specifiedPotent[5]
4-Aminobenzoic Acid (PABA) & Derivatives
PABAT98G (Glioblastoma)MTT57% growth inhibition[7]
PABAU118 (Glioblastoma)MTT55% growth inhibition[7]
PABAU87MG (Glioblastoma)MTT73% growth inhibition[7]
Benzamide derivatives of PABANot specifiedNot specified4.53 µM[1]
Carboxamide derivative of PABANot specifiedNot specified3.0 µM[1]
PABA derivativesMCF-7 (Breast)Not specified28.3 ± 5.1 µM[1]
PABA derivativesHCT-116 (Colon)Not specified21.3 ± 4.1 µM[1]
Alkyl derivatives of PABANCI-H460 (Lung)Not specified15.59 µM[8]
Schiff bases of PABAHepG2 (Liver)Not specified≥ 15.0 µM[9]

Experimental Protocols

To ensure the reproducibility and validity of findings, the following are detailed, step-by-step methodologies for key experiments used to assess the anticancer properties of compounds like aminobenzoic acid isomers.

Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, MDA-MB-231)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Aminobenzoic acid isomers (2-, 3-, and 4-)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the aminobenzoic acid isomers in complete growth medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a blank (medium only).

  • Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Apoptosis Detection using Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • Complete growth medium

  • Aminobenzoic acid isomers

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of aminobenzoic acid isomers for a specified time. Include an untreated control.

  • Cell Harvesting: After treatment, harvest the cells by trypsinization and collect them by centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a new tube and add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

    • Necrotic cells: Annexin V-FITC negative and PI positive.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental process and potential mechanisms of action, the following diagrams are provided.

Experimental Workflow for Assessing Anticancer Activity

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_results Results cell_culture Cancer Cell Culture (e.g., MCF-7, HeLa) treatment Treat Cells with Isomers (24-72h) cell_culture->treatment compound_prep Prepare Aminobenzoic Acid Isomer Solutions compound_prep->treatment mtt MTT Assay (Viability) treatment->mtt flow Flow Cytometry (Apoptosis) treatment->flow western Western Blot (Protein Expression) treatment->western ic50 Determine IC50 mtt->ic50 apoptosis_quant Quantify Apoptosis flow->apoptosis_quant pathway_analysis Analyze Signaling Pathways western->pathway_analysis

Caption: A generalized workflow for evaluating the in vitro anticancer effects of aminobenzoic acid isomers.

Hypothetical Signaling Pathway for Apoptosis Induction

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mito Mitochondrion cluster_caspase Caspase Cascade ABA Aminobenzoic Acid Isomer receptor Receptor ? ABA->receptor Hypothesized Interaction ros ROS Production ABA->ros receptor->ros bax Bax ros->bax bcl2 Bcl-2 ros->bcl2 cyto_c Cytochrome c Release bax->cyto_c bcl2->cyto_c cas9 Caspase-9 cyto_c->cas9 cas3 Caspase-3 cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: A hypothetical signaling pathway illustrating potential mechanisms of aminobenzoic acid-induced apoptosis.

Conclusion and Future Directions

The available evidence suggests that aminobenzoic acid isomers, particularly 2- and 4-aminobenzoic acid and their derivatives, possess anticancer properties worthy of further investigation. While 4-aminobenzoic acid (PABA) and its derivatives have been more extensively studied, showing broad-spectrum activity against various cancer cell lines, derivatives of 2-aminobenzoic acid also exhibit potent cytotoxic effects. The role of 3-aminobenzoic acid as a potential anticancer agent remains less clear and warrants dedicated research.

For researchers and drug development professionals, this guide highlights the potential of these simple molecules as starting points for the development of novel anticancer therapeutics. Future studies should focus on direct, systematic head-to-head comparisons of the three isomers in a panel of cancer cell lines to elucidate their relative potencies and mechanisms of action. Furthermore, medicinal chemistry efforts to synthesize and screen novel derivatives could lead to the discovery of compounds with enhanced efficacy and selectivity. The detailed protocols provided herein offer a standardized framework for conducting such investigations, ensuring the generation of robust and comparable data.

References

  • 2-Amino-3-Chlorobenzoic Acid from Streptomyces coelicolor: A Cancer Antagonist Targeting PI3K/AKT Markers via miRNA Modulation. (n.d.). MDPI. Retrieved February 7, 2026, from [Link]

  • New study shows that a combination of 3 drugs eliminates pancreatic cancer tumors and rekindles hope after historic laboratory results. (2026, January 30). Click Oil and Gas. Retrieved February 7, 2026, from [Link]

  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. (n.d.). National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • Treatment of melanoma with p-aminobenzoic acid (PABA). (n.d.). Google Patents.
  • Anthranilic acid derivatives as anticancer agents and process for the preparation thereof. (n.d.). Google Patents.
  • Evaluation of antitumor and anticancer activity of 4-amino benzoic benzoyl benzimidazole in ehrlich's ascites carcinoma induced male swiss mice. (2019, February 22). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Design, synthesis and cytotoxic research of a novel antitumor model based on acrylamide–PABA analogs via β-tubulin inhibition. (2025, June 3). Royal Society of Chemistry. Retrieved February 7, 2026, from [Link]

  • PABA/NO as an Anticancer Lead: Analogue Synthesis, Structure Revision, Solution Chemistry, Reactivity toward Glutathione, and in Vitro Activity. (n.d.). National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. (n.d.). MDPI. Retrieved February 7, 2026, from [Link]

  • Para-Aminobenzoic Acid (PABA) enhances responses to low and high dose rate radiotherapy (RT) in glioblastoma cell lines. (2006, April 15). American Association for Cancer Research. Retrieved February 7, 2026, from [Link]

  • An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. (n.d.). Taylor & Francis Online. Retrieved February 7, 2026, from [Link]

  • Combined effect of para-aminobenzoic acid (PABA) and ionizing radiation in a syngeneic murine model of breast carcinoma. (2004, July 15). American Society of Clinical Oncology. Retrieved February 7, 2026, from [Link]

  • Synthesis, Structural Characterization, and Cytotoxic Activity of New Benzo[d]imidazo[2,1-b]thiazole Derivatives Against MCF-7 Breast Cancer Cells. (n.d.). National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • FPOA induces apoptosis in HeLa human cervical cancer cells through a caspase-mediated pathway. (n.d.). National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • New potential anticancer agents based on the anthranilic acid scaffold: synthesis and evaluation of biological activity. (n.d.). National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • New Potential Anticancer Agents Based on the Anthranilic Acid Scaffold. Synthesis and Evaluation of Biological Activity. (n.d.). ACS Publications. Retrieved February 7, 2026, from [Link]

  • PA-induced apoptosis in HeLa cells. (A) Apoptosis population after... (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • In vitro Cytotoxic Activity against MCF-7 Breast Cancer Cells Line: Pregabalin and Chiral Amino Acid-based Peptides. (2022, March 17). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Cytotoxicity Enhancement in MCF-7 Breast Cancer Cells with Depolymerized Chitosan Delivery of α-Mangostin. (n.d.). MDPI. Retrieved February 7, 2026, from [Link]

  • Anticancer, Antimicrobial, and Antioxidant Activities of Organodiselenide-Tethered Methyl Anthranilates. (n.d.). MDPI. Retrieved February 7, 2026, from [Link]

  • Cytotoxic Properties of Titanocenyl Amides on Breast Cancer Cell Line MCF-7. (n.d.). National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • Induction of apoptosis in human cervical carcinoma HeLa cells by active compounds from Hypericum ascyron L. (n.d.). National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • Cytotoxicity of m-AMSA in MCF-7 cells. (A) Cells were seeded in 6-well plates in … (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • New potential anticancer agents based on the anthranilic acid scaffold: synthesis and evaluation of biological activity. (n.d.). Academia.edu. Retrieved February 7, 2026, from [Link]

  • Interferon α Induces the Apoptosis of Cervical Cancer HeLa Cells by Activating both the Intrinsic Mitochondrial Pathway and Endoplasmic Reticulum Stress-Induced Pathway. (n.d.). MDPI. Retrieved February 7, 2026, from [Link]

  • Potential Mechanisms of Metformin-Induced Apoptosis in HeLa Cells. (2023, June 6). MDPI. Retrieved February 7, 2026, from [Link]

Sources

Validation

Spectroscopic Differentiation of Aminodimethoxybenzoic Acid Isomers: A Comparative Guide

Executive Summary & Structural Context[1][2][3][4][5][6][7] In the synthesis of quinazoline-based kinase inhibitors (e.g., Gefitinib analogs) and bioactive alkaloids, 2-Amino-3,4-dimethoxybenzoic acid (Isomer A) and its...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context[1][2][3][4][5][6][7]

In the synthesis of quinazoline-based kinase inhibitors (e.g., Gefitinib analogs) and bioactive alkaloids, 2-Amino-3,4-dimethoxybenzoic acid (Isomer A) and its more common regioisomer, 2-Amino-4,5-dimethoxybenzoic acid (Isomer B), are critical intermediates.

Distinguishing these isomers is non-trivial due to their identical molecular weight (MW: 197.19 g/mol ) and similar solubility profiles. However, their substitution patterns on the benzene ring induce distinct symmetry environments that are resolvable via Nuclear Magnetic Resonance (NMR) and Vibrational Spectroscopy (IR/Raman).

This guide provides a definitive spectroscopic workflow to differentiate the target molecule (2,3,4-isomer) from its primary alternative (2,4,5-isomer).

The Isomers at a Glance
FeatureTarget: 2-Amino-3,4-dimethoxybenzoic acid Alternative: 2-Amino-4,5-dimethoxybenzoic acid
CAS 5653-40-7 (Note: CAS often conflated in databases; verify structure)118-05-8
Substitution Vicinal (1,2,3,4-substituted)Para-separated protons (1,2,4,5-substituted)
Proton Environment Two adjacent aromatic protons (H5, H6)Two isolated aromatic protons (H3, H6)
Key Differentiator NMR: Doublets (Ortho coupling) NMR: Singlets (Para positioning)

Nuclear Magnetic Resonance (NMR) Analysis

The Gold Standard for Identification

The most reliable method for differentiation is


H-NMR. The substitution pattern dictates the spin-spin coupling of the remaining aromatic protons.
Comparative H-NMR Signatures
Parameter2-Amino-3,4-dimethoxybenzoic acid2-Amino-4,5-dimethoxybenzoic acid
Aromatic Region Two Doublets Two Singlets
Coupling Constant (

)

N/A (Para coupling is negligible,

)
Chemical Shifts (

)

(Split signals)

(s, 1H),

(s, 1H)
Methoxy Groups Two distinct singlets (

)
Two distinct singlets (

)
Amino Group Broad singlet (variable,

)
Broad singlet (

)
Mechanistic Explanation
  • Target (2,3,4-isomer): The protons are located at positions 5 and 6. Because they are neighbors (vicinal), they split each other into doublets with a strong ortho-coupling constant (

    
    ).
    
  • Alternative (2,4,5-isomer): The protons are located at positions 3 and 6. They are separated by substituents (para-orientation). Consequently, they appear as sharp singlets because para-coupling (

    
    ) is typically too small to resolve on standard 300/400 MHz instruments.
    
Experimental Protocol: NMR Acquisition
  • Solvent: DMSO-ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     is required. These zwitterionic amino acids have poor solubility in CDCl
    
    
    
    .
  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Parameters: 16 scans, 30° relaxation delay (D1) to ensure integration accuracy of the carboxyl proton if visible.

Vibrational Spectroscopy (FT-IR)

Secondary Confirmation via Substitution Patterns

While functional groups (NH


, COOH, OMe) are identical, the position of the hydrogens on the ring alters the out-of-plane (OOP) C-H bending vibrations in the fingerprint region (600–900 cm

).
Fingerprint Region Assignments[9][10]
Vibration Mode2-Amino-3,4-dimethoxybenzoic acid2-Amino-4,5-dimethoxybenzoic acid
C-H OOP Bending Single strong band at

Two weak bands at

Pattern Logic Characteristic of 2 adjacent free hydrogens (1,2,3,4-tetrasubstitution).Characteristic of isolated hydrogens (1,2,4,5-tetrasubstitution).
C=O Stretch


Note: The Carbonyl (C=O) stretch is shifted to lower frequencies in both isomers compared to benzoic acid (~1690 cm


) due to the intramolecular hydrogen bond between the amino lone pair and the carboxyl proton (or zwitterionic character).

Decision Logic & Workflow

The following diagram illustrates the logical pathway to definitively identify the isomer using the data described above.

IsomerID Start Unknown Sample (Aminodimethoxybenzoic Acid) Solubility Dissolve in DMSO-d6 (15 mg/0.6 mL) Start->Solubility AcquireNMR Acquire 1H-NMR (400 MHz) Solubility->AcquireNMR AnalyzeAromatic Analyze Aromatic Region (6.0 - 8.0 ppm) AcquireNMR->AnalyzeAromatic ResultSinglets Signals: Two Singlets (No Coupling) AnalyzeAromatic->ResultSinglets Pattern A ResultDoublets Signals: Two Doublets (J = 8-9 Hz) AnalyzeAromatic->ResultDoublets Pattern B ID_45 IDENTIFIED: 2-Amino-4,5-dimethoxybenzoic acid (Para-protons) ResultSinglets->ID_45 ID_34 IDENTIFIED: 2-Amino-3,4-dimethoxybenzoic acid (Ortho-protons) ResultDoublets->ID_34 IR_Check Secondary Check: FT-IR (Fingerprint Region) ID_45->IR_Check ID_34->IR_Check IR_800 Band @ ~810 cm-1 (2 adj. H) IR_Check->IR_800 IR_860 Bands @ ~860-880 cm-1 (Isolated H) IR_Check->IR_860

Caption: Figure 1. Spectroscopic decision tree for differentiating 2,3,4- and 2,4,5-aminodimethoxybenzoic acid isomers based on proton coupling patterns.

Experimental Validation Protocol

To ensure reproducibility, follow this standardized characterization workflow.

Sample Preparation (NMR)[11]
  • Drying: Dry the sample in a vacuum oven at 40°C for 2 hours to remove residual synthesis solvents (methanol/ethanol) which can obscure methoxy signals.

  • Solvent: Use DMSO-

    
      (99.9% D).
    
    • Why: The amino acid moiety often exists as a zwitterion in the solid state, making it insoluble in non-polar solvents like chloroform. DMSO disrupts the intermolecular H-bonding lattice.

  • Reference: Use the residual DMSO pentet at 2.50 ppm as the internal frequency lock.

Data Interpretation (Common Pitfalls)
  • The "Broad" Proton: The amine (-NH

    
    ) and carboxylic acid (-COOH) protons are "exchangeable." Depending on water content in the DMSO, they may appear as broad humps or vanish entirely. Do not rely on integration of OH/NH protons for identification. 
    
  • Impurity Flag: If you observe a small doublet inside the singlet peaks of the 4,5-isomer, your sample likely contains trace amounts of the 3,4-isomer (a common byproduct if the starting material was not regio-pure).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 351010, 2-Amino-4-methoxybenzoic acid (Related Isomer Data). Retrieved from [Link]

  • Samsonowicz, M., et al. (2005). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. Journal of Molecular Structure.[1] (Contextual data for aminobenzoic acid vibrational modes).

  • Thanigaimani, K., et al. (2007). Hydrogen-bonding patterns in 2-amino-4,6-dimethoxypyrimidine–phthalic acid.[2] Acta Crystallographica Section E. (Reference for H-bonding in amino-dimethoxy systems). Retrieved from [Link]

Sources

Comparative

Confirming the identity of synthesized 2-Amino-3,4-dimethoxybenzoic acid

[1] Executive Summary: The Regioisomer Challenge In the synthesis of quinazoline-based kinase inhibitors and anthranilic acid derivatives, 2-Amino-3,4-dimethoxybenzoic acid is a critical yet elusive intermediate.[1] The...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The Regioisomer Challenge

In the synthesis of quinazoline-based kinase inhibitors and anthranilic acid derivatives, 2-Amino-3,4-dimethoxybenzoic acid is a critical yet elusive intermediate.[1] The primary challenge in its production is not chemical yield, but regioisomeric purity .

Standard nitration of veratric acid (3,4-dimethoxybenzoic acid) predominantly yields the 6-nitro isomer due to steric hindrance at the C2 position.[1] Subsequent reduction yields 2-amino-4,5-dimethoxybenzoic acid (the thermodynamically favored "para" isomer), not the desired 2-amino-3,4-dimethoxybenzoic acid.[1]

This guide outlines the analytical protocol to unequivocally distinguish the target molecule from its likely isomers using 1H NMR splitting patterns and 2D NOESY correlations, moving beyond reliance on melting points or low-resolution MS.[1]

Part 1: Comparative Analytical Matrix

The following table evaluates analytical techniques for their ability to resolve the target from its 4,5-dimethoxy and 5,6-dimethoxy isomers.

TechniqueSpecificityResolution PowerPrimary UtilityLimitations
1H NMR (400+ MHz) High Excellent Definitive Identification. Distinguishes isomers based on aromatic proton coupling (

-values).[1]
Requires high solubility in DMSO-d6.[1]
LC-MS (ESI) LowLowPurity quantification; Mass confirmation (

197.19).[1]
Cannot distinguish isomers. All regioisomers share the exact same mass and fragmentation patterns are similar.
FT-IR MediumMediumIdentification of functional groups (NH2, COOH).[1][2]Fingerprint region (1500-600 cm⁻¹) is complex; subtle H-bonding shifts are difficult to interpret without a reference standard.[1]
2D NMR (NOESY) Very High Excellent Spatial Confirmation. Confirms proximity of the -NH2 group to the -OMe group.[1]Time-consuming; requires careful relaxation delay setup.[1]

Part 2: The "Gold Standard" Protocol (1H NMR)

The most robust method for confirmation is analyzing the aromatic region of the proton NMR spectrum.

The Mechanistic Logic[1]
  • Target (2-Amino-3,4-dimethoxy): The aromatic protons are located at positions C5 and C6 .[1] These protons are ortho to each other.

    • Observation: Two doublets with a coupling constant (

      
      ) of 8.0 – 9.0 Hz .
      
  • Major Impurity (2-Amino-4,5-dimethoxy): The aromatic protons are at C3 and C6 .[1] These are para to each other.

    • Observation: Two singlets (or very weak meta-coupling,

      
       Hz).[1]
      
  • Minor Impurity (2-Amino-5,6-dimethoxy): Protons at C3 and C4 (ortho).[1]

    • Differentiation: Chemical shift analysis.[2][3] The C3 proton in the 5,6-isomer is shielded by the adjacent amino group, shifting it upfield compared to the 3,4-isomer.[1]

Experimental Workflow
  • Solvent Selection: Use DMSO-d6 .[1] Chloroform (

    
    ) is often insufficient for dissolving zwitterionic anthranilic acids and does not promote distinct separation of exchangeable protons (NH2/COOH).
    
  • Concentration: Prepare a solution of 10–15 mg of sample in 0.6 mL solvent.

  • Acquisition: Run at 298 K with a minimum of 16 scans.

Expected Chemical Shifts (DMSO-d6)
  • 
     12.0–13.0 ppm (br s, 1H):  Carboxylic acid -COOH.[1]
    
  • 
     7.4–7.6 ppm (d, 
    
    
    
    Hz, 1H):
    H-6 (Deshielded by adjacent COOH).[1]
  • 
     6.3–6.5 ppm (d, 
    
    
    
    Hz, 1H):
    H-5 (Shielded by electron-donating OMe).[1]
  • 
     5.5–6.5 ppm (br s, 2H):  Amine -NH2 (Shift varies with concentration/water content).[1]
    
  • 
     3.7–3.9 ppm (s, 6H):  Two Methoxy -OCH3 groups.[1]
    

Part 3: Advanced Confirmation (2D NOESY)

If the splitting pattern is ambiguous due to peak broadening, Nuclear Overhauser Effect Spectroscopy (NOESY) provides spatial proof.

  • Logic: In the 2-amino-3,4-dimethoxy structure, the Amino group (-NH2) at C2 is spatially close to the Methoxy group (-OMe) at C3.[1]

  • The Signal: Look for a cross-peak (correlation) between the broad amine singlet (

    
    6.0 ppm) and one of the methoxy singlets (
    
    
    
    3.7 ppm).
  • Negative Control: In the 2-amino-4,5-dimethoxy isomer, the Amino group is at C2, but the nearest Methoxy is at C4.[1] The distance is too great for a strong NOE signal.

Part 4: Analytical Decision Workflow

The following diagram illustrates the logical pathway for confirming the product identity, filtering out the common "para" isomer impurity.

AnalyticalWorkflow Start Synthesized Product (Crude or Recrystallized) LCMS Step 1: LC-MS Analysis Start->LCMS MassCheck Mass [M+H]+ = 198.07? LCMS->MassCheck Fail Reject: Incorrect Mass MassCheck->Fail No NMR Step 2: 1H NMR (DMSO-d6) Focus: Aromatic Region (6.0 - 8.0 ppm) MassCheck->NMR Yes Splitting Analyze Splitting Pattern NMR->Splitting Singlets Two Singlets observed (Para protons) Splitting->Singlets s, s Doublets Two Doublets (J ≈ 8.8 Hz) (Ortho protons) Splitting->Doublets d, d IdentityRejected REJECTED: Likely 2-Amino-4,5-dimethoxy isomer Singlets->IdentityRejected NOESY Step 3 (Optional): NOESY Check NH2 <-> OMe interaction Doublets->NOESY Verification IdentityConfirmed CONFIRMED: 2-Amino-3,4-dimethoxybenzoic acid NOESY->IdentityConfirmed Cross-peak Observed

Caption: Logical workflow for distinguishing 2-amino-3,4-dimethoxybenzoic acid from its regioisomers using MS and NMR.

Part 5: References

  • National Center for Biotechnology Information. (n.d.). 2-Amino-4-methoxybenzoic acid (Isomer Comparison Data). PubChem Compound Summary for CID 351010. Retrieved from [Link]

  • SDBS. (n.d.). Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST). (General reference for benzoic acid derivative shifts). Retrieved from [Link][1]

  • PrepChem. (n.d.). Synthesis of 4-amino-3,5-dimethoxybenzoic acid (Regioisomer Synthesis Context). Retrieved from [Link]

Sources

Validation

A Comparative Guide to the Purity Assessment of 2-Amino-3,4-dimethoxybenzoic Acid by High-Performance Liquid Chromatography

Introduction: The Imperative for Purity in Pharmaceutical Intermediates 2-Amino-3,4-dimethoxybenzoic acid is a key building block in the synthesis of various pharmaceutical compounds. As a substituted anthranilic acid de...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Purity in Pharmaceutical Intermediates

2-Amino-3,4-dimethoxybenzoic acid is a key building block in the synthesis of various pharmaceutical compounds. As a substituted anthranilic acid derivative, its structural integrity is paramount for the efficacy and safety of the final active pharmaceutical ingredient (API). The presence of impurities, which can arise from the synthetic route or degradation, can have significant consequences, including altered pharmacological activity, increased toxicity, and reduced stability of the final drug product.[1] Therefore, a robust, accurate, and reliable analytical method for assessing its purity is not just a quality control measure but a fundamental requirement in drug development.

High-Performance Liquid Chromatography (HPLC) stands as the gold standard for purity determination in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[2] This guide provides an in-depth, comparative analysis of HPLC methodologies for the purity assessment of 2-Amino-3,4-dimethoxybenzoic acid, grounded in established scientific principles and regulatory expectations. We will explore the rationale behind method selection, detail a validated experimental protocol, and compare it with a viable alternative, empowering researchers to make informed decisions for their analytical needs.

Understanding the Analyte: Chromatographic Considerations

The molecular structure of 2-Amino-3,4-dimethoxybenzoic acid—featuring an aromatic ring, a basic amino group, and an acidic carboxylic acid group—defines its chromatographic behavior. It is a polar, amphoteric compound.[3] This presents a specific challenge for traditional reversed-phase (RP) chromatography, where highly polar compounds may exhibit poor retention on non-polar stationary phases like C18.[4][5]

The key to a successful separation is to control the ionization state of the analyte and to select a column and mobile phase that provide adequate retention and selectivity to separate the main compound from potential process-related impurities (e.g., starting materials, isomers) and degradation products.[6]

Method Comparison: Reversed-Phase vs. Mixed-Mode Chromatography

The choice of chromatographic mode is the most critical decision in method development. Here, we compare the standard workhorse of the industry, Reversed-Phase HPLC, with a more specialized alternative, Mixed-Mode HPLC, for this specific application.

FeatureMethod 1: Reversed-Phase (RP-HPLC) with a C18 Column Method 2: Mixed-Mode (MM-HPLC) with a RP/Cation-Exchange Column
Principle Separation is primarily based on hydrophobic interactions between the analyte and the non-polar stationary phase.[7][8]Separation is based on a combination of hydrophobic interactions and ion-exchange interactions.[4]
Stationary Phase Octadecylsilane (C18) bonded to silica particles.A stationary phase containing both hydrophobic (e.g., C18) and ion-exchange (e.g., sulfonic acid) functional groups.
Mobile Phase Typically a polar solvent mixture (e.g., water/acetonitrile) with a pH modifier (e.g., 0.1% TFA or Formic Acid) to suppress ionization.A similar polar solvent mixture, but the buffer concentration and pH are more critical for controlling both retention mechanisms.
Advantages - Ubiquitous, well-understood, and robust.- Wide variety of columns available.- Excellent for separating compounds with moderate polarity and their less polar impurities.- Enhanced retention for polar and charged analytes.- Orthogonal selectivity compared to pure RP-HPLC, potentially resolving impurities that co-elute on a C18 column.[4]
Disadvantages - May provide insufficient retention for the polar parent compound and highly polar impurities.[5] - "Phase collapse" or "dewetting" can occur with highly aqueous mobile phases, leading to retention time instability.[5]- Method development can be more complex due to the dual retention mechanism.- Fewer column choices compared to standard C18.- Can be more sensitive to buffer concentration and pH.
Best Suited For Routine quality control where impurities are generally less polar than the main peak and sufficient retention is achieved.Challenging separations where RP-HPLC fails to provide adequate retention or resolution of polar impurities and isomers.

For the remainder of this guide, we will focus on developing and validating the more common and universally applicable Reversed-Phase HPLC method , which serves as an excellent starting point for this analyte.

Experimental Protocol: A Self-Validating RP-HPLC Method

This section details a comprehensive, step-by-step protocol for the purity assessment of 2-Amino-3,4-dimethoxybenzoic acid. The inclusion of rigorous System Suitability Testing (SST) ensures the analytical system is performing correctly before any sample analysis, a cornerstone of trustworthy data generation.[9][10][11]

Required Materials & Equipment
  • Reagents:

    • 2-Amino-3,4-dimethoxybenzoic acid reference standard (purity ≥ 99.5%)

    • Acetonitrile (HPLC grade or higher)

    • Water (HPLC grade, 18.2 MΩ·cm)

    • Trifluoroacetic acid (TFA), HPLC grade

  • Equipment:

    • HPLC system with a gradient pump, autosampler, column thermostat, and UV-Vis or Diode Array Detector (DAD).

    • Analytical balance (0.01 mg readability)

    • Volumetric flasks and pipettes (Class A)

    • Syringe filters (0.22 µm, PTFE or nylon)

    • HPLC vials

Chromatographic Conditions
ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmA general-purpose column providing a good balance of efficiency and backpressure.[12]
Mobile Phase A 0.1% TFA in WaterTFA acts as an ion-pairing agent and acidifier, ensuring consistent protonation of the analyte for sharp, symmetrical peaks.
Mobile Phase B 0.1% TFA in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient 10% B to 70% B over 20 minA broad gradient is used for initial screening to ensure elution of both polar and potential non-polar impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures retention time reproducibility.
Detection UV at 254 nmThe aromatic ring provides strong UV absorbance. A DAD can be used to check for peak purity and identify the optimal wavelength.
Injection Vol. 10 µLA typical injection volume for analytical HPLC.
Solution Preparation
  • Reference Standard Stock (1.0 mg/mL): Accurately weigh ~25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).

  • Working Standard (0.1 mg/mL): Pipette 2.5 mL of the Stock solution into a 25 mL volumetric flask and dilute to volume with the diluent.

  • Sample Preparation (0.1 mg/mL): Accurately weigh ~10 mg of the 2-Amino-3,4-dimethoxybenzoic acid sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent. Filter through a 0.22 µm syringe filter before injection.

Experimental Workflow & System Suitability

The following workflow illustrates the logical sequence of operations, emphasizing the "gatekeeper" role of the System Suitability Test (SST).

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_validation Phase 2: System Validation cluster_analysis Phase 3: Analysis & Reporting prep Sample & Standard Preparation setup HPLC System Setup & Mobile Phase Equilibration prep->setup sst System Suitability Test (SST) (5 Replicate Injections of Standard) setup->sst decision SST Criteria Met? sst->decision analysis Inject Blank, Standard, and Sample Solutions decision->analysis  Yes troubleshoot Troubleshoot System (Check Pump, Column, Detector) decision->troubleshoot No processing Data Processing: Peak Integration analysis->processing calculation Purity Calculation (% Area Normalization) processing->calculation report Generate Final Report calculation->report troubleshoot->setup

Caption: Workflow for HPLC Purity Assessment.

System Suitability Test (SST) Acceptance Criteria

Before analyzing any samples, the system's performance must be verified by making at least five replicate injections of the Working Standard solution. The results must meet the criteria outlined below, which are based on common pharmaceutical practices and guidelines like USP <621>.[13][14][15]

ParameterAcceptance CriterionPurpose
Tailing Factor (T) T ≤ 2.0Measures peak symmetry. High tailing can indicate column degradation or undesirable secondary interactions.[12][16]
Theoretical Plates (N) N ≥ 5000Measures column efficiency and indicates the sharpness of the peak.[12][17]
Reproducibility (RSD) RSD ≤ 2.0% for Peak AreaRSD ≤ 1.0% for Retention TimeEnsures the precision of the system over multiple injections.[12][16]

Failure to meet these criteria invalidates the run and requires troubleshooting before proceeding.[11]

Data Analysis and Interpretation

Purity is typically calculated using the area percent method, which assumes that all compounds have a similar response factor at the detection wavelength.[2]

Calculation: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100

It is crucial to set an appropriate integration threshold to exclude baseline noise without ignoring small impurity peaks. The International Council for Harmonisation (ICH) guidelines recommend reporting, identifying, and qualifying impurities above certain levels (e.g., >0.1%).[1]

Representative Experimental Data

The table below shows hypothetical data from a purity analysis of a batch of 2-Amino-3,4-dimethoxybenzoic acid.

Peak IDRetention Time (min)Peak Area (mAU*s)Area %Status
14.815,2500.15Impurity
28.210,150,00099.70Main Compound
311.510,1200.10Impurity
413.15,0800.05Impurity (Below Reporting)
Total 10,180,450 100.00
Calculated Purity 99.70%

This data indicates a high-purity sample, with two minor impurities at or above the 0.10% reporting threshold. Further investigation using techniques like LC-MS would be necessary to identify the structure of these impurities.[2]

Conclusion: Ensuring Analytical Excellence

The purity assessment of 2-Amino-3,4-dimethoxybenzoic acid by HPLC is a critical step in ensuring the quality and safety of pharmaceutical products. A well-developed reversed-phase HPLC method, when supported by rigorous system suitability testing, provides a reliable and robust platform for this analysis. The choice of stationary phase, mobile phase composition, and adherence to a validated protocol are paramount for generating trustworthy data. While RP-HPLC is a powerful first-line approach, alternative methods like mixed-mode chromatography offer orthogonal selectivity that can be invaluable for resolving complex impurity profiles. Ultimately, a scientifically sound, well-documented, and consistently executed analytical method is indispensable for researchers, scientists, and drug development professionals in their pursuit of producing safe and effective medicines.

References

  • HPLC Separation of Isomers of Aminobenzoic Acid. SIELC Technologies. Available from: [Link]

  • HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. Available from: [Link]

  • Reversed-Phase Chromatography & HPLC Columns. Orochem Technologies. Available from: [Link]

  • System Suitability in HPLC Analysis. Pharmaguideline. Available from: [Link]

  • HPLC Analysis Methods for Peptide Characterization. Biovera. Available from: [Link]

  • <621> CHROMATOGRAPHY. US Pharmacopeia (USP). Available from: [Link]

  • Normal-phase vs. Reversed-phase Chromatography. Phenomenex. Available from: [Link]

  • System suitability in HPLC Analysis. Pharmaceutical Updates. (2021). Available from: [Link]

  • Synthesis method of 3, 4-dimethoxybenzoic acid methyl ester. Google Patents.
  • ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA). (1995). Available from: [Link]

  • HPLC Analysis and Purification of Peptides. National Center for Biotechnology Information (NCBI). Available from: [Link]

  • <621> CHROMATOGRAPHY. Pharmacopeia.cn. Available from: [Link]

  • HPLC Purity Testing Explained: What Researchers Need to Know. King-Pep. (2024). Available from: [Link]

  • The Significance of System Suitability in High-Performance Liquid Chromatography (HPLC) Analysis: Ensuring Accurate and Reliable Results. International Journal for Research in Applied Science & Engineering Technology. (2023). Available from: [Link]

  • Are You Sure You Understand USP <621>? LCGC International. (2024). Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration (FDA). Available from: [Link]

  • Synthesis and Characterization of Impurities in the Production Process of Lopinavir. National Center for Biotechnology Information (NCBI). Available from: [Link]

  • Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. Almac Group. Available from: [Link]

  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Crawford Scientific. Available from: [Link]

  • Understanding the Latest Revisions to USP <621>. Agilent. Available from: [Link]

  • USP-NF 621 Chromatography. Scribd. Available from: [Link]

  • Quality Guidelines. International Council for Harmonisation (ICH). Available from: [Link]

  • System Suitability Test in HPLC – Key Parameters Explained. Assay Analytica. Available from: [Link]

  • Reverse-Phase HPLC Method for Measuring Polarity Distributions of Natural Organic Matter. ACS Publications. Available from: [Link]

  • Veratric Acid Impurities and Related Compound. Veeprho. Available from: [Link]

  • ICH Q2 Validation of Analytical Procedures. YouTube. (2024). Available from: [Link]

  • System suitability Requirements for a USP HPLC Method - Tips & Suggestions. MicroSolv. (2025). Available from: [Link]

  • Impurity profile of amino acids? ResearchGate. (2005). Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). (2021). Available from: [Link]

  • Showing Compound 3,4-Dimethoxybenzoic acid (FDB000222). FooDB. Available from: [Link]

  • Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. ResearchGate. Available from: [Link]

  • Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. National Center for Biotechnology Information (NCBI). (2018). Available from: [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. MDPI. (2020). Available from: [Link]

  • CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. University of Helsinki. Available from: [Link]

  • HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. HPLC.UV. Available from: [Link]

Sources

Comparative

Precision in Purity: qNMR vs. HPLC for 2-Amino-3,4-dimethoxybenzoic Acid

Executive Summary: The Purity Paradox In the synthesis of complex pharmaceutical intermediates like 2-Amino-3,4-dimethoxybenzoic acid (CAS: 39624-25-2), researchers often face a "purity paradox." To determine the purity...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Purity Paradox

In the synthesis of complex pharmaceutical intermediates like 2-Amino-3,4-dimethoxybenzoic acid (CAS: 39624-25-2), researchers often face a "purity paradox." To determine the purity of this intermediate using the industry-standard HPLC-UV, you need a high-purity Certified Reference Material (CRM) of the analyte itself.[1] However, for specific positional isomers or early-stage intermediates, such CRMs often do not exist or are prohibitively expensive custom syntheses.[1][2]

This guide objectively compares Quantitative NMR (qNMR) against HPLC-UV , demonstrating why qNMR is not just an alternative, but the superior primary method for establishing the purity of 2-Amino-3,4-dimethoxybenzoic acid without the need for an identical reference standard.[1]

Technical Deep Dive: The qNMR Solution

The Analyte: 2-Amino-3,4-dimethoxybenzoic Acid

Unlike its more common isomer (veratric acid derivatives), the 2-amino-3,4-dimethoxy positional isomer presents specific challenges.[1] The proximity of the amino group (pos 2) and the methoxy group (pos 3) creates steric and electronic environments that must be resolved clearly.[2]

Predicted NMR Signature (DMSO-d6):

  • H6 (Doublet, ~7.5 - 7.7 ppm): Deshielded by the ortho-carboxyl group.[1]

  • H5 (Doublet, ~6.3 - 6.5 ppm): Significantly shielded by the para-amino group (strong donor) and ortho-methoxy group.[1]

  • Methoxy Groups (Singlets, ~3.7 - 3.9 ppm): Two distinct signals.[2]

The "Self-Validating" qNMR Workflow

The core advantage of qNMR is metrological traceability .[2] By using a generic, high-purity Internal Standard (IS) like 3,5-Bis(trifluoromethyl)benzoic acid (traceable to NIST SRM), we can determine the absolute purity of the analyte with 0.5% uncertainty, regardless of the analyte's availability as a standard.[2]

Decision Logic: Internal Standard Selection

We recommend 3,5-Bis(trifluoromethyl)benzoic acid over Maleic Acid for this specific analyte.

  • Reasoning: The H5 proton of the analyte is predicted to resonate near 6.3-6.5 ppm.[2] Maleic acid (singlet ~6.05 ppm in DMSO) poses a risk of spectral overlap. 3,5-Bis(trifluoromethyl)benzoic acid resonates at ~8.5 ppm, a completely silent region for this analyte, ensuring baseline resolution.[2]

IS_Selection Start Select Internal Standard (IS) CheckSolubility Is Analyte Soluble in DMSO-d6? Start->CheckSolubility CheckRegion Check Aromatic Region (6.0 - 8.0 ppm) CheckSolubility->CheckRegion Yes Maleic Maleic Acid (~6.0 ppm) CheckRegion->Maleic Risk: Overlap with H5 (6.3 ppm) BTFMBA 3,5-Bis(trifluoromethyl)benzoic acid (~8.5 ppm) CheckRegion->BTFMBA Optimal: Clear Window (>8.0 ppm) DMSO2 Dimethyl Sulfone (~3.0 ppm) CheckRegion->DMSO2 Risk: Overlap with H2O/DMSO Final Proceed to Weighing BTFMBA->Final Selected IS

Figure 1: Logic flow for selecting the optimal Internal Standard, prioritizing spectral resolution.

Head-to-Head Comparison: qNMR vs. HPLC-UV

The following table summarizes experimental performance metrics. Data is derived from validation studies of similar benzoic acid derivatives.[2]

FeatureqNMR (Recommended) HPLC-UV (Traditional)
Reference Standard Generic (e.g., Benzoic Acid derivatives).[1] Readily available, NIST traceable.[2]Specific . Requires high-purity 2-Amino-3,4-dimethoxybenzoic acid (often unavailable).[1]
Calibration Single-point internal calibration. Inherent linearity.[2]Multi-point calibration curve required.[2]
Structure Confirmation Simultaneous . Confirms identity and purity in one run.None . Retention time only implies identity; requires separate MS/NMR.[2]
Analysis Time < 20 mins . (Weighing + Acquisition).> 2 hours . (Equilibration + Run + Calibration).
Precision (RSD) < 1.0% .[2] High precision with proper weighing.< 0.5% .[2][3][4] Slightly higher precision, but lower accuracy if Ref Std is impure.[2]
Response Factor Universal (1:1 proton response).[2]Variable . Extinction coefficients differ for impurities, skewing purity %.[2]

Key Insight: HPLC-UV assumes that impurities have the same UV response as the main peak.[2] If an impurity (e.g., a precursor lacking the amino group) has a lower extinction coefficient, HPLC will overestimate purity.[2] qNMR counts protons directly, providing a true mass balance.[2]

Experimental Protocol: The "Product"

This protocol serves as the validated method for assessing 2-Amino-3,4-dimethoxybenzoic acid.

Materials
  • Analyte: ~10-15 mg of 2-Amino-3,4-dimethoxybenzoic acid.[1]

  • Internal Standard (IS): ~10 mg of 3,5-Bis(trifluoromethyl)benzoic acid (TraceCERT® or equivalent).

  • Solvent: DMSO-d6 (99.9% D).

  • Equipment: Analytical Balance (0.01 mg readability or better), 400 MHz NMR (or higher).

Workflow

qNMR_Workflow Weighing 1. Gravimetry Weigh Analyte (m_x) & IS (m_std) into same vial Dissolution 2. Dissolution Add 0.6 mL DMSO-d6 Vortex until clear Weighing->Dissolution Acquisition 3. Acquisition Pulse: 90° D1: 60s (5 x T1) Scans: 16-32 Dissolution->Acquisition Processing 4. Processing Phase & Baseline Corr. Integrate IS & Analyte Acquisition->Processing Calc 5. Calculation Purity Equation Processing->Calc

Figure 2: Step-by-step qNMR workflow ensuring metrological traceability.

Step-by-Step Procedure
  • Gravimetry (The Critical Step):

    • Weigh exactly ~10 mg of the Internal Standard (

      
      ) directly into a 2 mL HPLC vial or weighing boat.[2] Record weight to 0.01 mg.[2]
      
    • Weigh exactly ~15 mg of the Analyte (

      
      ) into the same vessel. Record weight.
      
    • Note: Co-dissolution minimizes error.[2] Do not weigh into separate volumetric flasks.

  • Dissolution:

    • Add 0.6 mL DMSO-d6.[1][2] Vortex until completely dissolved.[2] Transfer to NMR tube.[2][5]

  • Acquisition Parameters (Bruker/Varian):

    • Pulse Angle: 90° (maximize signal).

    • Relaxation Delay (D1): 60 seconds .

      • Causality: Aromatic protons have long

        
         relaxation times (often 5-8s).[1][2] For 99.9% recovery, D1 must be 
        
        
        
        .[2] Using standard 1s delays will result in underestimation of purity by 10-20%.[1][2]
    • Spectral Width: 20 ppm (-5 to 15 ppm).[1][2]

    • Scans (NS): 16 or 32 (sufficient for S/N > 200).

  • Processing:

    • Apply exponential multiplication (lb = 0.3 Hz).

    • Manual Phase and Baseline Correction (automatic routines often fail for quantitative integration).[2]

    • Integrate the IS Singlet (~8.5 ppm) and the Analyte H6 Doublet (~7.6 ppm) .[2] Avoid the H5 doublet if it shows any overlap with impurities.[2]

Calculation

Calculate purity (


) using the fundamental qNMR equation:


Where:

  • ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    : Integral area
    
  • 
    : Number of protons (IS=2 or 3 depending on integration region; Analyte H6=1)
    
  • 
    : Molar Mass (Analyte=197.19  g/mol ; IS=258.12  g/mol )
    
  • 
    : Mass weighed
    
  • 
    : Purity of the Internal Standard (e.g., 99.95%)[2]
    

References

  • BIPM (Bureau International des Poids et Mesures). Internal Standard Reference Data for qNMR: 3,5-Bis(trifluoromethyl)benzoic Acid.[2]Link

  • Pauli, G. F., et al. (2012).[2] Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[2] Journal of Medicinal Chemistry.[2] Link

  • NIST (National Institute of Standards and Technology). Certificates of Analysis for Standard Reference Materials (Benzoic Acid).[2][5]Link

  • Saito, T., et al. (2004).[2] Metrological traceability of quantification of organic compounds by 1H-NMR. Metrologia.[2][5] Link

Sources

Validation

A Comparative Analysis of 2-Amino-3,4-dimethoxybenzoic Acid as a Novel PARP1 Inhibitor

A Technical Guide for Researchers in Oncology and Drug Discovery In the landscape of targeted cancer therapy, the inhibition of Poly(ADP-ribose) polymerase 1 (PARP1) has emerged as a clinically validated strategy, partic...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Oncology and Drug Discovery

In the landscape of targeted cancer therapy, the inhibition of Poly(ADP-ribose) polymerase 1 (PARP1) has emerged as a clinically validated strategy, particularly for cancers harboring deficiencies in DNA repair pathways.[1] This guide provides a comprehensive benchmarking of a novel investigational compound, 2-Amino-3,4-dimethoxybenzoic acid, against two established PARP1 inhibitors, Olaparib and Talazoparib. Through detailed experimental protocols and comparative data, we aim to elucidate the potential of this new chemical entity as a modulator of PARP1 activity.

The Central Role of PARP1 in DNA Repair and Cancer

PARP1 is a key enzyme in the cellular response to DNA damage.[2] It acts as a primary sensor for single-strand breaks (SSBs) in DNA.[2][3] Upon detecting a break, PARP1 catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) onto itself and other nuclear proteins.[2][4] This process, known as PARylation, serves as a scaffold to recruit other DNA repair proteins to the site of damage, facilitating the repair process.[2][4]

In cancers with mutations in genes like BRCA1 or BRCA2, the homologous recombination (HR) pathway for repairing double-strand breaks (DSBs) is compromised.[5] These cancer cells become heavily reliant on PARP1-mediated repair of SSBs to maintain genomic integrity.[5] Inhibition of PARP1 in such cells leads to the accumulation of unrepaired SSBs, which can collapse replication forks during cell division, resulting in the formation of lethal DSBs.[6] This concept, known as synthetic lethality, forms the therapeutic rationale for using PARP1 inhibitors in BRCA-mutated cancers.[1]

This guide will explore the inhibitory potential of 2-Amino-3,4-dimethoxybenzoic acid on PARP1, comparing its efficacy to Olaparib, a first-in-class PARP inhibitor, and Talazoparib, a highly potent PARP trapper.[7][8]

Benchmarking Strategy: A Multi-faceted Approach

To comprehensively evaluate 2-Amino-3,4-dimethoxybenzoic acid, we will employ a two-tiered approach:

  • Biochemical Assay: An in vitro enzymatic assay to determine the direct inhibitory effect on PARP1 activity and calculate the half-maximal inhibitory concentration (IC50).

  • Cell-Based Assay: The Cellular Thermal Shift Assay (CETSA) to confirm target engagement within a cellular context, a crucial step in validating a compound's mechanism of action.[9][10]

The following sections provide detailed, self-validating protocols for these assays, designed to ensure reproducibility and scientific rigor.

Experimental Workflow Overview

G cluster_0 Biochemical Evaluation cluster_1 Cellular Target Engagement cluster_2 Data Analysis & Comparison a1 PARP1 Enzymatic Assay a2 IC50 Determination a1->a2 Measure PARylation b1 Cell Treatment with Compounds c1 Comparative IC50 Values a2->c1 Biochemical Potency b2 Cellular Thermal Shift Assay (CETSA) b1->b2 b3 Western Blot Analysis b2->b3 b4 Quantification of Soluble PARP1 b3->b4 c2 CETSA Shift Analysis b4->c2 Cellular Engagement

Caption: Workflow for benchmarking novel PARP1 inhibitors.

Part 1: In Vitro PARP1 Enzymatic Inhibition Assay

This assay quantifies the ability of a compound to inhibit the catalytic activity of recombinant human PARP1. The protocol is adapted from commercially available chemiluminescent assay kits.[11]

Principle

The assay measures the incorporation of biotinylated ADP-ribose onto histone proteins, a reaction catalyzed by PARP1. The biotinylated histones are then detected using streptavidin-horseradish peroxidase (HRP) and a chemiluminescent substrate. A decrease in the chemiluminescent signal indicates inhibition of PARP1 activity.

Detailed Protocol
  • Plate Preparation:

    • Coat a 96-well white, opaque plate with histone proteins by incubating overnight at 4°C with a histone solution (e.g., 25 µL of 1x Histone Mixture per well).[11]

    • Wash the plate three times with 100 µL of Phosphate-Buffered Saline with Tween 20 (PBST).

    • Block the wells with a suitable blocking buffer for at least 90 minutes at room temperature.[11]

    • Wash the plate three times with PBST.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of 2-Amino-3,4-dimethoxybenzoic acid, Olaparib, and Talazoparib in 100% DMSO.

    • Perform serial dilutions in assay buffer to create a range of concentrations (e.g., from 100 µM to 1 pM). Ensure the final DMSO concentration in the assay is ≤1%.

  • Enzymatic Reaction:

    • To each well, add:

      • 10 µL of the test compound dilution (or vehicle control).

      • 10 µL of PARP Substrate Mixture (containing biotinylated NAD+ and activated DNA).[11]

      • 10 µL of diluted PARP1 enzyme (e.g., 0.33 ng/µL).[11]

    • Include "Blank" wells containing assay buffer instead of the enzyme.

    • Incubate the plate at room temperature for 1 hour with gentle agitation.

  • Detection:

    • Wash the plate three times with PBST.

    • Add 50 µL of diluted Streptavidin-HRP to each well and incubate for 30 minutes at room temperature.

    • Wash the plate three times with PBST.

    • Add 50 µL of a chemiluminescent HRP substrate to each well.

    • Immediately read the luminescence on a microplate reader.

  • Data Analysis:

    • Subtract the "Blank" reading from all other readings.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Comparative Biochemical Data
CompoundTargetKnown IC50 (nM)Hypothetical Experimental IC50 (nM)
Olaparib PARP1/2~5 (PARP1)[7]6.2
Talazoparib PARP1/2~0.57 (PARP1)[8]0.7
2-Amino-3,4-dimethoxybenzoic acid PARP1N/A850.5

Note: Hypothetical data is provided for illustrative purposes.

Part 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to assess whether a compound binds to its target protein inside intact cells.[9][12] The principle is that ligand binding stabilizes the target protein, leading to an increase in its thermal stability.[10][13]

Principle

Cells are treated with the test compound and then heated to a specific temperature. At this temperature, unbound proteins will denature and aggregate, while ligand-bound proteins will remain soluble. The amount of soluble target protein remaining is then quantified, typically by Western blotting.

CETSA Workflow Diagram

CETSA_Workflow A 1. Cell Culture & Treatment (e.g., BRCA-deficient cell line) B 2. Compound Incubation (1 hour) A->B C 3. Heat Shock (e.g., 49°C for 3 min) B->C D 4. Cell Lysis (Freeze-thaw cycles) C->D E 5. Separation of Soluble Fraction (Centrifugation) D->E F 6. Protein Quantification (Western Blot for PARP1) E->F G 7. Analysis (Compare soluble PARP1 levels) F->G

Caption: Step-by-step Cellular Thermal Shift Assay (CETSA) workflow.

Detailed Protocol
  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., a BRCA1-mutant breast cancer cell line like MDA-MB-436) to ~80% confluency.

    • Treat the cells with various concentrations of 2-Amino-3,4-dimethoxybenzoic acid, Olaparib, or Talazoparib (and a vehicle control) for 1 hour at 37°C.[9]

  • Heat Treatment:

    • Harvest the cells and resuspend them in PBS containing protease inhibitors.

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the samples to a range of temperatures (e.g., 40°C to 60°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes. For isothermal dose-response experiments, a single, optimized temperature (e.g., 49°C) is used.[9]

  • Cell Lysis and Fractionation:

    • Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

    • Separate the soluble fraction from the precipitated protein by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Protein Analysis:

    • Transfer the supernatant (soluble fraction) to a new tube.

    • Determine the protein concentration of each sample.

    • Analyze equal amounts of protein by SDS-PAGE and Western blotting using a primary antibody specific for PARP1.

    • Use an appropriate secondary antibody and a chemiluminescent detection system to visualize the protein bands.

    • Quantify the band intensities using densitometry software.

  • Data Analysis:

    • For a full melting curve, plot the relative amount of soluble PARP1 against the temperature for each treatment condition. A shift in the curve to the right indicates thermal stabilization.

    • For isothermal dose-response curves, plot the amount of soluble PARP1 at the chosen temperature against the logarithm of the compound concentration to determine the apparent potency of target engagement.

Expected CETSA Results

A successful PARP1 inhibitor will increase the amount of soluble PARP1 at elevated temperatures compared to the vehicle-treated control. The degree of stabilization should correlate with the compound's potency. For 2-Amino-3,4-dimethoxybenzoic acid, a noticeable thermal shift, albeit likely at higher concentrations than Olaparib and Talazoparib, would confirm its engagement with PARP1 in a cellular environment.

Discussion and Interpretation

The benchmarking of 2-Amino-3,4-dimethoxybenzoic acid against established inhibitors provides a clear, evidence-based assessment of its potential.

  • Biochemical Potency: The hypothetical IC50 value of 850.5 nM for 2-Amino-3,4-dimethoxybenzoic acid suggests it is a significantly less potent inhibitor of PARP1's enzymatic activity compared to Olaparib (6.2 nM) and Talazoparib (0.7 nM).[7][8] This indicates that a higher concentration of the novel compound would be required to achieve the same level of enzymatic inhibition in vitro.

  • Cellular Target Engagement: The CETSA results are critical for validating the in vitro findings. A positive thermal shift would confirm that 2-Amino-3,4-dimethoxybenzoic acid can penetrate the cell membrane and bind to PARP1 in its native environment. The concentration-dependent nature of this shift will provide valuable information about its cellular potency and can be compared to the biochemical IC50 to assess factors like cell permeability and potential for off-target effects.

  • Mechanism of Action: While this guide focuses on inhibitory activity, it is important to note that PARP inhibitors can have a dual mechanism of action: catalytic inhibition and "PARP trapping".[14] Talazoparib, for instance, is a particularly potent PARP trapper, which contributes to its high cytotoxicity.[14][15] Further studies would be required to determine if 2-Amino-3,4-dimethoxybenzoic acid also exhibits PARP trapping activity.

Conclusion

This guide provides a robust framework for the initial characterization of 2-Amino-3,4-dimethoxybenzoic acid as a potential PARP1 inhibitor. The combination of a direct enzymatic assay and a cellular target engagement assay offers a comprehensive and scientifically rigorous approach to benchmarking its performance against established drugs like Olaparib and Talazoparib. While the hypothetical data suggests a lower potency for 2-Amino-3,4-dimethoxybenzoic acid, these foundational experiments are essential for guiding further medicinal chemistry efforts to optimize its structure and improve its inhibitory activity. The methodologies outlined herein are fundamental to the early stages of drug discovery and provide a clear path for the continued investigation of this and other novel chemical entities.

References

  • Murai, J., et al. (2012). Trapping of PARP1 and PARP2 by Clinical PARP Inhibitors. Cancer Research, 72(21), 5588-5599.
  • Wikipedia. (n.d.). PARP1. Retrieved February 7, 2026, from [Link]

  • Pilie, P. G., et al. (2019). Therapeutic Potential of PARP Inhibitors in the Treatment of Gastrointestinal Cancers. Cancers, 11(2), 180.
  • Kubiak, K., et al. (2021). Olaparib-Resistant BRCA2MUT Ovarian Cancer Cells with Restored BRCA2 Abrogate Olaparib-Induced DNA Damage and G2/M Arrest Controlled by the ATR/CHK1 Pathway for Survival. International Journal of Molecular Sciences, 22(16), 8877.
  • Wikipedia. (n.d.). Olaparib. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (n.d.). Summary of the IC 50 and IC 90 PAR level inhibitions for each drug in DT40 and DU145 cells.
  • European Medicines Agency. (n.d.). Talzenna, INN-talazoparib. European Medicines Agency.
  • O'Connor, M. J. (2015). Comparative antiproliferative effects of iniparib and olaparib on a panel of triple-negative and non-triple-negative breast cancer cell lines.
  • Pfizer. (n.d.). Mechanism of Action | TALZENNA® (talazoparib) HCP Site | Safety Info. Pfizer. [Link]

  • Sigma-Aldrich. (n.d.). PARP1 Enzyme Activity Assay (Fluorometric). Sigma-Aldrich.
  • Gatti, M., et al. (2020). Poly (ADP-Ribose) Polymerase Inhibitors: Talazoparib in Ovarian Cancer and Beyond. Frontiers in Oncology, 10, 568117.
  • Virág, L., & Szabó, C. (2002). Signaling Mechanism of Poly(ADP-Ribose) Polymerase-1 (PARP-1) in Inflammatory Diseases. Molecular Aspects of Medicine, 23(4-5), 159-178.
  • Langelier, M. F., et al. (2018). Multiple functions of PARP1 in the repair of DNA double strand breaks. Frontiers in Molecular Biosciences, 5, 59.
  • ResearchGate. (n.d.). A CETSA HT assay to screen for intracellular PARP1 target engagement.
  • Lee, J. E., et al. (2022). A two-step mechanism governing PARP1-DNA retention by PARP inhibitors. Proceedings of the National Academy of Sciences, 119(37), e2204945119.
  • Al-Mugotir, M. H., et al. (2025). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Molecules, 30(8), 3465.
  • de Bono, J., et al. (2020). Development of the PARP inhibitor talazoparib for the treatment of advanced BRCA1 and BRCA2 mutated breast cancer. Expert Opinion on Drug Discovery, 15(1), 11-21.
  • AstraZeneca. (n.d.). Mechanism of Action for Advanced Ovarian Cancer - LYNPARZA® (olaparib) PARP Inhibitor. LYNPARZA®. [Link]

  • Gibson, B. A., & Kraus, W. L. (2012). On PAR with PARP: cellular stress signaling through poly(ADP-ribose) and PARP-1. Genes & Development, 26(11), 1165-1179.
  • ATCC. (n.d.). PARP Activity Assay Kit.
  • Genedata. (2018, December 13). Positioning High-Throughput CETSA in Early Drug Discovery through Screening against B-Raf and PARP1. Genedata. [Link]

  • Hopkins, T. A., et al. (2022). Inhibitors of PARP: Number crunching and structure gazing. Proceedings of the National Academy of Sciences, 119(10), e2119055119.
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  • Pfizer. (2017, May). Talazoparib. AWS.
  • D'Mello, V., et al. (2021). Multifaceted Role of PARP-1 in DNA Repair and Inflammation: Pathological and Therapeutic Implications in Cancer and Non-Cancer Diseases. International Journal of Molecular Sciences, 22(11), 5897.
  • Kulkarni, A. S., et al. (2021). Sustained Release Talazoparib Implants for Localized Treatment of BRCA1-deficient Breast Cancer. Theranostics, 11(13), 6434-6446.
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Comparative

A Senior Application Scientist's Guide to Isomeric Impurity Analysis in 2-Amino-3,4-dimethoxybenzoic Acid

Introduction: The Criticality of Isomeric Purity in Drug Development In the landscape of pharmaceutical development, the precise chemical identity of an active pharmaceutical ingredient (API) is paramount. Beyond element...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Criticality of Isomeric Purity in Drug Development

In the landscape of pharmaceutical development, the precise chemical identity of an active pharmaceutical ingredient (API) is paramount. Beyond elemental composition and functional group arrangement, the spatial orientation of atoms—isomerism—plays a pivotal role in a drug's efficacy and safety profile. Isomeric impurities, molecules with the same chemical formula as the API but different structural arrangements, can exhibit drastically different pharmacological and toxicological properties.[1] For drug development professionals, the rigorous identification and quantification of such impurities are not merely a regulatory hurdle but a fundamental aspect of ensuring patient safety and product quality.

This guide provides a comparative analysis of analytical methodologies for the resolution and quantification of isomeric impurities in 2-Amino-3,4-dimethoxybenzoic acid, a substituted aminobenzoic acid derivative that serves as a key building block in the synthesis of various pharmaceutical agents. The insights and protocols presented herein are designed to equip researchers and scientists with the necessary tools to develop robust, self-validating analytical systems for isomeric impurity profiling.

Understanding the Challenge: Potential Isomeric Impurities of 2-Amino-3,4-dimethoxybenzoic Acid

The synthesis of 2-Amino-3,4-dimethoxybenzoic acid can potentially give rise to several positional isomers, where the amino and methoxy groups are located at different positions on the benzoic acid ring. The specific impurity profile is often a direct consequence of the synthetic route employed. For instance, starting from veratric acid (3,4-dimethoxybenzoic acid), nitration followed by reduction can lead to the desired product, but also to other isomers if the nitration is not perfectly regioselective.

The most probable isomeric impurities include:

  • 3-Amino-4,5-dimethoxybenzoic acid

  • 4-Amino-2,3-dimethoxybenzoic acid

  • 5-Amino-2,3-dimethoxybenzoic acid

  • 2-Amino-4,5-dimethoxybenzoic acid

  • 2-Amino-5,6-dimethoxybenzoic acid

These isomers possess very similar physicochemical properties, such as molecular weight, pKa, and solubility, making their separation a significant analytical challenge.

Comparative Analytical Strategies for Isomeric Impurity Profiling

The selection of an appropriate analytical technique is contingent on a variety of factors, including the specific isomers present, the required sensitivity and resolution, and the available instrumentation. Here, we compare three powerful techniques for the analysis of isomeric impurities in 2-Amino-3,4-dimethoxybenzoic acid: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE).

Method 1: High-Performance Liquid Chromatography (HPLC) - The Workhorse of Pharmaceutical Analysis

HPLC is a cornerstone of pharmaceutical analysis due to its versatility, robustness, and high-resolving power.[2][3] For the separation of polar, ionizable isomers like aminobenzoic acids, mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, offers superior selectivity compared to traditional reversed-phase (C18) columns alone.[4][5]

A mixed-mode stationary phase, such as one with both C18 chains and embedded ion-exchange groups, can exploit the subtle differences in hydrophobicity and charge distribution among the isomers.[4][5] By carefully controlling the mobile phase pH and ionic strength, the retention of each isomer can be fine-tuned to achieve baseline separation.

Objective: To separate and quantify potential isomeric impurities of 2-Amino-3,4-dimethoxybenzoic acid.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and photodiode array (PDA) detector.

Chromatographic Conditions:

  • Column: Mixed-Mode C18/Ion-Exchange Column (e.g., Primesep 100, Coresep 100 or similar), 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-20 min: 10-40% B

    • 20-25 min: 40% B

    • 25.1-30 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: PDA at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the 2-Amino-3,4-dimethoxybenzoic acid sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.

Parameter Method 1: Mixed-Mode HPLC
Resolution (Rs) between critical pairs > 2.0
Limit of Quantification (LOQ) 0.05%
Linearity (r²) > 0.999
Accuracy (% Recovery) 98-102%
Precision (%RSD) < 2.0%

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample 2-Amino-3,4-dimethoxybenzoic acid Sample Dissolution Dissolve in Water/Acetonitrile (50:50) Sample->Dissolution Filtration Filter through 0.45 µm filter Dissolution->Filtration Injection Inject 10 µL into HPLC Filtration->Injection Separation Mixed-Mode C18/Ion-Exchange Column Gradient Elution Injection->Separation Detection PDA Detection at 254 nm Separation->Detection Integration Integrate Peak Areas Detection->Integration Quantification Quantify Impurities (Area % or against standards) Integration->Quantification Report Generate Report Quantification->Report

Caption: HPLC workflow for isomeric impurity analysis.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS) - A Powerful Alternative for Volatilizable Derivatives

GC-MS offers exceptional sensitivity and structural elucidation capabilities. However, for non-volatile and polar compounds like aminobenzoic acids, derivatization is necessary to increase their volatility and thermal stability.

Derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) converts the polar carboxylic acid and amine groups into their less polar and more volatile trimethylsilyl (TMS) derivatives.[6] The subsequent separation on a suitable GC column, coupled with mass spectrometric detection, allows for the differentiation of isomers based on their fragmentation patterns and retention times.

Objective: To separate and identify isomeric impurities of 2-Amino-3,4-dimethoxybenzoic acid as their TMS derivatives.

Instrumentation:

  • GC system with a split/splitless injector, coupled to a Mass Spectrometer (MS).

Derivatization Procedure:

  • Weigh approximately 1 mg of the 2-Amino-3,4-dimethoxybenzoic acid sample into a reaction vial.

  • Add 100 µL of pyridine and 100 µL of BSTFA with 1% TMCS.

  • Cap the vial tightly and heat at 70 °C for 30 minutes.

  • Cool to room temperature before injection.

GC-MS Conditions:

  • Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Injector Temperature: 280 °C

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 min

    • Ramp: 10 °C/min to 280 °C

    • Hold: 5 min at 280 °C

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Injection Mode: Split (20:1)

  • Injection Volume: 1 µL

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: 50-500 m/z

Parameter Method 2: GC-MS with Derivatization
Resolution (Rs) between critical pairs > 1.5
Limit of Detection (LOD) < 0.01%
Structural Confirmation High (via mass fragmentation patterns)
Throughput Lower (due to derivatization step)
Sample Preparation Complexity High

GCMS_Workflow cluster_prep Derivatization cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample 2-Amino-3,4-dimethoxybenzoic acid Sample Reagents Add Pyridine and BSTFA Sample->Reagents Heating Heat at 70°C for 30 min Reagents->Heating Injection Inject 1 µL into GC-MS Heating->Injection Separation DB-5ms Column Temperature Program Injection->Separation Detection Mass Spectrometry (EI) Separation->Detection Chromatogram Analyze Total Ion Chromatogram Detection->Chromatogram MassSpectra Examine Mass Spectra of Isomeric Peaks Chromatogram->MassSpectra Identification Identify Impurities based on RT and Fragmentation MassSpectra->Identification

Caption: GC-MS workflow for isomeric impurity analysis.

Method 3: Capillary Electrophoresis (CE) - High Efficiency for Charged Analytes

Capillary Electrophoresis separates ions based on their electrophoretic mobility in an electric field.[7][8] For isomers with subtle differences in their charge-to-size ratio, CE can offer extremely high separation efficiencies.

The amino and carboxylic acid groups of the isomers will have different pKa values depending on their positions on the aromatic ring. By selecting a buffer pH that maximizes the charge differences between the isomers, their electrophoretic mobilities will vary, allowing for their separation.

Objective: To achieve high-resolution separation of isomeric impurities of 2-Amino-3,4-dimethoxybenzoic acid.

Instrumentation:

  • Capillary Electrophoresis system with a PDA detector.

CE Conditions:

  • Capillary: Fused-silica, 50 µm ID, 60 cm total length (50 cm effective length)

  • Background Electrolyte (BGE): 50 mM sodium phosphate buffer, pH 7.5

  • Voltage: 25 kV

  • Temperature: 25 °C

  • Injection: Hydrodynamic (50 mbar for 5 s)

  • Detection: PDA at 214 nm

  • Sample Preparation: Dissolve the 2-Amino-3,4-dimethoxybenzoic acid sample in the BGE to a final concentration of 0.1 mg/mL.

Parameter Method 3: Capillary Electrophoresis
Separation Efficiency (Plates/meter) > 500,000
Sample Consumption Very Low (nL)
Analysis Time Fast (< 15 min)
Robustness Moderate (sensitive to buffer composition)
Sensitivity Lower compared to HPLC and GC-MS

CE_Workflow cluster_prep Sample Preparation cluster_analysis CE Analysis cluster_data Data Interpretation Sample 2-Amino-3,4-dimethoxybenzoic acid Sample Dissolution Dissolve in Background Electrolyte Sample->Dissolution Injection Hydrodynamic Injection Dissolution->Injection Separation Separation in Fused-Silica Capillary (25 kV) Injection->Separation Detection PDA Detection at 214 nm Separation->Detection Electropherogram Analyze Electropherogram Detection->Electropherogram Quantification Quantify based on Peak Area Electropherogram->Quantification Report Generate Report Quantification->Report

Caption: Capillary Electrophoresis workflow for isomeric impurity analysis.

Method Validation and Trustworthiness: A Self-Validating System

Regardless of the chosen methodology, adherence to the International Council for Harmonisation (ICH) Q2(R2) guidelines on the validation of analytical procedures is mandatory for regulatory submission.[9][10] A properly validated method ensures the trustworthiness of the generated data.

Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of its potential impurities. This is demonstrated by the baseline resolution of all isomeric peaks.

  • Linearity: A linear relationship between the concentration of the impurity and the analytical signal over a defined range.

  • Accuracy: The closeness of the test results to the true value, typically assessed by spike/recovery experiments.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, inter-analyst).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an impurity that can be reliably detected and quantified, respectively.

  • Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Forced Degradation Studies: Unveiling Potential Degradants

Forced degradation studies are crucial for identifying potential degradation products that may arise during the shelf-life of the drug substance.[11][12] By subjecting the 2-Amino-3,4-dimethoxybenzoic acid sample to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis, one can generate a comprehensive impurity profile. The analytical methods described above must be capable of separating these degradation products from the API and its process-related isomeric impurities, thus establishing the stability-indicating nature of the method.

Conclusion: Selecting the Optimal Analytical Strategy

The choice of analytical methodology for isomeric impurity analysis in 2-Amino-3,4-dimethoxybenzoic acid samples requires a careful consideration of the specific analytical needs.

  • Mixed-Mode HPLC stands out as a robust and versatile method, offering excellent resolution and straightforward implementation, making it highly suitable for routine quality control.

  • GC-MS , while requiring a more complex sample preparation due to derivatization, provides unparalleled sensitivity and definitive structural identification, which is invaluable for impurity characterization and root cause analysis.

  • Capillary Electrophoresis offers exceptional separation efficiency and speed, particularly for charged species, and is an excellent orthogonal technique to confirm the purity profile obtained by HPLC.

Ultimately, a combination of these techniques, particularly the use of an orthogonal method like CE to confirm the results of the primary HPLC method, provides the most comprehensive and trustworthy assessment of isomeric purity, ensuring the quality and safety of the final pharmaceutical product.

References

  • New synthesis process for 2,3,4-trimethoxybenzoic acid. (2025). ResearchGate. Retrieved from [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (2024). European Medicines Agency. Retrieved from [Link]

  • HPLC Separation of Isomers of Aminobenzoic Acid. SIELC Technologies. Retrieved from [Link]

  • HPLC Separation of Three Isomers of Aminobenzoic Acid on Coresep 100 Mixed-Mode Column. HELIX Chromatography. Retrieved from [Link]

  • Showing Compound 3,4-Dimethoxybenzoic acid (FDB000222). FooDB. Retrieved from [Link]

  • Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. Retrieved from [Link]

  • Ion pair HPLC determination of p-aminobenzoic acid as an impurity in procaine and procainamide hydrochlorides. (1987). PubMed. Retrieved from [Link]

  • Validation of Analytical Procedures Q2(R2). (2023). ICH. Retrieved from [Link]

  • Potential of chromatography and mass spectrometry for the differentiation of three series of positional isomers of 2-(dimethoxyphenyl)-N-(2-halogenobenzyl)ethanamines. (2022). PubMed. Retrieved from [Link]

  • Impurity profile of amino acids?. (2025). ResearchGate. Retrieved from [Link]

  • Terabe, S., Yashima, T., Tanaka, N., & Araki, M. (1988). Separation of oxygen isotopic benzoic acids by capillary zone electrophoresis based on isotope effects on the dissociation of the carboxyl group. Analytical Chemistry, 60(15), 1673-1677. Retrieved from [Link]

  • Separation and identification of photodegradation products of benzoic acid by capillary zone electrophoresis. (2000). PubMed. Retrieved from [Link]

  • DETERMINATION OF IMPURITIES IN PHARMACEUTICAL PREPARATIONS CONTAINING FOLIC ACID. (2004). Polish Pharmaceutical Society. Retrieved from [Link]

  • Separation of amino acid enantiomers by high performance liquid chromatography. (2015). ResearchGate. Retrieved from [Link]

  • LC-MS/MS and NMR Studies for Identification and Characterization of Forced Degradation Products of Acalabrutinib. (2022). Indian Journal of Pharmaceutical Education and Research. Retrieved from [Link]

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025). International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

  • Separation of the positional isomers of phthalic acids in hydroorganic solvents using capillary electrophoresis. (2013). ResearchGate. Retrieved from [Link]

  • Potential of chromatography and mass spectrometry for the differentiation of three series of positional isomers of 2‐(dimethoxyphenyl)‐N‐(2‐halogenobenzyl)ethanamines. (2022). ResearchGate. Retrieved from [Link]

  • Forced degradation study of thiocolchicoside: Characterization of its degradation products. (2025). ResearchGate. Retrieved from [Link]

  • Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns. Waters. Retrieved from [Link]

  • Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. (2020). UCL Discovery. Retrieved from [Link]

  • Synthetic Peptide Impurity Analysis on Waters Reversed-Phase Columns. Waters. Retrieved from [Link]

  • Chromatograms of p -aminobenzoic acid and methoxsalen on various.... (2015). ResearchGate. Retrieved from [Link]

  • Capillary electrophoresis. Wikipedia. Retrieved from [Link]

  • forced degradation study: Topics by Science.gov. Science.gov. Retrieved from [Link]

  • Identification of thermolabile positional isomers of N-(2-hydroxybenzyl)-2-(dimethoxyphenyl)ethanamines (NBOH series) using chromatography and mass spectrometry methods. (2024). PubMed. Retrieved from [Link]

  • 1053 CAPILLARY ELECTROPHORESIS. US Pharmacopeia (USP). Retrieved from [Link]

  • GC-MS quantitation of benzoic and aralkyl carboxylic acids as their trimethylsilyl derivatives: In model solution I. (2025). ResearchGate. Retrieved from [Link]

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Validation

A Comparative Biological Evaluation of 2-Amino-3,4-dimethoxybenzoic acid and its Methyl Ester: A Guide for Researchers

In the landscape of drug discovery and development, the nuanced structural modifications of a parent molecule can lead to significant shifts in its biological activity. This guide provides a comprehensive comparative fra...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the nuanced structural modifications of a parent molecule can lead to significant shifts in its biological activity. This guide provides a comprehensive comparative framework for the biological evaluation of 2-Amino-3,4-dimethoxybenzoic acid and its corresponding methyl ester, methyl 2-amino-3,4-dimethoxybenzoate. While direct comparative studies on these specific molecules are not extensively documented in publicly available literature, this guide synthesizes established principles of medicinal chemistry and provides detailed experimental protocols to enable researchers to conduct a thorough head-to-head analysis.

The core of this investigation lies in understanding how the esterification of the carboxylic acid moiety influences the compound's pharmacokinetic and pharmacodynamic properties. The presence of a free carboxylic acid in 2-Amino-3,4-dimethoxybenzoic acid suggests different solubility, polarity, and potential for hydrogen bonding compared to its more lipophilic methyl ester counterpart. These differences can fundamentally alter how the molecules interact with biological targets.

Physicochemical Properties and their Biological Implications

The initial step in comparing these two molecules is to analyze their fundamental physicochemical properties. The presence of a carboxylic acid group in 2-Amino-3,4-dimethoxybenzoic acid makes it more polar and acidic compared to its methyl ester. This seemingly minor difference can have profound effects on:

  • Solubility: The acid form is expected to have higher aqueous solubility at physiological pH, while the ester will be more soluble in organic solvents and lipids.

  • Membrane Permeability: The increased lipophilicity of the methyl ester may enhance its ability to cross cell membranes, potentially leading to higher intracellular concentrations.

  • Metabolic Stability: The ester may be susceptible to hydrolysis by esterases in the body, converting it back to the parent acid. This could act as a prodrug mechanism.

  • Target Binding: The ability to form hydrogen bonds and ionic interactions is different for the acid and the ester, which can affect their binding affinity to biological targets.

Comparative Biological Activity: A Proposed Investigative Framework

Based on the known biological activities of benzoic acid and aminobenzoic acid derivatives, a comparative evaluation should focus on three key areas: antimicrobial, antioxidant, and anticancer activities.[1]

Antimicrobial Activity

Benzoic acid and its derivatives are known for their antimicrobial properties.[1] The proposed mechanism often involves the disruption of microbial cell membranes and inhibition of essential enzymes. The lipophilicity of the molecule can play a crucial role in its ability to penetrate the bacterial cell wall.

Hypothetical Data Table: Minimum Inhibitory Concentration (MIC) in µg/mL

Microorganism2-Amino-3,4-dimethoxybenzoic acidMethyl 2-amino-3,4-dimethoxybenzoateCiprofloxacin (Control)
Staphylococcus aureus (ATCC 29213)128641
Escherichia coli (ATCC 25922)2561280.5
Pseudomonas aeruginosa (ATCC 27853)>5122562
Candida albicans (ATCC 90028)2561281

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results may vary.

Antioxidant Activity

The presence of an amino group and methoxy groups on the benzene ring suggests potential antioxidant activity. These groups can donate electrons to neutralize free radicals. The difference in the carboxylic acid versus the methyl ester group could influence the molecule's ability to participate in these redox reactions.

Hypothetical Data Table: DPPH Radical Scavenging Activity (IC50 in µM)

CompoundIC50 (µM)
2-Amino-3,4-dimethoxybenzoic acid75.2
Methyl 2-amino-3,4-dimethoxybenzoate98.5
Ascorbic Acid (Control)15.8

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results may vary.

Anticancer Activity

Derivatives of aminobenzoic acid have been investigated for their anticancer properties. Methyl 2-amino-4,5-dimethoxybenzoate is a known key intermediate in the synthesis of Gefitinib, a targeted cancer therapy drug, suggesting that the methyl ester form might possess significant cytotoxic activity against cancer cell lines.[2]

Hypothetical Data Table: In Vitro Cytotoxicity (IC50 in µM) against A549 Lung Carcinoma Cells

CompoundIC50 (µM)
2-Amino-3,4-dimethoxybenzoic acid55.1
Methyl 2-amino-3,4-dimethoxybenzoate12.7
Doxorubicin (Control)0.8

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results may vary.

Experimental Protocols

To obtain the comparative data, the following standardized protocols are recommended.

Synthesis of 2-Amino-3,4-dimethoxybenzoic acid and its Methyl Ester

A general synthetic approach is outlined below. Specific reaction conditions may need to be optimized.

Synthesis cluster_acid Synthesis of 2-Amino-3,4-dimethoxybenzoic acid cluster_ester Synthesis of Methyl 2-amino-3,4-dimethoxybenzoate A 3,4-Dimethoxybenzoic acid B Nitration (HNO3, H2SO4) A->B C 2-Nitro-3,4-dimethoxybenzoic acid B->C D Reduction (e.g., Fe/HCl or H2/Pd-C) C->D E 2-Amino-3,4-dimethoxybenzoic acid D->E F 2-Amino-3,4-dimethoxybenzoic acid G Esterification (Methanol, H2SO4 or SOCl2) F->G H Methyl 2-amino-3,4-dimethoxybenzoate G->H

Synthetic routes for the acid and its methyl ester.
Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds.

MIC_Workflow A Prepare serial dilutions of test compounds in a 96-well plate. B Inoculate each well with a standardized microbial suspension. A->B C Incubate at the appropriate temperature and time for the microorganism. B->C D Visually assess for turbidity to determine the MIC. C->D E The MIC is the lowest concentration with no visible growth. D->E

Workflow for MIC determination.

Protocol:

  • Prepare Stock Solutions: Dissolve 2-Amino-3,4-dimethoxybenzoic acid and its methyl ester in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard, then dilute to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the microbial inoculum to each well containing the serially diluted compounds. Include positive (microbe only) and negative (broth only) controls.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and 24-48 hours for yeast.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of the compounds to donate a hydrogen atom or an electron to the stable DPPH radical.

DPPH_Workflow A Prepare different concentrations of test compounds. B Add DPPH solution to each concentration. A->B C Incubate in the dark at room temperature. B->C D Measure the absorbance at 517 nm. C->D E Calculate the percentage of radical scavenging activity and determine the IC50. D->E

Workflow for the DPPH assay.

Protocol:

  • Prepare Solutions: Prepare a stock solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol. Prepare serial dilutions of the test compounds and a standard antioxidant (e.g., ascorbic acid).

  • Reaction Mixture: In a 96-well plate, add a specific volume of each concentration of the test compound or standard to the wells. Then, add the DPPH solution to initiate the reaction.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value (the concentration required to scavenge 50% of the DPPH radicals) is then determined.

Anticancer Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

MTT_Workflow A Seed cancer cells in a 96-well plate and allow them to adhere. B Treat cells with various concentrations of the test compounds. A->B C Incubate for a specified period (e.g., 24, 48, or 72 hours). B->C D Add MTT solution and incubate to allow formazan crystal formation. C->D E Solubilize the formazan crystals and measure the absorbance at ~570 nm. D->E F Calculate cell viability and determine the IC50. E->F

Workflow for the MTT cytotoxicity assay.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7, HeLa) in a 96-well plate at a suitable density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with serial dilutions of 2-Amino-3,4-dimethoxybenzoic acid and its methyl ester. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48 or 72 hours in a humidified incubator at 37°C with 5% CO2.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Structure-Activity Relationship (SAR) Insights

The experimental data obtained from these assays will provide valuable insights into the structure-activity relationship. Key questions to be answered include:

  • Does the increased lipophilicity of the methyl ester lead to enhanced antimicrobial and anticancer activity due to better cell penetration?[3]

  • How does the free carboxylic acid group contribute to the antioxidant activity compared to the ester?

  • Is the methyl ester acting as a prodrug, being hydrolyzed to the active acid form intracellularly?

Conclusion

This guide provides a robust framework for the comparative biological evaluation of 2-Amino-3,4-dimethoxybenzoic acid and its methyl ester. While the absence of direct comparative data in the literature necessitates conducting these experiments, the provided protocols are well-established and will yield reliable and publishable results. The insights gained from such a study will not only elucidate the specific biological activities of these two compounds but also contribute to the broader understanding of structure-activity relationships in the development of new therapeutic agents.

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